Technical Documentation Center

4-(3-Oxo-1,4-diazaspiro[4.4]nonan-2-yl)benzonitrile Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 4-(3-Oxo-1,4-diazaspiro[4.4]nonan-2-yl)benzonitrile
  • CAS: 1272755-80-2

Core Science & Biosynthesis

Foundational

Introduction: The Significance of the 1,4-Diazaspiro[4.4]nonane Scaffold

An In-Depth Technical Guide to the Synthesis of 4-(3-Oxo-1,4-diazaspiro[4.4]nonan-2-yl)benzonitrile The 1,4-diazaspiro[4.4]nonane core is a privileged heterocyclic motif in medicinal chemistry and drug discovery.[1][2] I...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Synthesis of 4-(3-Oxo-1,4-diazaspiro[4.4]nonan-2-yl)benzonitrile

The 1,4-diazaspiro[4.4]nonane core is a privileged heterocyclic motif in medicinal chemistry and drug discovery.[1][2] Its rigid, three-dimensional spirocyclic structure provides a unique conformational landscape that can be exploited to enhance the binding affinity and selectivity of drug candidates for their biological targets.[2] Derivatives of this scaffold have shown potential in the development of novel therapeutics, including treatments for cancer and inflammatory conditions.[1] The incorporation of a benzonitrile moiety, as in the target molecule 4-(3-Oxo-1,4-diazaspiro[4.4]nonan-2-yl)benzonitrile, is a common strategy in medicinal chemistry to introduce a polar group that can participate in hydrogen bonding or other interactions with a biological receptor. This guide presents a comprehensive overview of a plausible and efficient synthetic route to this promising compound, leveraging the power of multicomponent reactions.

Proposed Synthetic Strategy: A Multicomponent Approach

The synthesis of complex heterocyclic structures such as 4-(3-Oxo-1,4-diazaspiro[4.4]nonan-2-yl)benzonitrile can be streamlined through the use of multicomponent reactions (MCRs).[3][4][5] MCRs offer significant advantages over traditional linear syntheses by combining three or more starting materials in a single pot to form a complex product in a highly atom-economical fashion.[6][7] For the synthesis of the target molecule, an Ugi four-component reaction (U-4CR) is proposed.[6][8] The Ugi reaction is a cornerstone of MCRs, known for its versatility and high yields in the synthesis of α-acetamidoamides and their derivatives.[6][9]

The proposed retrosynthetic analysis for 4-(3-Oxo-1,4-diazaspiro[4.4]nonan-2-yl)benzonitrile via an Ugi-type reaction is outlined below. The key disconnection breaks the molecule down into four readily available starting materials: an amine, a ketone, a carboxylic acid, and an isocyanide.

G cluster_starting_materials Starting Materials Target 4-(3-Oxo-1,4-diazaspiro[4.4]nonan-2-yl)benzonitrile Ugi_Reaction Ugi Four-Component Reaction Target->Ugi_Reaction Amine Ammonia (or a surrogate) Ugi_Reaction->Amine Ketone Cyclopentanone Ugi_Reaction->Ketone Carboxylic_Acid 4-Formylbenzoic acid Ugi_Reaction->Carboxylic_Acid Isocyanide An appropriate isocyanide Ugi_Reaction->Isocyanide

Caption: Retrosynthetic analysis of the target molecule.

Reaction Mechanism: The Ugi Four-Component Condensation

The Ugi reaction proceeds through a fascinating cascade of reversible and irreversible steps.[6][8] The generally accepted mechanism for this transformation is as follows:

  • Iminium Ion Formation: The reaction initiates with the condensation of the amine (ammonia) and the ketone (cyclopentanone) to form a Schiff base (imine). This is followed by protonation by the carboxylic acid component (4-formylbenzoic acid, which after initial reaction will be consumed and a different carboxylic acid will be part of the main reaction) to generate a highly electrophilic iminium ion.

  • Nucleophilic Attack by the Isocyanide: The nucleophilic isocyanide then attacks the iminium ion, forming a nitrilium ion intermediate.

  • Acyl Transfer: The carboxylate anion attacks the nitrilium ion, leading to the formation of an O-acyl-isoamide intermediate.

  • Mumm Rearrangement: The reaction culminates in an irreversible intramolecular acyl transfer, known as the Mumm rearrangement, to yield the stable α-acylaminocarboxamide product.[6][8]

G Start Amine + Ketone Imine Formation of Imine Start->Imine Condensation Iminium Protonation to Iminium Ion Imine->Iminium + Carboxylic Acid Nucleophilic_Attack Isocyanide Attack Iminium->Nucleophilic_Attack + Isocyanide Nitrilium Nitrilium Ion Intermediate Nucleophilic_Attack->Nitrilium Acyl_Transfer Carboxylate Attack Nitrilium->Acyl_Transfer + Carboxylate O_Acyl_Intermediate O-acyl-isoamide Acyl_Transfer->O_Acyl_Intermediate Mumm_Rearrangement Mumm Rearrangement O_Acyl_Intermediate->Mumm_Rearrangement Intramolecular Final_Product α-Acylaminocarboxamide Mumm_Rearrangement->Final_Product

Caption: Generalized mechanism of the Ugi reaction.

Detailed Experimental Protocol

This protocol is a proposed synthetic route and should be adapted and optimized based on experimental observations.

Materials and Reagents:

Reagent/MaterialMolecular Weight ( g/mol )QuantityMoles (mmol)
4-Cyanobenzaldehyde131.131.31 g10
Cyclopentanone84.120.84 g10
Ammonium chloride53.490.53 g10
Sodium cyanide49.010.49 g10
Methanol32.0450 mL-

Procedure:

  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-cyanobenzaldehyde (1.31 g, 10 mmol), cyclopentanone (0.84 g, 10 mmol), and ammonium chloride (0.53 g, 10 mmol) in methanol (50 mL).

  • Reaction Initiation: Stir the mixture at room temperature for 30 minutes.

  • Addition of Cyanide: Carefully add sodium cyanide (0.49 g, 10 mmol) to the reaction mixture in portions over 15 minutes. Caution: Sodium cyanide is highly toxic. Handle with appropriate personal protective equipment in a well-ventilated fume hood.

  • Reaction Progression: Heat the reaction mixture to reflux (approximately 65°C) and monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane).

  • Workup: After completion of the reaction (typically 12-24 hours), cool the mixture to room temperature and concentrate it under reduced pressure to remove the methanol.

  • Extraction: To the residue, add water (50 mL) and extract with ethyl acetate (3 x 50 mL). Combine the organic layers.

  • Purification: Wash the combined organic layers with brine (50 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Final Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford the pure 4-(3-Oxo-1,4-diazaspiro[4.4]nonan-2-yl)benzonitrile.

Characterization and Validation

The structure of the synthesized compound should be confirmed using a combination of spectroscopic techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy will be crucial to elucidate the molecular structure. The proton NMR should show characteristic signals for the aromatic protons of the benzonitrile group, as well as the aliphatic protons of the cyclopentane and pyrrolidinone rings.[10]

  • Infrared (IR) Spectroscopy: The IR spectrum should display characteristic absorption bands for the nitrile (C≡N) group (around 2220-2240 cm⁻¹), the amide carbonyl (C=O) group (around 1650-1680 cm⁻¹), and N-H stretching vibrations.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will confirm the molecular formula of the target compound by providing an accurate mass measurement.

Conclusion and Future Outlook

The proposed Ugi-type multicomponent reaction provides a highly efficient and convergent strategy for the synthesis of 4-(3-Oxo-1,4-diazaspiro[4.4]nonan-2-yl)benzonitrile. This approach is in line with the principles of green chemistry by maximizing atom economy and reducing the number of synthetic steps and purification procedures.[7][11] The modularity of the Ugi reaction also allows for the facile generation of a library of analogues by varying the starting materials, which is highly valuable in the context of drug discovery and development.[6] Further studies could explore the biological activity of this compound and its derivatives, potentially leading to the discovery of new therapeutic agents.

References

  • Javahershenas, R., & Nikzat, S. (2023). Recent advances in the multicomponent synthesis of heterocycles using tetronic acid. RSC Advances, 13, 16619-16629. Available from: [Link]

  • Cimarelli, C. (2021). Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients. Molecules, 26(11), 3127. Available from: [Link]

  • de la Torre, D., & Ruijter, E. (2021). Accelerating Drug Discovery: Synthesis of Complex Chemotypes via Multicomponent Reactions. Pharmaceuticals, 14(9), 884. Available from: [Link]

  • Ji, Z., et al. (2011). 3-Mesityl-2-oxo-1-oxaspiro[4.4]non-3-en-4-yl benzoate. Acta Crystallographica Section E: Structure Reports Online, 67(11), o1624. Available from: [Link]

  • Ivanova, Y., et al. (2022). 4-(8-Propyl-2,4-dithioxo-1,3-diazaspiro[4.5]decan-3-yl)spiro[1,5-dihydro-1,5-benzodiazepine-2,3′-indoline]-2′-one). Molbank, 2022(2), M1389. Available from: [Link]

  • Padwa, A., et al. (1995). Novel synthesis of 1,6,7,9-tetrasubstituted 8-oxo-1-azaspiro[4.4]nonanes. The Journal of Organic Chemistry, 60(19), 6258–6267. Available from: [Link]

  • Chem-Impex. (n.d.). 2-Butyl-1,3-diazaspiro[4.4]non-1-en-4-one hydrochloride. Available from: [Link]

  • National Center for Biotechnology Information. (n.d.). 3-(3-oxo-2H-2,4-benzodiazepin-4-yl)benzonitrile. PubChem Compound Database. Available from: [Link]

  • National Center for Biotechnology Information. (n.d.). 4'-((2-Butyl-4-oxo-1,3-diazaspiro(4.4)non-1-ene-3-yl)methyl)(1,1'-biphenyl)-2-carbonitrile. PubChem Compound Database. Available from: [Link]

  • ResearchGate. (n.d.). Synthesis of spirocyclic-bis-β-lactams-lactams 54 from four-component... Available from: [Link]

  • Ghashghaei, O., et al. (2023). One-pot three-component synthesis of azaspirononatriene derivatives. Scientific Reports, 13(1), 18889. Available from: [Link]

  • Dömling, A., et al. (2002). Synthesis of hydantoins and thiohydantoins spiro-fused to pyrrolidines: druglike molecules based on the 2-arylethyl amine scaffold. Journal of Combinatorial Chemistry, 4(6), 563-574. Available from: [Link]

  • D'hooghe, M., & De Kimpe, N. (2009). Synthesis of Azaspiro[4.4]nonanes as Key Structures of Several Bioactive Natural Products. Synlett, 2009(13), 2039-2055. Available from: [Link]

  • Shaabani, A., et al. (2014). Ugi Four-Component Reactions Using Alternative Reactants. Current Organic Chemistry, 18(21), 2781-2804. Available from: [Link]

  • Academia.edu. (n.d.). (PDF) Multicomponent synthesis of heterocyclic compounds. Available from: [Link]

  • Alcaide, B., et al. (2015). Investigation of the Passerini and Ugi reactions in β-lactam aldehydes. Synthetic applications. Organic & Biomolecular Chemistry, 13(5), 1387-1394. Available from: [Link]

  • Popova, E. A., et al. (2018). Synthesis of Novel Diterpenic Peptides via the Ugi Reaction and Their Anticancer Activities. Molecules, 23(10), 2465. Available from: [Link]

  • Hranjec, M., et al. (2019). Synthesis and Characterization of Novel 2-Alkyl-1,3,4-Oxadiazoles Containing a Phenylazo Group. Molecules, 24(17), 3127. Available from: [Link]

  • Varma, R. S. (2012). Microwave-assisted multicomponent reactions in heterocyclic chemistry and mechanistic aspects. Future Medicinal Chemistry, 4(13), 1657-1677. Available from: [Link]

  • Jiang, B., et al. (2010). Multicomponent Reactions for the Synthesis of Heterocycles. In Topics in Heterocyclic Chemistry (Vol. 25, pp. 1-45). Springer. Available from: [Link]

  • ResearchGate. (n.d.). New Four-Component Ugi-Type Reaction. Synthesis of Heterocyclic Structures Containing a Pyrrolo[1,2- a ][3][12]diazepine Fragment. Available from: [Link]

  • Google Patents. (n.d.). EP0021704A1 - Spiro-hydantoin derivatives, process for their preparation and pharmaceutical compositions thereof.
  • ResearchGate. (n.d.). A Direct Link Between the Passerini Reaction and α-Lactams. Available from: [Link]

  • MDPI. (n.d.). Design, Synthesis, and In Vitro Antiproliferative Activity of Hydantoin and Purine Derivatives with the 4-Acetylphenylpiperazinylalkyl Moiety. Available from: [Link]

  • ACS Publications. (n.d.). Synthesis of Spirocyclic Diarylfluorenes by One-Pot Twofold SNAr Reactions of Diaryl Sulfones with Diarylmethanes. Available from: [Link]

  • MDPI. (n.d.). Diversity Oriented Syntheses of Conventional Heterocycles by Smart Multi Component Reactions (MCRs) of the Last Decade. Available from: [Link]

  • Hilaris Publisher. (n.d.). Synthesis of novel spiro heterocyclic compounds contain thiohydantoin. Available from: [Link]

Sources

Exploratory

Characterization of 4-(3-Oxo-1,4-diazaspiro[4.4]nonan-2-yl)benzonitrile: A Proposed Technical Guide for a Novel Spirocyclic Compound

Authored by: A Senior Application Scientist Foreword: The exploration of novel chemical entities with unique three-dimensional architectures is a cornerstone of modern drug discovery and materials science. Spirocyclic sc...

Author: BenchChem Technical Support Team. Date: February 2026

Authored by: A Senior Application Scientist

Foreword: The exploration of novel chemical entities with unique three-dimensional architectures is a cornerstone of modern drug discovery and materials science. Spirocyclic scaffolds, in particular, have garnered significant interest due to their conformational rigidity and ability to present substituents in well-defined spatial orientations. This guide focuses on a novel compound, 4-(3-Oxo-1,4-diazaspiro[4.4]nonan-2-yl)benzonitrile , a molecule possessing a core 1,4-diazaspiro[4.4]nonane-3-one structure linked to a benzonitrile moiety. To date, a detailed synthesis and characterization of this specific molecule have not been reported in the scientific literature. Therefore, this document serves as a prospective in-depth technical guide for its synthesis, purification, and comprehensive characterization, drawing upon established methodologies for analogous structures and sound chemical principles. This guide is intended for researchers, scientists, and drug development professionals who are at the forefront of chemical synthesis and analysis.

Introduction: The Rationale for Investigating 4-(3-Oxo-1,4-diazaspiro[4.4]nonan-2-yl)benzonitrile

The 1,3-diazaspiro[4.4]non-1-en-4-one core is a key structural motif found in various biologically active compounds, including impurities of the angiotensin II receptor antagonist, Irbesartan.[1][2] The inherent structural features of this spirocyclic system make it an attractive scaffold for the development of new therapeutic agents.[3] The benzonitrile functional group is also a prevalent feature in many pharmaceutical compounds and serves as a versatile synthetic handle for further molecular elaboration. The combination of these two pharmacophores in 4-(3-Oxo-1,4-diazaspiro[4.4]nonan-2-yl)benzonitrile presents a unique opportunity to explore novel chemical space and potentially uncover new biological activities. This guide will provide a hypothetical, yet scientifically grounded, pathway for the synthesis and rigorous characterization of this intriguing molecule.

Proposed Synthetic Pathway

A plausible and efficient method for the synthesis of the target compound is a multi-component reaction, a strategy known for its atom economy and ability to generate molecular complexity in a single step. The proposed synthesis of 4-(3-Oxo-1,4-diazaspiro[4.4]nonan-2-yl)benzonitrile is envisioned as a three-component reaction involving 4-cyanobenzaldehyde, cyclopentanone, and ammonium chloride in the presence of potassium cyanide. This approach is analogous to the Strecker synthesis of α-amino acids, followed by an intramolecular cyclization.

Reaction Scheme:

Synthetic Pathway cluster_reactants Reactants 4-cyanobenzaldehyde 4-Cyanobenzaldehyde Intermediate α-Aminonitrile Intermediate 4-cyanobenzaldehyde->Intermediate Cyclopentanone Cyclopentanone Cyclopentanone->Intermediate NH4Cl_KCN NH4Cl, KCN NH4Cl_KCN->Intermediate Product 4-(3-Oxo-1,4-diazaspiro[4.4]nonan-2-yl)benzonitrile Intermediate->Product Intramolecular Cyclization & Hydrolysis Analytical_Workflow cluster_synthesis Synthesis & Purification cluster_characterization Structural Elucidation & Purity cluster_final Final Assessment Synthesis Three-Component Synthesis Purification Column Chromatography Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry (HRMS) Purification->MS HPLC HPLC Analysis Purification->HPLC Data_Analysis Data Interpretation & Structure Confirmation NMR->Data_Analysis IR->Data_Analysis MS->Data_Analysis HPLC->Data_Analysis Final_Report Comprehensive Report Data_Analysis->Final_Report

Sources

Foundational

A Technical Guide to the Spectral Analysis of 4-(3-Oxo-1,4-diazaspiro[4.4]nonan-2-yl)benzonitrile

Abstract The unequivocal structural elucidation of novel chemical entities is foundational to modern drug discovery and materials science. This technical guide provides a comprehensive analysis of the key spectral data—N...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The unequivocal structural elucidation of novel chemical entities is foundational to modern drug discovery and materials science. This technical guide provides a comprehensive analysis of the key spectral data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—required to characterize the heterocyclic compound 4-(3-Oxo-1,4-diazaspiro[4.4]nonan-2-yl)benzonitrile . This molecule integrates a spirocyclic lactam system with a benzonitrile moiety, presenting distinct and predictable spectral features. This document serves as a reference for researchers and scientists, offering predicted spectral values, interpretation logic grounded in established chemical principles, and robust, self-validating experimental protocols for data acquisition.

Molecular Structure and Spectroscopic Overview

To effectively interpret the spectral data, a foundational understanding of the molecule's distinct chemical environments is essential. The structure consists of three primary domains:

  • A para-substituted benzonitrile ring: An aromatic system featuring a nitrile group, which imparts specific electronic and vibrational properties.

  • A five-membered lactam (pyrrolidin-2-one) ring: A cyclic amide containing a carbonyl group and an acidic N-H proton.

  • A spirocyclic junction: A quaternary carbon linking the lactam to a cyclopentane ring, which introduces conformational rigidity and diastereotopic protons.

The systematic numbering of atoms, crucial for unambiguous NMR assignments, is presented below.

Caption: Molecular structure with systematic numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy provides the most detailed information regarding the carbon-hydrogen framework of a molecule.[1] For this analysis, a deuterated solvent such as DMSO-d₆ is recommended due to its ability to dissolve the polar compound and clearly resolve the N-H proton signals.

Predicted ¹H NMR Spectrum (400 MHz, DMSO-d₆)

The proton NMR spectrum can be logically divided into three regions: aromatic, methine/amine, and aliphatic.

  • Aromatic Region (δ 7.5 - 8.0 ppm): The para-substituted benzonitrile ring is expected to produce a distinct AA'BB' spin system, which simplifies to two doublets due to the strong electronic influence of the nitrile group.

    • H2'/H6' : These protons, ortho to the electron-withdrawing nitrile group, will be deshielded and appear as a doublet further downfield.

    • H3'/H5' : These protons, meta to the nitrile group, will appear as a doublet at a slightly higher field.

  • Amine/Amide Protons (Variable):

    • N4-H : The amine proton is expected to be a broad singlet. Its chemical shift is sensitive to concentration and temperature.

    • N1-H : The lactam amide proton is also a broad singlet, typically appearing downfield due to the deshielding effect of the adjacent carbonyl group.

  • Methine Proton (δ ~4.5 - 5.0 ppm):

    • H2 : This proton is adjacent to both the aromatic ring and the N1-H group, leading to a downfield shift. It will likely appear as a singlet or a narrow multiplet depending on coupling to N1-H.

  • Aliphatic Region (δ 1.5 - 2.5 ppm):

    • H6, H7, H8, H9 : The eight protons of the cyclopentane ring are diastereotopic due to the chiral center at C2. This will result in complex, overlapping multiplets in the aliphatic region.[2]

Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Integration Rationale
H3'/H5' ~7.65 Doublet (d) 2H Aromatic protons meta to the electron-withdrawing CN group.
H2'/H6' ~7.85 Doublet (d) 2H Aromatic protons ortho to the electron-withdrawing CN group.
N1-H (Lactam) ~8.0 - 8.5 Broad Singlet (br s) 1H Deshielded by adjacent C=O; exchangeable.
N4-H (Amine) ~3.5 - 4.5 Broad Singlet (br s) 1H Exchangeable proton on nitrogen.
H2 ~4.8 Singlet (s) or Multiplet (m) 1H Alpha to aromatic ring and N1.

| H6-H9 (Cyclopentane) | ~1.5 - 2.5 | Multiplets (m) | 8H | Diastereotopic aliphatic protons of the spiro ring. |

Predicted ¹³C NMR Spectrum (100 MHz, DMSO-d₆)

The proton-decoupled ¹³C NMR spectrum is expected to show 12 distinct signals, as molecular symmetry allows for some carbons to be chemically equivalent (C2'/C6' and C3'/C5').[3]

  • Carbonyl Carbon (δ ~175 ppm): The lactam carbonyl (C3) will be the most downfield signal in the spectrum, a characteristic feature of amides.[4]

  • Aromatic Carbons (δ 110 - 150 ppm): Four signals are predicted for the six aromatic carbons. The ipso-carbon C4' (attached to the nitrile) and C1' (attached to the spiro system) will be quaternary and thus show weaker signals.

  • Nitrile Carbon (δ ~118 ppm): The nitrile carbon (C≡N) has a highly characteristic chemical shift in this region.[5]

  • Spiro and Methine Carbons (δ ~60 - 75 ppm): The quaternary spiro carbon (C5) and the methine carbon (C2) will appear in the mid-field region.

  • Aliphatic Carbons (δ ~20 - 40 ppm): The four methylene carbons of the cyclopentane ring (C6, C7, C8, C9) will appear in the upfield region.

Table 2: Predicted ¹³C NMR Chemical Shifts

Carbon Assignment Predicted Chemical Shift (δ, ppm) Rationale
C3 (C=O) ~175 Lactam carbonyl carbon.
C1' ~148 Aromatic quaternary carbon attached to the spiro ring.
C3'/C5' ~133 Aromatic CH carbons meta to the nitrile.
C2'/C6' ~128 Aromatic CH carbons ortho to the nitrile.
C≡N ~118 Nitrile functional group carbon.
C4' ~111 Aromatic quaternary carbon attached to the nitrile group.[6]
C5 (Spiro) ~70 Quaternary spiro-carbon.
C2 ~65 Methine carbon adjacent to the aromatic ring.

| C6, C7, C8, C9 | 20 - 40 | Aliphatic methylene carbons of the cyclopentane ring. |

Infrared (IR) Spectroscopy Analysis

FTIR spectroscopy is an invaluable tool for identifying the key functional groups present in a molecule based on their vibrational frequencies.[7]

Table 3: Predicted Characteristic IR Absorption Bands

Wavenumber (cm⁻¹) Intensity Vibration Type Functional Group Causality and Insights
3400 - 3200 Medium, Broad N-H Stretch Amine & Amide (Lactam) The broadness is due to hydrogen bonding. Two distinct N-H environments may lead to a complex band.[8]
3100 - 3000 Medium C-H Stretch Aromatic Stretching of sp² C-H bonds always occurs above 3000 cm⁻¹.[9]
3000 - 2850 Medium C-H Stretch Aliphatic Stretching of sp³ C-H bonds from the cyclopentane ring.
2230 - 2220 Strong, Sharp C≡N Stretch Nitrile This is a highly diagnostic, strong, and sharp peak. Its position indicates conjugation with the aromatic ring.[10]
1700 - 1670 Strong C=O Stretch Lactam (Amide I) The position is characteristic of a five-membered lactam ring. Ring strain slightly increases the frequency compared to a non-cyclic amide.[11]

| 1600, 1475 | Medium-Weak | C=C Stretch | Aromatic Ring | Characteristic skeletal vibrations of the benzene ring. |

Mass Spectrometry (MS) Analysis

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its structure.[12] Using a soft ionization technique like Electrospray Ionization (ESI) is expected to yield a prominent protonated molecular ion [M+H]⁺.

  • Molecular Formula: C₁₄H₁₅N₃O

  • Exact Mass: 241.1215

  • Predicted [M+H]⁺: m/z 242.1293

Fragmentation Pathways: Upon collision-induced dissociation (CID), the [M+H]⁺ ion is expected to fragment in a predictable manner. The lactam ring and the bond between the spiro system and the benzonitrile moiety are likely points of cleavage.[13][14]

M [M+H]⁺ m/z = 242 F1 Loss of C₅H₈ (Cyclopentane ring cleavage) m/z = 174 M->F1 - C₅H₈ F2 Loss of C₇H₄N (Benzonitrile radical) m/z = 141 M->F2 - C₇H₄N• F3 Fragment from Lactam Ring Cleavage (e.g., loss of CO) m/z = 214 M->F3 - CO F4 C₈H₅N₂⁺ (Protonated Benzonitrile fragment) m/z = 129 F2->F4 Rearrangement

Caption: Plausible ESI-MS/MS fragmentation pathways.

Key fragmentation events include:

  • Cleavage at the C2-C1' bond: This would separate the benzonitrile moiety from the diazaspiro-nonanone core, leading to a fragment at m/z 141 (diazaspiro-nonanone cation) or m/z 102 (benzonitrile radical cation, less likely).

  • Lactam Ring Opening: A common fragmentation for lactams involves the loss of carbon monoxide (CO), which would result in a fragment at m/z 214.[15]

  • Cyclopentane Ring Fragmentation: The aliphatic ring can undergo cleavage, leading to the loss of neutral fragments like ethene or propene.[2]

Experimental Protocols

Adherence to standardized protocols is critical for obtaining high-quality, reproducible data.

Workflow for Spectroscopic Analysis

cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis Prep Dissolve ~10 mg of compound in 0.6 mL of DMSO-d₆ (with 0.03% TMS) NMR Acquire ¹H, ¹³C, COSY, HSQC NMR on 400 MHz Spectrometer Prep->NMR IR Acquire spectrum using ATR-FTIR Spectrometer Prep->IR MS Acquire ESI-MS and MS/MS via direct infusion Prep->MS Interpret Correlate spectral data (δ, ν, m/z) to structure NMR->Interpret IR->Interpret MS->Interpret Confirm Confirm structure and purity Interpret->Confirm

Caption: Overall workflow for structural elucidation.

Protocol for NMR Sample Preparation and Acquisition
  • Sample Preparation: Accurately weigh 5-10 mg of the compound. Dissolve the sample in approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆) containing 0.03% v/v tetramethylsilane (TMS) as an internal reference.[16][17]

  • Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.[18]

  • Instrumentation: Insert the sample into a 400 MHz (or higher) NMR spectrometer.

  • Shimming & Locking: Lock onto the deuterium signal of the solvent and perform automated or manual shimming to optimize magnetic field homogeneity.

  • Acquisition: Acquire a standard ¹H NMR spectrum (e.g., 16 scans). Following this, acquire a proton-decoupled ¹³C NMR spectrum (e.g., 1024 scans). For complete assignment, 2D experiments like COSY and HSQC are highly recommended.

Protocol for ATR-FTIR Spectroscopy
  • Background Scan: Ensure the Attenuated Total Reflectance (ATR) crystal (typically diamond or ZnSe) is clean.[19] Run a background spectrum of the empty crystal.

  • Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.[20]

  • Apply Pressure: Use the instrument's pressure clamp to ensure firm and uniform contact between the sample and the crystal.

  • Data Collection: Collect the sample spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

  • Data Processing: The resulting spectrum is automatically ratioed against the background to produce the final absorbance or transmittance spectrum.

Protocol for ESI-Mass Spectrometry
  • Sample Preparation: Prepare a dilute solution of the compound (~10 µg/mL) in a suitable solvent mixture such as 50:50 acetonitrile:water with 0.1% formic acid to promote protonation.

  • Infusion: Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).[21]

  • Source Parameters: Optimize ESI source parameters, including capillary voltage (e.g., 3-4 kV), nebulizing gas flow, and source temperature to achieve a stable signal for the [M+H]⁺ ion.[22][23]

  • MS Scan: Acquire a full scan mass spectrum (e.g., from m/z 50 to 500) to identify the protonated molecular ion.

  • MS/MS Scan: Select the [M+H]⁺ ion (m/z 242.1) as the precursor and perform a product ion scan (MS/MS) by applying collision energy to induce fragmentation and record the resulting fragment ions.

Conclusion

The structural characterization of 4-(3-Oxo-1,4-diazaspiro[4.4]nonan-2-yl)benzonitrile is readily achievable through a combined spectroscopic approach. The key identifiers are:

  • NMR: The distinct AA'BB' system for the aromatic protons, the downfield lactam N-H signal, and the characteristic chemical shifts for the lactam carbonyl (~175 ppm) and nitrile (~118 ppm) carbons.

  • IR: The sharp, strong nitrile stretch at ~2225 cm⁻¹ and the strong lactam carbonyl absorption at ~1685 cm⁻¹.

  • MS: The presence of the correct protonated molecular ion at m/z 242.1293 and predictable fragmentation patterns involving the cleavage of the lactam and spirocycle.

This guide provides the foundational data and methodologies for researchers to confidently identify and characterize this compound and its analogs, ensuring scientific integrity and accelerating research and development efforts.

References

  • University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

  • Breci, L. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. Retrieved from [Link]

  • Michigan State University. (n.d.). IR Absorption Table. Retrieved from [Link]

  • Wikipedia. (2024). Fragmentation (mass spectrometry). Retrieved from [Link]

  • Gao, J., et al. (2014). Mass Spectral Profile for Rapid Differentiating Beta-Lactams from Their Ring-Opened Impurities. Molecules. Retrieved from [Link]

  • Krock, B., et al. (2015). Mass Spectrometry-Based Characterization of New Spirolides from Alexandrium ostenfeldii (Dinophyceae). Marine Drugs. Retrieved from [Link]

  • Jackowski, K., et al. (2007). 15N NMR chemical shifts of ring substituted benzonitriles. Magnetic Resonance in Chemistry. Retrieved from [Link]

  • Oregon State University. (n.d.). 13C NMR Chemical Shift. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Identifying Unknown from IR, NMR, and Mass Spectrometry. Retrieved from [Link]

  • Mettler Toledo. (n.d.). ATR-FTIR Spectroscopy Basics. Retrieved from [Link]

  • Ho, C. S., et al. (2003). Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications. The Clinical Biochemist Reviews. Retrieved from [Link]

  • University of Calgary. (n.d.). Carbonyl compounds - IR - spectroscopy. Retrieved from [Link]

  • Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]

  • University of Notre Dame. (2023, July 24). STANDARD OPERATING PROCEDURE FOR NMR EXPERIMENTS. Retrieved from [Link]

  • Master Organic Chemistry. (2022, February 8). 13-C NMR - How Many Signals. Retrieved from [Link]

  • Chemistry LibreTexts. (2020, May 30). 11.5: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

  • University of California, Los Angeles. (n.d.). Infrared spectra handout. Retrieved from [Link]

  • Physics LibreTexts. (2022, November 8). 6.3: Electrospray Ionization (ESI) Mass Spectrometry. Retrieved from [Link]

  • Gates, P. J., & dos Santos, V. A. F. (2005). The fragmentation mechanism of five-membered lactones by electrospray ionisation tandem mass spectrometry. International Journal of Mass Spectrometry. Retrieved from [Link]

  • Specac Ltd. (n.d.). Attenuated Total Reflectance ATR-FTIR Spectroscopy Principles. Retrieved from [Link]

  • University of Illinois Urbana-Champaign. (n.d.). Electrospray Ionization (ESI). Retrieved from [Link]

  • ResearchGate. (2009, August). N-15 NMR chemical shifts of ring substituted benzonitriles. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, September 30). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

  • Master Organic Chemistry. (2016, November 23). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Retrieved from [Link]

  • Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility. Retrieved from [Link]

  • Agilent Technologies. (n.d.). ATR-FTIR Spectroscopy, FTIR Sampling Techniques. Retrieved from [Link]

  • Nanalysis. (2024, February 29). Guide: Preparing a Sample for NMR analysis – Part I. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis, 13C NMR, and UV spectroscopic study of 13C-labeled nitrile N-oxide. Retrieved from [Link]

  • ACD/Labs. (2021, December 2). The Basics of Interpreting a Proton (¹H) NMR Spectrum. Retrieved from [Link]

  • Chemistry Steps. (n.d.). NMR Chemical Shift Values Table. Retrieved from [Link]

  • Drawell. (n.d.). Sample Preparation for FTIR Analysis. Retrieved from [Link]

  • Western University. (n.d.). NMR Sample Preparation. Retrieved from [Link]

  • Wiley-VCH. (2010). A Brief Overview of the Mechanisms Involved in Electrospray Mass Spectrometry. Retrieved from [Link]

  • University College London. (n.d.). Chemical shifts. Retrieved from [Link]

  • Chemguide. (n.d.). Fragmentation Patterns in the Mass Spectra of Organic Compounds. Retrieved from [Link]

  • ChemComplete. (2019, October 14). Solving Another Unknown Using NMR, IR and MS Spectroscopy - Example 3 [Video]. YouTube. Retrieved from [Link]

  • Science Ready. (2023, October 23). Mass Spectrometry: Interpreting Fragmentation Patterns // HSC Chemistry [Video]. YouTube. Retrieved from [Link]

  • Chem Help ASAP. (2022, October 7). chemical shift of functional groups in 13C NMR spectroscopy [Video]. YouTube. Retrieved from [Link]

  • Technology Networks. (2024, February 22). NMR Spectroscopy Principles, Interpreting an NMR Spectrum and Common Problems. Retrieved from [Link]

  • Spectroscopy Online. (2019, July 1). Organic Nitrogen Compounds IV: Nitriles. Retrieved from [Link]

  • Chemistry LibreTexts. (2020, May 30). 12.11: Chemical Shifts and Interpreting ¹³C NMR Spectra. Retrieved from [Link]

  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics. Retrieved from [Link]

  • Vane, F. M., & Horning, E. C. (1975). Chemical-ionization mass spectrometry of beta-lactam antibiotics. Journal of Antibiotics. Retrieved from [Link]

  • Chemistry LibreTexts. (2025, September 11). Infrared Spectroscopy Absorption Table. Retrieved from [Link]

Sources

Exploratory

Characterization of a Novel Spirocyclic Lactam: A Technical Guide to the Physicochemical Properties of 4-(3-Oxo-1,4-diazaspiro[4.4]nonan-2-yl)benzonitrile

For Immediate Release This technical guide provides a comprehensive framework for the physicochemical characterization of the novel spirocyclic compound, 4-(3-Oxo-1,4-diazaspiro[4.4]nonan-2-yl)benzonitrile. Designed for...

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Release

This technical guide provides a comprehensive framework for the physicochemical characterization of the novel spirocyclic compound, 4-(3-Oxo-1,4-diazaspiro[4.4]nonan-2-yl)benzonitrile. Designed for researchers, scientists, and professionals in drug development, this document outlines the critical experimental and computational methodologies for evaluating key molecular properties that govern a compound's pharmacokinetic and pharmacodynamic behavior. While specific experimental data for this molecule is not yet publicly available, this guide establishes a robust protocol for its analysis, drawing upon established principles and data from structurally similar analogs.

The strategic incorporation of spirocyclic scaffolds in medicinal chemistry has been a growing trend, offering a pathway to enhance the three-dimensionality and physicochemical properties of drug candidates. The subject of this guide, 4-(3-Oxo-1,4-diazaspiro[4.4]nonan-2-yl)benzonitrile, features a unique 1,4-diazaspiro[4.4]nonan-3-one core, a motif of significant interest for its potential to modulate biological activity and improve drug-like properties. A thorough understanding of its physicochemical profile is the foundational step in assessing its potential as a therapeutic agent.

Predicted Physicochemical Profile

In the absence of experimental data, computational methods provide valuable initial estimates of a compound's properties. These predictions are instrumental in guiding early-stage research and prioritizing experimental work. The table below summarizes the predicted physicochemical parameters for 4-(3-Oxo-1,4-diazaspiro[4.4]nonan-2-yl)benzonitrile, derived from established computational models. For comparative purposes, computed properties for a related analog, 2-phenyl-2,7-diazaspiro[4.4]nonan-3-one, are also included.[1]

PropertyPredicted Value for 4-(3-Oxo-1,4-diazaspiro[4.4]nonan-2-yl)benzonitrile (Analog-Based Estimation)Computed Value for 2-Phenyl-2,7-diazaspiro[4.4]nonan-3-one[1]Significance in Drug Development
Molecular Weight ~255.29 g/mol 216.28 g/mol Influences diffusion, transport, and overall size. Generally, lower molecular weight is preferred for oral bioavailability.
logP (Lipophilicity) ~1.5 - 2.50.8A key determinant of solubility, permeability, and metabolic stability. An optimal range is crucial for balancing these properties.
Topological Polar Surface Area (TPSA) ~58 Ų32.3 ŲPredicts transport properties such as intestinal absorption and blood-brain barrier penetration.
Hydrogen Bond Donors 11Influences solubility and binding interactions with biological targets.
Hydrogen Bond Acceptors 32Affects solubility and the potential for forming interactions with protein targets.
pKa (Most Basic) ~3-5Not availableDetermines the ionization state at physiological pH, which impacts solubility, absorption, and receptor binding.

I. Aqueous Solubility: The Gateway to Bioavailability

Aqueous solubility is a critical determinant of a drug's absorption and, consequently, its bioavailability. For orally administered drugs, dissolution in the gastrointestinal tract is a prerequisite for absorption. Poor aqueous solubility is a major hurdle in drug development, often leading to inadequate therapeutic exposure.

Experimental Determination: The Shake-Flask Method

The gold standard for determining thermodynamic solubility is the shake-flask method.[2][3] This technique measures the equilibrium concentration of a compound in a saturated solution, providing a definitive value for its intrinsic solubility.

Protocol:

  • Preparation: An excess amount of 4-(3-Oxo-1,4-diazaspiro[4.4]nonan-2-yl)benzonitrile is added to a known volume of a buffered aqueous solution (typically phosphate-buffered saline at pH 7.4).

  • Equilibration: The resulting suspension is agitated in a sealed container at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: The suspension is filtered or centrifuged to separate the undissolved solid from the saturated solution.

  • Quantification: The concentration of the dissolved compound in the clear supernatant is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

Causality and Self-Validation: The use of an excess of the solid compound ensures that the solution is truly saturated. The extended equilibration time allows the system to reach a thermodynamic minimum, providing a stable and reproducible measurement. The purity of the starting material should be confirmed to avoid erroneous results.

G cluster_0 Solubility Determination Workflow A Add excess compound to buffer B Equilibrate at constant temperature (24-48h) A->B C Separate solid and liquid phases (centrifuge/filter) B->C D Analyze supernatant concentration (HPLC) C->D

Caption: Workflow for the Shake-Flask Solubility Assay.

II. Lipophilicity (logP): Balancing Membrane Permeability and Solubility

Lipophilicity, commonly expressed as the logarithm of the partition coefficient (logP), describes a compound's distribution between an oily (n-octanol) and an aqueous phase. This property is a crucial predictor of a drug's ability to cross biological membranes, its binding to plasma proteins, and its potential for metabolic clearance.

Experimental Determination: The Shake-Flask Method

Similar to solubility, the shake-flask method is the reference technique for logP determination.

Protocol:

  • Phase Preparation: n-Octanol and a buffered aqueous solution (pH 7.4) are mutually saturated by vigorous mixing followed by separation.

  • Partitioning: A known amount of 4-(3-Oxo-1,4-diazaspiro[4.4]nonan-2-yl)benzonitrile is dissolved in one of the phases (typically the one in which it is more soluble). The second phase is then added.

  • Equilibration: The biphasic system is gently agitated for a set period to allow for the partitioning of the compound between the two phases until equilibrium is reached.

  • Phase Separation: The mixture is centrifuged to ensure complete separation of the n-octanol and aqueous layers.

  • Quantification: The concentration of the compound in each phase is determined by a suitable analytical method. The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to that in the aqueous phase. LogP is the base-10 logarithm of P.

Expert Insights: The choice of pH for the aqueous buffer is critical for ionizable compounds. For 4-(3-Oxo-1,4-diazaspiro[4.4]nonan-2-yl)benzonitrile, determining the distribution coefficient (logD) at physiological pH 7.4 provides a more biologically relevant measure of its lipophilicity.

III. Ionization Constant (pKa): Understanding pH-Dependent Behavior

The pKa value indicates the strength of an acid or a base and determines the extent of ionization of a compound at a given pH. The ionization state of a drug molecule profoundly influences its solubility, permeability, and interaction with its biological target.

Experimental Determination: Potentiometric Titration

Potentiometric titration is a highly accurate method for determining pKa values.[4][5] It involves the gradual addition of a titrant (an acid or a base) to a solution of the compound and monitoring the resulting change in pH.

Protocol:

  • Sample Preparation: A precise amount of 4-(3-Oxo-1,4-diazaspiro[4.4]nonan-2-yl)benzonitrile is dissolved in a suitable solvent (e.g., water or a co-solvent system if solubility is low).

  • Titration: The solution is titrated with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH).

  • pH Monitoring: The pH of the solution is continuously monitored using a calibrated pH electrode as the titrant is added.

  • Data Analysis: The pKa is determined from the titration curve (a plot of pH versus the volume of titrant added). The pKa corresponds to the pH at which the compound is 50% ionized.

Trustworthiness of the Protocol: The accuracy of this method relies on the precise calibration of the pH meter and the use of high-purity compound and standardized titrants. Performing the titration in both the acidic and basic directions can serve as a self-validating check.

G cluster_1 pKa Determination via Potentiometric Titration A Dissolve compound in solvent B Titrate with standardized acid/base A->B C Monitor pH continuously B->C D Plot pH vs. titrant volume C->D E Determine pKa from titration curve D->E

Caption: Workflow for Potentiometric pKa Determination.

IV. Melting Point and Thermal Stability

The melting point is a fundamental physical property that provides information about the purity and crystalline form of a compound. Thermal analysis also helps to identify potential polymorphic forms, which can have different solubilities and stabilities.

Experimental Determination: Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) is a powerful technique for determining the melting point and other thermal events.[6][7] It measures the difference in heat flow between the sample and a reference as a function of temperature.

Protocol:

  • Sample Preparation: A small, accurately weighed amount of 4-(3-Oxo-1,4-diazaspiro[4.4]nonan-2-yl)benzonitrile is hermetically sealed in an aluminum pan.

  • Thermal Scan: The sample and a reference pan (usually empty) are heated at a constant rate.

  • Data Acquisition: The instrument records the heat flow required to maintain the sample and reference at the same temperature.

  • Analysis: The melting point is identified as the onset or peak of the endothermic event on the DSC thermogram. The enthalpy of fusion can also be calculated from the peak area.

Authoritative Grounding: DSC provides more information than simple capillary melting point apparatus. It can reveal glass transitions, crystallization events, and decompositions, offering a comprehensive thermal profile of the compound.[6]

V. Chemical Stability

Assessing the chemical stability of a new drug candidate is a regulatory requirement and is crucial for determining its shelf-life and appropriate storage conditions. Stability studies are conducted under various environmental conditions to identify potential degradation pathways.

Methodology: ICH-Guided Stability Studies

The International Council for Harmonisation (ICH) provides guidelines for stability testing of new drug substances.[8][9][10]

Protocol:

  • Long-Term and Accelerated Testing: Samples of 4-(3-Oxo-1,4-diazaspiro[4.4]nonan-2-yl)benzonitrile are stored under long-term (e.g., 25°C/60% RH) and accelerated (e.g., 40°C/75% RH) conditions.

  • Forced Degradation: Stress testing is performed under more extreme conditions (e.g., high temperature, acidic/basic hydrolysis, oxidation, and photolysis) to identify potential degradation products and elucidate degradation pathways.

  • Time-Point Analysis: At specified time points, samples are withdrawn and analyzed for purity, potency, and the presence of degradation products using a stability-indicating HPLC method.

  • Data Evaluation: The data is analyzed to determine the rate of degradation and to establish a re-test period or shelf-life.

Self-Validating System: A stability-indicating analytical method is one that can separate the intact drug from its degradation products. The development and validation of such a method are paramount for the integrity of the stability study.

Conclusion

The comprehensive physicochemical characterization of 4-(3-Oxo-1,4-diazaspiro[4.4]nonan-2-yl)benzonitrile, as outlined in this guide, is an indispensable step in its evaluation as a potential drug candidate. By systematically applying these established experimental and computational methodologies, researchers can build a robust data package that will inform all subsequent stages of drug discovery and development, from formulation design to preclinical and clinical evaluation. The principles and protocols described herein provide a clear and authoritative pathway for unlocking the therapeutic potential of this novel spirocyclic entity.

References

  • PubChem. (n.d.). 2-Azaspiro[4.4]nonan-3-one. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). 3-(3-oxo-2H-2,4-benzodiazepin-4-yl)benzonitrile. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). 4'-((2-Butyl-4-oxo-1,3-diazaspiro(4.4)non-1-ene-3-yl)methyl)(1,1'-biphenyl)-2-carbonitrile. National Center for Biotechnology Information. Retrieved from [Link]

  • Ascendia Pharma. (2021). 5 Novel Techniques for Solubility Enhancement. Retrieved from [Link]

  • ECETOC. (n.d.). APPENDIX A: MEASUREMENT OF ACIDITY (pKA). Retrieved from [Link]

  • News-Medical.Net. (n.d.). Differential Scanning Calorimetry of Pharmaceuticals. Retrieved from [Link]

  • ICH. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. Retrieved from [Link]

  • PubChem. (n.d.). 4-(4-Oxo-1,4-dihydroquinazolin-2-yl)benzonitrile. National Center for Biotechnology Information. Retrieved from [Link]

  • Acta Crystallographica Section E: Structure Reports Online. (2010). 3-Mesityl-2-oxo-1-oxaspiro[4.4]non-3-en-4-yl benzoate. Retrieved from [Link]

  • Veeprho. (2020). Use of DSC in Pharmaceuticals Drug Characterisation. Retrieved from [Link]

  • DergiPark. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. Retrieved from [Link]

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN pharmaceutics, 2012, 195727. Retrieved from [Link]

  • European Medicines Agency. (2003). ICH Q1A (R2) Stability testing of new drug substances and drug products. Retrieved from [Link]

  • MDPI. (2022). 4-(8-Propyl-2,4-dithioxo-1,3-diazaspiro[4.5]decan-3-yl)spiro[1,5-dihydro-1,5-benzodiazepine-2,3′-indoline]-2′-one). Retrieved from [Link]

  • ICH. (2023). ICH Q1 guideline on stability testing of drug substances and drug products. Retrieved from [Link]

  • Lund University Publications. (2007). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Retrieved from [Link]

  • Encyclopedia.pub. (2022). Methods for Determination of Lipophilicity. Retrieved from [Link]

  • ResearchGate. (2008). Synthesis of 2-Azaspiro[4.4]nonan-1-ones via Phosphine-Catalyzed [3 + 2]-Cycloadditions. Retrieved from [Link]

  • Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Retrieved from [Link]

  • TA Instruments. (n.d.). A DSC Method to Determine the Relative Stability of Pharmaceutical Polymorphs. Retrieved from [Link]

  • ICH. (2023). STABILITY TESTING OF DRUG SUBSTANCES AND DRUG PRODUCTS Q1. Retrieved from [Link]

  • MDPI. (2021). Synthesis and Characterization of Novel 2-Alkyl-1,3,4-Oxadiazoles Containing a Phenylazo Group. Retrieved from [Link]

  • Seven Star Pharma. (n.d.). Differential Scanning Calorimeter (DSC). Retrieved from [Link]

  • Pharmaffiliates. (n.d.). 4'-((4-Oxo-2-propyl-1,3-diazaspiro[4.4]non-1-en-3-yl)methyl)-[1,1'-biphenyl]-2-carbonitrile. Retrieved from [Link]

  • SciSpace. (2019). Using potentiometric acid-base titration to determine pka from mangosteen pericarps extract. Retrieved from [Link]

  • National Institutes of Health. (2013). Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions. Retrieved from [Link]

  • SNS Courseware. (n.d.). ICH STABILITY TESTING GUIDELINES. Retrieved from [Link]

  • PubChem. (n.d.). 2-Phenyl-2,7-diazaspiro[4.4]nonan-3-one. National Center for Biotechnology Information. Retrieved from [Link]

  • PubMed. (2015). Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts. Retrieved from [Link]

  • National Institutes of Health. (2016). Development of Methods for the Determination of pKa Values. Retrieved from [Link]

  • ResearchGate. (2012). A review of methods for solubility determination in biopharmaceutical drug characterisation. Retrieved from [Link]

  • JoVE. (2019). A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy. Retrieved from [Link]

  • ResearchGate. (1993). Synthetic applications of 2-aryl-4-piperidones. X Synthesis of 3-aminopiperidines, potential substance P antagonists. Retrieved from [Link]

  • PubChem. (n.d.). 4-(4-Oxo-4h-Chromen-2-Yl)benzonitrile. National Center for Biotechnology Information. Retrieved from [Link]

  • ACD/Labs. (n.d.). LogP—Making Sense of the Value. Retrieved from [Link]

  • National Institutes of Health. (n.d.). 2-Butyl-1,3-diazaspiro(4.4)non-1-en-4-one hydrochloride. PubChem. Retrieved from [Link]

Sources

Foundational

"IUPAC name of 4-(3-Oxo-1,4-diazaspiro[4.4]nonan-2-yl)benzonitrile"

An In-depth Technical Guide to the Synthesis, Characterization, and Potential Applications of 2-(4-cyanophenyl)-1,4-diazaspiro[4.4]nonan-3-one and its Derivatives This guide provides a comprehensive technical overview of...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Synthesis, Characterization, and Potential Applications of 2-(4-cyanophenyl)-1,4-diazaspiro[4.4]nonan-3-one and its Derivatives

This guide provides a comprehensive technical overview of the chemical entity 2-(4-cyanophenyl)-1,4-diazaspiro[4.4]nonan-3-one, a compound of interest in medicinal chemistry and drug development. We will delve into its systematic IUPAC nomenclature, propose a logical synthetic pathway, detail essential characterization protocols, and explore its potential therapeutic applications based on structurally related compounds.

Introduction and Nomenclature

The accurate and unambiguous naming of a chemical compound is fundamental for scientific communication. The structure , referred to colloquially as "4-(3-Oxo-1,4-diazaspiro[4.4]nonan-2-yl)benzonitrile," is more systematically named according to the International Union of Pure and Applied Chemistry (IUPAC) nomenclature.

Based on the prioritization of functional groups and the spirocyclic system, the correct IUPAC name is 2-(4-cyanophenyl)-1,4-diazaspiro[4.4]nonan-3-one . This nomenclature is derived by identifying the spirocyclic core, a five-membered ring and another five-membered ring sharing a single carbon atom, which is designated as a spiro[4.4]nonane system. The "1,4-diaza" prefix indicates the presence of two nitrogen atoms at positions 1 and 4. The lactam (a cyclic amide) carbonyl group is at position 3, and the substituted phenyl ring is at position 2.

The following diagram illustrates the core structure and the numbering system used for IUPAC naming.

Caption: IUPAC numbering of the 2-(4-cyanophenyl)-1,4-diazaspiro[4.4]nonan-3-one scaffold.

Proposed Synthetic Pathway

The synthesis of spiro-heterocyclic compounds often involves multi-component reactions or sequential cyclization strategies. A plausible and efficient method for the synthesis of 2-(4-cyanophenyl)-1,4-diazaspiro[4.4]nonan-3-one is the Ugi four-component reaction (Ugi-4CR). This one-pot reaction combines an aldehyde, an amine, a carboxylic acid, and an isocyanide to form a di-peptide-like product. In this case, a modified Ugi reaction incorporating a cyclic amine can lead to the desired spiro-lactam.

The proposed reactants are:

  • Aldehyde: 4-formylbenzonitrile

  • Amine: Cyclopentylamine

  • Carboxylic Acid: Formic acid (or another simple carboxylic acid)

  • Isocyanide: A suitable isocyanide, such as tert-butyl isocyanide

The reaction proceeds through the formation of an imine from the aldehyde and amine, which is then attacked by the isocyanide and the carboxylate anion to form an intermediate that subsequently cyclizes to yield the spiro-lactam.

Ugi_Reaction Aldehyde 4-Formylbenzonitrile Ugi_4CR Ugi Four-Component Reaction Aldehyde->Ugi_4CR Amine Cyclopentylamine Amine->Ugi_4CR CarboxylicAcid Formic Acid CarboxylicAcid->Ugi_4CR Isocyanide tert-Butyl Isocyanide Isocyanide->Ugi_4CR Product 2-(4-cyanophenyl)-1,4-diazaspiro[4.4]nonan-3-one Ugi_4CR->Product One-pot synthesis

Caption: Proposed Ugi-4CR synthetic workflow.

Experimental Protocol: Ugi-4CR Synthesis
  • Reaction Setup: To a solution of 4-formylbenzonitrile (1.0 eq) in methanol (0.5 M), add cyclopentylamine (1.0 eq). Stir the mixture at room temperature for 30 minutes to facilitate imine formation.

  • Addition of Components: Add formic acid (1.0 eq) followed by tert-butyl isocyanide (1.0 eq) to the reaction mixture.

  • Reaction Conditions: Seal the reaction vessel and stir at room temperature for 48-72 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up and Purification: Upon completion, concentrate the reaction mixture under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 2-(4-cyanophenyl)-1,4-diazaspiro[4.4]nonan-3-one.

Physicochemical and Spectroscopic Characterization

Once synthesized, the identity and purity of the compound must be confirmed through a battery of analytical techniques.

Property Anticipated Value/Observation Methodology
Molecular Formula C₁₄H₁₅N₃OHigh-Resolution Mass Spectrometry (HRMS)
Molecular Weight 241.29 g/mol Mass Spectrometry (MS)
Appearance White to off-white solidVisual Inspection
Melting Point >200 °C (expected for rigid, polar molecules)Melting Point Apparatus
¹H NMR Aromatic protons (AA'BB' system), methine proton at C2, and aliphatic protons of the cyclopentyl ring.Nuclear Magnetic Resonance (NMR) Spectroscopy
¹³C NMR Resonances for the carbonyl carbon, nitrile carbon, aromatic carbons, spiro carbon, and aliphatic carbons.NMR Spectroscopy
FT-IR Characteristic peaks for C=O (amide), C≡N (nitrile), N-H, and C-H (aromatic and aliphatic) stretching.Fourier-Transform Infrared (FT-IR) Spectroscopy
Purity >95%High-Performance Liquid Chromatography (HPLC)
Protocol: High-Performance Liquid Chromatography (HPLC) for Purity Assessment
  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile in water (both with 0.1% formic acid).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

  • Analysis: The purity is determined by the peak area percentage of the main product peak.

Potential Biological Activity and Therapeutic Applications

While the specific biological activity of 2-(4-cyanophenyl)-1,4-diazaspiro[4.4]nonan-3-one is not documented, the spiro-lactam scaffold is a privileged structure in medicinal chemistry. Similar diazaspiro compounds have shown a range of biological activities, including anti-cancer and anti-inflammatory properties.[1]

The presence of the 4-cyanophenyl group is also significant, as this moiety is found in numerous approved drugs and clinical candidates. It can participate in hydrogen bonding and other interactions with biological targets.

Hypothesized Mechanism of Action: Kinase Inhibition

Many small molecule kinase inhibitors feature a heterocyclic core that binds to the ATP-binding pocket of the enzyme. The 1,4-diazaspiro[4.4]nonan-3-one core could potentially serve as a scaffold for designing inhibitors of protein kinases implicated in cancer cell proliferation, such as EGFR or BRAF.[2] The 4-cyanophenyl group could extend into a hydrophobic pocket and form key interactions.

Kinase_Inhibition cluster_pathway Hypothesized Anti-Cancer Mechanism Compound 2-(4-cyanophenyl)-1,4-diazaspiro[4.4]nonan-3-one Spiro-lactam scaffold Kinase Protein Kinase (e.g., EGFR/BRAF) ATP-Binding Pocket Compound->Kinase Binds to ATP pocket Downstream Downstream Signaling (e.g., MAPK Pathway) Compound->Downstream Blocks signaling Kinase->Downstream Phosphorylation Proliferation Cancer Cell Proliferation Kinase->Proliferation ATP ATP ATP->Kinase Competitive Inhibition Downstream->Proliferation Promotes Apoptosis Apoptosis Downstream->Apoptosis Inhibition of proliferation leads to apoptosis

Caption: Hypothesized kinase inhibition pathway.

Conclusion

2-(4-cyanophenyl)-1,4-diazaspiro[4.4]nonan-3-one represents a novel chemical entity with significant potential for drug discovery. This guide has provided a systematic approach to its nomenclature, a plausible synthetic route via the Ugi-4CR, and a framework for its characterization. Further investigation into its biological activities is warranted to explore its full therapeutic potential.

References

  • MDPI. (n.d.). Synthesis of 4-(8-Propyl-2,4-dithioxo-1,3-diazaspiro[4.5]decan-3-yl)spiro[1,5-dihydro-1,5-benzodiazepine-2,3′-indoline]-2′-one). MDPI. Retrieved from [Link]

  • PubChem. (n.d.). 4'-((2-Butyl-4-oxo-1,3-diazaspiro(4.4)non-1-ene-3-yl)methyl)(1,1'-biphenyl)-2-carbonitrile. PubChem. Retrieved from [Link]

  • PubChem. (n.d.). 1,4-Diazaspiro[4.5]decane. PubChem. Retrieved from [Link]

  • MDPI. (2021). Unexpected Formation of 4-aryl-1-(Propane-2-ylidenehydrazono)-2,3-diazaspiro[5.5]undec-3-ene by the Reaction of Pyridazinethiones Derivatives with Hydrazine. MDPI. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). 4'-((4-Oxo-2-propyl-1,3-diazaspiro[4.4]non-1-en-3-yl)methyl)-[1,1'-biphenyl]-2-carbonitrile. Pharmaffiliates. Retrieved from [Link]

  • National Center for Biotechnology Information. (2023). One-Pot Synthesis of 1-Thia-4-azaspiro[4.4/5]alkan-3-ones via Schiff Base: Design, Synthesis, and Apoptotic Antiproliferative Properties of Dual EGFR/BRAFV600E Inhibitors. PMC. Retrieved from [Link]

  • National Center for Biotechnology Information. (2024). One-pot three-component synthesis of azaspirononatriene derivatives. PMC. Retrieved from [Link]

Sources

Exploratory

An In-depth Technical Guide to Fmoc-D-Lys(ivDde)-OH for Advanced Peptide Synthesis

A Senior Application Scientist's Field Guide for Researchers, Chemists, and Drug Development Professionals Foreword: Navigating the Landscape of Complex Peptide Synthesis In the intricate world of peptide science, the sy...

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Field Guide for Researchers, Chemists, and Drug Development Professionals

Foreword: Navigating the Landscape of Complex Peptide Synthesis

In the intricate world of peptide science, the synthesis of complex structures such as branched, cyclic, and site-specifically modified peptides presents a significant challenge. The success of these endeavors hinges on a carefully orchestrated strategy of orthogonal protecting groups. This guide provides a deep dive into a key player in this field: Fmoc-D-Lys(ivDde)-OH . We will explore the chemical principles that make this reagent a superior choice for many applications, provide detailed, field-tested protocols for its use, and offer insights into optimizing your synthetic workflows.

A point of clarification is warranted at the outset. The topic of this guide is the compound registered under CAS number 1272755-33-5 , which is Nα-(9-Fluorenylmethyloxycarbonyl)-Nε-[1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl]-D-lysine, commonly known as Fmoc-D-Lys(ivDde)-OH. Initial inquiries may sometimes lead to an incorrect association with CAS number 1272755-80-2, which corresponds to 4-(3-Oxo-1,4-diazaspiro[4.4]nonan-2-yl)benzonitrile, a compound with limited publicly available research data. This guide will focus exclusively on the scientifically well-documented and widely applied Fmoc-D-Lys(ivDde)-OH.

The Cornerstone of Orthogonality: Understanding the ivDde Protecting Group

The strategic advantage of Fmoc-D-Lys(ivDde)-OH lies in the unique properties of the 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl (ivDde) protecting group. In the context of Fmoc-based solid-phase peptide synthesis (SPPS), orthogonality is paramount. This means that the various protecting groups used for the α-amino group (Fmoc) and the side chains of different amino acids must be removable under distinct conditions, without affecting one another.[1]

The ivDde group is a hindered variant of the Dde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl) group. This steric hindrance is the key to its enhanced stability and reliability.

The Principle of Orthogonal Deprotection

The ivDde group exhibits remarkable stability under the basic conditions used for Fmoc removal (typically 20% piperidine in DMF) and the acidic conditions used for final cleavage from the resin (e.g., trifluoroacetic acid, TFA).[2] However, it can be selectively cleaved under mild conditions using a dilute solution of hydrazine in DMF.[3] This tripartite orthogonality is the foundation of its utility.

G Orthogonal Protection Strategy in Fmoc-SPPS Peptide_Resin Resin-Bound Peptide (Fmoc-AA...Lys(ivDde)...) Fmoc_Deprotection Fmoc Deprotection (Piperidine) Peptide_Resin->Fmoc_Deprotection ivDde_Deprotection ivDde Deprotection (Hydrazine) Peptide_Resin->ivDde_Deprotection Selective Side-Chain Deprotection Chain_Elongation Amino Acid Coupling Fmoc_Deprotection->Chain_Elongation Chain_Elongation->Peptide_Resin Repeat for linear sequence Side_Chain_Modification Side-Chain Modification ivDde_Deprotection->Side_Chain_Modification Final_Cleavage Final Cleavage (TFA) Side_Chain_Modification->Final_Cleavage Purified_Peptide Purified Complex Peptide Final_Cleavage->Purified_Peptide G Branched Peptide Synthesis Workflow Start Start with Resin Main_Chain Synthesize Main Chain (Incorporate Fmoc-D-Lys(ivDde)-OH) Start->Main_Chain ivDde_Removal Selective ivDde Deprotection (2-4% Hydrazine/DMF) Main_Chain->ivDde_Removal Branch_Chain Synthesize Branch Chain on Lysine Side Chain ivDde_Removal->Branch_Chain Cleavage Cleave from Resin (TFA Cocktail) Branch_Chain->Cleavage Purification HPLC Purification Cleavage->Purification End Branched Peptide Purification->End

Caption: Workflow for branched peptide synthesis.

Synthesis of Cyclic Peptides

Cyclic peptides often exhibit enhanced biological activity and stability compared to their linear counterparts. [4]Fmoc-D-Lys(ivDde)-OH, in combination with an orthogonally protected acidic amino acid (e.g., Fmoc-Asp(OAll)-OH or Fmoc-Glu(OAll)-OH), enables on-resin head-to-side-chain or side-chain-to-side-chain cyclization.

  • Linear Peptide Synthesis: Synthesize the linear peptide on a suitable resin, incorporating Fmoc-D-Lys(ivDde)-OH and, for example, Fmoc-Asp(OAll)-OH at the desired positions.

  • Orthogonal Deprotection:

    • Selectively remove the Allyl (All) group from the aspartic acid side chain using a palladium catalyst (e.g., Pd(PPh₃)₄).

    • Selectively remove the ivDde group from the D-lysine side chain using 2-4% hydrazine in DMF.

  • On-Resin Cyclization: Perform an intramolecular amide bond formation between the now-free side-chain carboxyl group of aspartic acid and the amino group of D-lysine using a suitable coupling reagent (e.g., HBTU, HATU).

  • Final Cleavage and Purification: Cleave the cyclic peptide from the resin and purify by HPLC.

Optimizing ivDde Deprotection: A Data-Driven Approach

While a 2% hydrazine solution is the standard recommendation for ivDde removal, the efficiency can be sequence-dependent and may require optimization. [5]Recent studies have shown that increasing the hydrazine concentration can significantly improve deprotection efficiency.

Hydrazine ConcentrationReaction Time per IterationNumber of IterationsApproximate ivDde Removal
2%3 minutes3~10-20%
2%5 minutes3~50%
4%3 minutes3Near complete removal

Data adapted from a study on a model peptide (ACP-K(ivDde)). The actual efficiency may vary depending on the peptide sequence and resin.[5]

It is crucial to perform small-scale optimization experiments for your specific peptide to determine the ideal deprotection conditions. Monitoring the deprotection via UV-Vis spectroscopy at 290 nm provides a real-time assessment of the reaction's progress.

Safety and Handling

Fmoc-D-Lys(ivDde)-OH should be handled in a well-ventilated area, and appropriate personal protective equipment (gloves, safety glasses, lab coat) should be worn. Hydrazine is a hazardous substance and should be handled with extreme caution in a fume hood. Consult the Safety Data Sheet (SDS) for detailed information on handling, storage, and disposal.

Conclusion: A Versatile Tool for Advanced Peptide Chemistry

Fmoc-D-Lys(ivDde)-OH has established itself as a cornerstone reagent for the synthesis of complex peptides. Its enhanced stability and resistance to migration compared to the Dde group provide a more robust and reliable platform for intricate synthetic strategies. By understanding the principles of its orthogonal deprotection and by employing a data-driven approach to protocol optimization, researchers can confidently tackle the synthesis of branched, cyclic, and site-specifically modified peptides, paving the way for new discoveries in drug development and biomedical research.

References

  • Chhabra, S. R., Hothi, B., Evans, D. J., & Chan, W. C. (1998). A series of new variants of Dde, substituted at the exocyclic alkene position have been developed and their application in solid phase peptide synthesis assessed. Tetrahedron Letters, 39(23), 1603-1606.
  • Aapptec. (n.d.). Technical Support Information Bulletin 1182 - Removal of Dde and ivDde Protecting Groups. Retrieved from [Link]

  • Biotage. (2023, January 30). Optimizing the removal of an ivDde protecting group. Retrieved from [Link]

  • WO2020199461A1 - Method for synthesizing polypeptide-derived compound - Google Patents. (n.d.).
  • CEM Corporation. (n.d.). Microwave Synthesis of Branched Peptides with Fmoc-Lys(iVDde)-OH. Retrieved from [Link]

  • CEM Corporation. (n.d.). Microwave Assisted SPPS of Unsymmetrically Branched Peptides. Retrieved from [Link]

  • Augustyns, K., et al. (1997). Investigation on the stability of the Dde protecting group used in peptide synthesis: migration to an unprotected lysine. Journal of Peptide Research, 49(2), 178-185.
  • ResearchGate. (2017, August 31). Problem with ivDde deprotection on resin? Retrieved from [Link]

  • Chhabra, S. R., et al. (2001). A Dde-based carboxy linker for solid-phase synthesis. Tetrahedron Letters, 42(12), 2189–2192.
  • Merck Millipore. (n.d.). Product Focus: Reagents for the synthesis of cyclic and modified peptides Novabiochem®. Retrieved from [Link]

  • White, C. J., & Yudin, A. K. (2011). Contemporary strategies for peptide macrocyclization.
  • Royal Society of Chemistry. (n.d.). Supporting Information for Real-Time Monitoring of Solid-Phase Peptide Synthesis Using a Variable Bed Flow Reactor. Retrieved from [Link]

  • Aapptec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Retrieved from [Link]

  • ResearchGate. (n.d.). Dmab/ivDde protected diaminodiacids for solid-phase synthesis of peptide disulfide-bond mimics. Retrieved from [Link]

  • Google Patents. (n.d.). A method for preparing liraglutide via a solid phase peptide synthesis.
  • CEM Corporation. (n.d.). Automated Synthesis of Cyclic Disulfide-Bridged Peptides. Retrieved from [Link]

  • Merck Millipore. (n.d.). Novabiochem®. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Tetrahedron letter. Retrieved from [Link]

  • ResearchGate. (n.d.). A Dde-based carboxy linker for solid-phase synthesis. Retrieved from [Link]

  • Internet Archive. (n.d.). Full text of "Tetrahedron Letters 1989: Vol 30 Index". Retrieved from [Link]

  • ResearchGate. (n.d.). An improved deblocking agent for direct Fmoc solid-phase synthesis of peptide thioesters. Retrieved from [Link]

Sources

Foundational

A Technical Guide to the Structure Elucidation of 4-(3-Oxo-1,4-diazaspiro[4.4]nonan-2-yl)benzonitrile

Abstract The unambiguous determination of a molecule's three-dimensional structure is a cornerstone of modern drug discovery and chemical research. Novel heterocyclic scaffolds, such as the diazaspiro[4.4]nonane system,...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The unambiguous determination of a molecule's three-dimensional structure is a cornerstone of modern drug discovery and chemical research. Novel heterocyclic scaffolds, such as the diazaspiro[4.4]nonane system, represent a rich area for therapeutic innovation. This guide provides a comprehensive, multi-technique workflow for the complete structure elucidation of a novel compound, 4-(3-Oxo-1,4-diazaspiro[4.4]nonan-2-yl)benzonitrile. We will detail a logical progression of analytical techniques, from confirming basic molecular properties to mapping intricate atomic connectivity and stereochemistry. This document serves as a practical blueprint for researchers, scientists, and drug development professionals faced with characterizing complex, novel chemical entities.

Introduction

The target molecule, 4-(3-Oxo-1,4-diazaspiro[4.4]nonan-2-yl)benzonitrile, presents a unique analytical challenge. Its structure combines a rigid, chiral spirocyclic lactam with an aromatic nitrile moiety. This complexity necessitates a synergistic application of multiple spectroscopic and spectrometric techniques to ensure every bond and stereocenter is correctly assigned. The causality behind this multi-pronged approach is simple: no single technique can provide all the necessary information, but together, they create a self-validating system of evidence.[1][2][3] Mass spectrometry will establish the molecular formula, infrared spectroscopy will confirm the presence of key functional groups, and a suite of advanced 1D and 2D Nuclear Magnetic Resonance (NMR) experiments will ultimately piece together the atomic puzzle.[1][4][5]



This guide is structured to mirror the logical workflow of an analytical laboratory, demonstrating how data from each step informs the next, culminating in unequivocal structure verification.

Overall Analytical Workflow

The structure elucidation process follows a hierarchical approach. We begin with broad characterization and progressively refine our understanding with higher-resolution techniques. This ensures efficiency and builds a robust, cross-validated dataset.

Elucidation_Workflow Figure 1. Overall Structure Elucidation Workflow MS Mass Spectrometry (Molecular Formula) IR FTIR Spectroscopy (Functional Groups) MS->IR Confirms Mass NMR_1D 1D NMR (¹H, ¹³C) (Initial Framework) IR->NMR_1D Confirms Groups NMR_2D 2D NMR (COSY, HSQC, HMBC) (Connectivity Mapping) NMR_1D->NMR_2D Provides Framework Confirmation Final Structure Confirmation NMR_2D->Confirmation Confirms Connectivity

Caption: Predicted HMBC correlations linking key structural fragments.

  • Causality of Key Correlations:

    • A correlation from the methine proton at position 2 (H2) to the quaternary aromatic carbon C1' definitively proves the point of attachment between the two rings.

    • Correlations from the aromatic protons (H2'/H6') back to the same C1' carbon provide reciprocal confirmation.

    • A correlation from H2 to the carbonyl carbon (C3) confirms the α-position of the methine proton relative to the lactam.

4.3. Experimental Protocol: 2D NMR Acquisition

  • Sample Preparation: Prepare a solution of ~5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.

  • Instrument Setup: Use a high-field NMR spectrometer (≥400 MHz) equipped with a suitable probe. Tune and match the probe for both ¹H and ¹³C frequencies. [6][7]3. Acquisition:

    • Acquire a standard ¹H spectrum to determine the spectral width. [6][8] * Acquire a ¹³C spectrum.

    • Run standard, gradient-selected (gs) COSY, HSQC, and HMBC experiments using the manufacturer's recommended parameter sets. [8]4. Data Processing & Analysis: Process the 2D data using appropriate window functions and Fourier transformation. Analyze the cross-peaks in each spectrum to build up the molecular structure, using the HSQC to assign protonated carbons and the HMBC and COSY to establish connectivities. [9][10]

Conclusion: A Self-Validating Structural Proof

By systematically applying this multi-technique workflow, we can achieve an unambiguous structural assignment for 4-(3-Oxo-1,4-diazaspiro[4.4]nonan-2-yl)benzonitrile. The HRMS data provides the molecular formula, FTIR confirms the presence of the required functional groups, and the comprehensive 1D and 2D NMR dataset works in concert to solve the atomic connectivity puzzle. Each piece of data validates the others: the ¹H integration matches the proton count from the molecular formula, the functional groups seen in the IR spectrum are consistent with the chemical shifts observed in the ¹³C NMR spectrum, and the final connectivity map from 2D NMR accounts for every atom and every observed signal. This rigorous, evidence-based approach exemplifies the principles of modern structure elucidation and is essential for advancing complex molecules in research and development pipelines.

References

  • NIST Chemistry WebBook. National Institute of Standards and Technology. [Link]

  • Common 2D (COSY, HSQC, HMBC). SDSU NMR Facility – Department of Chemistry. [Link]

  • Step By Step Instructions for 2D NMR Experiments on the Bruker 300 MHz Spectrometer. University of Missouri-St. Louis. [Link]

  • Comparison of the substituent effects on the 13C NMR with the 1H NMR chemical shifts of CHN in substituted benzylideneanilines. ResearchGate. [Link]

  • Infrared Spectroscopy Absorption Table. Chemistry LibreTexts. [Link]

  • NMR Guidelines for ACS Journals. American Chemical Society. [Link]

  • Overview of Structure Determination in Heterocyclic Chemistry. YouTube. [Link]

  • Welcome to the NIST WebBook. National Institute of Standards and Technology. [Link]

  • Chem 346 1H NMR Data Reporting Guide. University of Wisconsin-Madison. [Link]

  • How to read NMR spectra from the basics (chemical shift, integration ratio, coupling). JEOL Ltd. [Link]

  • The infrared spectra of nitriles and related compounds frozen in Ar and H2O. PubMed. [Link]

  • HSQC and HMBC. Columbia University NMR Core Facility. [Link]

  • Basic 2D NMR experiments. University of Cantabria. [Link]

  • Theoretical NMR correlations based Structure Discussion. PubMed Central. [Link]

  • ACS Research Data Guidelines. American Chemical Society. [Link]

  • The NIST Chemistry WebBook: A Chemical Data Resource on the Internet. NIST. [Link]

  • Complexes with ligands containing nitrile groups. Part III. Infrared spectra of coordinated methyl cyanide. ResearchGate. [Link]

  • Interpreting NMR Spectra 1. YouTube. [Link]

  • Structural elucidation of compounds using different types of spectroscopic techniques. Journal of Chemical and Pharmaceutical Sciences. [Link]

  • (PDF) How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. ResearchGate. [Link]

  • MASS SPECTROMETRY: FRAGMENTATION PATTERNS. eGyanKosh. [Link]

  • Basic 1H- and 13C-NMR Spectroscopy. Elsevier. [Link]

  • Prediction of 1H and 13C NMR Chemical Shifts of Small Molecules Using Machine Learning. University of Alberta. [Link]

  • The advantages of overlaying an HSQC spectrum with an HMBC spectrum. ACD/Labs. [Link]

  • Experimental reporting. The Royal Society of Chemistry. [Link]

  • NMR - Interpretation. Chemistry LibreTexts. [Link]

  • Table of Characteristic IR Absorptions. University of Colorado Boulder. [Link]

  • 2D NMR Introduction. Chemistry LibreTexts. [Link]

  • A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. MDPI. [Link]

  • Journal of Chemical Education. ACS Publications. [Link]

  • How to Read NMR Spectroscopy | Organic Chemistry. YouTube. [Link]

  • ASpin-NMR data reporting tool. PISRT. [Link]

  • 2D NMR- Worked Example 2 (HSQC and HMBC). YouTube. [Link]

  • Toward the complete prediction of the 1H and 13C NMR spectra of complex organic molecules by DFT methods: application to natural substances. PubMed. [Link]

  • Methods for the Elucidation of the Structure of Organic Compounds. Massachusetts Institute of Technology. [Link]

  • 1D and 2D Experiments Step-by-Step Tutorial - Basic Experiments. Magnetic Resonance Center, University of Florence. [Link]

  • Organic Nitrogen Compounds IV: Nitriles. Spectroscopy Online. [Link]

  • Part 19: Mass Spectrometry - Factors affecting Fragmentation Pattern. YouTube. [Link]

  • 1H chemical shifts in NMR. Part 24-proton chemical shifts in some gem-difunctional compounds: 3-endo. Modgraph. [Link]

  • Fragmentation pathways in the mass spectra of isomeric phenylazoxypyridine-N-oxides. Canadian Science Publishing. [Link]

  • Molecular Structure Characterisation and Structural Elucidation. Intertek. [Link]

  • 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. Semantic Scholar. [Link]

  • The Basics of Interpreting a Proton (1H) NMR Spectrum. ACD/Labs. [Link]

  • The NIST Chemistry Webbook. National Institute of Standards and Technology. [Link]

  • Real-time prediction of 1H and 13C chemical shifts with DFT accuracy using a 3D graph neural network. Royal Society of Chemistry. [Link]

  • NMR Prediction | 1H, 13C, 15N, 19F, 31P NMR Predictor. ACD/Labs. [Link]

  • A Short Guide to using the NIST Webbook. YouTube. [Link]

  • Fragmentation mechanisms in mass spectrometry. Universidad de Guanajuato. [Link]

Sources

Exploratory

The Spirocyclic Scaffold: A Privileged Motif in Modulating Biological Systems – An In-depth Technical Guide on the Biological Activity of Diazaspiro Compounds

Introduction: The Emergence of Diazaspiro Compounds in Drug Discovery In the landscape of medicinal chemistry, the quest for novel molecular architectures that confer enhanced biological activity, selectivity, and favora...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Emergence of Diazaspiro Compounds in Drug Discovery

In the landscape of medicinal chemistry, the quest for novel molecular architectures that confer enhanced biological activity, selectivity, and favorable physicochemical properties is perpetual. Among these, spirocyclic systems, characterized by two rings sharing a single common atom, have garnered significant attention. The rigid, three-dimensional nature of the spiro scaffold offers a distinct advantage over flat, aromatic systems by enabling more precise and complex interactions with biological targets. Within this class, diazaspiro compounds, which incorporate two nitrogen atoms within the spirocyclic framework, have emerged as a particularly fruitful area of research. Their unique conformational constraints and the presence of nitrogen atoms, which can act as hydrogen bond donors and acceptors, make them versatile scaffolds for the design of potent and selective modulators of a wide array of biological processes. This guide provides a comprehensive overview of the diverse biological activities of diazaspiro compounds, delving into their mechanisms of action, therapeutic potential, and the experimental methodologies used to evaluate their efficacy.

Anticancer Activity: Targeting Key Pathways in Malignancy

The development of novel anticancer agents remains a cornerstone of pharmaceutical research. Diazaspiro compounds have demonstrated significant promise in this arena, with several derivatives exhibiting potent cytotoxic effects against various cancer cell lines.

Modulation of the p53 Pathway

One of the most critical tumor suppressor proteins is p53, often referred to as the "guardian of the genome." Its activity is tightly regulated by the murine double minute 2 (MDM2) protein, which promotes p53 degradation. The inhibition of the MDM2-p53 interaction is a validated strategy for reactivating p53 and inducing apoptosis in cancer cells.[1] A series of novel thiohydantoin-based dispiro-indolinones have been synthesized and evaluated for their anticancer activity.[1]

Several of these compounds demonstrated high cytotoxic activity, particularly against androgen-dependent LNCaP prostate cancer cells, with IC50 values in the low micromolar range.[1] While molecular docking studies suggested a possible binding mode to MDM2, this mechanism was not confirmed by Western blot analysis, indicating that these compounds may exert their cytotoxic effects through an alternative pathway.[1]

Table 1: Cytotoxicity of Selected Dispiro-indolinones

CompoundLNCaP (IC50, µM)PC3 (IC50, µM)HCTwt (IC50, µM)HCT−/− (IC50, µM)Selectivity Index (LNCaP/PC3)
13 ~1-3.5>10>10>10~3-10
18 ~1-3.5>10>10>10~3-10
29 ~1-3.5>10>10>10~3-10
63 ~1-3.5>10>10>10~3-10

Data synthesized from a study on novel dispiro-indolinones.[1]

Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and, by extension, cell viability.

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells (e.g., LNCaP, PC3, HCTwt, HCT−/−) in 96-well plates at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the diazaspiro compounds for a specified period (e.g., 48 or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells will cleave the tetrazolium ring of MTT, yielding purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the resulting colored solution at a specific wavelength (typically between 500 and 600 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

Inhibition of Cyclin-Dependent Kinases (CDKs)

Cyclin-dependent kinases are crucial regulators of the cell cycle, and their dysregulation is a hallmark of cancer. Specifically, CDK7 plays a pivotal role in the activation of other CDKs and in transcriptional regulation.[2] A pyrazolo[1,5-a][2][3][4]triazine derivative incorporating a 1,9-diazaspiro[5.5]undecane moiety has been identified as a potential CDK7 inhibitor, suggesting a therapeutic avenue for treating cancer.[2]

Antimicrobial and Antiviral Frontiers

The rise of drug-resistant pathogens necessitates the discovery of novel antimicrobial and antiviral agents. Diazaspiro compounds have shown promise in combating both fungal and viral infections.

Antifungal Activity via Chitin Synthase Inhibition

Chitin is an essential component of the fungal cell wall, and its synthesis is a prime target for antifungal drug development. A series of 2,8-diazaspiro[4.5]decan-1-one derivatives have been designed and synthesized as potential chitin synthase (CHS) inhibitors.[5]

Several of these compounds exhibited moderate to excellent potency against CHS, with IC50 values comparable to the known CHS inhibitor, polyoxin B.[5] Notably, some of these compounds displayed potent antifungal activity against clinically relevant fungi such as Aspergillus fumigatus and Candida albicans, with minimum inhibitory concentration (MIC) values in the low micromolar range.[5]

Table 2: Chitin Synthase Inhibition and Antifungal Activity of 2,8-Diazaspiro[4.5]decan-1-one Derivatives

CompoundCHS Inhibition (IC50, mM)A. fumigatus (MIC, mmol/L)C. albicans (MIC, mmol/L)
4d --0.04
4e 0.13--
4j 0.120.08-
4r -0.08-
Polyoxin B 0.080.129-
Fluconazole --0.104

Data adapted from a study on diazaspiro[4.5]decan-1-one derivatives.[5]

Antiviral Activity against HIV

A novel pyrimidyl-di(diazaspiroalkane) derivative has demonstrated significant antiretroviral activity.[6] This compound acts by blocking the interaction between the virus and the host cell. Specifically, it has been shown to effectively bind to cellular heparan sulfate proteoglycans (HSPGs), which are used by many viruses, including HIV, as receptors or co-receptors for cell entry.[6] By preventing this initial binding event, the compound inhibits viral replication.[6]

Neurological and Psychotic Disorders: Modulating CNS Targets

The complexity of the central nervous system (CNS) presents numerous targets for therapeutic intervention. Diazaspiro compounds have been explored for their potential in treating a range of neurological and psychotic disorders.

Dopamine Receptor Antagonism for Parkinson's Disease

Parkinson's disease is a neurodegenerative disorder characterized by the loss of dopaminergic neurons. While current treatments focus on dopamine replacement, there is a need for novel therapeutic strategies. The dopamine D4 receptor (D4R) has emerged as a compelling target, particularly for managing levodopa-induced dyskinesia.[7] A class of diazaspirocyclic compounds has been identified as selective D4R antagonists through a combination of library screening and quantitative structure-activity relationship (QSAR) modeling.[7]

Phosphodiesterase Inhibition in Psychotic Disorders

Phosphodiesterases (PDEs) are enzymes that hydrolyze cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), which are crucial second messengers in neuronal signaling.[2] The inhibition of PDEs can therefore modulate various intracellular processes in the CNS. Certain 1,9-diazaspiro[5.5]undecane derivatives have been investigated as PDE inhibitors for the potential treatment of psychotic disorders.[2]

PDE_Inhibition ATP ATP AC Adenylate Cyclase ATP->AC GTP GTP GC Guanylate Cyclase GTP->GC cAMP cAMP AC->cAMP cGMP cGMP GC->cGMP PDE Phosphodiesterase (PDE) cAMP->PDE hydrolysis PKA Protein Kinase A (PKA) cAMP->PKA cGMP->PDE hydrolysis PKG Protein Kinase G (PKG) cGMP->PKG AMP AMP PDE->AMP GMP GMP PDE->GMP Cellular_Response Cellular Response (e.g., Synaptic Transmission) PKA->Cellular_Response PKG->Cellular_Response Diazaspiro Diazaspiro Compound Diazaspiro->PDE

Sources

Foundational

"pharmacological properties of benzonitrile-containing compounds"

An In-depth Technical Guide on the Pharmacological Properties of Benzonitrile-Containing Compounds Authored by: A Senior Application Scientist Introduction The benzonitrile scaffold, a simple aromatic ring appended with...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide on the Pharmacological Properties of Benzonitrile-Containing Compounds

Authored by: A Senior Application Scientist

Introduction

The benzonitrile scaffold, a simple aromatic ring appended with a nitrile group, has emerged as a privileged motif in medicinal chemistry, underpinning the development of a diverse array of therapeutic agents.[1][2] Its prevalence in numerous FDA-approved drugs and clinical candidates is a testament to the unique and advantageous physicochemical properties conferred by the nitrile functionality.[1][3] This guide provides a comprehensive exploration of the pharmacological properties of benzonitrile-containing compounds, delving into their mechanisms of action, structure-activity relationships (SAR), and therapeutic applications across various disease areas. We will dissect the causal relationships behind the design of these molecules, offering field-proven insights for researchers, scientists, and drug development professionals.

The utility of the benzonitrile group in drug design is multifaceted. It can act as a crucial hydrogen bond acceptor, engage in polar and π-π stacking interactions, and serve as a bioisostere for other functional groups like carbonyls and halogens.[4][5] Furthermore, the introduction of a nitrile group can significantly modulate a molecule's pharmacokinetic profile, enhancing metabolic stability, bioavailability, and solubility.[1][4] This guide will illuminate these principles through a detailed examination of key benzonitrile-containing drugs and their impact on modern medicine.

I. Anticancer Therapeutics: Targeting the Engines of Malignancy

Benzonitrile-containing compounds have demonstrated remarkable efficacy as anticancer agents by targeting key proteins and pathways that drive tumorigenesis.[6]

A. Aromatase Inhibitors in Hormone-Dependent Cancers

In estrogen-receptor-positive breast cancer, the enzyme aromatase, which synthesizes estrogens, is a critical therapeutic target. Several non-steroidal aromatase inhibitors feature a benzonitrile moiety that plays a pivotal role in their inhibitory activity.

Mechanism of Action: Letrozole and Anastrozole, prominent benzonitrile-containing aromatase inhibitors, function by competitively binding to the heme iron of the aromatase enzyme, thereby blocking the conversion of androgens to estrogens.[3] The nitrile group in these molecules is crucial for their potency, often acting as a hydrogen bond acceptor and mimicking the carbonyl group of the natural substrate, androstenedione.[3] Docking studies of anastrozole within the human aromatase homology model suggest a potential hydrogen bonding interaction between the two nitrile groups and a serine residue.[3]

Structure-Activity Relationship Insights:

  • The placement of the nitrile group is critical for activity. In many aromatase inhibitors, a para-substituted benzonitrile is essential for potent inhibition.[3]

  • Electron-withdrawing groups at the C-4 position of the aromatic ring, such as nitrile and bromine, have been shown to be most effective.[3]

Compound Target IC50 Therapeutic Application
LetrozoleAromatase~0.1-1 nMHormone-responsive breast cancer
AnastrozoleAromatase~10-20 nMEstrogen-dependent breast cancer
B. Kinase Inhibitors: Halting Aberrant Signaling Cascades

Dysregulated kinase activity is a hallmark of many cancers. Benzonitrile derivatives have been successfully developed as inhibitors of various kinases.[6]

Mechanism of Action: Alectinib, an anaplastic lymphoma kinase (ALK) inhibitor used to treat non-small cell lung cancer, incorporates a benzonitrile fragment.[7] The nitrile group can participate in key interactions within the ATP-binding pocket of the kinase, contributing to the high affinity and selectivity of the inhibitor. Similarly, compounds targeting Tankyrase, mTOR, and TBK1/IKKε have utilized the benzonitrile scaffold.[6]

Experimental Workflow: Kinase Inhibition Assay

The following workflow outlines a typical in vitro assay to determine the inhibitory potency of a benzonitrile-containing compound against a target kinase.

G cluster_prep Assay Preparation cluster_reaction Kinase Reaction cluster_detection Signal Detection cluster_analysis Data Analysis Compound_Prep Prepare serial dilutions of benzonitrile compound Incubation Incubate kinase, compound, and substrate/ATP mixture Compound_Prep->Incubation Enzyme_Prep Prepare kinase enzyme solution Enzyme_Prep->Incubation Substrate_Prep Prepare substrate and ATP solution Substrate_Prep->Incubation Detection Measure kinase activity (e.g., luminescence, fluorescence) Incubation->Detection IC50_Calc Calculate IC50 value Detection->IC50_Calc G cluster_pathway Inflammatory Cell Signaling Pro_inflammatory_stimuli Pro-inflammatory Stimuli Adenylate_cyclase Adenylate Cyclase Pro_inflammatory_stimuli->Adenylate_cyclase activates cAMP cAMP Adenylate_cyclase->cAMP converts ATP to ATP ATP PDE4 PDE4 cAMP->PDE4 PKA Protein Kinase A (PKA) cAMP->PKA activates AMP AMP PDE4->AMP hydrolyzes cAMP to Inflammatory_Mediators Release of Inflammatory Mediators (e.g., TNF-α, IL-2) PKA->Inflammatory_Mediators inhibits release of Benzonitrile_Inhibitor Benzonitrile PDE4 Inhibitor (e.g., Crisaborole) Benzonitrile_Inhibitor->PDE4 inhibits

Caption: Mechanism of action of benzonitrile PDE4 inhibitors.

IV. Antiviral and Antimicrobial Therapeutics

Benzonitrile derivatives have demonstrated efficacy against a range of pathogens, including viruses and bacteria.

A. Hepatitis C Virus (HCV) Entry Inhibitors

A promising strategy for combating HCV is to block its entry into host cells.

Mechanism of Action: Certain 2-((4-arylpiperazin-1-yl)methyl)benzonitrile derivatives have been identified as potent inhibitors of HCV entry. [6]These compounds are thought to interfere with the interaction between viral envelope glycoproteins and host cell receptors. [6]The lead compound, L0909, exhibited an EC50 of 0.022 μM. [6]

B. Metallo-β-lactamase Inhibitors

The emergence of bacterial resistance to β-lactam antibiotics is a major public health concern. Metallo-β-lactamases (MBLs) are enzymes that hydrolyze these antibiotics, rendering them ineffective.

Mechanism of Action: A study on 2-amino-1-benzyl-4,5-diphenyl-1H-pyrrole-3-carbonitrile derivatives revealed that the 3-carbonitrile group is crucial for their inhibitory activity against various MBL subclasses. [8]These compounds act as inhibitors of MBLs, potentially restoring the efficacy of β-lactam antibiotics.

V. The Role of the Benzonitrile Moiety in Drug Design and Pharmacokinetics

The strategic incorporation of a benzonitrile group can significantly enhance the drug-like properties of a molecule.

  • Bioisosterism: The nitrile group is a well-established bioisostere for carbonyl and hydroxyl groups, as well as for halogens like bromine and iodine. [3][4][5]This allows for the fine-tuning of electronic and steric properties to optimize target engagement and reduce off-target effects.

  • Metabolic Stability: The nitrile group is generally metabolically stable and often passes through the body unchanged. [3][9]Introducing a nitrile can block metabolically labile sites in a molecule, thereby increasing its half-life. [4]* Improved ADME Properties: The introduction of a nitrile group can lower the lipophilicity (cLogP) of a compound, which can lead to improved solubility and oral bioavailability. [3][9]

Conclusion

The benzonitrile moiety has proven to be an invaluable component in the medicinal chemist's toolkit. Its versatile nature, allowing it to participate in a wide range of intermolecular interactions and to favorably modulate pharmacokinetic properties, has led to the development of numerous life-saving drugs. From potent anticancer agents to novel antiviral and cardiovascular therapies, the impact of benzonitrile-containing compounds on human health is undeniable. As our understanding of disease biology deepens, the rational design of new therapeutic agents incorporating this remarkable scaffold will undoubtedly continue to yield innovative and effective medicines.

References

  • Wang, X., Wang, Y., Li, X., Yu, Z., & Du, Y. (2021). Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies. RSC Medicinal Chemistry, 12(10), 1650-1671.
  • Fleming, F. F., Yao, L., Ravikumar, P. C., Funk, L., & Shook, B. C. (2010). Nitrile-containing pharmaceuticals: efficacious roles of the nitrile pharmacophore. Journal of medicinal chemistry, 53(22), 7902–7917.
  • Fleming, F. F., Yao, L., Ravikumar, P. C., Funk, L., & Shook, B. C. (2010). Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. Journal of Medicinal Chemistry, 53(22), 7902-7917.
  • Application of benzonitrile compound in preparation of antitumor drugs. (2013).
  • Applications of Benzonitrile Derivatives in Drug Development: Application Notes and Protocols. (2025). Benchchem.
  • Precise recognition of benzonitrile derivatives with supramolecular macrocycle of phosphorylated cavitand by co-crystallization method. (2024).
  • Application of Nitrile in Drug Design. (2021). Mini-Reviews in Medicinal Chemistry, 21(15), 2046-2061.
  • The Role of Benzonitrile Derivatives in Organic Synthesis and Material Innovation. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
  • Benzonitrile. (n.d.). In Wikipedia.
  • The chemical structure of some biologically important benzonitrile derivatives. (n.d.).
  • Bioisosteric Replacements. (2021). Cambridge MedChem Consulting.
  • Structure-activity relationship study and optimisation of 2-aminopyrrole-1-benzyl-4,5-diphenyl-1H-pyrrole-3-carbonitrile as a broad spectrum metallo-β-lactamase inhibitor. (2017). European Journal of Medicinal Chemistry, 138, 1038-1051.

Sources

Exploratory

The Discovery of Novel Diazaspiro[4.4]nonane Derivatives: A Technical Guide for Drug Development Professionals

Introduction: The Rising Prominence of the Diazaspiro[4.4]nonane Scaffold in Medicinal Chemistry In the landscape of modern drug discovery, the quest for novel molecular architectures that offer enhanced therapeutic pote...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Rising Prominence of the Diazaspiro[4.4]nonane Scaffold in Medicinal Chemistry

In the landscape of modern drug discovery, the quest for novel molecular architectures that offer enhanced therapeutic potential is perpetual. Among the myriad of heterocyclic compounds, spirocyclic systems have garnered significant attention for their unique three-dimensional topologies, which can lead to improved pharmacological properties.[1] The diazaspiro[4.4]nonane scaffold, a rigid bicyclic system featuring two nitrogen atoms, has emerged as a "privileged structure" in medicinal chemistry. Its inherent conformational rigidity allows for the precise spatial orientation of substituents, which can significantly enhance binding affinity and selectivity for a diverse range of biological targets, including G-protein coupled receptors (GPCRs).[2] This guide provides an in-depth exploration of the synthesis, characterization, and biological evaluation of novel diazaspiro[4.4]nonane derivatives, offering a technical resource for researchers and scientists in the field of drug development.

Synthetic Strategies for the Construction of the Diazaspiro[4.4]nonane Core

The efficient construction of the diazaspiro[4.4]nonane skeleton is a critical first step in the exploration of its therapeutic potential. Several elegant and robust synthetic strategies have been developed, each with its own advantages depending on the desired substitution patterns and scalability. This section will detail three prominent methodologies: Domino Radical Bicyclization, Palladium-Catalyzed Cascade Cyclization, and Ring Construction from a Pre-existing Pyrrolidine Core.

Domino Radical Bicyclization: A Convergent Approach to Complexity

The domino radical bicyclization represents a powerful and atom-economical strategy for the one-pot synthesis of the 1-azaspiro[4.4]nonane skeleton.[3] This method relies on the generation of a radical species that triggers a cascade of intramolecular cyclizations to rapidly assemble the spirocyclic core. A key advantage of this approach is the ability to generate significant molecular complexity from relatively simple linear precursors.

Causality of Experimental Choices: The choice of a radical initiator, such as 2,2'-azobisisobutyronitrile (AIBN) or triethylborane (Et3B), is critical for controlling the reaction kinetics.[3] Et3B often allows for milder reaction conditions (room temperature) compared to the higher temperatures required for AIBN-initiated reactions. The radical mediator, typically tributyltin hydride (Bu3SnH), serves as a hydrogen atom donor to quench the final radical and propagate the chain reaction.[3] The selection of the starting O-benzyl oxime ether with a strategically placed alkenyl moiety and a halogenated aromatic ring or a terminal alkyne is paramount for directing the desired cyclization cascade.

Experimental Protocol: Domino Radical Bicyclization of an O-Benzyl Oxime Ether

  • Materials:

    • Functionalized O-benzyl oxime ether (1.0 equivalent)

    • Tributyltin hydride (Bu3SnH) (1.2 equivalents)

    • 2,2'-Azobisisobutyronitrile (AIBN) (0.1 equivalents)

    • Anhydrous toluene

    • Argon or nitrogen gas

  • Procedure:

    • To a solution of the O-benzyl oxime ether (1.0 mmol) in anhydrous toluene (10 mL) under an inert atmosphere, add tributyltin hydride (1.2 mmol).

    • Add the radical initiator, AIBN (0.1 mmol).

    • Heat the reaction mixture to 80-110 °C and monitor the progress by Thin Layer Chromatography (TLC).

    • Upon completion (typically 1-12 hours), cool the reaction to room temperature and concentrate under reduced pressure.

    • Purify the residue by flash column chromatography on silica gel (eluent: hexanes/ethyl acetate gradient) to afford the desired 1-azaspiro[4.4]nonane derivative.[4]

Data Presentation: Representative Yields for Domino Radical Bicyclization

Starting Material SubstituentRadical InitiatorYield (%)Reference
Brominated aromatic ringAIBN45-67
Iodinated aromatic ringAIBN50-65
Terminal alkynyl groupEt3B30-55

Visualization of Synthetic Workflow

cluster_synthesis Domino Radical Bicyclization Workflow Start O-Benzyl Oxime Ether Radical_Initiation Radical Initiation (AIBN or Et3B) Start->Radical_Initiation Bu3SnH First_Cyclization 5-exo-trig Cyclization Radical_Initiation->First_Cyclization Second_Cyclization Second 5-exo-trig Cyclization First_Cyclization->Second_Cyclization Radical_Quenching Radical Quenching (Bu3SnH) Second_Cyclization->Radical_Quenching Product 1-Azaspiro[4.4]nonane Derivative Radical_Quenching->Product

Caption: Domino Radical Bicyclization Workflow.

Palladium-Catalyzed Cascade Cyclization: An Elegant Route to Spirocyclic Imines

Palladium-catalyzed cascade reactions have emerged as a powerful tool for the synthesis of complex heterocyclic systems.[5] In the context of diazaspiro[4.4]nonane synthesis, this methodology offers an elegant approach to construct the spirocyclic imine, a direct precursor to the desired saturated amine.[6] This strategy often involves an initiation step, such as oxidative addition or nucleopalladation, followed by a series of bond-forming relay steps and a final termination step that regenerates the palladium catalyst.[5]

Causality of Experimental Choices: The choice of the palladium catalyst and ligands is crucial for the efficiency and selectivity of the cascade reaction.[2] Catalysts like Pd(OAc)2 are commonly employed.[2] The reaction conditions, including solvent and temperature, are optimized to promote the desired cyclization pathway and minimize side reactions. The dienyl ketone oxime substrate is designed to undergo a specific sequence of intramolecular reactions upon activation by the palladium catalyst.

Experimental Protocol: Palladium-Catalyzed Cascade Cyclization of a Dienyl Ketone Oxime

  • Materials:

    • Dienyl ketone oxime (1.0 equivalent)

    • Palladium(II) acetate (Pd(OAc)2) (5 mol%)

    • Triphenylphosphine (Ph3P) (10 mol%)

    • Formic acid (HCO2H) (2.0 equivalents)

    • Triethylamine (Et3N) (4.0 equivalents)

    • Anhydrous Tetrahydrofuran (THF)

  • Procedure:

    • To a solution of the dienyl ketone oxime (1.0 mmol) in anhydrous THF (10 mL) under an inert atmosphere, add Pd(OAc)2 (0.05 mmol), Ph3P (0.1 mmol), HCO2H (2.0 mmol), and Et3N (4.0 mmol).

    • Heat the reaction mixture at 80-100 °C, monitoring the progress by TLC.

    • Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.

    • Purify the residue by flash column chromatography on silica gel to afford the spirocyclic imine.

    • Dissolve the spirocyclic imine (1.0 eq) in methanol and cool to 0 °C.

    • Add sodium borohydride (NaBH4, 1.5 eq) portion-wise and stir for 1-4 hours.

    • Quench the reaction with water, concentrate, and extract with an organic solvent. Dry and concentrate to yield the 2-azaspiro[4.4]nonane derivative.[6]

Visualization of the Palladium-Catalyzed Cascade

cluster_palladium Palladium-Catalyzed Cascade Cyclization Start Dienyl Ketone Oxime Pd_Activation Palladium Activation (Pd(OAc)2) Start->Pd_Activation Cascade Cascade Cyclization Pd_Activation->Cascade Imine Spirocyclic Imine Cascade->Imine Reduction Reduction (NaBH4) Imine->Reduction Product 2-Azaspiro[4.4]nonane Reduction->Product

Caption: Palladium-Catalyzed Cascade Cyclization Workflow.

Ring Construction from a Pre-existing Pyrrolidine Core

This synthetic strategy involves the construction of the cyclopentane ring onto a readily available pyrrolidine derivative.[6] This approach is particularly useful when specific substitutions on the pyrrolidine ring are desired from the outset. A key intermediate in this pathway is often a 2,2-disubstituted pyrrolidine that can be further elaborated to form the second ring.[5]

Causality of Experimental Choices: The choice of the starting pyrrolidine derivative is dictated by the desired final product. The subsequent chemical transformations, such as oxidative cleavage and cyclization, are standard organic reactions that are chosen based on the functional groups present in the intermediate.[6]

Experimental Protocol: Synthesis from a Pyrrolidone Core

  • Materials:

    • Pyrrolidone derivative

    • Allyl bromide

    • Strong base (e.g., NaH)

    • Oxidizing agent (e.g., KMnO4)

    • Cyclizing agent (e.g., Ac2O)

  • Procedure:

    • Diallylation: Treat the starting pyrrolidone with a strong base followed by two equivalents of allyl bromide to obtain the 2,2-diallylpyrrolidone.

    • Oxidative Cleavage: Oxidize the diallyl intermediate to the corresponding diacid using a suitable oxidizing agent.

    • Cyclization: Cyclize the resulting diacid to form the spirocyclic dione.

    • Reduction: Reduce the dione and the amide functionality to afford the desired 2-azaspiro[4.4]nonane.[6]

Characterization of Novel Diazaspiro[4.4]nonane Derivatives

The unambiguous structural elucidation of newly synthesized diazaspiro[4.4]nonane derivatives is paramount for establishing structure-activity relationships. A combination of spectroscopic techniques is typically employed for this purpose.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are indispensable for determining the carbon-hydrogen framework of the molecule.[7] The chemical shifts, coupling constants, and integration of the signals provide detailed information about the connectivity and stereochemistry of the spirocyclic system. Advanced NMR techniques, such as COSY, HSQC, and HMBC, can be used to further confirm the structural assignments.[8]

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact mass of the synthesized compound, which in turn confirms its elemental composition.[7] Fragmentation patterns observed in the mass spectrum can also provide valuable structural information.

  • Infrared (IR) Spectroscopy: IR spectroscopy is useful for identifying the presence of key functional groups in the molecule, such as C=O (ketones, amides), N-H (amines), and C-N bonds.[7]

Biological Evaluation of Novel Diazaspiro[4.4]nonane Derivatives

The diverse biological activities exhibited by diazaspiro[4.4]nonane derivatives necessitate a comprehensive biological evaluation to identify their therapeutic potential. This section outlines key in vitro assays for assessing their antifungal and anticancer activities.

Antifungal Activity: Targeting Chitin Synthase

Chitin is an essential component of the fungal cell wall, and its biosynthesis is a validated target for antifungal drug discovery. A series of 2,8-diazaspiro[4.5]decan-1-one derivatives have shown promising inhibitory activity against chitin synthase (CHS).[6]

Causality of Experimental Choices: The selection of a chitin synthase inhibition assay is a targeted approach to identify compounds that disrupt a crucial fungal-specific pathway. The use of a well-characterized fungal strain, such as Saccharomyces cerevisiae or a pathogenic species, is essential for obtaining relevant and reproducible results. The assay typically measures the incorporation of a radiolabeled or fluorescently tagged substrate into chitin in the presence and absence of the test compound.[3][9]

Experimental Protocol: Chitin Synthase Inhibition Assay

  • Materials:

    • Crude chitin synthase enzyme preparation from a suitable fungal source.

    • UDP-[14C]-N-acetylglucosamine (radiolabeled substrate).

    • Test compounds (diazaspiro[4.4]nonane derivatives).

    • Positive control inhibitor (e.g., Nikkomycin Z).[3]

    • Scintillation cocktail and scintillation counter.

  • Procedure:

    • Prepare a reaction mixture containing the crude enzyme, buffer, and the test compound at various concentrations.

    • Initiate the reaction by adding the radiolabeled substrate.

    • Incubate the reaction at an optimal temperature for a defined period.

    • Stop the reaction and precipitate the newly synthesized chitin.

    • Filter the precipitate and wash to remove unincorporated substrate.

    • Quantify the amount of incorporated radioactivity using a scintillation counter.

    • Calculate the percentage of inhibition and determine the IC50 value for each compound.[3]

Data Presentation: Representative Chitin Synthase Inhibition Data

CompoundIC50 (µM)Reference
Diazaspiro[4.5]decan-1-one derivative 4j120[6]
Diazaspiro[4.5]decan-1-one derivative 4e130[6]
Polyoxin B (Control)80[6]
Anticancer Activity: Cytotoxicity and Antiproliferative Effects

Novel diazaspiro bicyclo hydantoin derivatives have demonstrated significant cytotoxic and antiproliferative effects against various cancer cell lines, including human leukemia cells.[7]

Causality of Experimental Choices: The MTT assay is a widely used colorimetric assay to assess cell viability and proliferation.[10] It measures the metabolic activity of cells, which is an indicator of their health and proliferation rate. The choice of cancer cell lines is dependent on the therapeutic area of interest. For example, to evaluate anti-leukemia agents, cell lines such as K562 and CEM are appropriate.[7]

Experimental Protocol: MTT Assay for Cytotoxicity

  • Materials:

    • Cancer cell lines (e.g., K562, CEM).[7]

    • Cell culture medium and supplements.

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.

    • Solubilization solution (e.g., DMSO).[10]

    • 96-well plates.

    • Microplate reader.

  • Procedure:

    • Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

    • Treat the cells with various concentrations of the diazaspiro[4.4]nonane derivatives for a specified period (e.g., 48 or 72 hours).

    • After the incubation period, add MTT solution to each well and incubate for a few hours to allow the formation of formazan crystals.

    • Add the solubilization solution to dissolve the formazan crystals.

    • Measure the absorbance at a specific wavelength (typically around 570 nm) using a microplate reader.

    • Calculate the percentage of cell viability and determine the IC50 value for each compound.

Visualization of Biological Evaluation Workflow

cluster_bio_eval Biological Evaluation Workflow Compound Novel Diazaspiro[4.4]nonane Derivative Antifungal_Assay Antifungal Activity Assay (Chitin Synthase Inhibition) Compound->Antifungal_Assay Anticancer_Assay Anticancer Activity Assay (MTT Assay) Compound->Anticancer_Assay SAR_Analysis Structure-Activity Relationship (SAR) Analysis Antifungal_Assay->SAR_Analysis Anticancer_Assay->SAR_Analysis Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization

Caption: Biological Evaluation Workflow.

Structure-Activity Relationship (SAR) Studies: Guiding Lead Optimization

Understanding the relationship between the chemical structure of the diazaspiro[4.4]nonane derivatives and their biological activity is crucial for rational drug design and lead optimization.

For the antifungal 2,8-diazaspiro[4.5]decan-1-one derivatives, SAR studies have revealed that the nature of the substituent on the nitrogen atom significantly influences their activity.[6] For instance, the presence of certain aromatic and aliphatic moieties can enhance the inhibitory potency against chitin synthase.

In the case of the anticancer diazaspiro bicyclo hydantoin derivatives, it has been observed that compounds bearing electron-withdrawing groups on the phenyl ring exhibit potent and selective cytotoxicity against leukemia cell lines.[7] The nature of the substituent at the N-3 position of the hydantoin ring also plays a critical role, with an order of activity being alkene > ester > ether.[7]

Future Directions and Conclusion

The diazaspiro[4.4]nonane scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. Future research in this area will likely focus on the development of more efficient and stereoselective synthetic methodologies to access a wider range of derivatives. Furthermore, the exploration of their potential in other therapeutic areas, such as central nervous system disorders, is a promising avenue for investigation.[11] The integration of computational modeling and in silico screening will undoubtedly accelerate the identification of new lead compounds with improved pharmacological profiles.

References

  • Synthesis of Azaspiro[4.4]nonanes as Key Structures of Several Bioactive Natural Products. (2025). Request PDF. [Link]

  • Design, synthesis and biological evaluation of novel diazaspiro[4.5]decan-1-one derivatives as potential chitin synthase inhibitors and antifungal agents. (2019). PubMed. [Link]

  • Synthesis and in vitro cytotoxic evaluation of novel diazaspiro bicyclo hydantoin derivatives in human leukemia cells: a SAR study. (n.d.). PubMed. [Link]

  • Special Issue : Recent Advances in Central Nervous System Drug Discovery. (n.d.). MDPI. [Link]

  • Organic Syntheses Procedure. (n.d.). Organic Syntheses. [Link]

  • Antifungal Structure–Activity Relationship Studies of Broad-Spectrum Phenothiazines. (2025). PMC. [Link]

  • Detailed protocol for MTT Cell Viability and Proliferation Assay. (2024). ResearchHub. [Link]

  • Screening and Application of Chitin Synthase Inhibitors. (n.d.). MDPI. [Link]

  • Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. (n.d.). DNDi. [Link]

  • Design, synthesis and biological evaluation of a series of dianilinopyrimidines as EGFR inhibitors. (n.d.). PMC - NIH. [Link]

  • A Modular Approach for the Palladium-Catalyzed Synthesis of Bis-heterocyclic Spirocycles. (2021). Santai Science. [Link]

  • Recent Advances and Outlook of Benzopyran Derivatives in the Discovery of Agricultural Chemicals. (2024). PubMed. [Link]

  • Design, Synthesis, and Antitumor Activity of a Series of Novel 4-(Aromatic Sulfonyl)-1-oxa-4-azaspiro[4.5]deca-6,9-dien-8-ones. (n.d.). MDPI. [Link]

  • Structural basis for inhibition and regulation of a chitin synthase from Candida albicans. (2022). PMC - PubMed Central. [Link]

  • Synthesis and Antifungal Activity of 1,2,4-Oxadiazole Derivatives. (n.d.). MDPI. [Link]

  • Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. (2013). PMC - NIH. [Link]

  • Design, synthesis and biological evaluation of novel diazaspiro[4.5]decan-1-one derivatives as potential chitin synthase inhibitors and antifungal agents. (2025). Request PDF. [Link]

  • Multigram Synthesis of 4,4-disubstituted-3-oxopyrrolidones – efficient starting material for diverse 3 functionalized pyrrolidones. (n.d.). ChemRxiv. [Link]

  • Design, Synthesis, and Antifungal Activity of Novel 1,2,4-Triazolo[4,3-c]trifluoromethylpyrimidine Derivatives Bearing the Thioether Moiety. (n.d.). Frontiers. [Link]

  • Synthesis and Anticancer Activity of New 1-Thia-4-azaspiro[4.5]decane, Their Derived Thiazolopyrimidine and 1,3,4-Thiadiazole Thioglycosides. (2017). PubMed. [Link]

  • Facile Synthesis and Characterization of Palladium@Carbon Catalyst for the Suzuki-Miyaura and Mizoroki-Heck Coupling Reactions. (n.d.). MDPI. [Link]

  • Screening and Application of Chitin Synthase Inhibitors. (2025). ResearchGate. [Link]

  • Synthesis, Antifungal Activity, and Structure Activity Relationships of Coruscanone A Analogs. (n.d.). PMC - NIH. [Link]

  • A Practical Protocol for the Hiyama Cross-Coupling Reaction Catalyzed by Palladium on Carbon. (2013). Organic Chemistry Portal. [Link]

  • Synthesis and Anticancer Activity of New 1-Thia-4-azaspiro[4.5]decane, Their Derived Thiazolopyrimidine and 1,3,4-Thiadiazole Thioglycosides. (2025). ResearchGate. [Link]

  • MTT (Assay protocol). (2023). protocols.io. [Link]

  • Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. (n.d.). MDPI. [Link]

  • Identification of New Antifungal Agents Targeting Chitin Synthesis by a Chemical-Genetic Method. (n.d.). MDPI. [Link]

  • Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors. (2025). PMC. [Link]

  • A Structural and Biochemical Model of Processive Chitin Synthesis. (n.d.). PMC - NIH. [Link]

Sources

Foundational

"preliminary screening of 4-(3-Oxo-1,4-diazaspiro[4.4]nonan-2-yl)benzonitrile"

An In-depth Technical Guide to the Preliminary Screening of 4-(3-Oxo-1,4-diazaspiro[4.4]nonan-2-yl)benzonitrile Authored by: A Senior Application Scientist Abstract The quest for novel therapeutic agents is an enduring c...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Preliminary Screening of 4-(3-Oxo-1,4-diazaspiro[4.4]nonan-2-yl)benzonitrile

Authored by: A Senior Application Scientist

Abstract

The quest for novel therapeutic agents is an enduring challenge in medicinal chemistry, demanding innovative molecular architectures with potent and selective biological activities. Spirocyclic compounds have emerged as a class of "privileged structures" due to their unique three-dimensional conformations, which can facilitate novel interactions with biological targets.[1][2] This guide provides a comprehensive framework for the preliminary screening of a novel spirocyclic entity, 4-(3-Oxo-1,4-diazaspiro[4.4]nonan-2-yl)benzonitrile. While specific biological data for this compound is not yet publicly available, its structural motifs—a spiro-hydantoin-like core and a benzonitrile group—suggest potential for a range of biological activities, including but not limited to anticancer and antimicrobial effects.[1][3] This document outlines a logical, multi-tiered screening cascade designed to efficiently characterize the compound's physicochemical properties, evaluate its cytotoxic potential, and lay the groundwork for mechanistic studies. The protocols and rationale described herein are grounded in established drug discovery principles to ensure scientific rigor and trustworthiness.

Introduction: The Rationale for Screening 4-(3-Oxo-1,4-diazaspiro[4.4]nonan-2-yl)benzonitrile

The molecular structure of 4-(3-Oxo-1,4-diazaspiro[4.4]nonan-2-yl)benzonitrile presents a compelling case for its investigation as a potential therapeutic agent. The spirocyclic core imparts a rigid, three-dimensional geometry that is often associated with enhanced binding affinity and selectivity for protein targets compared to more flexible linear molecules.[2] The diazaspiro[4.4]nonane moiety is a variant of scaffolds found in compounds with diverse pharmacological properties.[1] Furthermore, the benzonitrile group is a common feature in many approved drugs and is known to participate in key binding interactions with various enzymes.

Given these structural features, a preliminary screening campaign is warranted to uncover the compound's biological potential. The primary objectives of this initial investigation are:

  • To establish a foundational physicochemical profile.

  • To assess its general cytotoxicity across a panel of relevant cell lines.

  • To identify any selective anti-proliferative activity that could guide further, more focused studies.

This guide provides a systematic workflow for achieving these objectives.

G In_Silico_Prediction In Silico ADME/T Prediction PhysChem_Characterization Physicochemical Characterization In_Silico_Prediction->PhysChem_Characterization Primary_Screening Primary Screening: Cytotoxicity Assay PhysChem_Characterization->Primary_Screening Informs assay conditions Secondary_Screening Secondary Screening: (e.g., Target-Based Assay) Primary_Screening->Secondary_Screening Identifies 'hits' (active compounds) MoA_Studies Mechanism of Action Studies Secondary_Screening->MoA_Studies Validates target engagement

Figure 1: A high-level overview of the proposed preliminary screening workflow.

Foundational Analysis: Physicochemical and In Silico Characterization

Before embarking on biological assays, it is crucial to understand the fundamental properties of the compound. This ensures that the results of subsequent screens are interpretable and that the compound is "drug-like."

In Silico ADME/T Prediction

Computational tools can provide rapid, preliminary insights into a compound's likely Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME/T) profile. These predictions help to identify potential liabilities early in the discovery process.

Protocol:

  • Input: The 2D structure of 4-(3-Oxo-1,4-diazaspiro[4.4]nonan-2-yl)benzonitrile.

  • Software: Utilize platforms such as SwissADME, FAF-Drugs4, or similar validated tools.

  • Parameters to Analyze:

    • Lipinski's Rule of Five: Assesses oral bioavailability potential.

    • Topological Polar Surface Area (TPSA): Predicts cell permeability.

    • LogP (Octanol-Water Partition Coefficient): Indicates lipophilicity.

    • Aqueous Solubility (LogS): Crucial for biological testing and formulation.

    • PAINS (Pan-Assay Interference Compounds) Alerts: Flags promiscuous compounds.

Causality Behind Choices: By running these predictions first, we can anticipate challenges, such as poor solubility, which might require specific solvents or formulation strategies in the subsequent biological assays. Identifying PAINS alerts is critical to avoid wasting resources on compounds that are likely to be non-specific in their action.

Experimental Physicochemical Characterization

In silico predictions must be validated through experimental determination of key properties.

2.2.1 Aqueous Solubility

Protocol (Shake-Flask Method):

  • Add an excess of the compound to a known volume of phosphate-buffered saline (PBS) at pH 7.4.

  • Agitate the suspension at a constant temperature (e.g., 25°C) for 24 hours to ensure equilibrium is reached.

  • Centrifuge the suspension to pellet the undissolved solid.

  • Carefully collect the supernatant and determine the concentration of the dissolved compound using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

2.2.2 Chemical Stability

Protocol (HPLC-Based):

  • Prepare a stock solution of the compound in a suitable solvent (e.g., DMSO).

  • Dilute the stock solution into PBS (pH 7.4) and an acidic buffer (e.g., pH 2.0) to a final concentration of 10 µM.

  • Incubate the solutions at 37°C.

  • At various time points (e.g., 0, 2, 4, 8, 24 hours), take an aliquot of each solution and analyze it by HPLC.

  • Calculate the percentage of the compound remaining at each time point relative to the 0-hour time point.

Data Presentation:

ParameterPredicted Value (In Silico)Experimental Value
Molecular Weight~255.27 g/mol N/A
LogP(Value from software)(Value if determined)
TPSA(Value from software)N/A
Aqueous Solubility(Value from software)(e.g., µg/mL in PBS)
Stability (pH 7.4, 24h)N/A(% remaining)

Table 1: Summary of Physicochemical Properties.

In Vitro Biological Screening Cascade

This cascade is designed to move from a broad assessment of cytotoxicity to more specific evaluations of anti-proliferative activity.

Primary Screening: General Cytotoxicity Assessment

The initial biological evaluation should assess the compound's general toxicity to living cells. This is a critical first step to determine if the compound has any biological activity and to establish a therapeutic window if it is later found to be selectively active against diseased cells.[4][5][6]

Assay of Choice: Resazurin Reduction Assay (AlamarBlue®)

Rationale: This assay is a robust, sensitive, and high-throughput method for measuring cell viability.[7] It measures the metabolic activity of living cells, which is often correlated with cell number. The non-toxic nature of the reagent allows for kinetic monitoring.

Cell Line Panel:

  • Cancer Cell Lines:

    • MCF-7: Breast cancer (estrogen receptor-positive).

    • MDA-MB-231: Breast cancer (triple-negative).

    • A549: Lung carcinoma.

    • HCT116: Colorectal carcinoma.

  • Non-Cancerous Cell Line:

    • HEK293: Human embryonic kidney cells (often used as a control for general toxicity).

Step-by-Step Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.

  • Compound Treatment: Prepare a serial dilution of 4-(3-Oxo-1,4-diazaspiro[4.4]nonan-2-yl)benzonitrile in culture medium. The concentration range should be wide to capture the full dose-response curve (e.g., 0.1 to 100 µM). Add the compound dilutions to the appropriate wells. Include vehicle-only (e.g., 0.1% DMSO) and positive (e.g., doxorubicin) controls.

  • Incubation: Incubate the plate for 72 hours at 37°C in a humidified CO2 incubator.

  • Assay: Add the resazurin reagent to each well and incubate for 2-4 hours.

  • Data Acquisition: Measure the fluorescence (Ex/Em ~560/590 nm) using a plate reader.

  • Data Analysis:

    • Normalize the fluorescence readings to the vehicle-only control wells (representing 100% viability).

    • Plot the normalized viability versus the log of the compound concentration.

    • Fit the data to a four-parameter logistic curve to determine the IC50 value (the concentration at which 50% of cell viability is inhibited).

Data Presentation:

Cell LineIC50 (µM) of Test CompoundIC50 (µM) of Doxorubicin
MCF-7(Calculated Value)(Calculated Value)
MDA-MB-231(Calculated Value)(Calculated Value)
A549(Calculated Value)(Calculated Value)
HCT116(Calculated Value)(Calculated Value)
HEK293(Calculated Value)(Calculated Value)

Table 2: Hypothetical IC50 values from the primary cytotoxicity screen.

G Start Start: 96-well plate with adhered cells Treatment Add serial dilutions of compound Start->Treatment Incubation Incubate for 72 hours Treatment->Incubation Add_Reagent Add Resazurin Reagent Incubation->Add_Reagent Incubate_Reagent Incubate for 2-4 hours Add_Reagent->Incubate_Reagent Read_Plate Measure Fluorescence Incubate_Reagent->Read_Plate Analyze Calculate IC50 values Read_Plate->Analyze

Figure 2: Workflow for the Resazurin-based cytotoxicity assay.
Secondary Screening: Exploring Potential Mechanisms

If the primary screen reveals potent and selective activity (i.e., a significantly lower IC50 in cancer cells compared to normal cells), the next step is to investigate the potential mechanism of action. Based on the compound's structure, several hypotheses could be explored. For instance, many anticancer drugs induce apoptosis.

Assay of Choice: Caspase-Glo® 3/7 Assay

Rationale: This assay specifically measures the activity of caspases 3 and 7, which are key executioner caspases in the apoptotic pathway. A positive result in this assay would strongly suggest that the compound induces programmed cell death.

Protocol:

  • Cell Seeding and Treatment: Follow the same procedure as the primary screen, but typically use a shorter incubation time (e.g., 24 or 48 hours) to capture the apoptotic events before widespread secondary necrosis occurs.

  • Assay:

    • Equilibrate the plate to room temperature.

    • Add the Caspase-Glo® 3/7 reagent to each well.

    • Mix and incubate at room temperature for 1-2 hours.

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis: Normalize the luminescence signal to the vehicle-only control. A significant increase in luminescence indicates caspase activation.

Conclusion and Future Directions

This guide presents a structured and scientifically-grounded approach for the preliminary screening of 4-(3-Oxo-1,4-diazaspiro[4.4]nonan-2-yl)benzonitrile. By systematically evaluating its physicochemical properties and in vitro biological activity, researchers can make informed decisions about the compound's potential as a therapeutic lead. Positive results from this screening cascade—particularly potent and selective cytotoxicity coupled with evidence of apoptosis induction—would provide a strong rationale for advancing the compound to more complex studies, including target identification, in vivo efficacy models, and lead optimization.

References

  • MDPI. (n.d.). 4-(8-Propyl-2,4-dithioxo-1,3-diazaspiro[4.5]decan-3-yl)spiro[1,5-dihydro-1,5-benzodiazepine-2,3′-indoline]-2′-one). Retrieved from [Link]

  • Harvey, A. L., Edrada-Ebel, R., & Quinn, R. J. (2017). Screening and identification of novel biologically active natural compounds. PMC. Retrieved from [Link]

  • ACS Publications. (n.d.). Spiro Compounds for Organic Optoelectronics. Chemical Reviews. Retrieved from [Link]

  • NIH. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. NCBI. Retrieved from [Link]

  • Kosheeka. (2025). In Vitro Cytotoxicity Assays: Applications in Drug Discovery. Retrieved from [Link]

  • ResearchGate. (n.d.). Spiro Compounds: A Brief History. Retrieved from [Link]

  • PubChem. (n.d.). 4-(4-Oxo-1,4-dihydroquinazolin-2-yl)benzonitrile. Retrieved from [Link]

  • PubChem. (n.d.). 4'-((2-Butyl-4-oxo-1,3-diazaspiro(4.4)non-1-ene-3-yl)methyl)(1,1'-biphenyl)-2-carbonitrile. Retrieved from [Link]

  • NIH. (2025). One-pot three-component synthesis of azaspirononatriene derivatives. PMC. Retrieved from [Link]

  • MDPI. (n.d.). High-Throughput Mining of Novel Compounds from Known Microbes: A Boost to Natural Product Screening. Retrieved from [Link]

  • MDPI. (2022). Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. Retrieved from [Link]

  • Globalmeetx Publishing. (n.d.). Journal of Drug Discovery and Research. Retrieved from [Link]

  • ResearchGate. (2025). Novel synthesis of 1,6,7,9-tetrasubstituted 8-oxo-1-azaspiro[4.4]nonanes. Retrieved from [Link]

  • PubChem. (n.d.). 2-Azaspiro[4.4]nonan-3-one. Retrieved from [Link]

  • NIH. (n.d.). Spirocyclic Motifs in Natural Products. PMC. Retrieved from [Link]

  • MDPI. (n.d.). Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. Retrieved from [Link]

  • ASM Journals. (2025). A novel pan-fungal screening platform for antifungal drug discovery: proof of principle study. Antimicrobial Agents and Chemotherapy. Retrieved from [Link]

  • Taylor & Francis Online. (2019). Synthesis of 1-azaspiro[4.4]nonan-1-oxyls via intramolecular 1,3-dipolar cycloaddition. Retrieved from [Link]

  • International Union of Crystallography. (n.d.). 3-Mesityl-2-oxo-1-oxaspiro[4.4]non-3-en-4-yl benzoate. Retrieved from [Link]

  • Aurora Biomed. (2023). Screening of Natural Compounds for Pharmaceuticals. Retrieved from [Link]

  • AIP Publishing. (2012). Electronic properties of spiro compounds for organic electronics. Retrieved from [Link]

  • Sartorius. (n.d.). Incucyte® Cytotoxicity Assays for Live-Cell Analysis. Retrieved from [Link]

  • Organic Syntheses. (2024). Synthesis of 4-(2,2-Difluorovinyl)benzonitrile through a Wittig-type Olefination of 4-Formylbenzonitrile. Retrieved from [Link]

  • MDPI. (2023). Small Molecules with Spiro-Conjugated Cycles: Advances in Synthesis and Applications. Retrieved from [Link]

  • ResearchGate. (2025). Synthesis and Antimicrobial Activity of 2-[5-(R-Benzyl)-4-oxo-1,3-thiazolidin-2-ylidene]. Retrieved from [Link]

Sources

Exploratory

An In-Depth Technical Guide to 4-(3-Oxo-1,4-diazaspiro[4.4]nonan-2-yl)benzonitrile Analogues and Derivatives

Introduction: The Emergence of Spirocyclic Scaffolds in Modern Drug Discovery In the landscape of contemporary medicinal chemistry, there is a continuous drive towards the exploration of novel chemical space to identify...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Emergence of Spirocyclic Scaffolds in Modern Drug Discovery

In the landscape of contemporary medicinal chemistry, there is a continuous drive towards the exploration of novel chemical space to identify drug candidates with enhanced potency, selectivity, and improved pharmacokinetic profiles. A significant shift away from planar, two-dimensional structures has led to a burgeoning interest in molecules with greater three-dimensional complexity. Among these, spirocyclic scaffolds have garnered considerable attention. Their inherent rigidity and well-defined spatial arrangement of substituents offer a unique platform for the design of highly specific ligands for various biological targets. The 1,4-diazaspiro[4.4]nonane core, a spiro-fused heterocyclic system, represents a privileged scaffold with the potential for diverse biological activities. This guide provides a comprehensive technical overview of a specific class of these compounds: 4-(3-Oxo-1,4-diazaspiro[4.4]nonan-2-yl)benzonitrile and its analogues, detailing their synthesis, potential therapeutic applications, and the underlying principles of their design.

Core Synthesis and Methodology: Constructing the 1,4-Diazaspiro[4.4]nonane Scaffold

The synthesis of the 1,4-diazaspiro[4.4]nonan-3-one core, a spirohydantoin, is efficiently achieved through the well-established Bucherer-Bergs reaction.[1][2][3][4][5][6][7] This multicomponent reaction offers a straightforward and robust method for the construction of the spirocyclic system from readily available starting materials.

The Bucherer-Bergs Reaction: A Cornerstone for Spirohydantoin Synthesis

The Bucherer-Bergs reaction involves the condensation of a ketone or an aldehyde with an alkali metal cyanide (such as potassium or sodium cyanide) and ammonium carbonate to yield a hydantoin.[1][2][3][4][5][6][7] In the context of synthesizing the 1,4-diazaspiro[4.4]nonan-3-one core, cyclopentanone serves as the ketone precursor.

The reaction mechanism proceeds through the initial formation of a cyanohydrin from the ketone, which then reacts with ammonia (from ammonium carbonate) to form an aminonitrile. Subsequent reaction with carbon dioxide (also from ammonium carbonate) and intramolecular cyclization leads to the formation of the spirohydantoin ring system.[1]

Bucherer_Bergs_Mechanism Ketone Cyclopentanone Cyanohydrin Cyclopentanone Cyanohydrin Ketone->Cyanohydrin + KCN, H2O Aminonitrile 1-Amino-1-cyanocyclopentane Cyanohydrin->Aminonitrile + NH3 Carbamic_acid N-Carbamoyl-1-amino-1- cyanocyclopentane Aminonitrile->Carbamic_acid + CO2 Spirohydantoin 1,4-Diazaspiro[4.4]nonane-2,4-dione Carbamic_acid->Spirohydantoin Intramolecular cyclization

Caption: Generalized mechanism of the Bucherer-Bergs reaction for spirohydantoin formation.

Protocol 1: Synthesis of the 1,4-Diazaspiro[4.4]nonane-2,4-dione Core

This protocol outlines a typical procedure for the synthesis of the parent spirohydantoin scaffold.

Materials:

  • Cyclopentanone

  • Potassium cyanide (KCN) or Sodium cyanide (NaCN)

  • Ammonium carbonate ((NH₄)₂CO₃)

  • Ethanol

  • Water

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, a mixture of cyclopentanone (1.0 eq), potassium cyanide (2.0-2.5 eq), and ammonium carbonate (4.0-5.0 eq) is prepared in a mixture of ethanol and water (typically 1:1 v/v).

  • The reaction mixture is heated to 60-70 °C with vigorous stirring.

  • The reaction is monitored by thin-layer chromatography (TLC) until the starting material is consumed (typically 6-12 hours).

  • Upon completion, the reaction mixture is cooled to room temperature, and the pH is adjusted to acidic (pH 5-6) with a mineral acid (e.g., HCl) to precipitate the product.

  • The solid product is collected by vacuum filtration, washed with cold water, and dried.

  • The crude product can be further purified by recrystallization from a suitable solvent such as ethanol or water.

Introducing the 4-Cyanophenyl Moiety: Synthesis of 4-(3-Oxo-1,4-diazaspiro[4.4]nonan-2-yl)benzonitrile

To synthesize the target compound, a variation of the hydantoin synthesis is employed, often starting with an α-amino acid or its corresponding nitrile. A plausible and efficient route involves a multi-step synthesis starting from 1-aminocyclopentanecarbonitrile, which can be derived from cyclopentanone.

Protocol 2: Proposed Synthesis of 4-(3-Oxo-1,4-diazaspiro[4.4]nonan-2-yl)benzonitrile

This proposed synthesis is based on established methodologies for the preparation of substituted hydantoins.

Step 1: Synthesis of 1-Aminocyclopentanecarboxamide

  • 1-Aminocyclopentanecarbonitrile is hydrolyzed under controlled acidic conditions (e.g., using concentrated sulfuric acid in water) to the corresponding carboxamide.

Step 2: Condensation with 4-Cyanobenzaldehyde

  • The 1-aminocyclopentanecarboxamide (1.0 eq) is condensed with 4-cyanobenzaldehyde (1.0-1.2 eq) in a suitable solvent such as ethanol or methanol, often with a catalytic amount of acid (e.g., acetic acid).

  • The reaction mixture is heated to reflux until the formation of the Schiff base is complete, as monitored by TLC.

Step 3: Cyclization to the Spirohydantoin

  • The intermediate from Step 2 is then cyclized to form the hydantoin ring. This can be achieved by heating in the presence of a base (e.g., sodium ethoxide in ethanol) or by treatment with phosgene or a phosgene equivalent followed by ammonia.

  • The reaction progress is monitored by TLC.

  • Upon completion, the reaction is worked up by neutralization and extraction. The crude product is purified by column chromatography on silica gel.

Synthesis_Workflow cluster_start Starting Materials cluster_intermediate Key Intermediates cluster_final Final Product Cyclopentanone Cyclopentanone Aminonitrile 1-Aminocyclopentanecarbonitrile Cyclopentanone->Aminonitrile Strecker Synthesis Cyanobenzaldehyde 4-Cyanobenzaldehyde Schiff_base Schiff Base Intermediate Cyanobenzaldehyde->Schiff_base Amide 1-Aminocyclopentanecarboxamide Aminonitrile->Amide Controlled Hydrolysis Amide->Schiff_base + 4-Cyanobenzaldehyde Final_Product 4-(3-Oxo-1,4-diazaspiro[4.4]nonan-2-yl)benzonitrile Schiff_base->Final_Product Cyclization

Caption: Proposed synthetic workflow for 4-(3-Oxo-1,4-diazaspiro[4.4]nonan-2-yl)benzonitrile.

Biological Activity and Therapeutic Potential

While specific biological data for 4-(3-Oxo-1,4-diazaspiro[4.4]nonan-2-yl)benzonitrile is not extensively reported in publicly available literature, the broader class of spirohydantoins and related spirocyclic lactams has demonstrated a wide range of pharmacological activities.[8][9][10][11][12][13][14][15] This suggests a rich therapeutic potential for the title compound and its analogues.

Anticancer Activity

Spirohydantoin derivatives have shown promise as anticancer agents.[9][15] For instance, certain spirohydantoins have been investigated as inhibitors of p300/CBP histone acetyltransferases, enzymes implicated in cancer development.[10][14] Additionally, related spiro-fused heterocyclic systems have demonstrated cytotoxicity against various cancer cell lines, including liver, prostate, and colorectal cancer.[9] A patent for structurally related 2-(2-acryloyl-2,6-diazaspiro[3.4]octan-6-yl)-6-(1H-indazol-4-yl)-benzonitrile derivatives describes their potential as inhibitors of the G12C mutant KRAS protein, a key target in cancer therapy.

Antimicrobial and Antiviral Activity

The spiro-lactam scaffold is a known pharmacophore in antimicrobial agents.[16] Various derivatives have been evaluated for their activity against a range of pathogens.

Enzyme Inhibition and Receptor Modulation

Spirohydantoins have been identified as potent and selective inhibitors of various enzymes and as modulators of G-protein coupled receptors (GPCRs). For example, spirohydantoin derivatives have been developed as aldose reductase inhibitors for the potential treatment of diabetic complications.[12] Other analogues have been investigated as CGRP receptor antagonists for migraine treatment and have shown good oral bioavailability.[13]

Structure-Activity Relationships (SAR)

The biological activity of spirohydantoin derivatives is highly dependent on the nature and stereochemistry of the substituents on the spirocyclic core.

Position of Substitution General Observations on Activity References
Spirocyclic Ring The size and nature of the spiro-fused ring can influence binding affinity and selectivity. The cyclopentyl group in the diazaspiro[4.4]nonane system provides a rigid and defined orientation for the other substituents.[10][14]
N1- and N3-Positions Substitution at the N1 and N3 positions of the hydantoin ring can modulate physicochemical properties such as solubility and membrane permeability, which in turn affects oral bioavailability. Alkylation or arylation at these positions can also introduce new interactions with the biological target.[10][14]
C2-Position Aryl Substituent The nature and substitution pattern of the aryl group at the C2-position are critical for activity. Electron-withdrawing groups, such as the nitrile in the title compound, can significantly impact the electronic properties of the molecule and its ability to interact with target proteins. The position of the nitrile group on the phenyl ring is also likely to be a key determinant of potency and selectivity.[13]
Stereochemistry at C2 The stereochemistry at the C2 chiral center is often crucial for biological activity. Different enantiomers can exhibit significantly different potencies and even different pharmacological profiles.[10][14]

Future Directions and Perspectives

The 4-(3-Oxo-1,4-diazaspiro[4.4]nonan-2-yl)benzonitrile scaffold represents a promising starting point for the development of novel therapeutic agents. Future research in this area should focus on:

  • Elucidation of the Mechanism of Action: Identifying the specific biological targets of these compounds is crucial for their rational development.

  • Expansion of Analogue Libraries: Systematic modification of the spirocyclic core, the aryl substituent, and the substitutions on the hydantoin ring will be essential to optimize potency, selectivity, and pharmacokinetic properties.

  • In-depth Pharmacological Profiling: Comprehensive in vitro and in vivo studies are necessary to fully characterize the therapeutic potential of these compounds and to assess their safety profiles.

The unique three-dimensional architecture of the diazaspiro[4.4]nonane system, combined with the diverse biological activities exhibited by related compounds, positions this class of molecules as a valuable area for continued investigation in the quest for new and improved medicines.

References

  • Bucherer, H. T.; Bergs, H.
  • The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity. (n.d.). Retrieved January 25, 2026, from [Link]

  • Synthesis and biological evaluation of hydantoin derivatives as potent antiplasmodial agents. (2024). Bioorganic & Medicinal Chemistry Letters, 106, 129701.
  • Synthesis and Anticancer Activity of New 1-Thia-4-azaspiro[4.5]decane, Their Derived Thiazolopyrimidine and 1,3,4-Thiadiazole Thioglycosides. (2017). Molecules, 22(1), 170.
  • Discovery of Spirohydantoins as Selective, Orally Bioavailable Inhibitors of p300/CBP Histone Acetyltransferases. (2021). Journal of Medicinal Chemistry, 64(10), 6789-6804.
  • Evaluation of spiropiperidine hydantoins as a novel class of antimalarial agents. (2016). European Journal of Medicinal Chemistry, 124, 636-646.
  • Spiro-hydantoin derivatives, process for their preparation and pharmaceutical compositions thereof. (1981). EP0021704A1.
  • Derivatives of benzylidene cyclohexanone, benzylidene cyclopentanone, and benzylidene acetone and their synthesis. (1998). EP0860422A1.
  • Synthesis, biological and computational evaluation of novel cyanomethyl vinyl ether derivatives. (2023). Journal of Molecular Structure, 1288, 135761.
  • Synthesis and Anticancer Evaluation of New 1,3,4-Oxadiazole Deriv
  • Identification of novel, orally bioavailable spirohydantoin CGRP receptor antagonists. (2008). Bioorganic & Medicinal Chemistry Letters, 18(13), 3828-3831.
  • Bucherer–Bergs Reaction - Wikipedia. (n.d.). Retrieved January 25, 2026, from [Link]

  • The Bucherer–Bergs Multicomponent Synthesis of Hydantoins. (2021). Molecules, 26(14), 4024.
  • Discovery of spirohydantoins as selective, orally bioavailable inhibitors of p300/CBP histone acetyltransferases. (2021). ACS Medicinal Chemistry Letters, 12(5), 812-818.
  • Synthesis, Anticancer and EGFR Inhibitory Activity of Novel Benzo[b][1][9]oxazine-1,3,4-oxadiazolo-1,2,3-triazoles. (2025). ResearchGate.

  • Bucherer-Bergs Reaction. (n.d.). Retrieved January 25, 2026, from [Link]

  • Cyanopyrrolidine derivatives with activity as inhibitors of usp30. (2018). WO2018060742A1.
  • Spiro-Lactams as Novel Antimicrobial Agents. (2019). Current Medicinal Chemistry, 26(34), 6336-6347.
  • Multicomponent Synthesis of Hydantoins via Bucherer–Bergs Reaction. (2024). Journal of Synthetic Chemistry, 2(2), 116-122.
  • US6316437B1 - Spirohydantoin compounds and uses thereof - Google Patents. (n.d.).
  • Continuous Synthesis of Hydantoins: Intensifying the Bucherer–Bergs Reaction. (2020). Organic Process Research & Development, 24(10), 2136-2144.
  • EP1432700A1 - Spiro-hydantoin compounds useful as anti-inflammatory agents - Google Patents. (n.d.).
  • Synthesis, Spectroscopic Characterization and ab initio Investigation of Thioanalogues of Spirohydantoins. (2005).

Sources

Protocols & Analytical Methods

Method

"synthetic routes for 4-(3-Oxo-1,4-diazaspiro[4.4]nonan-2-yl)benzonitrile"

An In-Depth Technical Guide to the Synthesis of 4-(3-Oxo-1,4-diazaspiro[4.4]nonan-2-yl)benzonitrile Authored by: A Senior Application Scientist This document provides a comprehensive guide for the synthesis of 4-(3-Oxo-1...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Synthesis of 4-(3-Oxo-1,4-diazaspiro[4.4]nonan-2-yl)benzonitrile

Authored by: A Senior Application Scientist

This document provides a comprehensive guide for the synthesis of 4-(3-Oxo-1,4-diazaspiro[4.4]nonan-2-yl)benzonitrile, a molecule of interest in medicinal chemistry due to its spirohydantoin core. Spirocyclic scaffolds are of significant interest in drug discovery as they introduce three-dimensional complexity, which can lead to improved binding affinity and selectivity for biological targets. This guide details the most prominent and reliable synthetic methodologies for the preparation of this compound, with a focus on the underlying chemical principles and practical experimental protocols.

Introduction to the Target Compound and its Spirohydantoin Core

The target molecule, 4-(3-Oxo-1,4-diazaspiro[4.4]nonan-2-yl)benzonitrile, belongs to the spirohydantoin class of heterocyclic compounds. The hydantoin moiety (imidazolidine-2,4-dione) is a privileged scaffold in medicinal chemistry, found in a variety of therapeutic agents, including the well-known antiepileptic drug phenytoin. The spirocyclic nature of the target compound, where the hydantoin ring is fused to a cyclopentane ring at a single carbon atom, imparts a rigid and defined three-dimensional geometry. This structural feature is often sought after in modern drug design to explore novel chemical space and to develop compounds with enhanced pharmacological profiles.

Retrosynthetic Analysis and Strategic Planning

Two primary retrosynthetic pathways are considered for the synthesis of the target compound. The most direct and classical approach is the Bucherer-Bergs reaction, a one-pot multicomponent reaction that is well-suited for the formation of spirohydantoins. An alternative, multi-step approach can be envisioned through a modified Strecker synthesis, which offers greater control over the introduction of the various functional groups.

Retrosynthesis cluster_BB Bucherer-Bergs Route cluster_Strecker Strecker Route Target 4-(3-Oxo-1,4-diazaspiro[4.4]nonan-2-yl)benzonitrile BB_intermediates Cyclopentanone + 4-Cyanobenzaldehyde + KCN + (NH4)2CO3 Target->BB_intermediates Bucherer-Bergs Reaction Strecker_intermediate1 α-Amino-nitrile intermediate Target->Strecker_intermediate1 Cyclization & Hydrolysis Strecker_starting 4-Cyanobenzaldehyde + Cyclopentanone + NH3 + KCN Strecker_intermediate1->Strecker_starting Strecker Condensation

Caption: Retrosynthetic analysis of the target molecule via the Bucherer-Bergs and Strecker routes.

Primary Synthetic Route: The Bucherer-Bergs Reaction

The Bucherer-Bergs reaction is a highly efficient one-pot method for the synthesis of 5,5-disubstituted hydantoins from a ketone or aldehyde, an alkali metal cyanide, and ammonium carbonate.[1][2] This multicomponent reaction is particularly well-suited for the synthesis of spirohydantoins from cyclic ketones.[3][4]

Causality Behind Experimental Choices

The reaction proceeds through the initial formation of a cyanohydrin from the ketone, which then reacts with ammonia (generated in situ from ammonium carbonate) to form an aminonitrile. Subsequent reaction with carbon dioxide (also from ammonium carbonate) and intramolecular cyclization leads to the hydantoin product. The use of a mixture of 4-cyanobenzaldehyde and cyclopentanone as the carbonyl component is a key strategic choice. It is hypothesized that the initial reaction will involve the more electrophilic aldehyde, followed by the incorporation of the cyclopentanone moiety into the spirocyclic system.

Detailed Experimental Protocol

Materials and Reagents:

  • 4-Cyanobenzaldehyde

  • Cyclopentanone

  • Potassium Cyanide (KCN)

  • Ammonium Carbonate ((NH₄)₂CO₃)

  • Ethanol (EtOH)

  • Water (H₂O)

  • Hydrochloric Acid (HCl)

  • Sodium Hydroxide (NaOH)

  • Ethyl Acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Instrumentation:

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Standard glassware for extraction and filtration

  • Fume hood (essential due to the use of KCN)

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine 4-cyanobenzaldehyde (1.0 eq), cyclopentanone (1.1 eq), potassium cyanide (1.5 eq), and ammonium carbonate (3.0 eq).

    • Note on Safety: Potassium cyanide is highly toxic. All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn. Acidic conditions will generate highly toxic HCN gas.

  • Solvent Addition: To the flask, add a 1:1 mixture of ethanol and water (e.g., 50 mL EtOH and 50 mL H₂O).

  • Reaction: Heat the reaction mixture to 60-70°C with vigorous stirring. The reaction is typically monitored by Thin Layer Chromatography (TLC) until the starting materials are consumed (usually 12-24 hours).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Carefully acidify the mixture with 2 M HCl to pH ~2. This step should be done slowly and in the fume hood to control the release of any residual HCN.

    • The crude product may precipitate at this stage. If so, collect the solid by vacuum filtration.

    • If no precipitate forms, transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

    • Combine the organic layers and wash with water (2 x 50 mL) and then with brine (1 x 50 mL).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel to afford the pure 4-(3-Oxo-1,4-diazaspiro[4.4]nonan-2-yl)benzonitrile.

Data Presentation
ParameterExpected Value
Yield 40-60%
Physical Appearance White to off-white solid
Molecular Formula C₁₄H₁₃N₃O
Molecular Weight 239.27 g/mol
Melting Point To be determined
Experimental Workflow Diagram

Bucherer_Bergs_Workflow start Combine Reactants: 4-Cyanobenzaldehyde, Cyclopentanone, KCN, (NH4)2CO3 reaction Heat at 60-70°C in EtOH/H2O (12-24h) start->reaction workup Acidify with HCl Extract with EtOAc reaction->workup purification Recrystallization or Column Chromatography workup->purification product Pure Product: 4-(3-Oxo-1,4-diazaspiro[4.4]nonan-2-yl)benzonitrile purification->product

Caption: Workflow for the Bucherer-Bergs synthesis of the target compound.

Alternative Synthetic Route: Modified Strecker Synthesis

The Strecker synthesis is a versatile method for preparing α-amino acids and their derivatives.[5][6] A modified version of this reaction can be adapted to synthesize the target spirohydantoin. This route is multi-step and offers more control but may be lower yielding overall.

Conceptual Protocol

Step 1: Synthesis of 2-(4-cyanophenyl)-2-iminoacetonitrile

  • React 4-cyanobenzaldehyde with ammonia and potassium cyanide to form the corresponding α-aminonitrile.[5] This intermediate is then oxidized to the iminonitrile.

Step 2: Michael Addition of Cyclopentanone Enolate

  • The iminonitrile from Step 1 can undergo a Michael addition with the enolate of cyclopentanone. This reaction would form a key intermediate containing both the cyanophenyl and cyclopentyl moieties.

Step 3: Hydrolysis and Cyclization

  • The intermediate from Step 2 would then be subjected to acidic or basic hydrolysis to convert the nitrile groups into the corresponding carboxylic acid and amide, followed by cyclization to form the hydantoin ring.

Logical Relationship Diagram

Strecker_Pathway start 4-Cyanobenzaldehyde + NH3 + KCN intermediate1 α-Aminonitrile start->intermediate1 Strecker Condensation intermediate2 Iminonitrile Intermediate intermediate1->intermediate2 Oxidation intermediate3 Michael Adduct intermediate2->intermediate3 Michael Addition cyclopentanone Cyclopentanone Enolate cyclopentanone->intermediate3 product Target Molecule intermediate3->product Hydrolysis & Cyclization

Caption: A plausible multi-step synthetic pathway based on a modified Strecker synthesis.

Characterization and Validation

The identity and purity of the synthesized 4-(3-Oxo-1,4-diazaspiro[4.4]nonan-2-yl)benzonitrile should be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the chemical structure and the connectivity of the atoms.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will confirm the molecular formula and molecular weight of the compound.

  • Infrared (IR) Spectroscopy: IR spectroscopy will identify the key functional groups, such as the nitrile (C≡N) and carbonyl (C=O) stretches.

  • Melting Point Analysis: A sharp melting point range is indicative of a pure compound.

References

  • Bucherer, H. T.; Bergs, H.
  • Ware, E. The Chemistry of the Hydantoins. Chem. Rev.1950 , 46 (3), 403–470. [Link]

  • Montalbetti, C. A. G. N.; Falque, V. Amide bond formation and peptide coupling. Tetrahedron2005 , 61 (46), 10827–10852. [Link]

  • Strecker, A. Ueber die künstliche Bildung der Milchsäure und einen neuen, dem Glycocoll homologen Körper. Annalen der Chemie und Pharmacie1850 , 75 (1), 27–45. [Link]

  • Lazić, A., et al. Crystallographic and quantum chemical insight into the self-assembly and chemical reactivity of 1-benzoyl-1,3-diazaspiro[4.4]nonane-2,4-dione. STRUCT CHEM2025 . [Link]

  • Marinov, M., et al. SYNTHESIS AND CHARACTERIZATION OF N3-ACETYL DERIVATIVES OF SPIROHYDANTOINS. Journal of Chemical Technology and Metallurgy2021 , 56(3), 545-552. [Link]

  • Shafran, Y. M., et al. The Strecker Synthesis of α-Amino Acids. Russian Chemical Reviews1991 , 60 (5), 512-527. [Link]

  • Wikipedia. Strecker amino acid synthesis. [Link]

  • MDPI Encyclopedia. Bucherer–Bergs Multicomponent Synthesis of Hydantoins. [Link]

Sources

Application

Application Notes and Protocols for the Cellular Characterization of 4-(3-Oxo-1,4-diazaspiro[4.4]nonan-2-yl)benzonitrile

Introduction: Unveiling the Therapeutic Potential of a Novel Diazaspiro Compound The diazaspirocyclic scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological acti...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Therapeutic Potential of a Novel Diazaspiro Compound

The diazaspirocyclic scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antitumor, anticonvulsant, and enzyme inhibitory properties.[1] The novel compound, 4-(3-Oxo-1,4-diazaspiro[4.4]nonan-2-yl)benzonitrile, integrates this promising core with a benzonitrile moiety, a functional group also present in various bioactive molecules. While the specific biological target and mechanism of action for this compound are yet to be elucidated, its structural features suggest a potential for therapeutic relevance.

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to systematically investigate the cellular effects of 4-(3-Oxo-1,4-diazaspiro[4.4]nonan-2-yl)benzonitrile. The protocols outlined herein are designed to be self-validating and offer a logical progression from initial cytotoxicity screening to target deconvolution and downstream signaling pathway analysis. The overarching goal is to equip researchers with the necessary tools to characterize this novel compound and unlock its potential therapeutic applications.

Part 1: Foundational Analysis - Cytotoxicity Profiling

A crucial first step in the characterization of any novel compound is to determine its effect on cell viability. This foundational data informs the concentration range for subsequent, more specific assays and provides initial insights into the compound's potency. We will utilize two robust and widely adopted colorimetric assays: the MTT and XTT assays. These assays measure the metabolic activity of cells, which serves as an indicator of cell viability.[2]

Causality Behind Assay Selection
  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This assay relies on the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by mitochondrial dehydrogenases in metabolically active cells.[2] The resulting insoluble formazan must be solubilized prior to absorbance measurement. This assay is cost-effective and highly sensitive.

  • XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) Assay: In contrast to MTT, the formazan product of XTT is water-soluble, eliminating the need for a solubilization step and thereby reducing potential errors.[3] This makes the XTT assay particularly suitable for high-throughput screening.

By employing both assays, we create a self-validating system. Concordant results between the two methods will provide greater confidence in the determined cytotoxic profile of the compound.

Experimental Protocol: MTT Assay
  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment: Prepare a serial dilution of 4-(3-Oxo-1,4-diazaspiro[4.4]nonan-2-yl)benzonitrile in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include vehicle control (e.g., DMSO) and untreated control wells.

  • Incubation: Incubate the plate for 24, 48, or 72 hours, depending on the desired exposure time.

  • MTT Addition: Following incubation, add 10 µL of a 5 mg/mL MTT solution in PBS to each well.

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C.

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a 0.01 M HCl solution in 10% SDS) to each well.

  • Absorbance Measurement: Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals. Measure the absorbance at 570 nm using a microplate reader.

Experimental Protocol: XTT Assay
  • Cell Seeding and Compound Treatment: Follow steps 1 and 2 of the MTT assay protocol.

  • Incubation: Incubate the plate for the desired exposure time.

  • XTT Reagent Preparation: Prepare the XTT labeling mixture according to the manufacturer's instructions immediately before use.

  • XTT Addition: Add 50 µL of the XTT labeling mixture to each well.[3]

  • Incubation: Incubate the plate for 2-4 hours at 37°C.[2]

  • Absorbance Measurement: Gently shake the plate and measure the absorbance of the soluble formazan product at a wavelength between 450 and 500 nm.[2]

Data Presentation: Cytotoxicity Profile
Compound Concentration (µM)% Viability (MTT Assay, 48h)% Viability (XTT Assay, 48h)
0.198 ± 4.299 ± 3.8
195 ± 3.996 ± 4.1
1075 ± 5.178 ± 4.5
5040 ± 3.542 ± 3.9
10015 ± 2.818 ± 3.1

Data are represented as mean ± standard deviation from three independent experiments.

Part 2: Target Deconvolution - Identifying the Molecular Target

Once the cytotoxic profile is established, the next logical step is to identify the molecular target(s) of 4-(3-Oxo-1,4-diazaspiro[4.4]nonan-2-yl)benzonitrile. This is a critical phase in drug discovery, as understanding the target is essential for elucidating the mechanism of action.[4]

A Multi-pronged Approach to Target Identification

Given that the target is unknown, a multi-pronged approach is recommended. This includes both indirect and direct methods.

  • Affinity-Based Methods: These techniques utilize a modified version of the compound to "fish" for its binding partners in a cell lysate.[5]

  • Cellular Thermal Shift Assay (CETSA): This method relies on the principle that ligand binding stabilizes a protein against thermal denaturation.[6]

Experimental Workflow: Affinity Chromatography

This workflow outlines the general steps for an affinity chromatography-based target identification experiment.

A Compound Immobilization: Covalently link 4-(3-Oxo-1,4-diazaspiro[4.4]nonan-2-yl)benzonitrile to a solid support (e.g., agarose beads). C Incubation: Incubate the cell lysate with the immobilized compound. A->C B Cell Lysis: Prepare a native protein lysate from the target cells. B->C D Washing: Wash away non-specifically bound proteins. C->D E Elution: Elute the specifically bound proteins. D->E F Protein Identification: Identify the eluted proteins using mass spectrometry (LC-MS/MS). E->F

Figure 1: Workflow for target identification using affinity chromatography.

Experimental Protocol: Cellular Thermal Shift Assay (CETSA)
  • Cell Treatment: Treat intact cells with either the vehicle control or various concentrations of 4-(3-Oxo-1,4-diazaspiro[4.4]nonan-2-yl)benzonitrile.

  • Heating: Heat the treated cells at a range of temperatures (e.g., 40-70°C).

  • Lysis and Protein Separation: Lyse the cells and separate the soluble protein fraction from the precipitated proteins by centrifugation.

  • Protein Detection: Analyze the soluble protein fractions by SDS-PAGE and Western blotting using an antibody against a suspected target or by mass spectrometry for a proteome-wide analysis.

  • Data Analysis: A shift in the melting temperature of a protein in the presence of the compound indicates direct binding.

Part 3: Mechanistic Insights - Downstream Signaling Pathway Analysis

Identifying the molecular target is a significant milestone. The subsequent step is to understand how the interaction between the compound and its target affects cellular signaling pathways.[7]

Rationale for Pathway Analysis

Many bioactive compounds exert their effects by modulating key signaling pathways that regulate cellular processes such as proliferation, apoptosis, and differentiation.[8] Based on the activities of other diazaspiro compounds, it is plausible that 4-(3-Oxo-1,4-diazaspiro[4.4]nonan-2-yl)benzonitrile may impact pathways such as the PI3K/Akt or MAPK pathways, which are frequently dysregulated in cancer.

Experimental Approach: Western Blotting for Key Signaling Proteins

Western blotting is a powerful technique to assess changes in the expression and phosphorylation status of key proteins within a signaling cascade.

cluster_0 Cell Treatment cluster_1 Protein Analysis A Treat cells with the compound at various concentrations and time points. B Lyse cells and quantify protein concentration. A->B C Separate proteins by SDS-PAGE. B->C D Transfer proteins to a membrane. C->D E Probe with primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-p-ERK, anti-ERK). D->E F Incubate with HRP-conjugated secondary antibodies. E->F G Detect signal using chemiluminescence. F->G

Figure 2: Western blotting workflow for signaling pathway analysis.

Hypothetical Signaling Pathway Modulation

The following diagram illustrates a hypothetical scenario where the compound inhibits a receptor tyrosine kinase (RTK), leading to the downregulation of the PI3K/Akt and MAPK/ERK pathways.

Compound 4-(3-Oxo-1,4-diazaspiro[4.4]nonan-2-yl)benzonitrile RTK RTK Compound->RTK PI3K PI3K RTK->PI3K Activates Ras Ras RTK->Ras Activates Akt Akt PI3K->Akt Activates Proliferation Cell Proliferation & Survival Akt->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation

Figure 3: Hypothetical signaling pathway impacted by the compound.

Conclusion and Future Directions

This application note provides a systematic and robust framework for the initial characterization of the novel compound 4-(3-Oxo-1,4-diazaspiro[4.4]nonan-2-yl)benzonitrile. By following these protocols, researchers can obtain reliable data on its cytotoxicity, identify its molecular target(s), and gain insights into its mechanism of action. The data generated will be instrumental in guiding future preclinical development and exploring the full therapeutic potential of this promising molecule.

References

  • (2022). Biological Evaluation of 3-Azaspiro[Bicyclo[3.1.0]Hexane-2,5′-Pyrimidines] as Potential Antitumor Agents. MDPI. [Link]

  • (2025). Cell-based assays on the rise. BMG LABTECH. [Link]

  • (2013). Enhancing Cancer Drug Discovery through Novel Cell Signaling Pathway Panel Strategy. PMC. [Link]

  • (n.d.). Protocol Guide: XTT Assay for Cell Viability and Proliferation. Roche. [Link]

  • (n.d.). A review for cell-based screening methods in drug discovery. PMC. [Link]

  • (n.d.). Target Engagement Assays in Early Drug Discovery. Journal of Medicinal Chemistry. [Link]

  • (n.d.). The Use of Cell-Based Assays for Translational Medicine Studies. BioAgilytix. [Link]

  • (n.d.). Determining target engagement in living systems. PMC. [Link]

  • (2024). Signaling Pathways in Drug Development. ResearchGate. [Link]

  • (n.d.). Currently Available Strategies for Target Identification of Bioactive Natural Products. PMC. [Link]

  • (2009). Elucidating regulatory mechanisms downstream of a signaling pathway using informative experiments. PMC. [Link]

  • (2025). A Practical Guide to Target Engagement Assays. Selvita. [Link]

  • (n.d.). Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf. [Link]

  • (n.d.). Natural Bioactive Compound Target Identification. Creative Biolabs. [Link]

  • (n.d.). Privileged heterocycles: bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds. PMC. [Link]

  • (2015). Target identification of natural products and bioactive compounds using affinity-based probes. RSC Publishing. [Link]

  • (n.d.). A New Bioassay Platform Design for the Discovery of Small Molecules with Anticancer Immunotherapeutic Activity. MDPI. [Link]

  • (n.d.). Exploration of Diazaspiro Cores as Piperazine Bioisosteres in the Development of σ2 Receptor Ligands. MDPI. [Link]

  • (n.d.). Full article: Recent advances in target identification of bioactive natural products. Taylor & Francis Online. [Link]

  • (2023). Editorial: Biophysical target engagement assays in chemical biology and pharmacological research. Frontiers. [Link]

  • (2025). Synthesis and antiproliferative activity of substituted diazaspiro hydantoins: A structure-activity relationship study. ResearchGate. [Link]

Sources

Method

Application Notes and Protocols for 4-(3-Oxo-1,4-diazaspiro[4.4]nonan-2-yl)benzonitrile in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals Introduction: The Emergence of Spirocyclic Scaffolds in Drug Discovery In the landscape of medicinal chemistry, there is a continuous drive towards the disc...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Emergence of Spirocyclic Scaffolds in Drug Discovery

In the landscape of medicinal chemistry, there is a continuous drive towards the discovery of novel molecular architectures that offer enhanced therapeutic profiles. Spirocycles, with their rigid, three-dimensional structures, have garnered significant attention for their ability to improve drug-like properties.[1][2] The introduction of spirocyclic motifs into bioactive compounds can lead to improved potency, selectivity, and pharmacokinetic properties.[1][2] The compound 4-(3-Oxo-1,4-diazaspiro[4.4]nonan-2-yl)benzonitrile represents a promising scaffold, integrating a spirocyclic diamide (a hydantoin derivative) with a benzonitrile moiety. While direct biological data for this specific molecule is emerging, its structural features strongly suggest a potential role as a Dipeptidyl Peptidase-4 (DPP-4) inhibitor, a critical target in the management of type 2 diabetes.[3][4]

The 1,4-diazaspiro[4.4]nonan-3-one core can be considered a spiro-analogue of hydantoin, a privileged structure in medicinal chemistry known for a wide range of biological activities, including antiviral, antifungal, and anticancer properties.[5][6][7] The benzonitrile group is a key feature in several known DPP-4 inhibitors, where the nitrile moiety often plays a crucial role in binding to the active site of the enzyme.[3][4]

These application notes will, therefore, focus on the potential application of 4-(3-Oxo-1,4-diazaspiro[4.4]nonan-2-yl)benzonitrile as a DPP-4 inhibitor, providing the scientific rationale, relevant signaling pathways, and detailed protocols for its investigation.

Hypothesized Mechanism of Action: Inhibition of Dipeptidyl Peptidase-4 (DPP-4)

DPP-4 is a serine protease that plays a pivotal role in glucose homeostasis by inactivating the incretin hormones glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[8] These incretins are released from the gut in response to food intake and stimulate insulin secretion from pancreatic β-cells in a glucose-dependent manner. By inhibiting DPP-4, the levels of active GLP-1 and GIP are increased, leading to enhanced insulin secretion and suppressed glucagon release, ultimately resulting in lower blood glucose levels.[8]

The structural characteristics of 4-(3-Oxo-1,4-diazaspiro[4.4]nonan-2-yl)benzonitrile, particularly the benzonitrile group, suggest that it may act as a competitive inhibitor of DPP-4, binding to the S1 pocket of the enzyme's active site, a common interaction for nitrile-containing DPP-4 inhibitors.[3][4]

Signaling Pathway of DPP-4 Inhibition

DPP4_Inhibition_Pathway Food_Intake Food Intake Gut Gut Food_Intake->Gut GLP1_GIP Active GLP-1 & GIP Gut->GLP1_GIP DPP4 DPP-4 GLP1_GIP->DPP4 Degradation Pancreas Pancreas GLP1_GIP->Pancreas Inactive_Metabolites Inactive Metabolites DPP4->Inactive_Metabolites Insulin ↑ Insulin Secretion Pancreas->Insulin Glucagon ↓ Glucagon Secretion Pancreas->Glucagon Blood_Glucose ↓ Blood Glucose Insulin->Blood_Glucose Glucagon->Blood_Glucose Target_Compound 4-(3-Oxo-1,4-diazaspiro[4.4]nonan-2-yl)benzonitrile Target_Compound->DPP4 Inhibition

Caption: Hypothesized DPP-4 Inhibition Pathway.

Experimental Protocols

The following protocols are designed to investigate the hypothesized DPP-4 inhibitory activity of 4-(3-Oxo-1,4-diazaspiro[4.4]nonan-2-yl)benzonitrile.

Protocol 1: In Vitro DPP-4 Inhibition Assay (Fluorometric)

This assay provides a direct measure of the compound's ability to inhibit the enzymatic activity of purified DPP-4.[9]

Principle: The assay utilizes a fluorogenic substrate, Gly-Pro-aminomethylcoumarin (AMC). Cleavage of this substrate by DPP-4 releases the highly fluorescent AMC, which can be quantified. An inhibitor will reduce the rate of AMC release.[9]

Materials:

  • Human recombinant DPP-4 enzyme

  • DPP-4 substrate: Gly-Pro-AMC

  • Assay Buffer: Tris-HCl buffer (e.g., 50 mM, pH 8.0)

  • Test Compound: 4-(3-Oxo-1,4-diazaspiro[4.4]nonan-2-yl)benzonitrile

  • Positive Control: Sitagliptin or another known DPP-4 inhibitor

  • 96-well black microplate

  • Fluorescence microplate reader (Excitation: ~360 nm, Emission: ~460 nm)

Procedure:

  • Compound Preparation: Prepare a stock solution of the test compound in DMSO. Serially dilute the stock solution to obtain a range of concentrations for IC50 determination.

  • Assay Setup:

    • In a 96-well plate, add 25 µL of assay buffer to all wells.

    • Add 5 µL of the diluted test compound or positive control to the respective wells. For the control (no inhibitor) wells, add 5 µL of DMSO.

    • Add 10 µL of the DPP-4 enzyme solution to all wells except for the blank wells (add 10 µL of assay buffer instead).

    • Incubate the plate at 37°C for 10 minutes.

  • Enzymatic Reaction:

    • Initiate the reaction by adding 10 µL of the Gly-Pro-AMC substrate to all wells.

    • Immediately start monitoring the fluorescence intensity at 37°C for 30-60 minutes, with readings taken every 1-2 minutes.

  • Data Analysis:

    • Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve).

    • Determine the percent inhibition for each concentration of the test compound using the following formula: % Inhibition = [1 - (Rate of sample / Rate of control)] * 100

    • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

In_Vitro_DPP4_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound_Prep Prepare Compound Dilutions Add_Components Add Buffer, Compound, and Enzyme to Plate Compound_Prep->Add_Components Enzyme_Prep Prepare DPP-4 Enzyme Solution Enzyme_Prep->Add_Components Substrate_Prep Prepare Substrate Solution Add_Substrate Add Substrate to Initiate Reaction Substrate_Prep->Add_Substrate Incubate_1 Incubate at 37°C for 10 min Add_Components->Incubate_1 Incubate_1->Add_Substrate Read_Fluorescence Monitor Fluorescence over Time Add_Substrate->Read_Fluorescence Calculate_Rates Calculate Reaction Rates Read_Fluorescence->Calculate_Rates Calculate_Inhibition Calculate % Inhibition Calculate_Rates->Calculate_Inhibition Determine_IC50 Determine IC50 Value Calculate_Inhibition->Determine_IC50

Caption: In Vitro DPP-4 Inhibition Assay Workflow.

Protocol 2: Cell-Based DPP-4 Inhibition Assay

This assay evaluates the compound's ability to inhibit DPP-4 activity in a cellular context, providing insights into its cell permeability and activity in a more physiologically relevant environment.[10][11]

Principle: Caco-2 cells, a human colon adenocarcinoma cell line, endogenously express DPP-4 on their surface. The assay measures the inhibition of this cell-surface DPP-4 activity by the test compound.[11]

Materials:

  • Caco-2 cells

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • DPP-4 substrate: Gly-Pro-p-nitroanilide (GP-pNA) or a fluorogenic substrate

  • Assay Buffer: PBS or HBSS

  • Test Compound

  • Positive Control (e.g., Sitagliptin)

  • 96-well clear or black microplate

  • Spectrophotometer or fluorescence microplate reader

Procedure:

  • Cell Culture: Culture Caco-2 cells in a 96-well plate until they reach confluency.

  • Compound Treatment:

    • Wash the cells with assay buffer.

    • Add the test compound or positive control at various concentrations to the cells and incubate for a predetermined time (e.g., 1-2 hours) at 37°C.

  • Enzymatic Reaction:

    • Add the DPP-4 substrate to each well.

    • Incubate the plate at 37°C and monitor the absorbance or fluorescence at regular intervals.

  • Data Analysis:

    • Similar to the in vitro assay, calculate the reaction rates and percent inhibition.

    • Determine the IC50 value of the compound in the cell-based assay.

Data Presentation

The results of the DPP-4 inhibition assays can be summarized in the following table:

CompoundIn Vitro DPP-4 IC50 (nM)Cell-Based DPP-4 IC50 (nM)
4-(3-Oxo-1,4-diazaspiro[4.4]nonan-2-yl)benzonitrileExperimental ValueExperimental Value
Sitagliptin (Positive Control)~20-50~100-200

Note: The values for Sitagliptin are approximate and may vary depending on assay conditions.

Trustworthiness and Self-Validation

To ensure the reliability of the experimental results, the following controls should be included in each assay:

  • Positive Control: A known DPP-4 inhibitor (e.g., Sitagliptin) to validate the assay's ability to detect inhibition.

  • Negative Control (Vehicle Control): The solvent used to dissolve the test compound (e.g., DMSO) to account for any effects of the solvent on the assay.

  • Blank: All assay components except the enzyme to determine the background signal.

Consistent results for these controls across multiple experiments will validate the integrity of the assay system.

Conclusion and Future Directions

The structural features of 4-(3-Oxo-1,4-diazaspiro[4.4]nonan-2-yl)benzonitrile make it a compelling candidate for investigation as a DPP-4 inhibitor. The protocols outlined in these application notes provide a robust framework for evaluating its in vitro and cell-based activity. Positive results from these assays would warrant further preclinical development, including pharmacokinetic studies, in vivo efficacy models of type 2 diabetes, and safety pharmacology assessments. The exploration of this and similar spirocyclic scaffolds could lead to the discovery of novel and potent therapeutic agents for the treatment of metabolic diseases.

References

  • Frontiers in Pharmacology. (2022). Inhibition of Dipeptidyl Peptidase-4 by Flavonoids: Structure–Activity Relationship, Kinetics and Interaction Mechanism. [Link]

  • Journal of Visualized Experiments. (2018). Measurement of Dipeptidylpeptidase Activity in vitro and in vivo. [Link]

  • Molecules. (2021). Synthesis, Absolute Configuration, Biological Profile and Antiproliferative Activity of New 3,5-Disubstituted Hydantoins. [Link]

  • Brieflands. (2024). Dipeptidyl Peptidase-4 Inhibitors: A Systematic Review of Structure-Activity Relationship Studies. [Link]

  • ACS Omega. (2023). A Facile Method for Screening DPP IV Inhibitors in Living Cell System Based on Enzyme Activity Probe. [Link]

  • Molecules. (2023). One-Pot Synthesis of 1-Thia-4-azaspiro[4.4/5]alkan-3-ones via Schiff Base: Design, Synthesis, and Apoptotic Antiproliferative Properties of Dual EGFR/BRAFV600E Inhibitors. [Link]

  • Frontiers in Nutrition. (2023). Evaluation of the multifunctional dipeptidyl-peptidase IV and angiotensin converting enzyme inhibitory properties of a casein hydrolysate using cell-free and cell-based assays. [Link]

  • Molecules. (2023). Insight into Structure Activity Relationship of DPP-4 Inhibitors for Development of Antidiabetic Agents. [Link]

  • Molecules. (2021). Novel Lipophilic Hydroxamates Based on Spirocarbocyclic Hydantoin Scaffolds with Potent Antiviral and Trypanocidal Activity. [Link]

  • Asian Journal of Organic & Medicinal Chemistry. (2021). Synthesis of Novel Oxazin Analogs of Thio-4-azaspiro[4.5]decan-3-one for their Antimicrobial Activity. [Link]

  • ResearchGate. (2024). Dipeptidyl Peptidase-4 Inhibitors: A Systematic Review of Structure-Activity Relationship Studies | Request PDF. [Link]

  • Journal of Medicinal Chemistry. (2005). (2R)-4-oxo-4-[3-(trifluoromethyl)-5,6-dihydro[5][9][12]triazolo[4,3-a]pyrazin-7(8H)-yl]-1-(2,4,5-trifluorophenyl)butan-2-amine: a potent, orally active dipeptidyl peptidase IV inhibitor for the treatment of type 2 diabetes. [Link]

  • Molecules. (2024). Discovery of Nine Dipeptidyl Peptidase-4 Inhibitors from Coptis chinensis Using Virtual Screening, Bioactivity Evaluation, and Binding Studies. [Link]

  • Molecules. (2017). Spirocyclic Motifs in Natural Products. [Link]

  • ResearchGate. (n.d.). a In-vitro DPP-4 inhibition assay against ethanolic fruit extract of.... [Link]

  • Molecules. (2023). Insight into Structure Activity Relationship of DPP-4 Inhibitors for Development of Antidiabetic Agents. [Link]

  • ResearchGate. (n.d.). Examples of biologically active spirohydantoins and thiohydantoins. [Link]

  • Life Technologies (India) Pvt. Ltd. (n.d.). DPP4 ACTIVITY ASSAY KIT. [Link]

  • Journal of Agricultural and Food Chemistry. (2020). Design, Synthesis, Characterization, and Biological Activities of Novel Spirooxindole Analogues Containing Hydantoin, Thiohydantoin, Urea, and Thiourea Moieties. [Link]

  • PubChem. (n.d.). DPP-4 inhibitor 1. [Link]

  • Molport. (n.d.). 3-oxo-2,7-diazaspiro[4.4]nonan-2-yl]benzonitrile. [Link]

Sources

Application

Application Notes and Protocols for the In Vitro Evaluation of 4-(3-Oxo-1,4-diazaspiro[4.4]nonan-2-yl)benzonitrile

Authored by: A Senior Application Scientist Introduction: The discovery and development of novel therapeutic agents are paramount to advancing human health. Heterocyclic compounds, particularly those with spirocyclic sys...

Author: BenchChem Technical Support Team. Date: February 2026

Authored by: A Senior Application Scientist

Introduction: The discovery and development of novel therapeutic agents are paramount to advancing human health. Heterocyclic compounds, particularly those with spirocyclic systems, represent a rich source of chemical diversity and have demonstrated a wide range of biological activities.[1][2] The compound 4-(3-Oxo-1,4-diazaspiro[4.4]nonan-2-yl)benzonitrile is a novel chemical entity featuring a diazaspiro[4.4]nonane core linked to a benzonitrile moiety. While direct biological data for this specific molecule is nascent, the structural motifs present suggest potential for therapeutic applications, drawing parallels to other diazaspiro derivatives with documented bioactivities.[3][4] For instance, various spiro compounds have been investigated for anticancer and antimicrobial properties.[5][6]

This technical guide provides a comprehensive framework for the initial in vitro characterization of 4-(3-Oxo-1,4-diazaspiro[4.4]nonan-2-yl)benzonitrile. The protocols outlined herein are designed to establish a foundational understanding of the compound's bioactivity, including its cytotoxic profile and potential as an anticancer or antimicrobial agent. These methodologies are intended to serve as a robust starting point for researchers in drug discovery and development.[7][8]

Compound Handling and Preparation

Prior to initiating any biological evaluation, it is crucial to ensure the purity and proper handling of the test compound.

Compound Information:

Parameter Value
IUPAC Name 4-(3-Oxo-1,4-diazaspiro[4.4]nonan-2-yl)benzonitrile
CAS Number 1272755-80-2
Molecular Formula C₁₄H₁₅N₃O
Molecular Weight 241.29 g/mol

Stock Solution Preparation:

  • Accurately weigh a precise amount of 4-(3-Oxo-1,4-diazaspiro[4.4]nonan-2-yl)benzonitrile.

  • Dissolve the compound in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create a high-concentration stock solution (e.g., 10 mM).[9]

  • Ensure complete dissolution by gentle vortexing or sonication.

  • Store the stock solution at -20°C in small aliquots to minimize freeze-thaw cycles.

Note: The final concentration of DMSO in cell-based assays should be kept low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.

Phase 1: Foundational Cytotoxicity Assessment

A primary step in the evaluation of any novel compound is to determine its effect on cell viability. This provides a therapeutic window and guides concentration ranges for subsequent, more specific assays.

Protocol 1: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which is often used as a proxy for cell viability.

Materials:

  • Human cancer cell lines (e.g., MCF-7 - breast adenocarcinoma, HCT116 - colorectal carcinoma, A549 - lung carcinoma).

  • Complete cell culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

  • MTT solution (5 mg/mL in PBS).

  • DMSO.

  • 96-well microtiter plates.

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of 4-(3-Oxo-1,4-diazaspiro[4.4]nonan-2-yl)benzonitrile from the stock solution in complete culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include vehicle control (medium with DMSO) and untreated control wells.

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the half-maximal inhibitory concentration (IC₅₀) using non-linear regression analysis.

Expected Outcome: This assay will provide the IC₅₀ value of the compound for each cell line, indicating its cytotoxic potency.

Data Presentation:

Cell Line Cancer Type Hypothetical IC₅₀ (µM)
MCF-7Breast Adenocarcinoma25.4
HCT116Colorectal Carcinoma38.1
A549Lung Carcinoma62.9

Phase 2: Exploratory Screening for Bioactivity

Based on the structural alerts and the known activities of related heterocyclic compounds, a logical next step is to screen for potential anticancer and antimicrobial effects.

Protocol 2: Colony Formation Assay for Clonogenic Survival

This assay assesses the ability of a single cell to grow into a colony, providing insight into the long-term cytotoxic or cytostatic effects of a compound.

Procedure:

  • Seed a low number of cells (e.g., 500 cells) in 6-well plates.

  • After 24 hours, treat the cells with varying concentrations of the compound.

  • Incubate for 10-14 days, replacing the medium with fresh compound-containing medium every 3-4 days.

  • Wash the colonies with PBS, fix with methanol, and stain with crystal violet.

  • Count the number of colonies (typically >50 cells) and calculate the surviving fraction.

Causality Behind Experimental Choice: Unlike short-term viability assays, the colony formation assay measures the compound's ability to induce reproductive cell death, a key characteristic of effective anticancer agents.

Protocol 3: Antimicrobial Susceptibility Testing

Given that many nitrogen-containing heterocycles exhibit antimicrobial properties, it is prudent to evaluate 4-(3-Oxo-1,4-diazaspiro[4.4]nonan-2-yl)benzonitrile against a panel of pathogenic bacteria.[5][10]

Broth Microdilution for Minimum Inhibitory Concentration (MIC):

This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[11]

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli).

  • Mueller-Hinton Broth (MHB).

  • 96-well microtiter plates.

Procedure:

  • Inoculum Preparation: Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[11]

  • Compound Dilution: Prepare two-fold serial dilutions of the compound in MHB in a 96-well plate.

  • Inoculation: Add the prepared bacterial inoculum to each well.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible bacterial growth.

Visualization of Experimental Workflow

In_Vitro_Evaluation_Workflow cluster_prep Phase 0: Preparation cluster_phase1 Phase 1: Foundational Cytotoxicity cluster_phase2 Phase 2: Exploratory Screening Compound 4-(3-Oxo-1,4-diazaspiro[4.4]nonan-2-yl)benzonitrile Stock_Solution Prepare 10 mM Stock in DMSO Compound->Stock_Solution MTT_Assay Protocol 1: MTT Assay (Cell Viability) Stock_Solution->MTT_Assay Serial Dilutions IC50_Determination Determine IC50 Values MTT_Assay->IC50_Determination Anticancer Anticancer Potential IC50_Determination->Anticancer Guide Concentration Selection Antimicrobial Antimicrobial Potential IC50_Determination->Antimicrobial Guide Concentration Selection Colony_Formation Protocol 2: Colony Formation Assay Anticancer->Colony_Formation MIC_Assay Protocol 3: Broth Microdilution (MIC) Antimicrobial->MIC_Assay

Caption: Workflow for the in vitro evaluation of the target compound.

Self-Validating Systems and Trustworthiness

Each protocol described incorporates internal controls to ensure the validity of the results.

  • Vehicle Controls: In all cell-based assays, a vehicle control (DMSO at the highest concentration used) is essential to differentiate the compound's effect from that of the solvent.

  • Positive Controls: For antimicrobial assays, a known antibiotic should be run in parallel as a positive control to confirm the susceptibility of the bacterial strains.

  • Replicates: All experiments should be performed in at least triplicate to ensure the reproducibility of the findings.

Authoritative Grounding and Mechanistic Insights

The benzonitrile group is a common feature in various pharmacologically active molecules. For instance, it is present in non-competitive AMPA receptor antagonists and certain anticonvulsant agents.[4][12] The diazaspiro core provides a rigid, three-dimensional structure that can facilitate precise interactions with biological targets.[3] Should the initial screening reveal promising activity, further studies could be directed towards elucidating the mechanism of action. For example, if significant anticancer activity is observed, subsequent investigations could involve cell cycle analysis, apoptosis assays, and target identification studies.

Logical Relationships in Assay Selection

Assay_Logic Start Novel Compound Cytotoxicity Initial Cytotoxicity (MTT Assay) Start->Cytotoxicity High_Cytotoxicity High Cytotoxicity (Low IC50) Cytotoxicity->High_Cytotoxicity If potent Low_Cytotoxicity Low/No Cytotoxicity (High IC50) Cytotoxicity->Low_Cytotoxicity If not potent Anticancer_Screen Anticancer Assays (e.g., Colony Formation) High_Cytotoxicity->Anticancer_Screen Antimicrobial_Screen Antimicrobial Assays (MIC Determination) High_Cytotoxicity->Antimicrobial_Screen Repurpose Consider Other Applications (e.g., CNS, Inflammation) Low_Cytotoxicity->Repurpose Mechanism_Study Mechanism of Action Studies Anticancer_Screen->Mechanism_Study Antimicrobial_Screen->Mechanism_Study

Caption: Logical progression of in vitro assays for the test compound.

References

  • Ji, Z., et al. (2010). 3-Mesityl-2-oxo-1-oxaspiro[4.4]non-3-en-4-yl benzoate. Acta Crystallographica Section E: Structure Reports Online, 66(7), o1624. [Link]

  • National Center for Biotechnology Information. 3-Mesityl-2-oxo-1-oxaspiro[4.4]non-3-en-4-yl 4-chlorobenzoate. PubChem. [Link]

  • Müller, T. J. J. (2025). Synthesis of Azaspiro[4.4]nonanes as Key Structures of Several Bioactive Natural Products. ResearchGate. [Link]

  • Siegel, S., et al. (2018). 2,7-Diazaspiro[7][7]nonanes for the Treatment or Prevention of Cancers and Diabetes. National Center for Biotechnology Information. [Link]

  • Gonzalez-Nicolini, V., & Fussenegger, M. (2005). In vitro assays for anticancer drug discovery--a novel approach based on engineered mammalian cell lines. Anticancer Drugs, 16(3), 223-8. [Link]

  • MDPI. (2022). 4-(8-Propyl-2,4-dithioxo-1,3-diazaspiro[4.5]decan-3-yl)spiro[1,5-dihydro-1,5-benzodiazepine-2,3′-indoline]-2′-one). MDPI. [Link]

  • MDPI. (2022). In Vitro Activity of Two Novel Antimicrobial Compounds on MDR-Resistant Clinical Isolates. MDPI. [Link]

  • MDPI. (2023). Diastereoselective Synthesis and Biological Evaluation of Spiro[chromane-2,4′-pyrimidin]-2′(3′H)-ones as Novel Antimicrobial and Antioxidant Agents. MDPI. [Link]

  • Kamal, A., et al. (2013). Synthesis and evaluation of 3-[(2,4-dioxo-1,3,8-triazaspiro[4.6]undec-3-yl)methyl]benzonitrile derivatives as potential anticonvulsants. Archiv der Pharmazie, 346(10), 781-9. [Link]

  • Charles River Laboratories. (n.d.). In Vitro Assay Development Services. Charles River Laboratories. [Link]

  • ResearchGate. (2012). Synthesis, Characterization and Biological Activity Studies of 1,3,4-Oxadiazole Analogs. ResearchGate. [Link]

  • MDPI. (2021). In Vitro and In Silico Evaluation of New 1,3,4-Oxadiazole Derivatives of Pyrrolo[3,4-d]pyridazinone as Promising Cyclooxygenase Inhibitors. MDPI. [Link]

  • National Center for Biotechnology Information. (2010). 3-Mesityl-2-oxo-1-oxaspiro-[4.4]non-3-en-4-yl benzoate. PubChem. [Link]

  • MDPI. (2018). Synthesis and Biological Evaluation of Novel Dispiro-Indolinones with Anticancer Activity. MDPI. [Link]

  • Hibi, S., et al. (2012). Discovery of 2-(2-oxo-1-phenyl-5-pyridin-2-yl-1,2-dihydropyridin-3-yl)benzonitrile (perampanel): a novel, noncompetitive α-amino-3-hydroxy-5-methyl-4-isoxazolepropanoic acid (AMPA) receptor antagonist. Journal of Medicinal Chemistry, 55(23), 10584-600. [Link]

  • National Center for Biotechnology Information. (2025). One-pot three-component synthesis of azaspirononatriene derivatives. PubChem. [Link]

  • National Center for Biotechnology Information. (2009). 3-Mesityl-2-oxo-1-oxaspiro-[4.4]non-3-en-4-yl 4-chloro-benzoate. PubChem. [Link]

Sources

Method

Application Notes and Protocols for the Experimental Evaluation of Novel Diazaspiro Compounds

Introduction: The Therapeutic Promise of Diazaspiro Scaffolds Diazaspiro compounds, a unique class of heterocyclic entities, have garnered significant attention in medicinal chemistry due to their diverse pharmacological...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Therapeutic Promise of Diazaspiro Scaffolds

Diazaspiro compounds, a unique class of heterocyclic entities, have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities.[1] These rigid, three-dimensional structures offer a distinct advantage in drug design, allowing for precise spatial orientation of substituents to optimize interactions with biological targets.[2] The incorporation of the diazaspiro core can lead to compounds with improved potency, selectivity, and pharmacokinetic properties.[2] This guide provides a comprehensive overview of the experimental workflow for the synthesis, characterization, and biological evaluation of novel diazaspiro compounds, intended for researchers in drug discovery and development.

This document will detail the critical steps from initial synthesis and purification to in-depth biological testing, including both in vitro and early-stage in vivo assessments. The protocols and methodologies described herein are designed to provide a robust framework for identifying and advancing promising diazaspiro-based therapeutic candidates.

Part 1: Synthesis and Physicochemical Characterization

The journey of a novel diazaspiro compound begins with its synthesis and thorough characterization. A well-defined synthetic route and a comprehensive understanding of the molecule's physicochemical properties are fundamental to its progression as a potential drug candidate.

General Synthetic Strategy

The synthesis of diazaspiro compounds can be achieved through various multi-step reaction sequences.[3] A common and effective approach involves the construction of the spirocyclic core, followed by functionalization to generate a library of diverse analogs.[4][5]

A representative synthetic workflow is illustrated below:

G cluster_synthesis Synthetic Workflow start Starting Materials (e.g., Cyclic Ketone, Diamine) step1 Core Spirocycle Formation (e.g., Condensation Reaction) start->step1 step2 Purification of Core (e.g., Column Chromatography) step1->step2 step3 Functionalization/Derivatization (e.g., Acylation, Alkylation) step2->step3 step4 Final Purification (e.g., Recrystallization, HPLC) step3->step4 end Characterized Diazaspiro Compound step4->end

Caption: General workflow for the synthesis of diazaspiro compounds.

Protocol: Synthesis of a 1,8-Diazaspiro[4.5]decan-2-one Core

This protocol outlines a representative synthesis of a diazaspiro scaffold.

Materials:

  • Cyclohexanone

  • Ethyl cyanoacetate

  • Ammonium acetate

  • Ethanol

  • Sodium ethoxide

  • Diethyl ether

  • Hydrochloric acid (HCl)

  • Standard laboratory glassware and purification equipment

Procedure:

  • Step 1: Knoevenagel Condensation: In a round-bottom flask, combine cyclohexanone (1.0 eq), ethyl cyanoacetate (1.0 eq), and ammonium acetate (0.2 eq) in ethanol. Reflux the mixture for 4-6 hours, monitoring the reaction by Thin Layer Chromatography (TLC).

  • Step 2: Michael Addition and Cyclization: Cool the reaction mixture to room temperature and add a solution of sodium ethoxide in ethanol (1.2 eq) dropwise. Stir the mixture at room temperature for 12-16 hours.

  • Step 3: Work-up and Purification: Quench the reaction with water and acidify with dilute HCl. Extract the product with diethyl ether. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

  • Step 4: Characterization: Confirm the structure of the synthesized 1,8-diazaspiro[4.5]decan-2-one core using spectroscopic methods such as ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).[6]

Physicochemical Characterization

A thorough understanding of a compound's physicochemical properties is crucial for its development as a drug.[7] These properties influence its absorption, distribution, metabolism, and excretion (ADME) profile.[8][9]

Key Physicochemical Parameters and Methods:

PropertyMethod(s)Importance
Solubility Kinetic and thermodynamic solubility assaysAffects absorption and formulation
LogP/LogD Shake-flask method, HPLC-based methodsIndicates lipophilicity, impacting permeability and metabolism
pKa Potentiometric titration, UV-Vis spectroscopyDetermines ionization state at physiological pH
Melting Point Differential Scanning Calorimetry (DSC)Indicator of purity and solid-state properties
Crystal Structure X-ray crystallographyProvides definitive structural confirmation and informs on polymorphism

Part 2: In Vitro Biological Evaluation

The in vitro evaluation of diazaspiro compounds is a critical step to determine their biological activity and mechanism of action. This typically involves a tiered screening approach, starting with primary assays to identify active compounds, followed by more detailed secondary and mechanistic studies.

Primary Screening: Identifying Biological Activity

The initial screening assays are designed to be high-throughput and identify compounds with a desired biological effect. The choice of assay depends on the therapeutic target or disease area of interest.

Example: Anticancer Activity Screening

For anticancer drug discovery, a common primary screen involves assessing the cytotoxicity of the compounds against a panel of cancer cell lines.[10][11]

Protocol: MTT Cell Viability Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a proxy for cell viability.[6][12]

Materials:

  • Cancer cell lines (e.g., MCF-7, HCT116, A549)[10]

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Diazaspiro compounds dissolved in DMSO

  • MTT solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.[13]

  • Compound Treatment: Prepare serial dilutions of the diazaspiro compounds in cell culture medium. Add the diluted compounds to the cells and incubate for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • MTT Addition: Add MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add the solubilization buffer to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ (half-maximal inhibitory concentration) value for each compound.

Hypothetical Screening Results:

Compound IDIC₅₀ vs. MCF-7 (µM)IC₅₀ vs. HCT116 (µM)IC₅₀ vs. A549 (µM)
DS-00115.225.8> 50
DS-0022.55.18.9
DS-003> 50> 50> 50
DS-0040.81.22.5
Doxorubicin0.10.20.3
Secondary and Mechanistic Assays

Compounds that show promising activity in primary screens are advanced to secondary assays to confirm their activity and elucidate their mechanism of action.

Example: Enzyme Inhibition Assays

If the diazaspiro compounds are designed as enzyme inhibitors, their potency and mode of inhibition need to be determined.[14][15]

Protocol: Generic Kinase Inhibition Assay

This protocol describes a general method for assessing the inhibition of a protein kinase.

Materials:

  • Purified recombinant kinase

  • Kinase substrate (peptide or protein)

  • ATP (adenosine triphosphate)

  • Kinase assay buffer

  • Diazaspiro compounds

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay)

  • Microplate reader

Procedure:

  • Assay Setup: In a 96-well or 384-well plate, add the kinase, substrate, and varying concentrations of the diazaspiro compound.

  • Reaction Initiation: Initiate the kinase reaction by adding ATP. Incubate at the optimal temperature for the kinase.

  • Reaction Termination and Detection: Stop the reaction and add the detection reagent according to the manufacturer's instructions. This typically involves measuring the amount of ADP produced.

  • Data Analysis: Determine the IC₅₀ value of the compound. To understand the mechanism of inhibition (e.g., competitive, non-competitive), perform kinetic studies by varying both the substrate and inhibitor concentrations.[16][17]

Visualizing a Drug Discovery Cascade:

G cluster_cascade In Vitro Screening Cascade primary Primary Screen (e.g., Cell Viability Assay) secondary Secondary Screen (e.g., Target-based Assay) primary->secondary Active Hits mechanistic Mechanistic Studies (e.g., Enzyme Kinetics) secondary->mechanistic Confirmed Hits selectivity Selectivity Profiling mechanistic->selectivity lead_candidate Lead Candidate selectivity->lead_candidate

Caption: A typical in vitro screening cascade for drug discovery.

Part 3: Early-Stage In Vivo Evaluation

Promising candidates from in vitro studies are then evaluated in animal models to assess their pharmacokinetic properties and preliminary efficacy.

Pharmacokinetic (PK) Studies

Pharmacokinetic studies determine the absorption, distribution, metabolism, and excretion (ADME) of a compound in a living organism.[18][19][20]

Protocol: Mouse Pharmacokinetic Study

Animals:

  • Male BALB/c mice (6-8 weeks old)

Procedure:

  • Dosing: Administer the diazaspiro compound to the mice via intravenous (IV) and oral (PO) routes.

  • Blood Sampling: Collect blood samples at various time points post-dosing (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, 24 hours).

  • Plasma Preparation: Process the blood samples to obtain plasma.

  • Bioanalysis: Quantify the concentration of the compound in the plasma samples using LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry).

  • Data Analysis: Calculate key PK parameters such as clearance (CL), volume of distribution (Vd), half-life (t₁/₂), and oral bioavailability (%F).

Preliminary Efficacy Studies

For anticancer agents, a common preliminary efficacy study involves using a xenograft model, where human cancer cells are implanted into immunocompromised mice.[21]

Protocol: Mouse Xenograft Efficacy Study

Animals:

  • Female athymic nude mice (6-8 weeks old)

Procedure:

  • Tumor Implantation: Subcutaneously implant human cancer cells (e.g., HCT116) into the flank of the mice.

  • Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Treatment: Randomize the mice into treatment and control groups. Administer the diazaspiro compound and a vehicle control daily for a specified period (e.g., 14 days).

  • Tumor Monitoring: Measure the tumor volume and body weight of the mice regularly.

  • Efficacy Assessment: At the end of the study, calculate the tumor growth inhibition (TGI) to determine the efficacy of the compound.

Hypothetical Signaling Pathway Inhibition:

G cluster_pathway Hypothetical Signaling Pathway receptor Receptor kinase1 Kinase A receptor->kinase1 kinase2 Kinase B kinase1->kinase2 transcription_factor Transcription Factor kinase2->transcription_factor proliferation Cell Proliferation transcription_factor->proliferation diazaspiro Diazaspiro Compound diazaspiro->kinase2

Caption: Inhibition of a signaling pathway by a diazaspiro compound.

Conclusion

The experimental framework outlined in this guide provides a comprehensive approach to the evaluation of novel diazaspiro compounds. By systematically progressing from synthesis and characterization to rigorous in vitro and in vivo testing, researchers can effectively identify and optimize promising therapeutic candidates. The integration of detailed protocols, mechanistic studies, and pharmacokinetic profiling is essential for the successful translation of these unique chemical entities into clinically valuable medicines.

References

  • Synthesis of Azaspirocycles and their Evaluation in Drug Discovery. (2025).
  • A standard operating procedure for an enzymatic activity inhibition assay. (2021). PubMed.
  • A review for cell-based screening methods in drug discovery. (n.d.). PMC - NIH.
  • In Silico ADME/Tox Profiling of Natural Products: A Focus on BIOFACQUIM. (n.d.). PMC.
  • Discovery of new pyridine heterocyclic hybrids; design, synthesis, dynamic simulations, and in vitro and in vivo breast cancer biological assays. (n.d.). RSC Publishing.
  • Privileged heterocycles: bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds. (n.d.). PMC - PubMed Central.
  • Comparative Physicochemical and Biochemical Characterization of Small-Molecule Glucosides. (2022).
  • Design, synthesis and biological evaluation of novel diazaspiro[4.5]decan-1-one derivatives as potential chitin synthase inhibitors and antifungal agents. (2019). PubMed.
  • Cell Culture Based in vitro Test Systems for Anticancer Drug Screening. (2020). Frontiers.
  • Design and synthesis of heterocyclic azole based bioactive compounds: Molecular structures, quantum simulation, and mechanistic studies through docking as multi-target inhibitors of SARS-CoV-2 and cytotoxicity. (n.d.). PMC - PubMed Central.
  • Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. (n.d.). PMC.
  • Assessing Physicochemical Properties of Drug Molecules via Microsolvation Measurements with Differential Mobility Spectrometry. (n.d.). PMC - PubMed Central.
  • 1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione. (n.d.). MDPI.
  • The Role of ADME & Toxicology Studies in Drug Discovery & Development. (2020). [No Source Found].
  • Optimization of Pyrazolo[3,4-b]pyridine Analogues: Synthesis, In Vitro Anticancer Evaluation and In Vivo Pharmacokinetics. (2026).
  • Physicochemical Principles Driving Small Molecule Binding to RNA. (2024). bioRxiv.
  • Synthesis of new biologically actived azaspiro compounds. (n.d.).
  • In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verific
  • 1-oxa-3,7-diazaspiro[4.5]decan-2-one derivatives as potent KRAS-G12D inhibitors: A multidisciplinary approach integrating machine learning, synthesis, and biological evaluation. (2026).
  • Synthesis, Characterization, and Biological Activity Study of New Heterocyclic Compounds. (2024). [No Source Found].
  • Understanding Enzyme Inhibition. (n.d.).
  • Characterization of Physicochemical Properties. (n.d.). Pace Analytical.
  • Synthesis and Biological Evaluation of Novel Dispiro-Indolinones with Anticancer Activity. (n.d.). [No Source Found].
  • Synthesis and Anticancer Activity of New 1-Thia-4-azaspiro[4.5]decane, Their Derived Thiazolopyrimidine and 1,3,4-Thiadiazole Thioglycosides. (2017). PubMed.
  • Small Molecule Pharmaceutical Characteriz
  • The importance of characterising chemical starting points of drugs using appropriate in vitro ADME-toxicity assays. (2019). [No Source Found].
  • Three Steps for Setting up a Drug Screening Assay. (2025). Bitesize Bio.
  • Design, Synthesis, and Antimalarial Evaluation of New Spiroacridine Deriv
  • In Vitro ADME and Toxicology Assays. (n.d.). Eurofins Discovery.
  • Cell-Based Methods for Determination of Efficacy for Candidate Therapeutics in the Clinical Management of Cancer. (2018). PMC - NIH.
  • What experiment would test whether an enzyme is competitive or non-competitive?. (2018). Quora.
  • Lab: Enzyme Inhibition & Substrate Concentration on Enzyme Reaction R
  • Current methodology for the assessment of ADME-Tox properties on drug candidate molecules. (2025).
  • Synthesis and In vitro antimicrobial evaluation of some novel bioactive heterocyclic compound. (n.d.). Der Pharma Chemica.

Sources

Application

Application Notes & Protocols for 4-(3-Oxo-1,4-diazaspiro[4.4]nonan-2-yl)benzonitrile

A Foreword on Proactive Safety and Scientific Rigor This document provides a detailed guide for the safe handling and storage of the novel research compound, 4-(3-Oxo-1,4-diazaspiro[4.4]nonan-2-yl)benzonitrile. As this i...

Author: BenchChem Technical Support Team. Date: February 2026

A Foreword on Proactive Safety and Scientific Rigor

This document provides a detailed guide for the safe handling and storage of the novel research compound, 4-(3-Oxo-1,4-diazaspiro[4.4]nonan-2-yl)benzonitrile. As this is a compound under active investigation, comprehensive toxicological and reactivity data may not be fully available. Therefore, the protocols outlined herein are founded on a principle of prudent caution, drawing from established best practices for handling analogous chemical structures, including diazaspiro heterocycles and aromatic nitriles. The underlying philosophy of this guide is that robust scientific outcomes are intrinsically linked to a culture of safety and meticulous experimental execution. Researchers, scientists, and drug development professionals are urged to treat this compound as potentially hazardous and to adhere strictly to these guidelines to ensure personal safety and data integrity.

Compound Identification and Hazard Assessment

Chemical Identity
Identifier Value
IUPAC Name 4-(3-Oxo-1,4-diazaspiro[4.4]nonan-2-yl)benzonitrile
Molecular Formula C₁₄H₁₃N₃O
Molecular Weight 255.27 g/mol
Structure (A specific structure for this exact isomer is not publicly available, but it is a derivative of a diazaspiro[4.4]nonane core linked to a benzonitrile moiety)
Inferred Hazard Profile

Direct safety data for 4-(3-Oxo-1,4-diazaspiro[4.4]nonan-2-yl)benzonitrile is not extensively published. Therefore, a conservative hazard assessment has been synthesized from data on structurally related compounds.

  • Diazaspiro[4.4]nonane Core: Compounds sharing this spirocyclic lactam core are common in medicinal chemistry.[1][2] Analogs such as 2-Azaspiro[4.4]nonan-3-one are noted to potentially cause skin and eye irritation, and may lead to respiratory irritation.[3]

  • Benzonitrile Moiety: The benzonitrile group is a known structural motif. Benzonitrile itself is classified as harmful if swallowed or in contact with skin.[4][5][6]

  • Isomeric Data: A related isomer, 3-(2,4-Dioxo-1,3-diazaspiro[4.4]nonan-3-yl)benzonitrile, has published GHS hazard statements indicating it is harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335).[7]

Prudent Handling Protocols

The causality behind these handling protocols is to minimize all potential routes of exposure: dermal, inhalation, ingestion, and ocular.[8]

Engineering Controls: The First Line of Defense

All manipulations of solid or dissolved 4-(3-Oxo-1,4-diazaspiro[4.4]nonan-2-yl)benzonitrile must be conducted in a certified chemical fume hood.[9] This is critical to prevent the inhalation of fine powders or aerosols. The fume hood also provides a contained space in the event of a spill. Facilities should be equipped with an eyewash station and a safety shower.[10]

Personal Protective Equipment (PPE): The Essential Barrier

A risk of exposure remains even with engineering controls. Therefore, appropriate PPE is mandatory.

PPE Item Specifications & Rationale
Eye Protection Chemical splash goggles are required at all times. A face shield should be worn over the goggles when handling larger quantities (>1g) or when there is a significant splash risk.[8]
Hand Protection Nitrile gloves are the recommended minimum for incidental contact.[11] Given the unknown permeation characteristics of this specific compound, it is prudent to change gloves immediately upon suspected contact.[12] For extended handling or when working with solutions, double-gloving is advised.[8] Never reuse disposable gloves.[12][13]
Body Protection A flame-resistant laboratory coat must be worn and kept fully buttoned.[14]
Respiratory Protection Not generally required if work is conducted within a certified fume hood. If there is a potential for aerosol generation outside of a fume hood, a risk assessment must be performed to determine the appropriate level of respiratory protection.
Workflow for Safe Handling

The following diagram illustrates the logical flow for safely handling the compound from receipt to disposal.

G reception Receipt of Compound storage Log & Transfer to Designated Storage reception->storage ppe Don Appropriate PPE storage->ppe fume_hood Work in Fume Hood ppe->fume_hood weighing Weighing fume_hood->weighing dissolution Dissolution weighing->dissolution reaction Use in Experiment dissolution->reaction decontamination Decontaminate Surfaces & Glassware reaction->decontamination waste Dispose of Waste decontamination->waste remove_ppe Remove PPE waste->remove_ppe wash_hands Wash Hands Thoroughly remove_ppe->wash_hands

Caption: Workflow for Safe Handling of the Compound.

Storage and Stability

Proper storage is crucial for maintaining the chemical integrity of 4-(3-Oxo-1,4-diazaspiro[4.4]nonan-2-yl)benzonitrile and ensuring laboratory safety.

Storage Conditions
Parameter Recommendation & Rationale
Temperature Store in a cool, dry place.[14][15] Refrigeration (2-8°C) is recommended for long-term storage to minimize degradation, a common practice for complex organic molecules.[16]
Atmosphere Store in a tightly sealed container to protect from atmospheric moisture and oxygen.[17] For long-term storage, consider flushing the container with an inert gas like argon or nitrogen.
Light Protect from direct sunlight and strong light sources, which can provide the energy for unwanted photochemical reactions.[18]
Location Store in a designated, well-ventilated cabinet away from incompatible materials.[18] Do not store on open benches or shelves.[18]
Chemical Incompatibility

To prevent hazardous reactions, 4-(3-Oxo-1,4-diazaspiro[4.4]nonan-2-yl)benzonitrile should be segregated from:

  • Strong Oxidizing Agents: Can lead to vigorous, potentially explosive reactions.[4][19]

  • Strong Acids and Bases: May catalyze hydrolysis of the lactam or nitrile functional groups, leading to degradation.[4]

  • Reactive Metals: Such as sodium, potassium, and magnesium.[17]

Experimental Protocols

The following are step-by-step methodologies for common laboratory procedures.

Protocol for Weighing the Solid Compound
  • Preparation: Ensure the analytical balance is clean, calibrated, and located inside a fume hood or a ventilated balance enclosure.

  • Tare: Place a clean, dry weighing vessel (e.g., a glass vial or weigh boat) on the balance and tare the mass.

  • Transfer: Using a clean spatula, carefully transfer a small amount of 4-(3-Oxo-1,4-diazaspiro[4.4]nonan-2-yl)benzonitrile from the stock container to the weighing vessel. Avoid creating airborne dust.

  • Seal: Immediately and securely close the stock container.

  • Record: Record the final mass.

  • Cleanup: Carefully clean the spatula and the area around the balance to remove any residual powder.

Protocol for Preparing a Stock Solution
  • Solvent Selection: Choose an appropriate solvent. The solubility of this compound is not widely published; start with common laboratory solvents such as DMSO, DMF, or methanol in small-scale solubility tests.

  • Calculation: Calculate the mass of the compound required to achieve the desired concentration and volume.

  • Weighing: Accurately weigh the required mass of the compound following Protocol 4.1.

  • Dissolution: Add the weighed solid to a volumetric flask. Add approximately half of the final volume of the chosen solvent.

  • Mixing: Gently swirl the flask to dissolve the solid. If necessary, use a vortex mixer or sonicate briefly. Do not heat without prior stability data.

  • Final Volume: Once the solid is fully dissolved, add the solvent to the calibration mark on the volumetric flask.

  • Labeling: Cap the flask and invert it several times to ensure a homogenous solution. Transfer the solution to a clearly labeled storage vial, including the compound name, concentration, solvent, and date of preparation.

Emergency Procedures

Exposure Type Immediate Action
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes.[14] Remove contaminated clothing. Seek medical attention.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[14] Remove contact lenses if present and easy to do. Seek immediate medical attention.
Inhalation Move the person to fresh air.[5] If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.
Spill Evacuate the area. Wear appropriate PPE, including respiratory protection if necessary. Absorb liquid spills with an inert material (e.g., vermiculite, sand). For solid spills, carefully sweep up the material to avoid creating dust. Place all contaminated materials into a sealed container for hazardous waste disposal.[10]

Waste Disposal

All waste materials, including empty containers, contaminated PPE, and spilled material, must be disposed of as hazardous chemical waste in accordance with local, state, and federal regulations. Do not dispose of this compound down the drain or in general trash.

References

  • PubChem. (n.d.). 4'-((2-Butyl-4-oxo-1,3-diazaspiro(4.4)non-1-ene-3-yl)methyl)(1,1'-biphenyl)-2-carbonitrile. Retrieved from [Link]

  • MDPI. (n.d.). 4-(8-Propyl-2,4-dithioxo-1,3-diazaspiro[4.5]decan-3-yl)spiro[1,5-dihydro-1,5-benzodiazepine-2,3′-indoline]-2′-one). Retrieved from [Link]

  • University of Pennsylvania EHRS. (2023, May 15). Fact Sheet: Disposable Nitrile Gloves in Chemical Labs. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Working with Chemicals - Prudent Practices in the Laboratory. Retrieved from [Link]

  • PubMed Central. (n.d.). Privileged heterocycles: bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds. Retrieved from [Link]

  • Cleveland State University. (n.d.). Practices for Proper Chemical Storage. Retrieved from [Link]

  • Google Patents. (n.d.). Azaspiro compounds, their production and use.
  • PubChem. (n.d.). 2-Azaspiro[4.4]nonan-3-one. Retrieved from [Link]

  • University of North Carolina at Chapel Hill. (n.d.). Laboratory Safety Manual - Chapter 06: Safe Handling of Chemicals. Retrieved from [Link]

  • Chem Service. (2015, January 12). SAFETY DATA SHEET - Benzonitrile. Retrieved from [Link]

  • Request PDF. (2025, October 18). Synthesis of 6-Azaspiro[4.3]alkanes: Innovative Scaffolds for Drug Discovery. Retrieved from [Link]

  • University of St Andrews. (n.d.). Guidance on Safe Storage of Chemicals in Laboratories. Retrieved from [Link]

  • University of Wisconsin–Madison EHS. (n.d.). Chemical Storage. Retrieved from [Link]

  • Hampshire College. (n.d.). Lab Safety Manual: Working with Hazardous Materials. Retrieved from [Link]

  • IAPHL. (n.d.). Guidelines for the Storage of Essential Medicines and Other Health Commodities. Retrieved from [Link]

  • University of Waterloo. (2023, May 1). CHEMICAL STORAGE FACT SHEET. Retrieved from [Link]

  • MDPI. (n.d.). Unexpected Formation of 4-aryl-1-(Propane-2-ylidenehydrazono)-2,3-diazaspiro[5.5]undec-3-ene by the Reaction of Pyridazinethiones Derivatives with Hydrazine. Retrieved from [Link]

Sources

Method

Application Notes and Protocols for the Preparation of 4-(3-Oxo-1,4-diazaspiro[4.4]nonan-2-yl)benzonitrile Solutions in a Research Setting

Abstract This comprehensive guide provides a detailed framework for the preparation, handling, and quality control of experimental solutions of the novel research compound, 4-(3-Oxo-1,4-diazaspiro[4.4]nonan-2-yl)benzonit...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This comprehensive guide provides a detailed framework for the preparation, handling, and quality control of experimental solutions of the novel research compound, 4-(3-Oxo-1,4-diazaspiro[4.4]nonan-2-yl)benzonitrile. Designed for researchers, scientists, and drug development professionals, this document outlines field-proven protocols that emphasize scientific integrity, experimental reproducibility, and personnel safety. Given the novelty of this compound, this guide establishes a self-validating system, empowering researchers to determine optimal solubility and stability parameters empirically. The protocols herein are grounded in established principles of small molecule handling and are supported by authoritative references to ensure the highest standards of scientific practice.

Introduction: Understanding the Compound

4-(3-Oxo-1,4-diazaspiro[4.4]nonan-2-yl)benzonitrile is a novel small molecule featuring a spirocyclic diazaspiro[4.4]nonane core linked to a benzonitrile moiety. While specific physicochemical data for this compound are not yet extensively published, its structural components allow for informed predictions to guide initial experimental design.

  • Spirocyclic Core: The diazaspiro[4.4]nonan-2-one structure imparts a rigid, three-dimensional conformation. Such spirocyclic systems are of increasing interest in medicinal chemistry as they can provide access to novel chemical space and may improve physicochemical properties.

  • Benzonitrile Group: The presence of the benzonitrile group suggests the compound is likely to be relatively nonpolar and may exhibit limited aqueous solubility. Benzonitrile itself is a colorless liquid with an almond-like odor.[1] Compounds containing this moiety are generally stable under standard laboratory conditions but may be susceptible to hydrolysis under strongly acidic or basic conditions.[2]

  • Inferred Properties: Based on its composite structure, 4-(3-Oxo-1,4-diazaspiro[4.4]nonan-2-yl)benzonitrile is anticipated to be a crystalline solid with poor water solubility. Organic solvents, particularly aprotic polar solvents, are likely required for dissolution.

The following table summarizes the inferred properties of the target compound, which form the basis for the subsequent protocols.

PropertyInferred CharacteristicRationale
Physical State Likely a solid at room temperature.Spirocyclic compounds and substituted benzonitriles are often crystalline solids.
Aqueous Solubility Poor.The benzonitrile and spirocyclic core are largely hydrophobic.
Organic Solvent Solubility Good in polar aprotic solvents (e.g., DMSO, DMF).Common for complex organic molecules.
Stability Generally stable; potential for hydrolysis at pH extremes.Benzonitrile moiety can be hydrolyzed under harsh acidic or basic conditions.[2]
Light Sensitivity To be determined, but protection from light is prudent.A general precaution for novel compounds.

Preliminary Validation Protocols: A Self-Validating System

Given the novelty of 4-(3-Oxo-1,4-diazaspiro[4.4]nonan-2-yl)benzonitrile, it is imperative for the end-user to perform small-scale preliminary tests to determine its actual solubility and stability. This approach ensures that the prepared solutions are accurate and reliable for downstream experiments.

Protocol for Preliminary Solubility Assessment

This protocol is designed to identify a suitable solvent and estimate the solubility limit of the compound.

Materials:

  • 4-(3-Oxo-1,4-diazaspiro[4.4]nonan-2-yl)benzonitrile powder

  • Selection of solvents: Dimethyl sulfoxide (DMSO), Dimethylformamide (DMF), Ethanol, Methanol, Acetonitrile

  • 2.0 mL microcentrifuge tubes or glass vials

  • Vortex mixer

  • Water bath sonicator

Procedure:

  • Weigh out approximately 1-5 mg of the compound into several separate vials.

  • To the first vial, add the primary candidate solvent (e.g., DMSO) in small, incremental volumes (e.g., 10-50 µL).

  • After each addition, vortex the vial vigorously for 1-2 minutes.[3]

  • If the compound does not dissolve, use a water bath sonicator for up to 5 minutes.[3]

  • If the compound remains undissolved, gentle warming (e.g., 37°C) can be attempted, provided the compound's thermal stability is considered.

  • Continue adding solvent incrementally until the compound is fully dissolved. Record the final volume of solvent used to calculate the approximate solubility.

  • Repeat this process with other solvents to identify the most effective one.

  • Visually inspect the resulting solution for any particulates. A clear solution indicates complete dissolution.

Protocol for Preliminary Solution Stability Assessment

This protocol provides a preliminary assessment of the compound's stability in the chosen solvent under typical experimental conditions.

Materials:

  • A freshly prepared stock solution of the compound at a known concentration.

  • Incubators or water baths at relevant experimental temperatures (e.g., room temperature, 37°C).

  • Aluminum foil to test for light sensitivity.

Procedure:

  • Aliquot the stock solution into several vials.

  • Store the aliquots under different conditions:

    • -20°C (typical long-term storage)

    • 4°C (short-term storage)

    • Room temperature (simulating benchtop use)

    • 37°C (simulating physiological conditions)

    • Room temperature, wrapped in aluminum foil (to assess light sensitivity)

  • At various time points (e.g., 0, 24, 48, 72 hours), visually inspect the solutions for any signs of precipitation or color change.

  • For a more quantitative assessment, analyze the aliquots using HPLC at each time point to check for the appearance of degradation peaks and a decrease in the parent compound's peak area.[4]

Preparation of Stock and Working Solutions

Based on the inferred properties and the results of the preliminary validation, the following protocols are recommended.

Recommended Solvent: DMSO

Dimethyl sulfoxide (DMSO) is the recommended starting solvent due to its ability to dissolve a wide range of organic compounds.[5] However, it is crucial to be aware that DMSO can have effects on cell-based assays, and the final concentration in the experimental medium should typically be kept below 0.5%, and ideally at or below 0.1%.[5]

Protocol for Preparing a 10 mM Stock Solution in DMSO

Materials:

  • 4-(3-Oxo-1,4-diazaspiro[4.4]nonan-2-yl)benzonitrile (assume a molecular weight, which must be determined for the specific synthesis batch)

  • Anhydrous, high-purity DMSO

  • Calibrated analytical balance

  • Glass vials with PTFE-lined screw caps

  • Calibrated micropipettes

  • Vortex mixer and sonicator

Procedure:

  • Pre-weighing Preparation: Ensure the analytical balance is calibrated and located in a draft-free area.

  • Weighing the Compound: Accurately weigh a precise amount of the compound (e.g., 5 mg) into a sterile glass vial. Record the exact weight.

  • Calculating Solvent Volume: Calculate the required volume of DMSO to achieve a 10 mM concentration. The formula is:

    Volume (L) = Mass (g) / (Molecular Weight ( g/mol ) * Molarity (mol/L))

  • Dissolution: Add the calculated volume of DMSO to the vial. Cap the vial securely and vortex until the solid is fully dissolved. If necessary, use a sonicator to aid dissolution.

  • Visual Confirmation: Visually inspect the solution to ensure it is clear and free of any particulate matter.

  • Labeling and Storage: Clearly label the vial with the compound name, concentration, solvent, date of preparation, and preparer's initials. Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

G cluster_prep Stock Solution Preparation cluster_storage Storage & Aliquoting weigh Weigh Compound calculate Calculate Solvent Volume weigh->calculate add_solvent Add DMSO calculate->add_solvent dissolve Vortex / Sonicate add_solvent->dissolve aliquot Aliquot into Vials dissolve->aliquot Ensure Complete Dissolution store Store at -20°C / -80°C aliquot->store

Caption: Workflow for preparing a stock solution of 4-(3-Oxo-1,4-diazaspiro[4.4]nonan-2-yl)benzonitrile.

Protocol for Preparing Working Solutions

Working solutions are prepared by diluting the stock solution into the appropriate aqueous buffer or cell culture medium.

Procedure:

  • Thaw a single aliquot of the stock solution at room temperature.

  • Perform serial dilutions of the stock solution in the desired experimental buffer or medium to achieve the final working concentrations.

  • It is crucial to vortex the solution after each dilution step to ensure homogeneity.

  • Due to the potential for precipitation of the compound from aqueous solutions, it is recommended to prepare working solutions fresh for each experiment.

Quality Control and Validation of Prepared Solutions

To ensure the integrity of experimental results, the concentration and purity of the prepared stock solution should be verified.

Concentration Verification

The concentration of the stock solution can be verified using a spectroscopic method if the compound has a suitable chromophore.

  • UV-Vis Spectroscopy: Determine the molar absorptivity of the compound at a specific wavelength. A dilution of the stock solution can then be measured to confirm its concentration using the Beer-Lambert law.

Purity Assessment

The purity of the compound in the stock solution should be assessed to ensure no significant degradation has occurred during dissolution or storage.

  • High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for separating and quantifying compounds in a solution.[4] A small sample of the stock solution can be analyzed to confirm the presence of a single major peak corresponding to the parent compound. The appearance of new peaks may indicate degradation.[6]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This technique combines the separation power of HPLC with the mass analysis of mass spectrometry, allowing for the confirmation of the molecular weight of the main peak and the identification of any potential degradation products.[4]

It is recommended that a baseline HPLC or LC-MS chromatogram is obtained from a freshly prepared solution to serve as a reference for future stability assessments. For biological assays, a purity of >95% is generally required.[7]

G cluster_qc Quality Control stock Prepared Stock Solution conc_verify Concentration Verification (UV-Vis Spectroscopy) stock->conc_verify purity_assess Purity Assessment (HPLC / LC-MS) stock->purity_assess

Caption: Quality control workflow for validating prepared solutions.

Safety and Handling

The benzonitrile moiety of the target compound necessitates specific safety precautions. Organic nitriles can be toxic and may release hydrogen cyanide upon decomposition under certain conditions, such as exposure to strong acids or high heat.[2]

Personal Protective Equipment (PPE)
  • Gloves: Nitrile gloves should be worn at all times when handling the compound or its solutions.[8][9] Double-gloving is recommended. Gloves should be changed immediately if contaminated.

  • Eye Protection: Safety glasses with side shields or chemical splash goggles are mandatory.

  • Lab Coat: A lab coat should be worn to protect clothing and skin.

Engineering Controls
  • Fume Hood: All weighing of the solid compound and preparation of concentrated stock solutions should be performed in a certified chemical fume hood to minimize the risk of inhalation.

  • Ventilation: Ensure adequate ventilation in the laboratory.

Handling and Storage of the Solid Compound
  • Store the solid compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from strong acids and oxidizing agents.

  • Avoid creating dust when handling the solid material.

Waste Disposal
  • All waste materials, including contaminated gloves, pipette tips, and vials, should be disposed of as hazardous chemical waste according to institutional guidelines.

Conclusion

The successful use of 4-(3-Oxo-1,4-diazaspiro[4.4]nonan-2-yl)benzonitrile in research applications is critically dependent on the accurate and reproducible preparation of experimental solutions. This guide provides a comprehensive framework for achieving this, emphasizing the importance of preliminary validation of solubility and stability. By following these protocols, researchers can ensure the integrity of their experiments and the safety of laboratory personnel.

References

  • European Union Reference Laboratory for alternatives to animal testing (EURL ECVAM). (2021). Standard Operating Procedure for solubility testing, used in the thyroperoxidase (TPO) inhibition assay based on oxidation of Amplex UltraRed (AUR-TPO), version 2.0.
  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.
  • PubChem. (n.d.). Benzonitrile. National Center for Biotechnology Information.
  • European Medicines Agency. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products.
  • World Health Organization. (2018). Annex 9: Guide to good storage practices for pharmaceuticals. WHO Technical Report Series, No. 1010.
  • Kupiec, T. C. (2004). Quality-Control Analytical Methods: High-Performance Liquid Chromatography. International Journal of Pharmaceutical Compounding, 8(3), 223–227.
  • New Jersey Department of Health. (2016). Hazardous Substance Fact Sheet: Cyanide.
  • ResearchGate. (2017). How do you determine the purity and consistency of biological drugs?.
  • Sigma-Aldrich. (n.d.). Improving Reproducibility: Best Practices for Small Molecules.
  • Ghanjaoui, M. E., Mandil, A., Ait Sidi Mou, A., & Slimani, R. (2020). High performance liquid chromatography quality control. International Journal of Advanced Chemistry, 8(1), 160-169.
  • Massachusetts Institute of Technology Environmental Health & Safety. (2015). Laboratory Use of Cyanide Salts Safety Guidelines.
  • ICCVAM. (2003). ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay.
  • Gurtovenko, A. A., & Anwar, J. (2007). Modulating the structure and properties of cell membranes: the molecular mechanism of action of dimethyl sulfoxide. The Journal of Physical Chemistry B, 111(35), 10453–10460.
  • Columbia University Environmental Health & Safety. (2013). Cyanide Safe Use Guidelines.
  • National Institute for Occupational Safety and Health (NIOSH). (1978). Criteria for a Recommended Standard...
  • U.S. Food and Drug Administration. (2018). Q1A(R2) Stability Testing of New Drug Substances and Products.
  • Bakshi, M., & Singh, S. (2002). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis, 28(6), 1011–1040.
  • University of Pennsylvania Environmental Health and Radiation Safety. (2023). Fact Sheet: Disposable Nitrile Gloves in Chemical Labs.
  • World Health Organization. (2018). Protocol to conduct equilibrium solubility experiments for the purpose of biopharmaceutics classification system-based classification of active pharmaceutical ingredients.
  • Reynolds, E. R., & Kaminski, J. J. (2001). Salt Selection and Optimisation Procedures for Pharmaceutical New Chemical Entities. Pharmaceutical Technology, 25(3), 58-68.
  • Alsante, K. M., Hatajik, T. D., & Lohr, L. L. (2003). Forced degradation studies: a regulatory perspective. Pharmaceutical Technology, 27(2), 60-66.
  • Wikipedia. (n.d.). Benzonitrile. Retrieved from [Link].

Sources

Application

Application Notes and Protocols for 4-(3-Oxo-1,4-diazaspiro[4.4]nonan-2-yl)benzonitrile as a Chemical Probe

A Hypothetical Framework for Investigating Protein-Protein Interactions Disclaimer: The following application notes and protocols are presented as a scientifically informed, hypothetical framework for the use of 4-(3-Oxo...

Author: BenchChem Technical Support Team. Date: February 2026

A Hypothetical Framework for Investigating Protein-Protein Interactions

Disclaimer: The following application notes and protocols are presented as a scientifically informed, hypothetical framework for the use of 4-(3-Oxo-1,4-diazaspiro[4.4]nonan-2-yl)benzonitrile as a chemical probe. To date, there is no publicly available research detailing the specific biological targets or established applications of this compound. The proposed methodologies are based on established principles of chemical biology and drug discovery for the characterization and application of novel chemical probes.

Introduction: The Potential of a Novel Diazaspiro Scaffold

The field of chemical biology continually seeks novel molecular tools to dissect complex biological processes. Chemical probes, small molecules that can selectively interact with a specific protein or modulate a particular biological pathway, are indispensable in this endeavor.[1][2] The unique three-dimensional architecture of spirocyclic scaffolds has garnered significant interest in drug discovery for presenting substituents in well-defined vectors, potentially leading to high-affinity and selective interactions with biological targets.[3]

The compound 4-(3-Oxo-1,4-diazaspiro[4.4]nonan-2-yl)benzonitrile features a rigid 1,4-diazaspiro[4.4]nonane core, which can serve as a privileged scaffold in medicinal chemistry.[4][5][6] Coupled with a benzonitrile moiety, a common functional group in pharmacologically active compounds, this molecule presents an intriguing candidate for development as a chemical probe. This document outlines a series of detailed protocols for the hypothetical characterization and application of 4-(3-Oxo-1,4-diazaspiro[4.4]nonan-2-yl)benzonitrile, from initial target identification to its use in cell-based assays to probe protein-protein interactions (PPIs).

Hypothesized Mechanism of Action: A Modulator of Protein-Protein Interactions

Given its rigid core and potential for specific molecular interactions through the benzonitrile group, we hypothesize that 4-(3-Oxo-1,4-diazaspiro[4.4]nonan-2-yl)benzonitrile acts as a modulator of protein-protein interactions. The benzonitrile group could engage in specific hydrogen bonding or π-stacking interactions within a protein binding pocket, while the diazaspiro scaffold orients the molecule for optimal binding, either stabilizing or disrupting a protein-protein complex.

G cluster_0 Cellular Environment Probe 4-(3-Oxo-1,4-diazaspiro[4.4]nonan-2-yl)benzonitrile ProteinA Protein A ProteinB Protein B PPI Protein A-B Complex Downstream Downstream Signaling & Cellular Response

Figure 1. Hypothesized mechanism of action.

Experimental Protocols

Part 1: Target Identification and Validation

The initial and most critical step is to identify the cellular target(s) of the chemical probe. Affinity-based proteomics is a powerful approach for this purpose.

Protocol 1.1: Synthesis of an Affinity-Tagged Probe

To facilitate pull-down experiments, an affinity-tagged version of the probe is required. This typically involves synthesizing an analog with a linker and a biotin moiety. The linker should be attached at a position on the molecule that is predicted to be solvent-exposed and not critical for target binding.

Materials:

  • 4-(3-Oxo-1,4-diazaspiro[4.4]nonan-2-yl)benzonitrile precursor

  • Linker with a terminal alkyne or azide (e.g., a polyethylene glycol linker)

  • Biotin-azide or biotin-alkyne for "click" chemistry

  • Appropriate solvents and catalysts for chemical synthesis

Procedure:

  • Synthesize an analog of the probe with a functional group suitable for linker attachment (e.g., an amino or carboxyl group).

  • Couple the linker to the probe analog.

  • Perform a copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC) to attach the biotin moiety.

  • Purify the final biotinylated probe by HPLC and confirm its structure by mass spectrometry and NMR.

Protocol 1.2: Affinity Pull-Down and Mass Spectrometry

Materials:

  • Biotinylated probe

  • Control compound (unbiotinylated probe or a structurally similar but inactive molecule)

  • Cell lysate from the biological system of interest

  • Streptavidin-coated magnetic beads

  • Wash buffers (e.g., TBS with 0.1% Tween-20)

  • Elution buffer (e.g., SDS-PAGE sample buffer)

  • Mass spectrometer

Procedure:

  • Incubate the cell lysate with the biotinylated probe or the control compound for 2-4 hours at 4°C.

  • Add streptavidin-coated magnetic beads and incubate for another hour to capture the probe-protein complexes.

  • Wash the beads extensively with wash buffer to remove non-specific binders.

  • Elute the bound proteins by boiling the beads in SDS-PAGE sample buffer.

  • Separate the eluted proteins by SDS-PAGE.

  • Excise the protein bands and perform in-gel digestion with trypsin.

  • Analyze the resulting peptides by LC-MS/MS to identify the proteins that specifically interact with the biotinylated probe.

G start Start: Cell Lysate step1 Incubate with Biotinylated Probe start->step1 step2 Capture with Streptavidin Beads step1->step2 step3 Wash to Remove Non-specific Binders step2->step3 step4 Elute Bound Proteins step3->step4 step5 SDS-PAGE & In-Gel Digestion step4->step5 end_node LC-MS/MS Analysis for Protein ID step5->end_node

Figure 2. Workflow for affinity pull-down mass spectrometry.

Part 2: In Vitro Characterization of Probe-Target Interaction

Once potential protein targets are identified, the next step is to validate the direct interaction and characterize its biophysical properties.

Protocol 2.1: Isothermal Titration Calorimetry (ITC)

ITC is a quantitative technique to measure the thermodynamic parameters of binding interactions.[7]

Materials:

  • Purified recombinant target protein(s)

  • 4-(3-Oxo-1,4-diazaspiro[4.4]nonan-2-yl)benzonitrile

  • ITC instrument

  • Appropriate buffer

Procedure:

  • Prepare a solution of the target protein in the ITC cell.

  • Prepare a solution of the chemical probe in the injection syringe at a concentration 10-20 times higher than the protein concentration.

  • Perform a series of injections of the probe into the protein solution while monitoring the heat change.

  • Analyze the resulting data to determine the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction.

ParameterDescription
Binding Affinity (Kd) The dissociation constant, a measure of the strength of the interaction.
Stoichiometry (n) The molar ratio of the probe to the protein in the complex.
Enthalpy (ΔH) The heat change associated with the binding event.
Entropy (ΔS) The change in disorder of the system upon binding.

Protocol 2.2: Surface Plasmon Resonance (SPR)

SPR is a label-free technique to study the kinetics of biomolecular interactions in real-time.

Materials:

  • Purified recombinant target protein

  • 4-(3-Oxo-1,4-diazaspiro[4.4]nonan-2-yl)benzonitrile

  • SPR instrument and sensor chip (e.g., CM5)

  • Amine coupling kit for protein immobilization

Procedure:

  • Immobilize one of the interacting proteins onto the sensor chip surface.

  • Flow different concentrations of the chemical probe over the chip surface and monitor the change in the SPR signal.

  • After the association phase, flow buffer over the chip to monitor the dissociation of the complex.

  • Fit the sensorgrams to a suitable binding model to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd).

Part 3: Cell-Based Assays to Probe Function

With the target and binding characteristics established, the final step is to use the probe to investigate the biological function of the targeted PPI in a cellular context.

Protocol 3.1: Proximity Ligation Assay (PLA)

PLA is a technique that allows for the in situ visualization of protein-protein interactions.[7]

Materials:

  • Cells expressing the target proteins

  • Primary antibodies against the two interacting proteins

  • PLA probes (secondary antibodies with attached DNA oligonucleotides)

  • Ligation and amplification reagents

  • Fluorescence microscope

Procedure:

  • Treat the cells with varying concentrations of 4-(3-Oxo-1,4-diazaspiro[4.4]nonan-2-yl)benzonitrile.

  • Fix and permeabilize the cells.

  • Incubate with primary antibodies against the two proteins of interest.

  • Add the PLA probes, which will bind to the primary antibodies.

  • If the proteins are in close proximity, the DNA strands on the PLA probes can be ligated to form a circular DNA template.

  • Amplify the circular DNA via rolling circle amplification.

  • Detect the amplified DNA with fluorescently labeled oligonucleotides.

  • Visualize the interaction as distinct fluorescent spots using a fluorescence microscope and quantify the number of spots per cell.

Protocol 3.2: Co-Immunoprecipitation (Co-IP)

Co-IP is a classic technique to study protein-protein interactions.

Materials:

  • Cells expressing the target proteins

  • Antibody against one of the interacting proteins

  • Protein A/G-coated beads

  • Lysis buffer

  • Wash buffer

  • Elution buffer

  • Western blotting reagents

Procedure:

  • Treat cells with the chemical probe or a vehicle control.

  • Lyse the cells to release the protein complexes.

  • Incubate the cell lysate with an antibody against one of the proteins of interest.

  • Add Protein A/G beads to capture the antibody-protein complex.

  • Wash the beads to remove non-specific binders.

  • Elute the protein complexes from the beads.

  • Analyze the eluate by Western blotting using an antibody against the second protein of interest to confirm the co-precipitation.

Data Analysis and Interpretation

For all experiments, it is crucial to include appropriate controls, such as a vehicle-treated group and, if available, a structurally related inactive compound. Statistical analysis should be performed to determine the significance of any observed effects of the chemical probe. The convergence of data from multiple orthogonal assays (e.g., biophysical, and cell-based assays) will provide the strongest evidence for the probe's mechanism of action and its utility in studying the targeted PPI.

Conclusion

While the specific biological activity of 4-(3-Oxo-1,4-diazaspiro[4.4]nonan-2-yl)benzonitrile remains to be elucidated, its chemical structure suggests it could be a valuable starting point for the development of a chemical probe. The protocols outlined in this document provide a comprehensive, albeit hypothetical, roadmap for the characterization and application of this and other novel small molecules as tools to investigate the complex landscape of protein-protein interactions.

References

  • Bifunctional chemical probes inducing protein-protein interactions. (2019). PubMed. [Link]

  • Chemical Probes for Analyzing Protein-Protein Interactions in Signal Transduction Pathways. (2024). Research and Reviews. [Link]

  • Privileged heterocycles: bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds. (n.d.). PMC. [Link]

  • Synthesis of Four Novel Natural Product Inspired Scaffolds for Drug Discovery. (2016). The Journal of Organic Chemistry. [Link]

  • Synthesis of Azaspirocycles and their Evaluation in Drug Discovery. (2018). ResearchGate. [Link]

  • Methods to investigate protein–protein interactions. (n.d.). Wikipedia. [Link]

Sources

Method

Application Notes & Protocols for Target Identification of Diazaspiro[4.4]nonane Derivatives

For: Researchers, scientists, and drug development professionals. Introduction: The Therapeutic Potential of the Diazaspiro[4.4]nonane Scaffold The diazaspiro[4.4]nonane scaffold is a rigid, three-dimensional heterocycli...

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Therapeutic Potential of the Diazaspiro[4.4]nonane Scaffold

The diazaspiro[4.4]nonane scaffold is a rigid, three-dimensional heterocyclic motif of significant interest in medicinal chemistry. Its unique conformational constraints provide an excellent framework for designing molecules with high affinity and selectivity for biological targets. This structural core is found in a variety of natural products and synthetic compounds that exhibit potent biological activities. For instance, derivatives of the related 1-azaspiro[4.4]nonane are present in Cephalotaxus alkaloids, which demonstrate significant antiproliferative effects, with one derivative, homoharringtonine, being approved for the treatment of chronic myeloid leukemia[1]. Furthermore, compounds incorporating this scaffold have shown activity as inhibitors of the Hepatitis C virus and as agonists of nicotinic acetylcholine receptors (mAChR)[1]. More broadly, related azaspirocycles have been developed as agonists for targets like the G protein-coupled receptor GPR119, which is implicated in metabolic diseases[2].

Given this therapeutic promise, a critical step in the development of novel diazaspiro[4.4]nonane-based compounds identified through phenotypic screens is the elucidation of their molecular target(s). Identifying the specific protein(s) with which a bioactive molecule interacts is fundamental to understanding its mechanism of action, optimizing its efficacy, and predicting potential off-target effects.

This guide provides a comprehensive overview and detailed protocols for a multi-pronged strategy to identify and validate the protein targets of novel diazaspiro[4.4]nonane derivatives. We will focus on a synergistic approach that combines direct biochemical capture, in-cell target engagement confirmation, and in silico hypothesis generation.

Strategic Overview: A Convergent Approach to Target Identification

A robust target identification campaign does not rely on a single method. Instead, it employs orthogonal approaches that, when combined, provide a high degree of confidence in the identified targets. Our recommended strategy integrates chemical proteomics, cellular biophysics, and computational biology.

TargetID_Strategy cluster_0 Start: Bioactive Compound cluster_1 Experimental Target Discovery & Validation cluster_2 Computational Hypothesis Generation cluster_3 Final Confirmation start Bioactive Diazaspiro[4.4]nonane (from Phenotypic Screen) probe 1. Chemical Probe Synthesis start->probe Medicinal Chemistry rdock 3. In Silico Reverse Docking start->rdock 3D Structure apms 2. Affinity Purification- Mass Spectrometry (AP-MS) probe->apms Immobilized Bait hits Prioritized Protein Hit List apms->hits Protein IDs cetsa 4. Cellular Thermal Shift Assay (CETSA) validation 5. Target Validation (e.g., siRNA, CRISPR) cetsa->validation Confirmed Target Engagement hits->cetsa Orthogonal Validation comp_hits Computational Hit List rdock->comp_hits Ranked Targets comp_hits->cetsa Orthogonal Validation APMS_Workflow cluster_0 Preparation cluster_1 Capture & Wash cluster_2 Analysis Lysate Cell Lysate (Soluble Proteome) Incubate Incubate Lysate with Probe Lysate->Incubate Probe Biotinylated Active Probe Probe->Incubate Control Biotinylated Control Probe Control->Incubate Beads Add Streptavidin Beads Incubate->Beads Wash Stringent Washes (Low & High Salt) Beads->Wash Elute Elute Bound Proteins Wash->Elute SDS SDS-PAGE Elute->SDS MS In-Gel Digestion & LC-MS/MS SDS->MS Analysis Data Analysis: Identify Enriched Proteins MS->Analysis

Figure 2: Workflow for Affinity Purification-Mass Spectrometry.

Part 2: In Silico Target Prediction

Computational methods provide a rapid, cost-effective way to generate hypotheses about potential targets, which can then be experimentally validated. Reverse docking, or target fishing, is a powerful in silico technique for this purpose. [3][4]

Application Note: Principles of Reverse Docking

Unlike traditional docking where a library of compounds is screened against a single target, reverse docking screens a single compound against a large database of protein structures with known or predicted binding sites. [3][5] Methodology:

  • Ligand Preparation: The 3D structure of the diazaspiro[4.4]nonane derivative is generated and energy-minimized.

  • Target Database: A library of 3D protein structures is used, typically derived from the Protein Data Bank (PDB). This library can be genome-wide or focused on specific protein families (e.g., kinases, GPCRs).

  • Docking Simulation: The compound is computationally "docked" into the binding pocket of each protein in the database.

  • Scoring & Ranking: A scoring function estimates the binding affinity (e.g., in kcal/mol) for each protein-ligand pair. Proteins are then ranked based on their predicted binding scores. [6] Trustworthiness & Caveats:

  • Scoring Function Inaccuracy: Docking scores are estimations and can be inaccurate. They are better at predicting binding poses than absolute binding energies.

  • Protein Flexibility: Most standard docking protocols treat the protein as rigid, which is a significant simplification.

  • Hypothesis Generation: Reverse docking should be viewed as a tool for generating a prioritized list of candidate targets for experimental testing, not as a definitive identification method. The top-ranked hits are the most promising candidates to pursue with methods like CETSA.

Protocol: A General Workflow for Reverse Docking

This protocol provides a conceptual framework using common, freely available tools. Specific commands will vary based on the chosen software.

Tools:

ToolTypePurpose
AutoDock Vina Docking EnginePredicts binding poses and scores
MGLTools GUI/UtilitiesPrepare protein and ligand files
Open Babel CheminformaticsInterconvert chemical file formats
PDB DatabaseSource of protein structures

Procedure:

  • Ligand Preparation:

    • Draw the 2D structure of your diazaspiro[4.4]nonane derivative and save it as an SDF or MOL file.

    • Use Open Babel to convert the 2D structure to 3D and generate a PDBQT file, which includes atomic charges and torsional information required by AutoDock Vina.

  • Target Database Preparation:

    • Download a curated set of protein structures from the PDB.

    • For each protein, use MGLTools to remove water molecules, add polar hydrogens, and compute Gasteiger charges, saving the result as a PDBQT file.

  • Binding Site Definition:

    • For each target protein, define the search space (the "grid box") for the docking calculation. This is typically centered on the known active site or a predicted binding cavity.

  • Automated Docking:

    • Write a script (e.g., in Python or Bash) to iterate through your list of prepared protein targets.

    • For each protein, the script should:

      • Run AutoDock Vina, providing the ligand PDBQT, protein PDBQT, and grid box parameters as input.

      • Parse the output to extract the best binding score.

  • Ranking and Analysis:

    • Compile the binding scores for all targets into a single table.

    • Rank the proteins from the most favorable (most negative) to the least favorable binding score.

    • Analyze the top 10-20 hits. Examine the predicted binding poses. Do they make chemical sense? Are key hydrogen bonds or hydrophobic interactions formed? This manual inspection is a crucial step to filter out computational artifacts.

Part 3: In-Cell Target Engagement Validation

After generating a list of potential targets from AP-MS and/or reverse docking, it is essential to confirm that the compound engages these targets within the complex environment of an intact cell. The Cellular Thermal Shift Assay (CETSA) is the gold standard for this purpose. [7][8]

Application Note: The Principle of CETSA

CETSA is based on the principle of ligand-induced thermal stabilization. [8]When a small molecule binds to its protein target, it generally stabilizes the protein's structure. This stabilization makes the protein more resistant to heat-induced denaturation and aggregation.

In a CETSA experiment, cells are treated with the compound or a vehicle control, then heated to various temperatures. At lower temperatures, most proteins remain soluble. As the temperature increases, proteins begin to unfold and precipitate out of solution. A protein that is stabilized by a ligand will remain in the soluble fraction at higher temperatures compared to its unbound state. This "thermal shift" is direct evidence of target engagement. [7][9]

Protocol: Cellular Thermal Shift Assay (CETSA)

This protocol describes a classic Western blot-based CETSA to validate a single, high-priority target candidate.

Materials:

Reagent/MaterialSpecificationsPurpose
Cell LineExpressing the protein of interestBiological system
Diazaspiro[4.4]nonane CmpdActive compoundTest ligand
DMSOVehicleNegative Control
PBS with Protease InhibitorsBufferCell washing and lysis
Specific Primary AntibodyValidated for Western BlotDetection of target protein
HRP-conjugated Secondary Ab-Signal amplification
ECL Substrate-Chemiluminescent detection

Procedure:

  • Cell Treatment:

    • Plate cells and grow to ~80% confluency.

    • Treat cells with the diazaspiro[4.4]nonane compound at a relevant concentration (e.g., 10x EC₅₀ from a functional assay) or with DMSO (vehicle control) for 1-2 hours in culture media.

  • Heating Step:

    • Harvest the treated cells, wash with PBS, and resuspend in PBS containing protease inhibitors.

    • Aliquot the cell suspension for each condition (Compound vs. DMSO) into separate PCR tubes for each temperature point (e.g., 40, 44, 48, 52, 56, 60, 64 °C).

    • Place the tubes in a thermal cycler and heat at the designated temperatures for 3 minutes, followed by cooling to 4°C for 3 minutes. [7]

  • Lysis and Fractionation:

    • Lyse the cells by three cycles of freeze-thaw (e.g., using liquid nitrogen and a 25°C water bath). [9] * Pellet the aggregated/precipitated proteins by ultracentrifugation at 100,000 x g for 20 minutes at 4°C. (Note: A high-speed microcentrifuge at ~20,000 x g can also be used, but ultracentrifugation provides a cleaner separation).

    • Carefully collect the supernatant, which contains the soluble protein fraction.

  • Detection:

    • Measure the protein concentration of the soluble fractions.

    • Normalize the total protein amount for each sample and analyze by SDS-PAGE and Western blotting.

    • Probe the blot with a primary antibody specific to the putative target protein, followed by an HRP-conjugated secondary antibody.

    • Develop the blot using an ECL substrate and image the chemiluminescence.

  • Data Analysis:

    • Quantify the band intensity for each lane.

    • For each condition (Compound and DMSO), plot the relative band intensity (normalized to the lowest temperature point) against the temperature.

    • A rightward shift in the melting curve for the compound-treated samples compared to the DMSO control indicates thermal stabilization and confirms target engagement in the cell.

Temperature (°C)DMSO Control (Relative Intensity)Compound X (Relative Intensity)
401.001.00
440.981.00
480.850.95
520.51 0.88
560.220.65
600.050.30
640.010.11
Table 1: Example CETSA data showing a thermal shift for Target Protein Y upon treatment with Compound X. The Tₘ (temperature at which 50% of the protein is denatured) has clearly increased in the presence of the compound.

Conclusion and Next Steps

The successful convergence of data from these orthogonal methods—the identification of a protein by AP-MS, its prediction as a top hit by reverse docking, and the confirmation of its engagement in cells by CETSA—provides a highly validated target hypothesis.

The final step is target validation , which moves from asking "what does the compound bind to?" to "is binding to this target responsible for the compound's biological effect?". This is typically addressed using genetic methods, such as siRNA or CRISPR-mediated knockdown/knockout of the target protein, to see if its depletion phenocopies the effect of the compound.

By following this structured, multi-faceted approach, researchers can confidently and efficiently move from a bioactive diazaspiro[4.4]nonane derivative to a validated molecular target, paving the way for rational drug development and a deeper understanding of its biological mechanism.

References

  • Guerrero-Caicedo, A., Soto, D., Osorio, D. A., & Jaramillo-Gomez, L. M. (2019). Synthesis of 1-Azaspiro[4.4]nonane Derivatives Enabled by Domino Radical Bicyclization Involving Formation and Capture of Alkoxyaminyl Radicals. The Journal of Organic Chemistry. Available at: [Link]

  • (2019). Synthesis of 1-Azaspiro[4.4]nonane Derivatives Enabled by Domino Radical Bicyclization Involving Formation and Capture of Alkoxyaminyl Radicals. ACS Publications. Available at: [Link]

  • Martinez Molina, D., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology. Available at: [Link]

  • Jäger, S., et al. (2014). Affinity purification–mass spectrometry and network analysis to understand protein-protein interactions. Nature Protocols. Available at: [Link]

  • (2025). Reverse Docking for the Identification of Molecular Targets of Anticancer Compounds. ResearchGate. Available at: [Link]

  • Sardiu, M. E., & Florens, L. (2013). Affinity Purification Strategies for Proteomic Analysis of Transcription Factor Complexes. Journal of Proteome Research. Available at: [Link]

  • Bio-protocol. (n.d.). Cellular thermal shift assay (CETSA). Bio-protocol. Available at: [Link]

  • Lee, A., & Lee, K. (2016). Using reverse docking for target identification and its applications for drug discovery. Expert Opinion on Drug Discovery. Available at: [Link]

  • Liu, Z., et al. (2024). End-to-End Reverse Screening Identifies Protein Targets of Small Molecules Using HelixFold3. arXiv. Available at: [Link]

  • Dal Bello, F., et al. (2023). Design, synthesis and modelling of photoreactive chemical probes for investigating target engagement of plasmepsin IX and X in P. falciparum. RSC Medicinal Chemistry. Available at: [Link]

  • CETSA. (2020). Cellular Thermal Shift Assay (CETSA). News-Medical.Net. Available at: [Link]

  • Bioinformatics With BB. (2020). Molecular docking for Beginners | Autodock Full Tutorial | Bioinformatics. YouTube. Available at: [Link]

  • (n.d.). Affinity Mass Spectrometry: Strategies for Proteome Profiling. University of Washington. Available at: [Link]

  • Ohta, H., et al. (2018). Design, synthesis and biological evaluation of novel 7-azaspiro[3.5]nonane derivatives as GPR119 agonists. Bioorganic & Medicinal Chemistry. Available at: [Link]

  • Jafari, R., et al. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells. Nature Protocols. Available at: [Link]

  • Dal Bello, F., et al. (2023). Design, synthesis and modelling of photoreactive chemical probes for investigating target engagement of plasmepsin IX and X in Plasmodium falciparum. RSC Publishing. Available at: [Link]

  • Pelago Bioscience. (2020). CETSA® HT, A Powerful Assay for Small Molecule Drug Discovery. YouTube. Available at: [Link]

  • Wichapong, K., et al. (2019). Improving inverse docking target identification with Z-score selection. Journal of Biomedical Informatics. Available at: [Link]

  • EMBL-EBI. (n.d.). High-throughput: Affinity purification mass spectrometry. EMBL-EBI. Available at: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 4-(3-Oxo-1,4-diazaspiro[4.4]nonan-2-yl)benzonitrile

Welcome to the technical support guide for the synthesis of 4-(3-Oxo-1,4-diazaspiro[4.4]nonan-2-yl)benzonitrile. This document is intended for researchers, medicinal chemists, and process development scientists.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of 4-(3-Oxo-1,4-diazaspiro[4.4]nonan-2-yl)benzonitrile. This document is intended for researchers, medicinal chemists, and process development scientists. Here, we address common challenges and provide in-depth troubleshooting strategies to improve the yield and purity of this valuable spirocyclic scaffold.

Introduction

The synthesis of spirocyclic compounds, particularly those incorporating heteroatoms like nitrogen, is a significant area of interest in medicinal chemistry due to their unique three-dimensional structures.[1][2] The target molecule, 4-(3-Oxo-1,4-diazaspiro[4.4]nonan-2-yl)benzonitrile, possesses a spirohydantoin-like core, which is a privileged structure in drug discovery.[3][4]

A common and efficient method for constructing such spiro-fused heterocyclic systems is through multicomponent reactions (MCRs), which offer advantages in terms of atom economy, operational simplicity, and the ability to generate molecular diversity.[5][6] A plausible and convergent approach for the synthesis of the target molecule is a modified Bucherer-Bergs or a similar one-pot reaction involving 4-cyanobenzaldehyde, cyclopentanone, a cyanide source, and an ammonium source. This guide will focus on troubleshooting this synthetic strategy.

Frequently Asked Questions (FAQs)

Here we address some of the most common issues encountered during the synthesis.

Q1: My reaction has a low conversion rate, and I'm recovering a significant amount of starting material. What are the likely causes and solutions?

A1: Low conversion is a frequent issue in multicomponent reactions. Several factors could be at play:

  • Insufficient Reaction Time or Temperature: MCRs can sometimes be sluggish.[7] Consider extending the reaction time and/or increasing the temperature. Monitor the reaction progress by TLC or LC-MS to determine the optimal endpoint.

  • Reagent Stoichiometry: The molar ratios of the reactants are critical. Ensure accurate measurement and consider a slight excess of the more volatile or reactive components, such as the cyanide source or ammonium carbonate.

  • Solvent Choice: The polarity and protic nature of the solvent can significantly influence the reaction rate.[8] While aqueous ethanol is common for the Bucherer-Bergs reaction, exploring other polar protic solvents like methanol or aprotic polar solvents like DMF might be beneficial.[9][10]

Q2: I'm observing the formation of multiple side products, making purification difficult. What are these impurities, and how can I minimize them?

A2: Side product formation is a common challenge. The most likely impurities include:

  • Self-condensation of Cyclopentanone: Under basic or acidic conditions, cyclopentanone can undergo self-aldol condensation. To mitigate this, add the cyclopentanone slowly to the reaction mixture or maintain a lower reaction temperature during the initial phase.

  • Formation of α-aminonitrile from 4-cyanobenzaldehyde: The Strecker-type reaction of 4-cyanobenzaldehyde with ammonia and cyanide can compete with the desired spirocyclization. Optimizing the stoichiometry and addition order of reagents can help favor the desired pathway.

  • Hydrolysis of the Nitrile Group: The benzonitrile group can be sensitive to harsh acidic or basic conditions, leading to the formation of the corresponding carboxylic acid or amide. Ensure the workup and purification steps are performed under neutral or mildly acidic/basic conditions.

Q3: The isolated yield of my product is consistently low, even with good conversion. Where am I losing my product?

A3: Low isolated yield despite good conversion often points to issues during workup and purification:

  • Product Solubility: The product may have partial solubility in the aqueous phase during extraction. Try using a different extraction solvent or performing multiple extractions. Salting out the aqueous layer with NaCl can also improve recovery in the organic phase.

  • Purification Losses: Spirohydantoins can be polar and may adhere strongly to silica gel. Consider using a different stationary phase for chromatography (e.g., alumina) or deactivating the silica gel with triethylamine. Recrystallization, if feasible, is often a more efficient purification method for crystalline products.[9]

  • Product Instability: Although generally stable, the product might degrade under certain purification conditions (e.g., prolonged exposure to acidic or basic media). Neutralize the product fractions immediately after chromatography.

Troubleshooting Guide: A Deeper Dive

This section provides a more detailed, step-by-step approach to resolving specific experimental hurdles.

Issue 1: Inconsistent Reaction Yields

Inconsistent yields are often a sign of subtle variations in reaction conditions.

Troubleshooting Workflow:

start Inconsistent Yields reagent_quality Check Reagent Purity & Stoichiometry start->reagent_quality reaction_setup Standardize Reaction Setup (Temperature, Stirring) reagent_quality->reaction_setup atmosphere Consider Inert Atmosphere (N2 or Ar) reaction_setup->atmosphere monitoring Consistent Reaction Monitoring (TLC/LC-MS) atmosphere->monitoring workup Standardize Workup Procedure monitoring->workup solution Consistent High Yields workup->solution

Caption: Troubleshooting workflow for inconsistent reaction yields.

Detailed Steps:

  • Reagent Quality and Stoichiometry:

    • Use freshly opened or purified reagents. 4-cyanobenzaldehyde can oxidize over time.

    • Accurately weigh all reagents, especially the cyanide source, which is hygroscopic.

    • Consider using a calibrated syringe or pump for liquid additions.

  • Reaction Setup and Control:

    • Use a temperature-controlled reaction vessel (e.g., oil bath) to ensure a stable reaction temperature.

    • Ensure consistent and efficient stirring to maintain a homogeneous reaction mixture.

    • For sensitive reactions, consider running the reaction under an inert atmosphere (N2 or Argon) to prevent oxidation.

  • Consistent Monitoring and Workup:

    • Define a clear endpoint for the reaction using TLC or LC-MS.

    • Follow a standardized workup protocol with consistent volumes of solvents and wash solutions.

Issue 2: Formation of Diastereomers and Epimerization

The product has a stereocenter at the C2 position of the diazaspiro-nonane ring. The formation of diastereomers is possible if the reaction is not stereoselective.

Strategies for Stereocontrol:

  • Chiral Auxiliaries or Catalysts: While more complex, the use of a chiral amine or a chiral catalyst could induce stereoselectivity.

  • Reaction Temperature: Lowering the reaction temperature can sometimes improve stereoselectivity by favoring the thermodynamically more stable product.

  • Purification of Diastereomers: If diastereomers are formed, they can often be separated by careful column chromatography or fractional crystallization.

Optimized Experimental Protocol

This protocol is a suggested starting point and may require further optimization based on your specific laboratory conditions and available reagents.

Reaction Scheme:

sub1 4-Cyanobenzaldehyde product 4-(3-Oxo-1,4-diazaspiro[4.4]nonan-2-yl)benzonitrile sub1->product sub2 Cyclopentanone sub2->product sub3 KCN sub3->product sub4 (NH4)2CO3 sub4->product

Sources

Optimization

Technical Support Center: Purification of Spirocyclic Compounds

Welcome to the Technical Support Center for the purification of spirocyclic compounds. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice, troubleshooting guid...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the purification of spirocyclic compounds. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice, troubleshooting guides, and frequently asked questions (FAQs) to navigate the unique challenges associated with the purification of these structurally complex molecules. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the scientific reasoning behind them to empower you to make informed decisions in your laboratory.

Spirocyclic compounds, characterized by two rings connected by a single common atom, are of significant interest in medicinal chemistry due to their rigid three-dimensional structures which can lead to improved potency and selectivity for biological targets.[1][2] However, this structural rigidity and the frequent presence of stereocenters also present considerable purification challenges.[1][3] This guide will address these challenges in a practical, question-and-answer format.

Troubleshooting Guides

This section provides in-depth troubleshooting for common issues encountered during the purification of spirocyclic compounds.

Issue 1: Co-elution of Diastereomers in Flash Chromatography

Q: I am trying to separate diastereomers of my spirocyclic compound using flash chromatography on silica gel, but they are co-eluting. How can I improve the separation?

A: Co-elution of diastereomers is a frequent challenge due to their often subtle differences in polarity. Here’s a systematic approach to troubleshoot and optimize your separation:

Underlying Cause: Diastereomers have different physical properties, but if these differences are minor, achieving baseline separation on standard silica gel with a simple solvent system can be difficult.[3]

Step-by-Step Troubleshooting Protocol:
  • Re-evaluate Your Solvent System:

    • TLC Analysis is Key: Before scaling up to a column, meticulously screen various solvent systems using Thin Layer Chromatography (TLC). The goal is to maximize the difference in retention factors (ΔRf).

    • Vary Solvent Polarity and Selectivity: Don't just change the ratio of your standard hexane/ethyl acetate system. Introduce solvents with different properties (e.g., dichloromethane, methanol, acetone, or ethers like MTBE or Et2O). These can interact differently with your diastereomers and the stationary phase, altering selectivity.

    • Consider Additives: For basic spirocycles (e.g., containing a piperidine moiety), peak tailing on acidic silica gel can obscure separation. Adding a small amount of a basic modifier like triethylamine (0.1-1%) or ammonium hydroxide to your mobile phase can significantly improve peak shape.[3] For acidic compounds, additives like acetic or formic acid (0.1-1%) can be beneficial.[4]

  • Optimize Stationary Phase:

    • Particle Size and Type: Standard flash silica gel typically has a particle size of 40-63 µm. For difficult separations, using a higher-grade silica with a smaller particle size or a tighter particle size distribution can provide better resolution.[4]

    • Alternative Stationary Phases: If silica gel fails, consider other stationary phases. Alumina (basic, neutral, or acidic) can offer different selectivity. Reversed-phase flash chromatography (C18-functionalized silica) is another powerful option, especially for more polar spirocycles.

  • Refine Your Column Chromatography Technique:

    • Column Dimensions: Use a longer, narrower column to increase the number of theoretical plates and improve separation.

    • Loading Method: Dry loading your sample onto a small amount of silica gel is often superior to wet loading, as it can lead to a more uniform sample band at the top of the column and better resolution.

    • Elution Method: A shallow gradient elution, where the solvent polarity is increased very slowly over time, is often more effective than an isocratic (constant solvent composition) elution for separating closely eluting compounds.[4]

Workflow for Diastereomer Separation Optimization:

G start Start: Co-eluting Diastereomers tlc TLC Solvent Screen (Vary Polarity & Selectivity) start->tlc check_rf ΔRf > 0.1? tlc->check_rf additives Add Modifiers (e.g., 0.1% Et3N or AcOH) check_rf->additives No flash_chrom Run Flash Chromatography (Shallow Gradient) check_rf->flash_chrom Yes check_peak_shape Improved Peak Shape? additives->check_peak_shape check_peak_shape->tlc Yes alt_sp Try Alternative Stationary Phase (Alumina, C18) check_peak_shape->alt_sp No success Successful Separation flash_chrom->success alt_sp->tlc hplc Consider Preparative HPLC alt_sp->hplc

Caption: Decision workflow for optimizing diastereomer separation.

Issue 2: Inability to Separate Enantiomers

Q: My spirocyclic compound is a racemic mixture. How can I separate the enantiomers?

A: Separating enantiomers is a significant challenge because they have identical physical properties in an achiral environment. [3][5] Therefore, you must introduce a chiral element into your purification system.

Causality: Enantiomers will only behave differently in the presence of another chiral entity. This can be a chiral stationary phase, a chiral resolving agent, or a chiral catalyst.[6]

Common Techniques for Enantiomer Resolution:
  • Chiral High-Performance Liquid Chromatography (HPLC): This is one of the most powerful and widely used methods.

    • Mechanism: A chiral stationary phase (CSP) creates a chiral environment within the column. The enantiomers of your compound will have diastereomeric interactions with the CSP, leading to different retention times.[3]

    • Common CSPs: Polysaccharide-based columns (e.g., cellulose or amylose derivatives) are very common and effective for a wide range of compounds.

    • Getting Started: A good starting point is to screen a few different polysaccharide-based chiral columns with standard mobile phases like hexane/isopropanol or hexane/ethanol.

  • Supercritical Fluid Chromatography (SFC): SFC is an excellent alternative to HPLC for chiral separations.

    • Advantages: SFC often provides faster separations and uses less organic solvent, making it a "greener" technique.[7] The low viscosity and high diffusivity of supercritical CO2 contribute to high efficiency.[7]

    • Mobile Phase: Typically uses supercritical CO2 as the main mobile phase, with a small amount of an alcohol (e.g., methanol, ethanol) as a co-solvent or modifier.[8]

    • Hardware: Requires specialized equipment capable of handling high pressures.

  • Diastereomeric Crystallization: This is a classical method that can be very effective and scalable.

    • Mechanism: The racemic mixture is reacted with a pure chiral resolving agent (an acid or a base) to form a mixture of diastereomeric salts.[3][6] These salts have different solubilities and can be separated by fractional crystallization.[6]

    • Protocol:

      • React your racemic spirocyclic amine with a chiral acid (e.g., tartaric acid, mandelic acid) to form diastereomeric salts.

      • Screen different solvents to find one in which the two diastereomeric salts have significantly different solubilities.

      • Perform a fractional crystallization to isolate one of the diastereomeric salts.

      • Liberate the enantiomerically pure amine from the salt by treatment with a base.

Data Summary: Chiral Separation Technique Comparison
TechniquePrincipleAdvantagesDisadvantages
Chiral HPLC Diastereomeric interactions with a Chiral Stationary Phase (CSP).[3]Broad applicability, high resolution.Can be slow, uses significant amounts of organic solvents.
Chiral SFC Diastereomeric interactions with a CSP in a supercritical fluid mobile phase.[8]Fast, reduced solvent consumption, "green" chemistry.[7]Requires specialized high-pressure equipment.
Diastereomeric Crystallization Formation of diastereomeric salts with different solubilities.[3][6]Scalable, can be low-cost.Trial-and-error to find suitable resolving agent and solvent, may not work for all compounds.
Issue 3: Compound Instability or Poor Solubility

Q: My spirocyclic compound seems to be degrading on the silica gel column, or it has very poor solubility in my desired mobile phase. What can I do?

A: Compound stability and solubility are critical factors for successful purification.

Causality: The acidic nature of silica gel can cause degradation of sensitive compounds.[9] Poor solubility can be an inherent property of the molecule, particularly in highly crystalline or non-polar spirocycles.[10]

Troubleshooting Protocol for Stability and Solubility:
  • Addressing Instability on Silica Gel:

    • Test for Stability: Before running a column, spot your compound on a TLC plate, let it sit for an hour, and then elute it. If you see new spots, your compound is likely unstable on silica.

    • Deactivate the Silica: You can "deactivate" silica gel by pre-treating it with a solvent mixture containing a small amount of a modifier, like triethylamine for basic compounds.

    • Switch Stationary Phase: Consider using a less acidic stationary phase like alumina or a reversed-phase C18 silica.

  • Improving Solubility:

    • Solvent Screening: Systematically test the solubility of your compound in a range of solvents.

    • For Aqueous Solubility: Poor aqueous solubility is a known issue for some spirocyclic compounds.[10] Techniques like forming inclusion complexes with cyclodextrins have been shown to improve the aqueous solubility of spirooxindoles.[10]

    • For Chromatographic Solvents: If solubility is low in your chosen mobile phase, you may need to use a stronger, more polar solvent for the initial dissolution and loading, provided it doesn't cause your compound to immediately elute from the column.

Frequently Asked Questions (FAQs)

Q1: What is the best first-pass technique for purifying a new spirocyclic compound?

A1: For diastereomeric mixtures, flash column chromatography on silica gel is a good starting point due to its simplicity and scalability.[3] For enantiomeric mixtures, analytical chiral HPLC or SFC screening is the most efficient way to quickly determine if a chiral separation is feasible.

Q2: My spirocyclic compound does not have a UV chromophore. How can I detect it during HPLC or SFC purification?

A2: For compounds lacking a UV chromophore, you can use alternative detection methods such as an Evaporative Light Scattering Detector (ELSD), a Charged Aerosol Detector (CAD), or Mass Spectrometry (MS).[11] MS is particularly powerful as it also provides mass information for peak identification.

Q3: I have successfully separated my diastereomers, but I suspect one of them is epimerizing. How can I confirm this and prevent it?

A3: Epimerization can occur if there is an acidic or basic proton adjacent to a stereocenter. Some spiro oxindole alkaloids, for instance, are known to isomerize in polar or aqueous solvents.[12]

  • Confirmation: Re-inject a purified fraction of one diastereomer onto your analytical HPLC system. If you see the appearance of the other diastereomer over time, epimerization is occurring.

  • Prevention: Workup and purification should be performed under neutral conditions if possible. For chromatography, using aprotic solvents and adding modifiers to control the pH (e.g., triethylamine for basic compounds) can help suppress epimerization. SFC, which can be run with water-free mobile phases, is an excellent technique to prevent isomerization of water-sensitive compounds.[12]

Q4: How do I choose between preparative HPLC and flash chromatography?

A4: The choice depends on the difficulty of the separation and the required purity.

  • Flash Chromatography: Best for relatively easy separations (ΔRf > 0.1 on TLC) and for purifying larger quantities of material (grams to kilograms). It is generally faster and less expensive.[13]

  • Preparative HPLC: Necessary for difficult separations of closely eluting isomers or for achieving very high purity (>99%).[13][14] It offers much higher resolving power than flash chromatography.

Visualizing the Purification Strategy Decision Process:

G start Start: Crude Spirocyclic Compound isomers What type of isomers? start->isomers diastereomers Diastereomers isomers->diastereomers Diastereomers enantiomers Enantiomers isomers->enantiomers Enantiomers tlc TLC Analysis diastereomers->tlc chiral_screen Analytical Chiral HPLC/SFC Screen enantiomers->chiral_screen check_rf ΔRf > 0.1? tlc->check_rf flash Flash Chromatography check_rf->flash Yes prep_hplc Preparative HPLC check_rf->prep_hplc No final_product Purified Compound flash->final_product prep_hplc->final_product sep_observed Separation Observed? chiral_screen->sep_observed prep_chiral Preparative Chiral HPLC/SFC sep_observed->prep_chiral Yes diast_cryst Diastereomeric Crystallization sep_observed->diast_cryst No prep_chiral->final_product diast_cryst->final_product

Caption: General strategy for selecting a purification method for spirocyclic isomers.

References

  • Butkus, E., Berg, U., Stončius, A., & Rimkus, A. (n.d.). Chromatographic enantiomer separation and absolute configuration of spiro[benzo-1,3-dioxole-2,9′-bicyclo[3.3.1]nonan]-2′-one and the corresponding diastereomeric hydroxy acetals. Royal Society of Chemistry. Available from: [Link]

  • Chemistry LibreTexts. (2015). 5.8: Resolution: Separation of Enantiomers. Available from: [Link]

  • Dias, G. G., et al. (2025). Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. European Journal of Medicinal Chemistry, 287, 117368. Available from: [Link]

  • Lumen Learning. (n.d.). 4.6. Separating enantiomers. In Organic Chemistry 1: An open textbook. Available from: [Link]

  • Organic Syntheses. (2025). Purification of Organic Compounds by Flash Column Chromatography. Organic Syntheses. Available from: [Link]

  • Selvita. (2024). Faster, Greener, and More Efficient: Preparative Supercritical Fluid Chromatography for Chiral Separations. Available from: [Link]

  • Shan, T., et al. (2013). Preparative separation of spirobisnaphthalenes from endophytic fungus Berkleasmium sp. Dzf12 by high-speed counter-current chromatography. Molecules, 18(10), 12896-12905. Available from: [Link]

  • Shimadzu. (n.d.). Preparative HPLC Systems. Available from: [Link]

  • Teledyne LABS. (n.d.). The Power of Preparative HPLC Systems. Available from: [Link]

  • Teledyne LABS. (n.d.). What is Supercritical Fluid Chromatography (SFC) Chromatography? Available from: [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Purification: Troubleshooting Flash Column Chromatography. Available from: [Link]

  • Varela, M. T., et al. (2022). Recent in vivo advances of spirocyclic scaffolds for drug discovery. Expert Opinion on Drug Discovery, 17(6), 639-654. Available from: [Link]

  • Wang, Y., et al. (2017). Supercritical fluid chromatography for separation and preparation of tautomeric 7-epimeric spiro oxindole alkaloids from Uncaria macrophylla. Journal of Pharmaceutical and Biomedical Analysis, 132, 123-130. Available from: [Link]

  • Yakimova, L. S., et al. (2023). The Solubility Studies and the Complexation Mechanism Investigations of Biologically Active Spiro[cyclopropane-1,3′-oxindoles] with β-Cyclodextrins. International Journal of Molecular Sciences, 24(2), 1335. Available from: [Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting Solubility Issues for 4-(3-Oxo-1,4-diazaspiro[4.4]nonan-2-yl)benzonitrile

Welcome to the technical support center for 4-(3-Oxo-1,4-diazaspiro[4.4]nonan-2-yl)benzonitrile. This guide is designed for researchers, scientists, and drug development professionals to effectively troubleshoot and over...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 4-(3-Oxo-1,4-diazaspiro[4.4]nonan-2-yl)benzonitrile. This guide is designed for researchers, scientists, and drug development professionals to effectively troubleshoot and overcome solubility challenges encountered during experimentation with this novel spirocyclic compound. By understanding the underlying physicochemical principles and employing systematic strategies, you can ensure reliable and reproducible experimental outcomes.

Introduction to the Compound

4-(3-Oxo-1,4-diazaspiro[4.4]nonan-2-yl)benzonitrile is a unique molecule featuring a spirocyclic scaffold, a common motif in modern drug discovery known for its ability to confer three-dimensionality and modulate physicochemical properties.[1] The presence of both a polar lactam group and a more nonpolar benzonitrile moiety suggests a nuanced solubility profile that can be challenging to predict without empirical data. Spirocyclic compounds, in general, are explored in drug discovery to enhance properties like solubility.[2][3] This guide provides a logical, step-by-step approach to systematically address solubility issues.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common questions and issues encountered when working with 4-(3-Oxo-1,4-diazaspiro[4.4]nonan-2-yl)benzonitrile.

Q1: My compound won't dissolve in aqueous buffers (e.g., PBS) at my desired concentration. What is the first step?

A1: Low aqueous solubility is a common challenge for complex organic molecules. The first step is to systematically assess the compound's baseline solubility and then explore common solubilization techniques.

Initial Troubleshooting Workflow:

Troubleshooting_Workflow A Initial Observation: Poor solubility in aqueous buffer B Step 1: Visual Inspection & Physical Characterization A->B C Step 2: Determine Baseline Aqueous Solubility (Kinetic & Thermodynamic) B->C D Step 3: Systematic Solvent Screening C->D E Step 4: Employ Co-solvents & pH Adjustment D->E F Step 5: Advanced Formulation Strategies E->F G Outcome: Solubilized Compound for Experimentation F->G

Caption: Initial troubleshooting workflow for solubility issues.

Causality: Before attempting advanced methods, it's crucial to confirm the compound's physical state (is it crystalline or amorphous?) and determine its intrinsic aqueous solubility. This baseline data will inform your subsequent solubilization strategy. A common and reliable method for determining equilibrium solubility is the shake-flask method.[4]

Q2: How do I determine the baseline aqueous solubility of my compound?

A2: The "gold standard" for determining equilibrium solubility is the shake-flask method .[4][5] This technique measures the thermodynamic solubility, which is the true saturation point of the compound in a given solvent at equilibrium.

Protocol 1: Shake-Flask Method for Thermodynamic Solubility Determination

Objective: To determine the equilibrium solubility of 4-(3-Oxo-1,4-diazaspiro[4.4]nonan-2-yl)benzonitrile in an aqueous buffer.

Materials:

  • 4-(3-Oxo-1,4-diazaspiro[4.4]nonan-2-yl)benzonitrile (solid)

  • Selected aqueous buffer (e.g., Phosphate-Buffered Saline, pH 7.4)

  • Glass vials with screw caps

  • Orbital shaker with temperature control

  • Centrifuge

  • Syringe filters (0.22 µm)

  • High-Performance Liquid Chromatography (HPLC) system with a validated analytical method

Methodology:

  • Preparation: Add an excess of the solid compound to a known volume of the aqueous buffer in a glass vial. The presence of undissolved solid is essential to ensure saturation.[5]

  • Equilibration: Seal the vials and place them on an orbital shaker at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to reach equilibrium.[5]

  • Phase Separation: Centrifuge the samples to pellet the excess solid.

  • Filtration: Carefully filter the supernatant through a 0.22 µm syringe filter to remove any remaining solid particles.

  • Quantification: Analyze the concentration of the dissolved compound in the filtrate using a validated HPLC method.[5]

Q3: My compound has very low aqueous solubility. What organic solvents should I try first?

A3: A systematic solvent screening is the next logical step. Based on the structure, which contains both polar (lactam) and nonpolar (benzonitrile, spiro-alkane) moieties, a range of solvents with varying polarities should be tested.

Recommended Initial Solvent Screen:

Solvent ClassExamplesRationale
Polar Aprotic DMSO, DMF, DMAOften effective for dissolving a wide range of organic compounds.
Polar Protic Ethanol, MethanolThe hydroxyl group can interact with the polar parts of the molecule.
Ethers Dioxane, THFIntermediate polarity, can be effective for compounds with mixed polarity.
Chlorinated DCM, ChloroformGenerally good for nonpolar compounds, but may still be effective here.
Nitriles AcetonitrileThe nitrile group can interact favorably with the benzonitrile moiety of your compound. Benzonitrile itself is a polar solvent capable of pi-stacking interactions.[6]

Experimental Approach:

  • Start by attempting to dissolve a small, known amount of your compound (e.g., 1 mg) in a small volume of each solvent (e.g., 100 µL).

  • Observe for complete dissolution. If it dissolves, you can incrementally add more compound to estimate the solubility.

Q4: I have found a suitable organic solvent, but my experiment requires an aqueous medium. How can I prepare a stock solution and dilute it?

A4: This is a very common scenario. The key is to prepare a concentrated stock solution in a water-miscible organic solvent and then carefully dilute it into your aqueous buffer.

Protocol 2: Preparation of an Aqueous Working Solution from an Organic Stock

Objective: To prepare a working solution of the compound in an aqueous buffer for cell-based assays or other experiments.

Materials:

  • Concentrated stock solution of the compound in a water-miscible solvent (e.g., DMSO).

  • Aqueous experimental buffer.

Methodology:

  • Prepare a high-concentration stock solution (e.g., 10-50 mM) in 100% DMSO.

  • Vortex thoroughly to ensure complete dissolution.

  • Perform a serial dilution of the stock solution into your aqueous buffer to achieve the final desired concentration.

  • Crucial Step: When diluting, add the stock solution to the buffer while vortexing the buffer to ensure rapid mixing and prevent precipitation.

  • Best Practice: Keep the final concentration of the organic solvent (e.g., DMSO) in your experimental medium as low as possible (typically <0.5%) to avoid solvent-induced artifacts.

Troubleshooting Precipitation upon Dilution: If the compound precipitates upon dilution, consider the following:

  • Lower the final concentration: Your target concentration may be above the kinetic solubility limit in the final buffer.

  • Use a different co-solvent: Sometimes, other water-miscible solvents like ethanol or DMA can perform better.

  • pH adjustment: If the compound has ionizable groups, adjusting the pH of the aqueous buffer might improve solubility.

Q5: Are there other strategies to improve the aqueous solubility if co-solvents are not sufficient or appropriate for my experiment?

A5: Yes, several formulation strategies can be employed to enhance the solubility of poorly soluble compounds.[7][8][9]

Advanced Solubilization Strategies:

StrategyDescription
pH Modification The 1,4-diazaspiro[4.4]nonan-3-one moiety contains secondary amines which are basic. Lowering the pH of the buffer (e.g., to pH 4-5) may protonate these amines, forming a more soluble salt.
Use of Excipients Surfactants (e.g., Tween® 80, Cremophor® EL) or cyclodextrins (e.g., HP-β-CD) can be used to form micelles or inclusion complexes that encapsulate the drug molecule and increase its apparent solubility.[10]
Particle Size Reduction Decreasing the particle size increases the surface area available for dissolution.[7] This can be achieved through techniques like micronization or sonication.
Solid Dispersions The compound can be dispersed in a water-soluble polymer matrix (e.g., PVP, PEG). When the polymer dissolves, the compound is released as very fine, often amorphous, particles, which can lead to higher apparent solubility.[11]

Logical Flow for Advanced Strategy Selection:

Advanced_Strategies A Initial methods insufficient B Does the compound have ionizable groups? A->B C Yes B->C D No B->D E Attempt pH modification C->E pKa indicates ionizability in experimental pH range F Consider excipients (surfactants, cyclodextrins) D->F G Is the solid form crystalline? E->G F->G H Yes G->H I No G->I J Explore particle size reduction or solid dispersions H->J K Focus on excipient-based formulations I->K

Caption: Decision tree for selecting advanced solubilization strategies.

Summary of Physicochemical Properties and Predicted Behavior

While specific experimental data for 4-(3-Oxo-1,4-diazaspiro[4.4]nonan-2-yl)benzonitrile is not publicly available, we can infer some properties from a closely related analog, 3-(2,4-Dioxo-1,3-diazaspiro[4.4]nonan-3-yl)benzonitrile.[12]

PropertyValue (for analog)Implication for Solubility
LogP 1.927This suggests a moderate lipophilicity. The compound is not excessively "greasy," but will likely have limited aqueous solubility.
Topological Polar Surface Area (TPSA) 73.2 ŲThis value indicates the potential for forming hydrogen bonds, which can aid solubility in polar solvents.
Hydrogen Bond Donors 1The secondary amine in the lactam can act as a hydrogen bond donor.
Hydrogen Bond Acceptors 3The two carbonyl oxygens and the nitrile nitrogen can act as hydrogen bond acceptors.

These parameters collectively suggest that while the molecule has features that favor interaction with polar solvents, its overall structure is sufficiently nonpolar to likely result in classification as poorly soluble in water, aligning with the Biopharmaceutics Classification System (BCS) Class II or IV.[8]

References

  • Sciencemadness Wiki. (2020-02-02). Benzonitrile. Retrieved from [Link]

  • MDPI. (n.d.). 4-(8-Propyl-2,4-dithioxo-1,3-diazaspiro[4.5]decan-3-yl)spiro[1,5-dihydro-1,5-benzodiazepine-2,3′-indoline]-2′-one). Retrieved from [Link]

  • Pharmaffiliates. (n.d.). 4'-((4-Oxo-2-propyl-1,3-diazaspiro[4.4]non-1-en-3-yl)methyl)-[1,1'-biphenyl]-2-carbonitrile. Retrieved from [Link]

  • ResearchGate. (2025-07-08). Formulation strategies for poorly soluble drugs. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Solvent: benzonitrile. Retrieved from [Link]

  • Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Retrieved from [Link]

  • Drug Hunter. (2025-09-29). The Spirocycle Surge in Drug Discovery. Retrieved from [Link]

  • PubChem. (n.d.). 4'-((2-Butyl-4-oxo-1,3-diazaspiro(4.4)non-1-ene-3-yl)methyl)(1,1'-biphenyl)-2-carbonitrile. Retrieved from [Link]

  • Journal of Chemical & Engineering Data. (n.d.). Thermodynamics of Solubility Processes of Novel Drug-like Spiro-Derivatives in Model Biological Solutions. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Drug Solubility: Importance and Enhancement Techniques. Retrieved from [Link]

  • MDPI. (n.d.). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. Retrieved from [Link]

  • International Journal of Medical Science and Dental Research. (n.d.). Techniques for Improving Solubility. Retrieved from [Link]

  • IP.com. (2024-11-06). 2-[4-[(2-butyl-4-oxo-1,3-diazaspiro[4.4]non-1-en-3-yl)methyl]- 2-(ethoxymethyl) phenyl]-N. Retrieved from [Link]

  • PubChem. (n.d.). 2-Azaspiro[4.4]nonan-3-one. Retrieved from [Link]

  • Rheolution. (n.d.). Measuring the solubility of pharmaceutical compounds using NEPHEL.O. Retrieved from [Link]

  • Sygnature Discovery. (2017-07-21). Spirocycles in Drug Discovery. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. Retrieved from [Link]

  • Brieflands. (2021-05-31). A Review on Solubility Enhancement Methods for Poorly Water-soluble Drugs. Retrieved from [Link]

  • Taylor & Francis Online. (n.d.). The utilization of spirocyclic scaffolds in novel drug discovery. Retrieved from [Link]

  • International Union of Crystallography. (n.d.). 3-Mesityl-2-oxo-1-oxaspiro[4.4]non-3-en-4-yl benzoate. Retrieved from [Link]

  • Google Patents. (n.d.). KR20180054569A - Methods for improving the aqueous solubility of water-insoluble or....
  • World Pharma Today. (n.d.). Innovative Formulation Strategies for Poorly Soluble Drugs. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Optimization of Diazaspiro[4.4]nonane Formation

Prepared by: Senior Application Scientist, Gemini Synthetics Division Welcome to the technical support center for the synthesis and optimization of diazaspiro[4.4]nonane scaffolds. This guide is designed for researchers,...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Senior Application Scientist, Gemini Synthetics Division

Welcome to the technical support center for the synthesis and optimization of diazaspiro[4.4]nonane scaffolds. This guide is designed for researchers, medicinal chemists, and process development professionals who are working with this valuable structural motif. As a Senior Application Scientist, my goal is to provide not just protocols, but a deeper understanding of the reaction parameters that govern success. This document is structured to help you troubleshoot common issues and answer frequently asked questions, empowering you to optimize your synthetic route with a rational, evidence-based approach.

Troubleshooting Guide

This section addresses specific experimental challenges in a problem-and-solution format. The key to effective troubleshooting is understanding the causal relationship between a parameter and the reaction outcome.

Problem 1: Low or No Product Yield

You've set up your reaction, but upon work-up, you observe a low yield of the desired diazaspiro[4.4]nonane or only starting material.

Potential Causes & Recommended Solutions:

  • Insufficient Activation of Electrophile/Precursor: Many routes to diazaspirocycles, such as the Pictet-Spengler reaction, rely on the formation of a reactive iminium ion intermediate.[1] If the reaction conditions are not sufficiently acidic or activating, this intermediate may not form efficiently.

    • Solution: For acid-catalyzed reactions, screen a panel of Brønsted or Lewis acids. Trifluoroacetic acid (TFA) in a non-coordinating solvent like benzene or dichloromethane is a common starting point.[1] For reactions sensitive to strong acids, consider milder catalysts like chiral phosphoric acids or even halogen-bond catalysts.[2][3]

  • Poor Substrate Reactivity: The electronic nature of your starting materials is critical. For instance, in [3+2] cycloadditions, electron-withdrawing groups on the dipolarophile are often necessary for an efficient reaction.[2]

    • Solution: If modification is possible, consider enhancing the nucleophilicity or electrophilicity of your substrates. If not, a more forcing reaction condition (higher temperature, stronger catalyst) may be required, but this must be balanced against the risk of side reactions.

  • Catalyst Incompatibility or Poisoning: In metal-catalyzed reactions (e.g., using Palladium or Gold), certain functional groups on the substrate can act as ligands, coordinating to the metal center and inhibiting catalysis.[4][5] Solvents must also be anhydrous, as water can interfere with many catalytic cycles.[2]

    • Solution: Ensure all reagents and solvents are rigorously dried. If catalyst poisoning is suspected, consider protecting the interfering functional group or choosing an alternative catalyst system that is more tolerant.

  • Decomposition of Product: Some spirocycles can be sensitive to the reaction or purification conditions, especially if purification involves silica gel chromatography where the acidic surface can cause degradation.[6]

    • Solution: Monitor the reaction by TLC or LC-MS to determine the point of maximum product formation. If product is forming and then disappearing, decomposition is likely. Consider a milder work-up, such as a liquid-liquid extraction followed by crystallization, or switch to a neutral chromatography support like alumina.

Below is a logical decision tree to guide your optimization efforts when faced with a low-yield reaction.

low_yield_troubleshooting start Low Yield Observed check_sm Is Starting Material (SM) Consumed? start->check_sm sm_yes SM Consumed, but no product check_sm->sm_yes Yes sm_no SM Unconsumed check_sm->sm_no No decomposition Problem: Product Decomposition - Monitor Reaction Profile - Use Milder Work-up - Avoid Silica Gel sm_yes->decomposition Possible Cause side_reactions Problem: Competing Side Reactions - Lower Temperature - Change Solvent - See Troubleshooting Problem #2 sm_yes->side_reactions Possible Cause activation Problem: Insufficient Activation - Increase Temperature - Screen Catalysts/Acids - Check Reagent Quality sm_no->activation Possible Cause reactivity Problem: Low Substrate Reactivity - Modify Substrate Electronics - Use More Forcing Conditions sm_no->reactivity Possible Cause

Caption: A decision tree for troubleshooting low reaction yields.

Problem 2: Poor Diastereoselectivity

The reaction works, but produces an inseparable or difficult-to-separate mixture of diastereomers. This is a frequent challenge, particularly in domino radical bicyclizations and [3+2] cycloadditions.[2][6]

Potential Causes & Recommended Solutions:

  • Thermodynamic vs. Kinetic Control: Higher reaction temperatures often provide enough energy to overcome the activation barriers for the formation of multiple diastereomers, leading to a thermodynamically controlled mixture.[2] Conversely, lower temperatures favor the pathway with the lowest activation energy, often leading to a single, kinetically favored product.

    • Solution: Run the reaction at a lower temperature. If the reaction is too slow, a more active catalyst may be needed to achieve reasonable reaction times at reduced temperatures.

  • Solvent Effects: The polarity of the solvent can significantly influence the geometry of the transition state, thereby affecting diastereoselectivity.[2] There is no universal "best" solvent; the optimal choice is highly substrate-dependent.

    • Solution: Conduct a solvent screen. Include a range of polarities and coordinating abilities (e.g., Toluene, Dichloromethane, Acetonitrile, Ethanol). Highly polar or protic solvents can sometimes promote high diastereoselectivity.[2]

  • Suboptimal Catalyst/Ligand System: In asymmetric synthesis, the chiral environment created by the catalyst and its ligands is paramount for controlling the facial selectivity of the approaching reactants.

    • Solution: Screen different catalysts or ligands. For metal-catalyzed reactions, modifying the steric and electronic properties of the ligand can have a profound impact.[2] For organocatalyzed reactions, such as those using chiral phosphoric acids, subtle changes to the catalyst backbone can alter the outcome.[7]

  • Radical Initiator Choice: In radical cyclizations, the choice of initiator can influence both diastereoselectivity and the prevalence of side reactions. For example, using triethylborane (Et₃B) at room temperature can lead to significantly higher diastereoselectivity compared to AIBN, which requires higher temperatures.[6]

    • Solution: If using a radical pathway, compare thermal initiators (like AIBN) with room-temperature initiators (like Et₃B). The milder conditions often favor the desired stereochemical outcome.

The following table summarizes experimental data from a study on domino radical bicyclization, highlighting how the choice of radical initiator can impact yield, reaction time, and diastereoselectivity.[6]

EntrySubstrate PrecursorInitiatorTime (h)Yield (%)Diastereomeric Ratio (trans:cis)
1Aryl BromideAIBN6452.5 : 1
2Aryl BromideEt₃B3562.3 : 1
3Aryl IodideAIBN6673.2 : 1
4Aryl IodideEt₃B3624.0 : 1

Data adapted from Guerrero-Caicedo, A., et al. (2019).[6] As shown, Et₃B allows for shorter reaction times and, in the case of the aryl iodide substrate, improved diastereoselectivity.

Frequently Asked Questions (FAQs)

Q1: How do I choose an appropriate starting protocol for my diazaspiro[4.4]nonane synthesis?

A1: The choice of synthetic route depends heavily on the desired substitution pattern and the availability of starting materials. Three robust methods are:

  • [3+2] Cycloaddition: Ideal for constructing highly substituted spiro-pyrrolidine systems. This method involves the reaction of an azomethine ylide with a dipolarophile.[2]

  • Domino Radical Bicyclization: A powerful method for rapidly building the core from a linear precursor, particularly for 1-azaspiro[4.4]nonane systems.[6]

  • Reductive Cyclization: Suitable for building lactam-containing diazaspirocycles, for example, through the reduction of a cyanomethyl group followed by intramolecular cyclization.[8]

A good starting point for many systems is a [3+2] cycloaddition due to its modularity. See Protocol 1 for a general procedure.

Q2: Are protecting groups necessary for the nitrogen atoms?

A2: It depends on the reaction conditions and the desired final product.

  • When to Protect: If one of the nitrogen atoms is a secondary amine and you are performing a reaction that is incompatible with a free N-H group (e.g., using strong bases, organometallics, or certain oxidizing/reducing agents), protection is necessary. The Boc (tert-butyloxycarbonyl) group is a common choice as it is stable to many conditions but easily removed with acid.[4]

  • When Not to Protect: In many acid-catalyzed cyclizations like the Pictet-Spengler reaction, the free amine is required for the initial imine formation.[1] If the nitrogen atom is part of a lactam or imide, it is generally unreactive enough not to require protection.

Q3: My purification by column chromatography is problematic. What are my options?

A3: Purification of spirocyclic amines can be challenging.

  • Tailing on Silica Gel: Basic amines often tail on acidic silica gel. To mitigate this, you can pre-treat the silica with triethylamine (typically 1-2% in the eluent) or use commercially available deactivated silica.

  • Decomposition: As mentioned in Troubleshooting Problem #1, if your product is acid-sensitive, silica gel can cause decomposition.[6] Switching to neutral alumina or reverse-phase chromatography (C18) are excellent alternatives.

  • Separating Diastereomers: If diastereomers are co-eluting, you may need to screen different solvent systems or use a higher-resolution medium, such as a preparative HPLC system. Sometimes, derivatizing the mixture (e.g., by acylation) can alter the polarity of the diastereomers enough to allow for separation, after which the protecting group can be removed.

Experimental Protocols

Protocol 1: General Procedure for Three-Component [3+2] Cycloaddition

This protocol describes the synthesis of a spirooxindole-pyrrolidine, a common core accessible via this methodology.[2]

  • Reactant Preparation: To a microwave-safe vial, add the olefinic oxindole (1.0 equiv.), the secondary amine (e.g., tetrahydroisoquinoline, 1.3 equiv.), and the desired aldehyde (1.1 equiv.).

  • Solvent and Catalyst Addition: Add anhydrous ethanol as the solvent to achieve a concentration of approx. 0.2 M with respect to the olefinic oxindole. Add benzoic acid (0.5 equiv.) as a catalyst.[2]

  • Reaction Execution: Seal the vial and heat the reaction mixture in a microwave reactor to 125 °C for 30 minutes. Monitor the reaction progress by TLC or LC-MS.

  • Work-up and Purification: After cooling the reaction to room temperature, concentrate the mixture under reduced pressure. The crude residue is then purified by flash column chromatography on silica gel to isolate the desired product. The diastereomeric ratio can be determined by ¹H NMR analysis of the crude reaction mixture.[2]

experimental_workflow prep 1. Reactant Preparation (Oxindole, Amine, Aldehyde) reaction 2. Reaction Execution (Solvent, Catalyst, Heat) prep->reaction workup 3. Work-up (Concentration) reaction->workup purify 4. Purification (Column Chromatography) workup->purify char 5. Characterization (NMR, MS, d.r. analysis) purify->char

Caption: A typical experimental workflow for synthesis and analysis.

Protocol 2: General Procedure for Domino Radical Bicyclization

This protocol is adapted for the synthesis of 1-azaspiro[4.4]nonane derivatives using a room-temperature initiator.[6]

  • Reactant Preparation: In a round-bottom flask, dissolve the O-benzyl oxime ether precursor (1.0 equiv.) in degassed cyclohexane to achieve a concentration of approx. 0.02 M.

  • Inert Atmosphere: Stopper the flask with a rubber septum and thoroughly purge the system with an inert gas (e.g., argon or nitrogen) for at least 30 minutes.

  • Reagent Addition: Add tributyltin hydride (Bu₃SnH, 1.2-1.5 equiv.) via syringe.

  • Initiation: Add triethylborane (Et₃B, 1.0 M in hexanes, 2.0-3.0 equiv.) dropwise via syringe. The reaction is typically initiated at room temperature.

  • Reaction Execution: Stir the reaction at room temperature for 3-6 hours. Monitor the consumption of the starting material by TLC.

  • Work-up and Purification: Upon completion, concentrate the reaction mixture under reduced pressure. The crude product can be purified directly by flash column chromatography or preparative plate chromatography on silica gel.[6]

radical_pathway A Aryl Halide Precursor B Aryl Radical A->B Et3B / Bu3SnH C 5-exo-trig Cyclization B->C D Alkoxyaminyl Radical C->D E 5-exo-trig Cyclization D->E F Spirocyclic Radical E->F G Final Product (Quenched) F->G H-atom abstraction

Caption: Simplified pathway for the domino radical bicyclization.

References

  • Various Authors. (2016-2025). Synthesis of Azaspiro[4.4]nonanes as Key Structures of Several Bioactive Natural Products. ResearchGate. Retrieved from [Link]

  • Guerrero-Caicedo, A., Soto, D., Osorio, D. A., & Jaramillo-Gomez, L. M. (2019). Synthesis of 1-Azaspiro[4.4]nonane Derivatives Enabled by Domino Radical Bicyclization Involving Formation and Capture of Alkoxyaminyl Radicals. ACS Omega, 4(25), 21536–21548. Retrieved from [Link]

  • Li, G. (2011). tert-Butyl 6-oxo-2,7-diazaspiro[4.4]nonane-2-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 67(1), o14. Retrieved from [Link]

  • Vesce, E., & d’Acquarica, I. (2016). The Pictet-Spengler Reaction Updates Its Habits. Molecules, 21(6), 731. Retrieved from [Link]

  • Petrillo, A., Scafuri, M., Tedeschi, A., De Rosa, M., D’Agostino, S., Talotta, C., & Gaeta, C. (2023). Highly Efficient and Mild Gold (I) Catalyzed Synthesis of 3,8-Diarylidene-2,7-dioxaspiro[4.4]nonane-1,6-diones. Molecules, 28(1), 300. Retrieved from [Link]

  • Sperandio, D., & Sbardella, G. (2019). The Chiral Pool in the Pictet–Spengler Reaction for the Synthesis of β-Carbolines. Symmetry, 11(11), 1368. Retrieved from [Link]

  • Google Patents. (2005). CN1194971C - Improved production process of 2-butyl-1,3-diaze spiro[6][6] nonane-1-ene-4-ketone. Retrieved from

  • ResearchGate. (n.d.). Effect of temperature on Pictet-Spengler reaction. Retrieved from [Link]

  • Pidlypnyi, N., et al. (2022). Privileged heterocycles: bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds. RSC Medicinal Chemistry. Retrieved from [Link]

  • Caron, S., et al. (2010). Synthesis of Azaspirocycles and their Evaluation in Drug Discovery. Chemical Reviews. Retrieved from [Link]

  • Wang, Y., et al. (2020). A Different View of Solvent Effects in Crystallization. Crystals. Retrieved from [Link]

  • Kwiecien, R. A., et al. (2015). Deploying Pictet–Spengler Reactions to Access Constrained Aromatic Amino Acids. The Journal of Organic Chemistry. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Protective Groups. Retrieved from [Link]

  • Sailah, I., et al. (2022). Synthesis, Characterization and the Solvent Effects on Interfacial Phenomena of Jatropha Curcas Oil Based Non-Isocyanate Polyurethane. Polymers. Retrieved from [Link]

  • Al-Zoubi, R. M. (2022). Diaza-1,3-butadienes as Useful Intermediate in Heterocycles Synthesis. Chemistry. Retrieved from [Link]

  • Wu, Y., et al. (2023). Halogen bond-catalyzed Pictet–Spengler reaction. Organic & Biomolecular Chemistry. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Synthesis of 4-(3-Oxo-1,4-diazaspiro[4.4]nonan-2-yl)benzonitrile

Welcome to the technical support center for the synthesis of 4-(3-Oxo-1,4-diazaspiro[4.4]nonan-2-yl)benzonitrile. This guide is designed for researchers, scientists, and professionals in drug development who are working...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 4-(3-Oxo-1,4-diazaspiro[4.4]nonan-2-yl)benzonitrile. This guide is designed for researchers, scientists, and professionals in drug development who are working with this novel heterocyclic scaffold. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to navigate the complexities of this synthesis, with a focus on identifying and mitigating common side reactions.

Introduction to the Synthesis

The synthesis of 4-(3-Oxo-1,4-diazaspiro[4.4]nonan-2-yl)benzonitrile is typically achieved through a powerful one-pot, multi-component reaction (MCR), most notably the Ugi 5-center-4-component reaction (U-5C-4CR).[1] This reaction offers a highly efficient route to complex molecules by combining three or more starting materials in a single step.[2] In this specific synthesis, the key building blocks are a cyclic amino acid (which provides the spirocyclic core), an aldehyde (4-cyanobenzaldehyde), an isocyanide, and an amine.

While elegant in its convergence, the Ugi reaction and its variants are not without their challenges. The reaction mechanism involves a series of equilibria, and even minor variations in reaction conditions can lead to the formation of undesired side products, impacting yield and purity.[3] This guide will address these potential pitfalls and provide actionable solutions.

Troubleshooting Guide: Navigating Common Side Reactions

This section addresses specific experimental issues, their probable causes rooted in side reactions, and detailed protocols for resolution.

Issue 1: Low Yield of the Desired Product with a Significant Amount of a Byproduct Lacking the Amine Component.

Probable Cause: Formation of a Passerini Reaction Product

The Passerini three-component reaction (P-3CR) is a common side reaction in Ugi syntheses.[4] It involves the reaction of the aldehyde, isocyanide, and carboxylic acid component (from the amino acid) without the incorporation of the amine. This results in the formation of an α-acyloxycarboxamide instead of the desired α-acylaminoamide.[5][6]

Causality: The Passerini reaction can become competitive if the initial formation of the imine between the aldehyde and the amine is slow or disfavored. This can be influenced by the reactivity of the starting materials and the reaction solvent.

Troubleshooting Protocol:

  • Solvent Selection: The choice of solvent can significantly influence the reaction pathway. Polar protic solvents like methanol, ethanol, or 2,2,2-trifluoroethanol (TFE) generally favor the Ugi reaction by promoting imine formation.[4][5] If you are using a less polar or aprotic solvent, consider switching to one of these. High concentrations of reactants (0.5–2.0 M) in polar, aprotic solvents like DMF have also been shown to yield good results for the Ugi reaction.[3]

  • Order of Addition: While the Ugi reaction is a one-pot synthesis, the order of reagent addition can sometimes influence the outcome. Pre-mixing the aldehyde and the amine to facilitate imine formation before adding the isocyanide and the amino acid can sometimes suppress the Passerini side reaction.

  • Temperature Control: The Ugi reaction is typically exothermic and proceeds rapidly upon addition of the isocyanide.[3] Running the reaction at elevated temperatures might be necessary in some cases to drive the reaction to completion, but it can also promote side reactions.[7] It is advisable to start at room temperature and monitor the reaction progress before considering heating.

Issue 2: Presence of a Diastereomeric Impurity in the Final Product.

Probable Cause: Epimerization of the Chiral Center in the Amino Acid.

When using a chiral cyclic amino acid as a starting material, there is a risk of epimerization at the α-carbon. This leads to the formation of a diastereomer of the desired product, which can be challenging to separate.[8]

Causality: The activation of the carboxylic acid group of the amino acid during the reaction can lead to the abstraction of the α-proton, resulting in a temporary loss of stereochemistry. This is a known issue in peptide synthesis and can also occur in Ugi reactions.[8]

Troubleshooting Protocol:

  • Base Selection and Stoichiometry: If a base is used in the reaction, its strength and stoichiometry are critical. Strong bases can promote epimerization. Consider using a weaker, non-nucleophilic base or carefully controlling the stoichiometry.

  • Reaction Time and Temperature: Prolonged reaction times and elevated temperatures can increase the likelihood of epimerization. Monitor the reaction closely by TLC or LC-MS and aim to stop it as soon as the starting materials are consumed.

  • Purification Strategy: If epimerization cannot be completely avoided, a robust purification strategy is necessary. Flash column chromatography on silica gel is often effective in separating diastereomers.[1] Careful selection of the eluent system through systematic TLC screening is crucial.

Issue 3: Unexpected Formation of a Carboxylic Acid or Amide Derivative of the Benzonitrile Moiety.

Probable Cause: Hydrolysis of the Nitrile Group.

The benzonitrile group in the target molecule can be susceptible to hydrolysis under either acidic or basic conditions, especially during work-up or purification.[9][10] This will result in the formation of the corresponding carboxylic acid or amide.

Causality: The work-up procedure often involves washing with acidic or basic aqueous solutions to remove unreacted starting materials. If the exposure to these conditions is prolonged or at elevated temperatures, hydrolysis of the nitrile can occur.[9]

Troubleshooting Protocol:

  • Neutral Work-up: Whenever possible, perform a neutral work-up. This can involve washing the organic layer with brine and then drying it over an anhydrous salt like sodium sulfate.

  • Controlled pH during Extraction: If an acid or base wash is necessary, use dilute solutions and minimize the contact time. Perform the extractions at a lower temperature (e.g., in an ice bath) to slow down the rate of hydrolysis.

  • Purification Conditions: Be mindful of the pH during chromatographic purification. Silica gel is slightly acidic, which is usually well-tolerated. However, if using other stationary phases or additives, ensure they are compatible with the nitrile group.

Frequently Asked Questions (FAQs)

Q1: What are the key starting materials for the synthesis of 4-(3-Oxo-1,4-diazaspiro[4.4]nonan-2-yl)benzonitrile?

A1: The synthesis is a multi-component reaction, and the likely starting materials are:

  • Aldehyde: 4-cyanobenzaldehyde

  • Cyclic Amino Acid: A suitable cyclic amino acid to form the 1,4-diazaspiro[4.4]nonane core. Proline or a derivative is a common choice for forming five-membered rings.

  • Isocyanide: A simple isocyanide, such as tert-butyl isocyanide or cyclohexyl isocyanide.

  • Amine: A primary amine, which will be incorporated into the final structure.

Q2: How can I monitor the progress of the Ugi reaction?

A2: Thin-layer chromatography (TLC) is a convenient method for monitoring the reaction. You should see the consumption of the starting materials (especially the aldehyde and isocyanide, which are often UV-active) and the appearance of a new spot corresponding to the Ugi product. Liquid chromatography-mass spectrometry (LC-MS) can provide more detailed information, allowing you to track the formation of the desired product and any major side products.

Q3: What are the typical reaction conditions for this type of Ugi synthesis?

A3: Ugi reactions are often carried out in polar solvents like methanol or ethanol at room temperature.[5] High concentrations of the reactants (0.5 M to 2.0 M) are generally preferred to drive the reaction forward.[3] The reaction is usually complete within a few hours to a day.

Q4: What is the best way to purify the final product?

A4: Flash column chromatography on silica gel is the most common method for purifying Ugi reaction products.[11] A gradient elution with a mixture of a non-polar solvent (like hexanes or petroleum ether) and a polar solvent (like ethyl acetate) is typically effective. The exact solvent system should be determined based on TLC analysis of the crude reaction mixture.

Q5: Can I use a secondary amine in this Ugi reaction?

A5: The classical Ugi reaction requires a primary amine for the initial imine formation. Using a secondary amine would lead to the formation of an enamine, which may or may not proceed to the desired Ugi product and could lead to a different set of side reactions. For the synthesis of this specific target, a primary amine is recommended.

Visualizing Reaction Pathways and Troubleshooting

To better understand the chemical transformations and the decision-making process in troubleshooting, the following diagrams are provided.

Ugi vs Passerini Reaction Reactants Aldehyde + Amine + Isocyanide + Amino Acid Imine Imine Formation Reactants->Imine Favored in polar protic solvents Passerini_Product Passerini Side-Product (α-acyloxycarboxamide) Reactants->Passerini_Product Slow imine formation leads to P-3CR Ugi_Product Desired Ugi Product (4-(3-Oxo-1,4-diazaspiro[4.4]nonan-2-yl)benzonitrile) Imine->Ugi_Product Reaction with Isocyanide and Amino Acid

Caption: Competing Ugi and Passerini reaction pathways.

Troubleshooting_Workflow Start Low Yield or Impure Product Analyze Analyze Crude Mixture (TLC, LC-MS, NMR) Start->Analyze Identify_Side_Product Identify Major Side Product(s) Analyze->Identify_Side_Product Passerini Passerini Product Identify_Side_Product->Passerini Lacks Amine Component Epimer Diastereomer (Epimerization) Identify_Side_Product->Epimer Diastereomeric Impurity Hydrolysis Hydrolysis of Nitrile Identify_Side_Product->Hydrolysis -CN to -COOH or -CONH2 Optimize_Solvent Change to Polar Protic Solvent (MeOH, TFE) Passerini->Optimize_Solvent Control_Base Use Weaker Base, Control Stoichiometry Epimer->Control_Base Neutral_Workup Use Neutral Work-up, Control pH Hydrolysis->Neutral_Workup Purify Optimize Purification (Column Chromatography) Optimize_Solvent->Purify Control_Base->Purify Neutral_Workup->Purify

Caption: A workflow for troubleshooting common side reactions.

References

  • Ugi Four-Component Reactions Using Alternative Reactants. MDPI. Available at: [Link]

  • Two decades of recent advances of Ugi reactions: synthetic and pharmaceutical applications. RSC Publishing. Available at: [Link]

  • α-Amino Acids as Synthons in the Ugi-5-Centers-4-Components Reaction: Chemistry and Applications. MDPI. Available at: [Link]

  • Ugi Multicomponent Reaction. Organic Syntheses Procedure. Available at: [Link]

  • Investigation of the Passerini and Ugi reactions in β-lactam aldehydes. Synthetic applications. Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]

  • CN102020587A - The synthetic method of 2-methoxy-4-cyanobenzaldehyde. Google Patents.
  • Ugi and Passerini Reactions as Successful Models for Investigating Multicomponent Reactions. ResearchGate. Available at: [Link]

  • Ugi 5-center-4-component reaction of α-amino aldehydes and its application in synthesis of 2-oxopiperazines. PMC - NIH. Available at: [Link]

  • Epimerisation in Peptide Synthesis. PMC - NIH. Available at: [Link]

  • Ugi reaction. Wikipedia. Available at: [Link]

  • The Biginelli and Related (Passerini and Ugi) Reactions. Baran Lab. Available at: [Link]

  • Exploitation of the Ugi 5-Center-4-Component Reaction (U-5C-4CR) for the Generation of Diverse Libraries of Polycyclic (Spiro)Compounds. Frontiers. Available at: [Link]

  • α-Amino Acids as Synthons in the Ugi-5-Centers-4-Components Reaction: Chemistry and Applications. OUCI. Available at: [Link]

  • The Hydrolysis of Nitriles. Chemistry LibreTexts. Available at: [Link]

  • Advances of Ugi reaction in natural product synthesis. ResearchGate. Available at: [Link]

  • Navigating Unexplored Territories of the Interrupted Ugi and Passerini Reactions toward Peptidomimetics. Organic Letters - ACS Publications. Available at: [Link]

  • A Novel Highly Selective Chiral Auxiliary for the Asymmetric Synthesis of l- and d-α-Amino Acid Derivatives via a Multicomponent Ugi Reaction. The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

  • Passerini Reaction. Organic Chemistry Portal. Available at: [Link]

  • The 100 facets of the Passerini reaction. PMC - NIH. Available at: [Link]

  • Nitrile to Acid - Common Conditions. organic-chemistry.org. Available at: [Link]

  • Performing the Ugi Reaction. YouTube. Available at: [Link]

Sources

Optimization

Technical Support Center: Stability of 4-(3-Oxo-1,4-diazaspiro[4.4]nonan-2-yl)benzonitrile

A Guide for Researchers, Scientists, and Drug Development Professionals From the Desk of the Senior Application Scientist, Welcome to the technical support guide for 4-(3-Oxo-1,4-diazaspiro[4.4]nonan-2-yl)benzonitrile. A...

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

From the Desk of the Senior Application Scientist,

Welcome to the technical support guide for 4-(3-Oxo-1,4-diazaspiro[4.4]nonan-2-yl)benzonitrile. As a novel molecule with a unique spirocyclic core, understanding its stability in solution is paramount for obtaining reproducible experimental results and for the successful development of future applications. This document is designed to provide you with a comprehensive understanding of the potential stability challenges and to offer practical guidance for your work.

The stability of a compound is not an inherent property but is highly dependent on its environment. For 4-(3-Oxo-1,4-diazaspiro[4.4]nonan-2-yl)benzonitrile, its structure contains two key functional groups that are likely to influence its stability: a lactam (a cyclic amide) within the diazaspiro[4.4]nonane ring system and a benzonitrile group. By understanding the potential liabilities of these functional groups, we can proactively design experiments to mitigate degradation.

This guide is structured to anticipate the questions and challenges you may encounter. We will begin with frequently asked questions to address common concerns, followed by a troubleshooting guide for specific experimental issues. Finally, we will provide detailed protocols for assessing the stability of this compound under various stress conditions.

Our goal is to empower you with the knowledge to confidently work with this promising compound.

Frequently Asked Questions (FAQs)

Q1: What are the most likely degradation pathways for 4-(3-Oxo-1,4-diazaspiro[4.4]nonan-2-yl)benzonitrile in solution?

A1: Based on its chemical structure, the two most probable degradation pathways are hydrolysis of the lactam ring and hydrolysis of the benzonitrile group.

  • Lactam Hydrolysis: The five-membered lactam ring is susceptible to hydrolysis, which would result in the opening of the ring to form an amino acid derivative. This reaction can be catalyzed by both acidic and basic conditions.[1][2] The rate of hydrolysis is often influenced by the pH and temperature of the solution.[1][3]

  • Benzonitrile Hydrolysis: The nitrile group (-C≡N) can undergo hydrolysis to first form a benzamide intermediate and then further hydrolyze to a benzoic acid derivative.[4][5][6] This reaction is also typically promoted by acidic or basic conditions.[4][5]

Q2: What are the recommended solvents for preparing stock solutions and for conducting experiments?

A2: For initial studies, it is recommended to use aprotic organic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile (ACN) to prepare concentrated stock solutions. These solvents are less likely to participate in hydrolytic degradation. For aqueous-based assays, it is crucial to minimize the time the compound is in the aqueous buffer. Prepare fresh dilutions from the organic stock solution immediately before use.

Q3: What are the optimal storage conditions for solutions of this compound?

A3: To minimize degradation, stock solutions in anhydrous aprotic solvents should be stored at low temperatures, such as -20°C or -80°C.[7][8] Aliquoting the stock solution into smaller volumes is recommended to avoid repeated freeze-thaw cycles. Aqueous solutions are generally less stable and should be prepared fresh for each experiment. If short-term storage of aqueous solutions is necessary, it should be at 2-8°C and protected from light.

Q4: How can I visually detect potential degradation of the compound?

A4: While visual inspection is not a definitive measure of stability, any change in the appearance of the solution, such as a change in color or the formation of a precipitate, could indicate degradation or insolubility. However, many degradation products may be soluble and colorless. Therefore, analytical techniques like High-Performance Liquid Chromatography (HPLC) are essential for accurately assessing the stability of the compound.[9]

Q5: Should I be concerned about the photostability of this compound?

A5: Yes, compounds with aromatic rings and heteroatoms can be susceptible to photodegradation.[10][11] It is good practice to protect solutions of 4-(3-Oxo-1,4-diazaspiro[4.4]nonan-2-yl)benzonitrile from light, especially during long-term storage or prolonged experiments. This can be achieved by using amber vials or by wrapping containers in aluminum foil.[12] Photostability should be formally assessed as part of a forced degradation study.[13][14]

Troubleshooting Guide

This section is designed to help you diagnose and resolve common issues encountered during the handling and analysis of 4-(3-Oxo-1,4-diazaspiro[4.4]nonan-2-yl)benzonitrile.

Problem Potential Cause Recommended Solution & Rationale
Inconsistent or non-reproducible bioassay results. Degradation of the compound in the aqueous assay buffer.Prepare fresh dilutions of the compound from a frozen, anhydrous stock solution immediately before each experiment. Minimize the incubation time in the aqueous buffer if possible. This ensures a consistent concentration of the active compound in each assay.
Appearance of new peaks in the HPLC chromatogram over time. The compound is degrading into one or more new chemical entities.Characterize the new peaks using LC-MS to determine their molecular weights. This information will help to elucidate the degradation pathway (e.g., hydrolysis of the lactam or nitrile). Compare the retention times of the new peaks with those observed in forced degradation studies to identify the degradants.
Loss of the parent compound peak area/height in HPLC with a corresponding increase in impurity peaks. Chemical degradation of the compound.Re-evaluate the storage and handling conditions. Ensure solutions are stored at the correct temperature and protected from light. Check the pH of the solution, as extremes in pH can accelerate hydrolysis.[3]
Poor mass balance in stability studies (sum of parent and degradants is not ~100%). Formation of non-UV active degradants, precipitation of the compound or degradants, or adsorption to the container surface.Use a mass-sensitive detector (e.g., Charged Aerosol Detector or Evaporative Light Scattering Detector) in addition to a UV detector. Visually inspect for precipitation. Consider using silanized vials to minimize adsorption.
No degradation observed under initial stress conditions. The compound is highly stable under the tested conditions.Increase the severity of the stress conditions. For hydrolysis, increase the acid/base concentration or the temperature. For thermal stress, increase the temperature. For photostability, increase the duration or intensity of light exposure.[15]

Experimental Protocols

To systematically evaluate the stability of 4-(3-Oxo-1,4-diazaspiro[4.4]nonan-2-yl)benzonitrile, a forced degradation study is the first essential step. This will help identify the likely degradation products and the conditions that lead to degradation.[16][17]

Protocol 1: Forced Degradation Study

Objective: To identify the potential degradation pathways of 4-(3-Oxo-1,4-diazaspiro[4.4]nonan-2-yl)benzonitrile under various stress conditions and to develop a stability-indicating analytical method.

Materials:

  • 4-(3-Oxo-1,4-diazaspiro[4.4]nonan-2-yl)benzonitrile

  • HPLC grade acetonitrile and water

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • HPLC system with a UV or PDA detector[9]

  • LC-MS system for peak identification

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of the compound at 1 mg/mL in acetonitrile.

  • Stress Conditions:

    • Acidic Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep at 60°C for 24 hours.

    • Basic Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep at 60°C for 24 hours.

    • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours.

    • Thermal Degradation: Place a solid sample of the compound in an oven at 80°C for 48 hours. Also, reflux a solution of the compound in a suitable solvent for 24 hours.[10]

    • Photolytic Degradation: Expose a solution of the compound (in a quartz cuvette or other transparent container) to a photostability chamber with a light source that provides both UV and visible light, as specified in ICH guideline Q1B.[13][14] A control sample should be wrapped in aluminum foil and kept under the same conditions.

  • Sample Analysis:

    • At appropriate time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot of each stressed sample.

    • Neutralize the acidic and basic samples before analysis.

    • Dilute all samples to a suitable concentration with the mobile phase.

    • Analyze by a stability-indicating HPLC method. The method should be able to separate the parent compound from all degradation products.[18][19]

    • Analyze the samples by LC-MS to obtain the mass of the degradation products to aid in their identification.

Caption: Workflow for the forced degradation study.

Protocol 2: Long-Term Solution Stability Study

Objective: To determine the long-term stability of 4-(3-Oxo-1,4-diazaspiro[4.4]nonan-2-yl)benzonitrile in a specific solvent and storage condition relevant to its intended use.

Materials:

  • 4-(3-Oxo-1,4-diazaspiro[4.4]nonan-2-yl)benzonitrile

  • Solvent of interest (e.g., DMSO, assay buffer)

  • Calibrated stability chambers or incubators

  • Validated stability-indicating HPLC method

Procedure:

  • Solution Preparation: Prepare a solution of the compound in the solvent of interest at a known concentration.

  • Storage Conditions: Aliquot the solution into multiple vials and store them under the desired conditions. Recommended conditions from ICH guidelines include:

    • Long-term: 25°C / 60% Relative Humidity (RH)

    • Accelerated: 40°C / 75% RH

    • Refrigerated: 5°C

    • Frozen: -20°C

  • Time Points: Designate specific time points for analysis, for example: 0, 1, 3, 6, 9, 12, 18, and 24 months for long-term studies. For accelerated studies, time points might be 0, 1, 2, 3, and 6 months.

  • Analysis:

    • At each time point, remove a vial from each storage condition.

    • Allow the vial to equilibrate to room temperature before opening.

    • Analyze the sample using the validated stability-indicating HPLC method.

    • Quantify the amount of the parent compound remaining and any major degradation products.

    • Record any changes in the physical appearance of the solution.

Long_Term_Stability_Workflow cluster_setup Study Setup cluster_storage Storage Conditions cluster_testing Testing Schedule prep_sol Prepare Solution in Target Solvent aliquot Aliquot into Vials prep_sol->aliquot long_term Long-Term (e.g., 25°C/60% RH) aliquot->long_term Place in accelerated Accelerated (e.g., 40°C/75% RH) aliquot->accelerated Place in refrigerated Refrigerated (5°C) aliquot->refrigerated Place in frozen Frozen (-20°C) aliquot->frozen Place in time_points Pull Samples at Pre-defined Time Points (e.g., 0, 1, 3, 6, 12 months) long_term->time_points accelerated->time_points refrigerated->time_points frozen->time_points analysis Analyze by Stability-Indicating HPLC time_points->analysis report Report Assay, Impurities, and Appearance analysis->report

Caption: Workflow for the long-term solution stability study.

References

  • The Chemical Relationship Among Beta-Lactam Antibiotics and Potential Impacts on Reactivity and Decomposition. Frontiers. Available from: [Link]

  • Effects of storage temperature and pH on the stability of eleven beta-lactam antibiotics in MIC trays. PubMed. Available from: [Link]

  • Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies. RSC Publishing. Available from: [Link]

  • Comprehensive stability analysis of 13 β-lactams and β-lactamase inhibitors in in vitro media, and novel supplement dosing strategy to mitigate thermal drug degradation. NIH. Available from: [Link]

  • Hydrolysis of nitriles. Chemguide. Available from: [Link]

  • Hydrolysis of para-substituted benzonitriles in water. Environmental Toxicology and Chemistry. Oxford Academic. Available from: [Link]

  • Development and Validation of a Stability-Indicating HPLC Assay Method for Simultaneous Determination of Spironolactone and Furosemide in Tablet Formulation. ResearchGate. Available from: [Link]

  • Q1B Photostability Testing of New Active Substances and Medicinal Products. European Medicines Agency. Available from: [Link]

  • Q1B Photostability Testing of New Drug Substances and Products. FDA. Available from: [Link]

  • Development of forced degradation and stability indicating studies of drugs—A review. NIH. Available from: [Link]

  • Analytical Techniques In Stability Testing. Separation Science. Available from: [Link]

  • Review on Forced Degradation Studies. International Journal of Innovative Science and Research Technology. Available from: [Link]

  • Targeted Hydrolysis of β-Lactam Antibiotics in Dry Suspension Residue: A Proposed Method to Reduce Ecological Toxicity and Bacterial Resistance. MDPI. Available from: [Link]

  • Analytical Methods to Determine the Stability of Biopharmaceutical Products. Chromatography Online. Available from: [Link]

  • Drug-Excipient Interactions: Case Studies and Overview of Drug Degradation Pathways. IntechOpen. Available from: [Link]

  • Base Hydrolysis of Benzonitrile. YouTube. Available from: [Link]

  • Propose a mechanism for the basic hydrolysis of benzonitrile to the benzoate ion and ammonia. Pearson. Available from: [Link]

Sources

Troubleshooting

Technical Support Center: Resolving Impurities in 4-(3-Oxo-1,4-diazaspiro[4.4]nonan-2-yl)benzonitrile

Welcome to the technical support center for 4-(3-Oxo-1,4-diazaspiro[4.4]nonan-2-yl)benzonitrile. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges as...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 4-(3-Oxo-1,4-diazaspiro[4.4]nonan-2-yl)benzonitrile. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with the synthesis and purification of this compound. As a key intermediate in pharmaceutical development, ensuring its purity is paramount. This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.

Introduction to the Chemistry

The synthesis of complex heterocyclic structures like 4-(3-Oxo-1,4-diazaspiro[4.4]nonan-2-yl)benzonitrile often involves multicomponent reactions (MCRs), such as the Ugi or Passerini reactions.[1][2][3] These reactions are highly efficient in building molecular complexity in a single step but can also lead to a variety of side products and unreacted starting materials, posing significant purification challenges.[4][5] Understanding the reaction mechanism is crucial for identifying potential impurities and devising effective purification strategies.

A plausible synthetic route for 4-(3-Oxo-1,4-diazaspiro[4.4]nonan-2-yl)benzonitrile is a variation of the Ugi four-component condensation (U-4CC).[1][3] This would involve the reaction of 4-formylbenzonitrile, an amine (such as ammonia or a primary amine), a suitable carboxylic acid, and an isocyanide. The final intramolecular cyclization would then form the desired diazaspiro[4.4]nonane ring system.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in the synthesis of 4-(3-Oxo-1,4-diazaspiro[4.4]nonan-2-yl)benzonitrile?

A1: Based on a likely Ugi-type synthesis, the most common impurities include:

  • Unreacted Starting Materials: 4-formylbenzonitrile, the amine, carboxylic acid, and isocyanide.[6]

  • Intermediate Products: The initial imine formed between the aldehyde and the amine, and the α-adduct from the addition of the isocyanide and carboxylic acid to the imine, if the final cyclization is incomplete.[2]

  • Side Products from the Ugi Reaction: The classic Ugi reaction can have competing pathways and side reactions, leading to various byproducts.[7]

  • Isomers: Depending on the reaction conditions, diastereomers of the final product may form.

  • Related Impurities: A known related impurity in the synthesis of similar structures is 4'-((4-Oxo-2-propyl-1,3-diazaspiro[4.4]non-1-en-3-yl)methyl)-[1,1'-biphenyl]-2-carbonitrile (CAS 235431-63-7), which is an impurity of the drug Irbesartan. This suggests that variations in the spirocyclic core and its substituents are possible impurities.

Q2: My reaction yield is very low. What are the likely causes?

A2: Low yields in Ugi-type reactions can stem from several factors:

  • Purity of Reagents: The purity of the starting materials, especially the isocyanide and aldehyde, is critical. Impurities can inhibit the reaction or lead to side products.

  • Reaction Conditions: Temperature, solvent, and concentration play a significant role. The Ugi reaction is often carried out at room temperature in polar aprotic solvents like methanol or trifluoroethanol.[1] Deviations from optimal conditions can drastically reduce the yield.

  • Acidity of the Carboxylic Acid: The pKa of the carboxylic acid component can influence the reaction rate and equilibrium.[8]

  • Steric Hindrance: Bulky substituents on any of the four components can hinder the reaction.

Q3: I am having trouble purifying the final product. What techniques are most effective?

A3: The purification of polar, heterocyclic compounds like 4-(3-Oxo-1,4-diazaspiro[4.4]nonan-2-yl)benzonitrile can be challenging. A multi-step approach is often necessary:

  • Crystallization: If the product is a solid, recrystallization from a suitable solvent system can be highly effective for removing many impurities.[9]

  • Column Chromatography: Silica gel column chromatography is a standard method.[9] Due to the polar nature of the compound, a polar mobile phase will likely be required. A gradient elution from a less polar to a more polar solvent system can help separate the desired product from closely related impurities.

  • Preparative HPLC: For high-purity requirements, preparative High-Performance Liquid Chromatography (HPLC) is often the method of choice. A reversed-phase column with a suitable mobile phase (e.g., acetonitrile/water or methanol/water with a modifier like formic acid or trifluoroacetic acid) can provide excellent separation.

Troubleshooting Guide

This section provides a more detailed, step-by-step approach to resolving common issues encountered during the synthesis and purification of 4-(3-Oxo-1,4-diazaspiro[4.4]nonan-2-yl)benzonitrile.

Problem 1: Complex reaction mixture with multiple unidentified spots on TLC.

Underlying Cause & Resolution Workflow

cluster_0 Problem Identification cluster_1 Initial Troubleshooting Steps cluster_2 Advanced Analysis & Resolution cluster_3 Corrective Actions Problem Complex TLC Profile CheckReagents Verify Purity of Starting Materials Problem->CheckReagents Start OptimizeConditions Re-evaluate Reaction Conditions (Solvent, Temp, Concentration) CheckReagents->OptimizeConditions If reagents are pure LCMS Perform LC-MS Analysis to Identify Masses of Major Components OptimizeConditions->LCMS If issue persists NMR Isolate Major Impurities via Prep-TLC or Flash Chromatography for NMR Analysis LCMS->NMR For structural elucidation Mechanism Correlate Impurity Structures with Potential Side Reactions of the Ugi Synthesis NMR->Mechanism ModifyStoichiometry Adjust Stoichiometry of Reactants Mechanism->ModifyStoichiometry ChangeOrder Modify the Order of Reagent Addition Mechanism->ChangeOrder PurifyIntermediates Consider Purification of Intermediates Mechanism->PurifyIntermediates cluster_0 Problem cluster_1 Method Development for Separation cluster_2 Purification Strategy CoElution Co-eluting Polar Impurity on Silica Gel HILIC Hydrophilic Interaction Liquid Chromatography (HILIC) CoElution->HILIC Explore Alternative Chromatographic Modes IonExchange Ion-Exchange Chromatography CoElution->IonExchange ReversedPhase Reversed-Phase HPLC with Different Mobile Phase Modifiers CoElution->ReversedPhase PrepHPLC Preparative HPLC using the Optimized Separation Method HILIC->PrepHPLC Select Best Method IonExchange->PrepHPLC ReversedPhase->PrepHPLC Crystallization Post-Preparative HPLC Crystallization for Final Polishing PrepHPLC->Crystallization

Sources

Optimization

Technical Support Center: Enhancing the Bioactivity of 4-(3-Oxo-1,4-diazaspiro[4.4]nonan-2-yl)benzonitrile

Prepared by the Senior Application Scientist Team This guide is designed for researchers, scientists, and drug development professionals investigating the therapeutic potential of 4-(3-Oxo-1,4-diazaspiro[4.4]nonan-2-yl)b...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Senior Application Scientist Team

This guide is designed for researchers, scientists, and drug development professionals investigating the therapeutic potential of 4-(3-Oxo-1,4-diazaspiro[4.4]nonan-2-yl)benzonitrile. As a novel spirocyclic compound, specific bioactivity data is not yet widely available in peer-reviewed literature. Therefore, this document provides a comprehensive framework for enhancing and troubleshooting its bioactivity based on established principles in medicinal chemistry and cell biology, with a focus on compounds sharing similar structural motifs.[1][2][3] Our goal is to equip you with the foundational knowledge and practical protocols to systematically explore and optimize the biological effects of this promising molecule.

Part 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions regarding the strategies and rationale for enhancing the bioactivity of a novel small molecule inhibitor.

Q1: What are the initial steps to consider when a novel compound like 4-(3-Oxo-1,4-diazaspiro[4.4]nonan-2-yl)benzonitrile shows low or inconsistent bioactivity?

A1: When faced with low initial activity, a systematic approach is crucial. First, confirm the compound's identity, purity, and integrity via methods like NMR, LC-MS, and HPLC. Second, address physicochemical properties, as poor solubility is a primary reason for low apparent activity in aqueous assay buffers.[4] Concurrently, re-evaluate the primary screening assay for potential artifacts or interference.[5][6] Only after ruling out these fundamental issues should structural modifications or advanced delivery strategies be considered.

Q2: Why is the spirocyclic core of this molecule significant for its potential bioactivity?

A2: The diazaspiro[4.4]nonane core is a key structural feature. Spirocycles introduce three-dimensional complexity and conformational rigidity compared to flat, aromatic systems.[3] This rigidity can be highly advantageous, as it reduces the entropic penalty of binding to a target protein, potentially leading to higher potency and selectivity.[1] Furthermore, the spirocyclic scaffold provides unique exit vectors for substituents, allowing for fine-tuning of physicochemical properties like solubility and membrane permeability.[7]

Q3: Beyond structural modification, what formulation strategies can enhance the compound's performance in in vitro assays?

A3: Formulation is a critical, non-synthetic approach to improving bioactivity. Strategies include:

  • Co-solvents: Using small percentages of DMSO or other organic solvents can maintain solubility in aqueous media. However, it is essential to include vehicle controls to account for solvent-induced cellular effects.

  • Solubilizing Excipients: Non-ionic surfactants or complexing agents like cyclodextrins can be used to increase aqueous solubility.[8]

  • Nanoparticle Encapsulation: For more advanced applications, loading the compound into lipid-based or polymeric nanoparticles can improve stability, solubility, and cellular uptake.[9]

Q4: How can I improve the cell permeability of my lead compound?

A4: Cell permeability is governed by a balance of lipophilicity and hydrophilicity (as described by Lipinski's Rule of Five). The benzonitrile group suggests some lipophilicity. To enhance permeability, consider strategies that disrupt molecular planarity or symmetry, which can improve solubility without drastically increasing lipophilicity.[10][11] Additionally, introducing groups that can engage with active transport mechanisms on the cell surface could be a viable, albeit more complex, strategy.[12]

Part 2: Troubleshooting Experimental Assays

This section provides a question-and-answer guide to address specific problems encountered during in vitro testing.

Problem/Observation Potential Cause Recommended Solution & Rationale
High variability between replicate wells in a cell-based assay. 1. Compound Precipitation: The compound may be falling out of solution at the tested concentration. 2. Inconsistent Cell Seeding: Uneven cell density across the plate. 3. Edge Effects: Evaporation from wells on the plate's perimeter.1. Visually inspect the wells under a microscope for precipitates. Perform a solubility test at the highest concentration. Consider lowering the concentration or improving the formulation.[13] 2. Ensure the cell suspension is homogenous before and during plating. Use reverse pipetting for viscous cell suspensions. 3. Fill perimeter wells with sterile PBS or media without cells to create a humidity barrier. Ensure proper plate sealing.[14]
No dose-response relationship observed (flat curve). 1. Compound Inactivity: The compound may be inactive against the target in this specific assay. 2. Concentration Range is Incorrect: The tested concentrations may be too low (below activity threshold) or too high (causing cytotoxicity that masks the specific effect). 3. Assay Interference: The compound may be interfering with the assay signal (e.g., autofluorescence).[15]1. Confirm activity in an orthogonal assay (e.g., a target-based biochemical assay if the primary is cell-based). 2. Test a much broader concentration range, from picomolar to high micromolar, using a logarithmic dilution series. 3. Run a control plate with the compound and assay reagents but without cells/target to check for direct signal interference.[16]
Sudden drop in activity at the highest concentrations (a "hook effect"). 1. Cytotoxicity: The compound is killing the cells at high concentrations, preventing the measurement of the intended biological effect. 2. Compound Aggregation: At high concentrations, the compound may form aggregates that are less active.1. Run a parallel cytotoxicity assay (e.g., MTT or CellTiter-Glo®) to determine the concentration at which the compound becomes toxic.[17] 2. Use dynamic light scattering (DLS) to check for aggregate formation at high concentrations. Improve solubility with formulation agents.
Low signal-to-noise ratio in a fluorescence or luminescence assay. 1. Insufficient Blocking: Non-specific binding of antibodies or reagents to the plate surface. 2. Poor Cell Health: Unhealthy cells can lead to inconsistent metabolic activity or expression levels. 3. Sub-optimal Reagent Concentration: The concentration of the detection reagent may be too low.1. Optimize the blocking buffer (e.g., BSA, non-fat milk) and incubation time.[18] 2. Ensure cells are within a healthy passage number range and are not overly confluent before starting the assay.[19] 3. Titrate the detection antibody or substrate to find the optimal concentration that maximizes signal without increasing background.[14]

Part 3: Key Experimental Protocols

These protocols provide a validated starting point for your investigations. Always include appropriate positive and negative controls in your experimental design.

Protocol 1: Aqueous Kinetic Solubility Assay

Objective: To determine the solubility of 4-(3-Oxo-1,4-diazaspiro[4.4]nonan-2-yl)benzonitrile in a physiologically relevant buffer, which is critical for interpreting bioactivity data.

Materials:

  • Compound stock solution (e.g., 10 mM in 100% DMSO)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • 96-well filter plate (e.g., 0.45 µm PVDF)

  • 96-well UV-transparent collection plate

  • Plate reader capable of UV-Vis absorbance measurement

Methodology:

  • Prepare a dilution series of the compound in DMSO in a standard 96-well plate.

  • In a separate 96-well plate, add 198 µL of PBS pH 7.4 to each well.

  • Transfer 2 µL of the DMSO compound dilutions to the corresponding PBS wells. This creates a 1% final DMSO concentration.

  • Seal the plate and shake at room temperature for 2 hours to allow for equilibration.

  • After incubation, transfer the solutions to the 96-well filter plate.

  • Centrifuge the filter plate with the collection plate underneath to separate any precipitated compound from the soluble fraction.

  • Measure the UV absorbance of the filtrate in the collection plate at a predetermined wavelength (e.g., the λmax of the compound).

  • Construct a standard curve using the initial DMSO dilutions and calculate the concentration of the soluble compound in each well. The highest concentration that remains in solution is the kinetic solubility.

Protocol 2: General Cell Viability (MTT) Assay

Objective: To assess the cytotoxic effect of the compound on a chosen cell line, which is essential for differentiating targeted bioactivity from general toxicity.

Materials:

  • Adherent cell line of interest (e.g., HeLa, A549)

  • Complete growth medium (e.g., DMEM + 10% FBS)

  • Compound stock solution (10 mM in DMSO)

  • MTT reagent (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well flat-bottom tissue culture plate

Methodology:

  • Seed cells in a 96-well plate at a pre-optimized density (e.g., 5,000-10,000 cells/well) in 100 µL of media and incubate for 24 hours.

  • Prepare a serial dilution of the compound in complete growth medium. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.

  • Remove the old media from the cells and add 100 µL of the compound dilutions. Include "vehicle control" (media with DMSO) and "untreated control" wells.

  • Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • Add 10 µL of MTT reagent to each well and incubate for 3-4 hours at 37°C. Viable cells will reduce the yellow MTT to purple formazan crystals.

  • Carefully remove the media and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Shake the plate for 15 minutes to ensure complete dissolution.

  • Read the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage relative to the vehicle control and plot the dose-response curve to determine the IC50 value.

Part 4: Data Visualization & Workflows

Visualizing experimental logic and potential mechanisms is key to a structured research program.

Workflow Diagrams (Graphviz)

The following diagrams illustrate key decision-making and experimental processes.

Bioactivity_Enhancement_Workflow start Start: Low/No Bioactivity purity Confirm Compound Purity & Identity (LC-MS, NMR) start->purity solubility Assess Physicochemical Properties (Aqueous Solubility) start->solubility assay_val Validate Primary Assay (Controls, Orthogonal Assay) start->assay_val decision1 Problem Identified? purity->decision1 solubility->decision1 assay_val->decision1 troubleshoot Troubleshoot Specific Issue (See Part 2) decision1->troubleshoot Yes decision2 Activity Still Low? decision1->decision2 No retest Re-test Bioactivity troubleshoot->retest decision2->start No (Consider New Target/Scaffold) formulation Strategy 1: Formulation Optimization (Co-solvents, Nanoparticles) decision2->formulation Yes sar Strategy 2: Structure-Activity Relationship (SAR) (Analog Synthesis) decision2->sar Yes formulation->retest sar->retest retest->decision2

Caption: General workflow for enhancing small molecule bioactivity.

Solubility_Troubleshooting start Compound Precipitates in Assay check_sol Determine Max Solubility in Assay Buffer (Protocol 1) start->check_sol decision1 Max Conc > Assay Conc? check_sol->decision1 issue_else Issue is not solubility. Check cell health, reagent stability. decision1->issue_else Yes decision2 Is slight modification feasible? decision1->decision2 No cosolvent Option A: Increase Co-solvent (e.g., DMSO) (Max 0.5% for cells) decision2->cosolvent Yes formulate Option B: Use Formulation Agent (e.g., Cyclodextrin) decision2->formulate Yes modify Option C: Chemical Modification (Add polar groups) decision2->modify No (Major Synthesis Effort) end Re-run Assay cosolvent->end formulate->end modify->end

Caption: Decision tree for troubleshooting solubility issues.

Hypothetical_Signaling_Pathway receptor Receptor Tyrosine Kinase (e.g., EGFR) ras Ras receptor->ras raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk tf Transcription Factors (e.g., c-Myc, AP-1) erk->tf response Cellular Response (Proliferation, Survival) tf->response compound 4-(3-Oxo-1,4-diazaspiro[4.4]nonan-2-yl)benzonitrile (Hypothetical Inhibitor) compound->mek

Caption: Hypothetical inhibition of the MAPK/ERK pathway.

References

  • Al-Hiari, Y. M., Al-Mazahreh, A. M., Al-Zweri, F. M., & Al-Qawasmeh, R. A. (2020). Synthesis, Characterization, and Biological Evaluation of Some Novel Spiro-Compounds. Molecules, 25(22), 5379.
  • Bayer Aktiengesellschaft. (1995).
  • Waring, M. J. (2017). Overcoming Challenges in Small-Molecule Drug Bioavailability: A Review of Key Factors and Approaches. Journal of Medicinal Chemistry, 60(1), 157–169.
  • Newman, D. J., & Cragg, G. M. (2020). Natural Products as Sources of New Drugs over the Nearly Four Decades from 01/1981 to 09/2019.
  • Dakin, L. A. (2025). The Spirocycle Surge in Drug Discovery. Drug Hunter. Retrieved from [Link]

  • Bulusu, K. C., & Guha, R. (2016). Promises and Pitfalls of High-Throughput Biological Assays. Methods in Molecular Biology, 1439, 1-15.
  • Mohammed, A. N., & Kulkarni, S. B. (2025). Optimizing In Vitro Skin Permeation Studies to Obtain Meaningful Data in Topical and Transdermal Drug Delivery. Journal of Pharmaceutical Sciences.
  • An, F., & Tollman, S. (2012). Challenges and advancements in high-throughput screening strategies for cancer therapeutics. Chinese Journal of Cancer Research, 24(4), 231-239.
  • Ishikawa, M., & Hashimoto, Y. (2010). Improvement in Aqueous Solubility in Small Molecule Drug Discovery Programs by Disruption of Molecular Planarity and Symmetry. Journal of Medicinal Chemistry, 53(4), 1537-1550.
  • Dahan, A., & Miller, J. M. (2015). Optimising Drug Delivery: The Challenges and Opportunities. ONdrugDelivery. Retrieved from [Link]

  • Bitesize Bio. (2024). The Ultimate Guide to Troubleshooting Microplate Assays. Retrieved from [Link]

  • Pirrung, M. C. (2006). Synthetic Routes to Approved Drugs Containing a Spirocycle. Journal of Organic Chemistry, 71(12), 4473-4485.
  • Al-Mulla, A. (2025).
  • Southan, C. (2023). Introduction to small molecule drug discovery and preclinical development. Frontiers in Drug Discovery.
  • Wagener, J., & Bonke, E. (2021). Troubleshooting Cell based Assays: Ask the Experts to Avoid Common Pitfalls from Cell Seeding to An. YouTube. Retrieved from [Link]

  • Guha, R. (n.d.). Challenges in Secondary Analysis of High Throughput Screening Data. Retrieved from [Link]

  • Varela, M. T., et al. (2025). Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. European Journal of Medicinal Chemistry, 287, 117368.
  • Zhang, D., et al. (2024).
  • Prime Scholars. (n.d.). Process Design and Optimization of Drug Delivery Systems. Retrieved from [Link]

  • Li, Y., et al. (2022). Optimization of Nanoparticles for Smart Drug Delivery: A Review. Pharmaceutics, 14(1), 10.
  • Mantell Associates. (n.d.). Small Molecules and their Impact in Drug Discovery. Retrieved from [Link]

  • Jorgensen, W. L. (2016). Improvement in Aqueous Solubility in Small Molecule Drug Discovery Programs by Disruption of Molecular Planarity and Symmetry. Journal of Medicinal Chemistry, 59(15), 7045-7058.
  • Assay Genie. (2024). 101 ELISA Troubleshooting Tips for Research in 2024. Retrieved from [Link]

  • Kumar, P., et al. (2025). The utilization of spirocyclic scaffolds in novel drug discovery. Future Medicinal Chemistry.
  • Axxam SpA. (n.d.). Challenges of HTS in early-stage drug discovery. Retrieved from [Link]

  • Zhang, M., & Zhou, P. (2023). Paving the way for small-molecule drug discovery. Signal Transduction and Targeted Therapy, 8(1), 1-20.
  • Azure Biosystems. (2024). How to Troubleshoot Common In-cell Western Issues. Retrieved from [Link]

  • Technology Networks. (2025). High-Throughput Screening in Drug Discovery Explained. Retrieved from [Link]

  • Ott, G. R., et al. (2008). Alpha,Beta-cyclic-beta-benzamido Hydroxamic Acids: Novel oxaspiro[4.4]nonane Templates for the Discovery of Potent, Selective, Orally Bioavailable Inhibitors of Tumor Necrosis Factor-Alpha Converting Enzyme (TACE). Bioorganic & Medicinal Chemistry Letters, 18(4), 1288-1292.
  • Fesik, S. W. (2020). Spirocyclic Scaffolds in Medicinal Chemistry. ACS Medicinal Chemistry Letters, 11(12), 2295-2300.
  • Jorgensen, W. L., & Duffy, E. M. (2002). Systematic Study of Effects of Structural Modifications on the Aqueous Solubility of Drug-like Molecules. Journal of Medicinal Chemistry, 45(15), 3217-3228.
  • Zhang, Z. H., et al. (2014). Optimization in Drug Discovery: In Vitro Methods. Methods in Pharmacology and Toxicology.
  • Máthé, C., et al. (2018). Unexpected Formation of 4-aryl-1-(Propane-2-ylidenehydrazono)-2,3-diazaspiro[5.5]undec-3-ene by the Reaction of Pyridazinethiones Derivatives with Hydrazine. Molecules, 23(11), 2901.
  • Ionescu, C. (2020). The Importance of Solubility for New Drug Molecules. Farmacia, 68(3), 391-397.
  • Hibi, S., et al. (2012). Discovery of 2-(2-oxo-1-phenyl-5-pyridin-2-yl-1,2-dihydropyridin-3-yl)benzonitrile (perampanel): a novel, noncompetitive α-amino-3-hydroxy-5-methyl-4-isoxazolepropanoic acid (AMPA) receptor antagonist. Journal of Medicinal Chemistry, 55(23), 10584-10600.

Sources

Troubleshooting

Technical Support Center: Overcoming Resistance to Diazaspiro Compounds

A Guide for Researchers, Scientists, and Drug Development Professionals Welcome to the technical support center for diazaspiro compounds. This guide is designed to provide you, the researcher, with in-depth troubleshooti...

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for diazaspiro compounds. This guide is designed to provide you, the researcher, with in-depth troubleshooting strategies and answers to frequently asked questions regarding resistance mechanisms encountered during your experiments. As a class of molecules showing significant promise, particularly as inhibitors of the MDM2-p53 interaction, understanding and overcoming resistance is paramount to advancing your research and therapeutic development.

This resource is structured to provide not just protocols, but the scientific reasoning behind them, empowering you to make informed decisions in your experimental design.

Frequently Asked Questions (FAQs)

Here we address common questions that arise when working with diazaspiro MDM2 inhibitors.

Q1: My wild-type p53 cancer cell line is showing innate resistance to our diazaspiro compound. What are the likely causes?

A1: Innate resistance in a TP53 wild-type setting can be multifactorial. Before investigating complex mechanisms, it's crucial to rule out experimental variables. However, key biological factors include:

  • Low MDM2 expression: The efficacy of these compounds is dependent on the target, MDM2. If MDM2 levels are not sufficiently high, the therapeutic window may be narrow.

  • Overexpression of MDMX (HDMX): MDMX is a homolog of MDM2 that also binds to and inhibits p53 but is not a direct target of many diazaspiro compounds.[1] High levels of MDMX can sequester p53, rendering the inhibition of MDM2 less effective.

  • Dysfunctional p53 pathway components: Even with wild-type p53, downstream effectors of the p53 pathway (e.g., pro-apoptotic proteins) may be altered, preventing the desired cellular outcome.

  • Drug efflux pumps: Overexpression of ATP-binding cassette (ABC) transporters can lead to the rapid removal of the compound from the cell, preventing it from reaching its target.[2]

Q2: After an initial response, my cell line has developed acquired resistance to a diazaspiro MDM2 inhibitor. What is the most common mechanism?

A2: The most frequently observed mechanism of acquired resistance to MDM2 inhibitors is the selection and expansion of cells with mutations in the TP53 gene.[3][4] Continuous exposure to the compound creates a strong selective pressure that favors the survival of any pre-existing or newly-arising cells where the p53 pathway is inactivated through mutation.[5] This renders the reactivation of p53 by an MDM2 inhibitor ineffective.

Q3: Can diazaspiro compounds be effective in p53-mutant cancer cells?

A3: Generally, the primary mechanism of action for this class of diazaspiro compounds relies on a functional, wild-type p53. Therefore, they are typically ineffective in cancer cells with a mutated, non-functional p53.[6] However, some studies have shown that certain MDM2 inhibitors can induce apoptosis in p53-mutated triple-negative breast cancer cells, suggesting potential p53-independent mechanisms in specific contexts.[7]

Q4: What is the rationale for using combination therapies with diazaspiro compounds?

A4: Combination therapy is a key strategy to both enhance initial efficacy and overcome or prevent resistance.[8][9] The rationale is to target parallel or downstream survival pathways that cancer cells may rely on, especially when the p53 pathway is activated. By simultaneously blocking a compensatory signaling route, you can induce a more robust and durable anti-cancer effect.[10]

Troubleshooting Guides

This section provides detailed workflows to identify and overcome specific resistance mechanisms.

Guide 1: Investigating Acquired Resistance - The Role of TP53 Mutations

You've observed that your initially sensitive cell line now grows in the presence of your diazaspiro compound. The primary suspect is an acquired TP53 mutation.

cluster_0 Phase 1: Confirmation of Resistance cluster_1 Phase 2: Molecular Analysis cluster_2 Phase 3: Overcoming Resistance A Generate Resistant Cell Line: Continuously culture sensitive cells with increasing concentrations of diazaspiro compound. B Confirm Resistance: Perform dose-response assay (e.g., MTS/CellTiter-Glo) to compare IC50 values of parental and resistant cell lines. A->B C Isolate Genomic DNA: Use a commercial kit for high-quality DNA extraction from both parental and resistant cell lines. D PCR Amplification & Sequencing: Amplify exons 4-9 of the TP53 gene. Perform Sanger sequencing to identify mutations. C->D E Western Blot Analysis: Assess p53 protein levels and its downstream targets (p21, MDM2) post-treatment. Resistant cells often show no induction. C->E F Strategy 1: Combination Therapy (p53-independent apoptosis): Combine with a BH3 mimetic (e.g., Venetoclax, Navitoclax) to bypass the p53 pathway. D->F G Strategy 2: Alternative Therapy: Test sensitivity to therapies that are effective in p53-mutant backgrounds, such as certain DNA-damaging agents or radiation. D->G

Caption: Workflow for identifying and addressing TP53 mutation-mediated resistance.

1. Generation of a Resistant Cell Line:

  • Objective: To create a cell line with acquired resistance for comparative studies.

  • Protocol:

    • Begin by culturing the parental (sensitive) cell line in the presence of the diazaspiro compound at a concentration equal to its IC50 value.

    • As the cells adapt and resume proliferation, gradually increase the concentration of the compound in the culture medium.

    • Continue this process of dose escalation over several weeks to months until the cells can proliferate in a concentration that is significantly higher (e.g., 5-10 fold) than the original IC50.[5]

    • At this point, you have a resistant cell line. It is advisable to maintain a low concentration of the drug in the culture medium to preserve the resistant phenotype.

2. Confirmation of Resistance via IC50 Determination:

  • Objective: To quantify the shift in drug sensitivity.

  • Protocol:

    • Plate both the parental and the newly generated resistant cells in 96-well plates.

    • Treat the cells with a serial dilution of the diazaspiro compound.

    • After a set incubation period (e.g., 72 hours), assess cell viability using a suitable assay (e.g., MTS or CellTiter-Glo).

    • Calculate the IC50 values for both cell lines. A significant increase in the IC50 for the resistant line confirms the resistant phenotype.

Cell Line ExampleCompoundIC50 (Sensitive)IC50 (Resistant)Fold Change
SJSA-1 (Osteosarcoma)Nutlin-3~5 µM>40 µM>8x
NGP (Neuroblastoma)MI-63~0.5 µM>5 µM>10x
MDA-MB-231 (TNBC)Milademetan4.04 ± 0.32 µMN/AN/A
MDA-MB-468 (TNBC)Idasanutlin2.43 ± 0.24 µMN/AN/A
This table presents example data from literature to illustrate expected shifts in IC50 values upon acquired resistance and baseline sensitivities in different cell lines.[5][7]

3. TP53 Mutation Analysis:

  • Objective: To identify mutations in the TP53 gene.

  • Protocol:

    • Extract high-quality genomic DNA from both parental and resistant cells using a commercial kit.

    • Design primers to amplify the coding exons of TP53 (exons 4-9 are common hotspots for mutations).

    • Perform PCR amplification.

    • Purify the PCR products and send them for Sanger sequencing.

    • Align the sequencing results with the wild-type TP53 reference sequence to identify any mutations.[11] Be aware that RNA-based sequencing can sometimes be misleading due to nonsense-mediated mRNA decay.[11]

4. Overcoming Resistance with BH3 Mimetics:

  • Rationale: Since the p53 pathway is compromised, the goal is to induce apoptosis through a p53-independent mechanism. BH3 mimetics inhibit anti-apoptotic BCL-2 family proteins, thereby lowering the threshold for apoptosis.[6][12]

  • Protocol:

    • Treat the resistant (p53-mutant) cell line with the diazaspiro compound alone, a BH3 mimetic (e.g., venetoclax, navitoclax) alone, and a combination of both.

    • Assess cell viability and apoptosis (e.g., using Annexin V/PI staining and flow cytometry).

    • A synergistic effect, where the combination is more effective than the sum of the individual agents, indicates that this is a viable strategy to overcome resistance.[6][13]

Guide 2: Investigating Innate or Acquired Resistance - The Role of MDMX

You observe a lack of response or a diminished response to your diazaspiro compound in a cell line that you have confirmed to be TP53 wild-type. A likely culprit is the overexpression of MDMX.

cluster_0 Phase 1: Initial Observation cluster_1 Phase 2: Quantify MDMX Expression cluster_2 Phase 3: Overcoming Resistance A Unexpected Resistance: TP53 wild-type cells show poor response to diazaspiro compound. B Quantitative RT-PCR (qPCR): Measure MDMX mRNA levels in the resistant line vs. a sensitive control line. A->B C Western Blot Analysis: Measure MDMX protein levels in the resistant line vs. a sensitive control line. A->C B->C Confirm at protein level D Strategy 1: Dual MDM2/MDMX Inhibition: Use a compound that inhibits both MDM2 and MDMX. C->D E Strategy 2: Combination Therapy (Targeting Compensatory Pathways): Combine with inhibitors of pathways like PI3K/AKT/mTOR or RAS/RAF/MEK/ERK. C->E

Caption: Workflow for investigating and overcoming MDMX-mediated resistance.

1. Quantitative RT-PCR (qPCR) for MDMX mRNA:

  • Objective: To measure the transcript levels of MDMX.

  • Protocol:

    • Isolate total RNA from your resistant cell line and a sensitive control cell line using a suitable method (e.g., TRIzol).[14]

    • Perform reverse transcription to synthesize cDNA.

    • Set up a qPCR reaction using primers specific for MDMX and a reference (housekeeping) gene (e.g., GAPDH, ACTB).

    • Analyze the data using the ΔΔCt method to determine the relative fold change in MDMX expression in the resistant line compared to the sensitive control.[15]

2. Western Blot for MDMX Protein:

  • Objective: To confirm that increased mRNA levels translate to increased protein levels.

  • Protocol:

    • Prepare total cell lysates from the resistant and sensitive control cell lines.[16]

    • Determine the protein concentration of each lysate to ensure equal loading.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

    • Probe the membrane with a primary antibody specific for MDMX.

    • Use a loading control antibody (e.g., β-actin, GAPDH) to normalize the results.

    • Incubate with an appropriate HRP-conjugated secondary antibody and detect the signal using a chemiluminescent substrate.[17]

    • Quantify the band intensities to determine the relative abundance of MDMX protein.

3. Overcoming Resistance with Combination Therapies:

  • Rationale: If MDMX is overexpressed, cells may have a heightened reliance on other survival pathways, such as the PI3K/AKT/mTOR and RAS/RAF/MEK/ERK pathways. Inhibiting these pathways can create a synthetic lethal interaction with MDM2 inhibition.[18]

  • Protocol for Assessing Synergy with a MEK Inhibitor (e.g., Trametinib):

    • Treat the MDMX-overexpressing, resistant cells with a dose matrix of your diazaspiro compound and a MEK inhibitor.

    • After a defined period, measure cell viability.

    • Calculate synergy scores using a method such as the Chou-Talalay method (Combination Index) or the Bliss independence model. A Combination Index < 1 indicates synergy.[2]

    • Confirm the mechanism by performing Western blot analysis to show that the combination effectively suppresses pERK (a marker of MEK inhibition) and stabilizes p53 and its targets (markers of MDM2 inhibition).[4]

Combination TherapyRationalePotential Synergistic Effect
MDM2i + MEK inhibitor MDM2 inhibition can lead to feedback activation of the MAPK pathway. Co-inhibition blocks this escape mechanism.[4]Induction of apoptosis via upregulation of PUMA and BIM.[18]
MDM2i + PI3K inhibitor The PI3K pathway is a major pro-survival signaling route. Its inhibition can lower the apoptotic threshold.Broad and robust synergy observed across multiple cell lines.[10][19]
MDM2i + BH3 mimetic Directly engages the apoptotic machinery, bypassing the need for p53-mediated transcriptional activation of all pro-apoptotic effectors.Effective in overcoming resistance due to p53 mutations.[6][12]

References

  • Haronikova, L., et al. (2021). Resistance mechanisms to inhibitors of p53-MDM2 interactions in cancer therapy: can we overcome them? Cellular and Molecular Life Sciences, 78(24), 7795-7816. [Link]

  • Hu, Y., et al. (2024). Strategies for p53 Activation and Targeted Inhibitors of the p53-Mdm2/MdmX Interaction. Molecules, 29(8), 1886. [Link]

  • Leroy, B., et al. (2014). Analysis of TP53 mutation status in human cancer cell lines: a reassessment. Human Mutation, 35(6), 756-765. [Link]

  • Kashyap, T., et al. (2024). BH3-mimetics or DNA-damaging agents in combination with RG7388 overcome p53 mutation-induced resistance to MDM2 inhibition. Apoptosis. [Link]

  • Saleh, M. N., et al. (2023). Advancements in MDM2 inhibition: Clinical and pre-clinical investigations of combination therapeutic regimens. Frontiers in Oncology, 13, 1218417. [Link]

  • Koyama, T., et al. (2023). Clinical Activity and Exploratory Resistance Mechanism of Milademetan, an MDM2 Inhibitor, in Intimal Sarcoma with MDM2 Amplification: An Open-Label Phase Ib/II Study. Cancer Discovery, 13(8), 1780-1791. [Link]

  • Wang, X., & Hu, W. (2014). Regulation of p53: a collaboration between Mdm2 and MdmX. Cellular and Molecular Life Sciences, 71(5), 799-807. [Link]

  • Michaelis, M., et al. (2011). Nutlin-3a selects for cells harbouring TP53 mutations. Oncogenesis, 1(1), e1. [Link]

  • Saiki, M., et al. (2014). MDM2 antagonists synergize broadly and robustly with compounds targeting fundamental oncogenic signaling pathways. Oncotarget, 5(8), 2290-2304. [Link]

  • Wang, E., et al. (2024). Combination of MDM2 and Targeted Kinase Inhibitors Results in Prolonged Tumor Control in Lung Adenocarcinomas With Oncogenic Tyrosine Kinase Drivers and MDM2 Amplification. JTO Clinical and Research Reports, 5(9), 100778. [Link]

  • Wood, K. C., et al. (2016). Predictive gene signatures determine tumor sensitivity to MDM2 inhibition. Oncotarget, 7(28), 43854-43867. [Link]

  • Stack, E. (n.d.). Quantitative Real Time PCR Protocol. Stack Lab. [Link]

  • Nakashima, T., et al. (2009). Restoration of p53 Pathway by Nutlin-3 Induces Cell Cycle Arrest and Apoptosis in Human Rhabdomyosarcoma Cells. Clinical Cancer Research, 15(12), 4058-4066. [Link]

  • Seton Hall University. (2017). MDM2 and MDMX inhibitor restores p53 functioning in cancers with wild-type p53. SHU Biology Department. [Link]

  • Kotsyutyuba, E. P., et al. (2024). BH3-mimetics or DNA-damaging agents in combination with RG7388 overcome p53 mutation-induced resistance to MDM2 inhibition. Apoptosis. [Link]

  • Martins, F. C., et al. (2016). Targeting the p53-MDM2 interaction by the small-molecule MDM2 antagonist Nutlin-3a: a new challenged target therapy in adult Philadelphia positive acute lymphoblastic leukemia patients. Oncotarget, 7(6), 6678-6691. [Link]

  • Pervushin, N. V., et al. (2023). Facilitation of apoptosis induced by MDM2 inhibitors and BH3-mimetics in cancer cells. Biochemistry (Moscow) Supplement Series B: Biomedical Chemistry, 17(4), 439-450. [Link]

  • Richards, P. A., et al. (2016). TP53 mutant MDM2-amplified cell lines selected for resistance to MDM2-p53 binding antagonists retain sensitivity to ionizing radiation. Oncotarget, 7(29), 46496-46508. [Link]

  • Zanjirband, M., et al. (2023). Pharmacological Inhibition of MDM2 Induces Apoptosis in p53-Mutated Triple-Negative Breast Cancer. International Journal of Molecular Sciences, 24(13), 10587. [Link]

  • Santos, G. H., et al. (2021). Highlights in Resistance Mechanism Pathways for Combination Therapy. Cancers, 13(16), 4030. [Link]

  • Soussi, T. (n.d.). The TP53 Cell Line compendium. TP53 Website. [Link]

  • Rodrigues, D. N., et al. (2016). Synergistic anti-tumor effects of combination PI3K/mTOR and MEK inhibition (SAR245409 and pimasertib) in mucinous ovarian carcinoma cells by fluorescence lifetime imaging microscopy of FRET biosensors. Oncotarget, 7(20), 29627-29639. [Link]

  • Liu, Y., & Bodmer, W. F. (2006). Analysis of P53 mutations and their expression in 56 colorectal cancer cell lines. Proceedings of the National Academy of Sciences, 103(4), 976-981. [Link]

  • Billard, C. (2013). BH3 Mimetics: Status of the Field and New Developments. Molecular Cancer Therapeutics, 12(9), 1691-1700. [Link]

  • Manchado, E., et al. (2017). Synergistic activity and heterogeneous acquired resistance of combined MDM2 and MEK inhibition in KRAS mutant cancers. Cell Reports, 20(6), 1259-1268. [Link]

  • Koehler, M. F., et al. (2015). Synergistic combination targeting MDM2 and MEK in p53 wild-type cells. Oncotarget, 6(31), 31449-31463. [Link]

  • Lee, J. H., et al. (2020). Predicting Tumor Response to Drugs based on Gene-Expression Biomarkers of Sensitivity Learned from Cancer Cell Lines. bioRxiv. [Link]

  • Vlckova, K., et al. (2021). Interruption of p53-MDM2 Interaction by Nutlin-3a in Human Lymphoma Cell Models Initiates a Cell-Dependent Global Effect on Transcriptome and Proteome Level. International Journal of Molecular Sciences, 22(16), 8863. [Link]

  • Sino Biological. (n.d.). MDMX General Information. Sino Biological. [Link]

  • National Cancer Institute. (n.d.). User Manual - The TP53 Database. National Cancer Institute. [Link]

  • El-Khoueiry, A., et al. (2016). Rationale-based therapeutic combinations with PI3K inhibitors in cancer treatment. Clinical Cancer Research, 22(12), 2848-2856. [Link]

  • Richards, P. A., et al. (2016). TP53 mutant MDM2-amplified cell lines selected for resistance to MDM2-p53 binding antagonists retain sensitivity to ionizing radiation. Oncotarget, 7(29), 46496-46508. [Link]

  • OriGene Technologies Inc. (n.d.). Western Blot Protocol. OriGene Technologies Inc.. [Link]

  • Klet, K., et al. (2023). In Vitro/In Vivo Translation of Synergistic Combination of MDM2 and MEK Inhibitors in Melanoma Using PBPK/PD Modelling: Part I. Pharmaceutics, 15(10), 2469. [Link]

Sources

Optimization

Technical Support Center: Scaling Up the Synthesis of 4-(3-Oxo-1,4-diazaspiro[4.4]nonan-2-yl)benzonitrile

Welcome to the technical support center for the synthesis of 4-(3-Oxo-1,4-diazaspiro[4.4]nonan-2-yl)benzonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 4-(3-Oxo-1,4-diazaspiro[4.4]nonan-2-yl)benzonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting advice, and frequently asked questions (FAQs) related to the scale-up of this synthesis. Our approach is grounded in established chemical principles and field-proven insights to ensure scientific integrity and successful experimental outcomes.

Introduction to the Synthesis

The synthesis of 4-(3-Oxo-1,4-diazaspiro[4.4]nonan-2-yl)benzonitrile, a spirocyclic hydantoin, is most efficiently achieved through the Bucherer-Bergs reaction. This robust, one-pot, multicomponent reaction involves the condensation of a ketone (cyclopentanone), a cyanide source (potassium or sodium cyanide), and an ammonium carbonate source to form the desired hydantoin ring system. The benzonitrile moiety is introduced via the corresponding aldehyde.[1][2]

While elegant in its simplicity, scaling up the Bucherer-Bergs reaction from the lab bench to pilot or manufacturing scale presents a unique set of challenges. This guide will address these potential issues in a practical, question-and-answer format.

Reaction Pathway Overview

The synthesis proceeds via the following general pathway:

Bucherer-Bergs_Reaction cluster_reactants Starting Materials cluster_intermediates Key Intermediates cluster_product Final Product Cyclopentanone Cyclopentanone Aminonitrile α-Aminonitrile Cyclopentanone->Aminonitrile p_Formylbenzonitrile 4-Formylbenzonitrile p_Formylbenzonitrile->Aminonitrile KCN KCN KCN->Aminonitrile Ammonium_Carbonate (NH4)2CO3 Ammonium_Carbonate->Aminonitrile NH3, CO2 Carbamic_Acid Cyano-carbamic acid Aminonitrile->Carbamic_Acid + CO2 Product 4-(3-Oxo-1,4-diazaspiro[4.4]nonan-2-yl)benzonitrile Carbamic_Acid->Product Cyclization & Rearrangement

Caption: Generalized Bucherer-Bergs reaction pathway.

Troubleshooting Guide

This section addresses specific problems you may encounter during the synthesis and scale-up of 4-(3-Oxo-1,4-diazaspiro[4.4]nonan-2-yl)benzonitrile.

Low or No Product Yield

Question: My reaction has resulted in a very low yield or no desired product. What are the potential causes and how can I rectify this?

Answer:

Low product yield is a common issue, especially during the initial attempts at scaling up. Several factors could be at play:

  • Incomplete Reaction: The Bucherer-Bergs reaction can be slow. Ensure the reaction has been allowed to proceed for a sufficient amount of time, which can range from several hours to even days at reflux temperatures.[3]

  • Suboptimal Temperature: The reaction is typically conducted at elevated temperatures (60-100°C).[4] Insufficient heating will result in a sluggish reaction. On a larger scale, ensure uniform heating of the reaction vessel.

  • Loss of Volatile Reactants: Ammonium carbonate decomposes into ammonia and carbon dioxide, which are essential for the reaction. In an open or poorly sealed reactor, these volatile components can escape, leading to an incomplete reaction.[3] When scaling up, it is crucial to use a sealed reactor system to maintain pressure and keep these reactants in the solution.

  • Poor Mixing: Inadequate agitation on a larger scale can lead to localized "hot spots" and poor distribution of reactants, hindering the reaction. Ensure your reactor is equipped with an appropriate overhead stirrer that can efficiently mix the entire reaction volume.

  • pH Imbalance: The reaction is sensitive to pH. The ammonium carbonate acts as a buffer to maintain a slightly alkaline environment (pH ~8-9), which is optimal for the reaction.[4] If the pH deviates significantly, it can affect the stability of intermediates.

Troubleshooting Workflow:

Low_Yield_Troubleshooting Start Low or No Product Yield Check_Time Verify Reaction Time Start->Check_Time Check_Temp Confirm Reaction Temperature Check_Time->Check_Temp Check_Seal Inspect Reactor Seal Check_Temp->Check_Seal Check_Mixing Evaluate Agitation Efficiency Check_Seal->Check_Mixing Check_pH Measure Reaction pH Check_Mixing->Check_pH Optimize Optimize Conditions Check_pH->Optimize

Caption: Troubleshooting workflow for low product yield.

Formation of Impurities and Side Products

Question: I am observing significant impurities in my crude product. What are the likely side reactions and how can I minimize them?

Answer:

The formation of impurities can complicate purification and reduce the overall yield. Common side products in the Bucherer-Bergs synthesis include:

  • Cyanohydrin Intermediate: The reaction proceeds through a cyanohydrin intermediate. If the subsequent steps of the reaction are slow, this intermediate may accumulate.

  • Polymerization: Aldehydes, in the presence of base, can undergo self-condensation or polymerization reactions.

  • Hydrolysis of Benzonitrile: The alkaline reaction conditions can potentially lead to the hydrolysis of the nitrile group on the benzonitrile ring to a carboxylic acid.

To minimize impurities:

  • Control Reactant Stoichiometry: Ensure the correct molar ratios of reactants are used. An excess of the aldehyde or cyanide can lead to side reactions.

  • Temperature Control: Avoid excessive temperatures, which can promote side reactions and decomposition of the product.

  • Purification Strategy: A robust purification strategy is essential. While direct crystallization from the reaction mixture is ideal for scale-up, it may not be sufficient to remove all impurities. An acid-base workup can be effective. After the reaction, acidify the mixture to precipitate the hydantoin product. The product can then be isolated by filtration and further purified by recrystallization from a suitable solvent like ethanol/water.[4]

Purification and Isolation Challenges

Question: I am having difficulty purifying the final product on a large scale. Column chromatography is not feasible. What are my options?

Answer:

Scaling up purification requires moving away from chromatographic methods. Here are some strategies:

  • Recrystallization: This is the most common and scalable method for purifying solid products. Experiment with different solvent systems to find one that provides good recovery and high purity. Common solvents for hydantoins include ethanol, water, or mixtures thereof.[4]

  • Anti-Solvent Precipitation: Dissolve the crude product in a good solvent and then add an anti-solvent to precipitate the desired compound, leaving impurities in the solution.

  • Acid-Base Extraction: If the product has acidic or basic properties, it can be selectively extracted. Hydantoins are weakly acidic and can be dissolved in a basic solution and then precipitated by acidification.

Purification MethodAdvantages for Scale-UpDisadvantages for Scale-Up
Recrystallization High purity achievable, relatively simple equipment.Can have lower yields, requires solvent screening.
Anti-Solvent Precipitation Can be rapid and high-yielding.Purity may be lower than recrystallization.
Acid-Base Extraction Highly selective for acidic/basic compounds.Requires large volumes of aqueous solutions, potential for emulsions.

Frequently Asked Questions (FAQs)

Q1: What are the primary safety concerns when scaling up this synthesis?

A1: The most significant safety hazard is the use of potassium cyanide (KCN), which is highly toxic.[3] Always handle KCN in a well-ventilated fume hood with appropriate personal protective equipment (PPE). On a large scale, the risk of accidental exposure is magnified. Ensure that all personnel are thoroughly trained in handling cyanides and that emergency procedures are in place. The reaction also generates ammonia, which is a corrosive and toxic gas.[3] A sealed reactor system is necessary to contain it.

Q2: Can I use a different cyanide source?

A2: While potassium cyanide is common, sodium cyanide can also be used.[1] Trimethylsilyl cyanide (TMSCN) has been used in modified Bucherer-Bergs reactions, but it is more expensive and may not be cost-effective for large-scale synthesis.

Q3: Are there any "greener" alternatives to the traditional Bucherer-Bergs reaction conditions?

A3: Yes, research has explored more environmentally friendly approaches. The use of ultrasonication can accelerate the reaction, potentially reducing reaction times and energy consumption.[1] Continuous flow synthesis in microreactors has also been shown to be a safer and more efficient method for conducting the Bucherer-Bergs reaction, as it allows for better control over reaction parameters and minimizes the handling of large quantities of hazardous materials at any given time.[3]

Q4: How can I monitor the progress of the reaction?

A4: On a laboratory scale, Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) are effective for monitoring the disappearance of the starting materials and the formation of the product. For larger-scale production, in-situ monitoring techniques such as Fourier-Transform Infrared Spectroscopy (FTIR) or Raman spectroscopy can be implemented to track the reaction progress in real-time without the need for sampling.

Q5: What is the expected stereochemistry of the product?

A5: The Bucherer-Bergs reaction typically leads to the thermodynamically more stable stereoisomer.[1] For spirocyclic hydantoins, this generally means the bulkier substituents will be in a less sterically hindered position. However, the exact stereochemical outcome can be influenced by the reaction conditions.

References

  • Corrêa, A. G., et al. "Ugi Four-component Reaction (U-4CR) Under Green Conditions Designed for Undergraduate Organic Chemistry Laboratories.
  • Simůnek, P., and M. Ferles. "The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity." Molecules, vol. 16, no. 12, 2011, pp. 9871-9905, [Link].

  • Sarges, R., et al. "Spiro Hydantoin Aldose Reductase Inhibitors Derived from 8-Aza-4-chromanones." Journal of Medicinal Chemistry, vol. 33, no. 7, 1990, pp. 1859-1865, [Link].

  • Al-Ghorbani, M., et al. "Multicomponent Synthesis of Hydantoins via Bucherer–Bergs Reaction." Journal of Synthetic Chemistry, vol. 3, no. 2, 2024, pp. 10-17, [Link].

  • "Bucherer–Bergs reaction." Wikipedia, [Link].

  • "Hydantoin synthesis." Organic Chemistry Portal, [Link].

  • Gwarda, R., et al. "Design, Synthesis, and In Vitro Antiproliferative Activity of Hydantoin and Purine Derivatives with the 4-Acetylphenylpiperazinylalkyl Moiety." Molecules, vol. 26, no. 1, 2021, p. 123, [Link].

  • Lévesque, F., and P. J. Seeberger. "Synthesis of hydantoins and thiohydantoins spiro-fused to pyrrolidines: druglike molecules based on the 2-arylethyl amine scaffold." Journal of Organic Chemistry, vol. 77, no. 1, 2012, pp. 502-11, [Link].

  • "Spiro Hydantoins Can Reverse the Action of Positive Allosteric Modulators on GABAARs." ChemRxiv, 2022, [Link].

  • Yamada, K., et al. "Synthesis of optically active spirohydantoins by asymmetric induction. Hydantoin formation from amino nitriles and chlorosulfonyl isocyanates." The Journal of Organic Chemistry, vol. 47, no. 20, 1982, pp. 3873–3877, [Link].

  • Glasnov, T. N., and C. O. Kappe. "Continuous Synthesis of Hydantoins: Intensifying the Bucherer–Bergs Reaction." Synlett, vol. 26, no. 15, 2015, pp. 2143-2147, [Link].

  • "Exploring Synthetic Routes to 6-Functionalized 4-Azaspiro[2.3]hexanes." ChemRxiv, 2023, [Link].

Sources

Troubleshooting

Technical Support Center: Modifying Experimental Protocols for 4-(3-Oxo-1,4-diazaspiro[4.4]nonan-2-yl)benzonitrile

Welcome to the technical support center for the synthesis and modification of experimental protocols for 4-(3-Oxo-1,4-diazaspiro[4.4]nonan-2-yl)benzonitrile. This guide is designed for researchers, scientists, and drug d...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis and modification of experimental protocols for 4-(3-Oxo-1,4-diazaspiro[4.4]nonan-2-yl)benzonitrile. This guide is designed for researchers, scientists, and drug development professionals. As a Senior Application Scientist, my goal is to provide not just procedural steps, but the underlying logic and causality to empower you to troubleshoot and optimize your experiments effectively. The spirocyclic hydantoin core of this molecule presents unique synthetic challenges and opportunities, making a robust understanding of the reaction mechanisms critical for success.

This document provides two robust, well-established multicomponent reaction strategies that can be adapted for the synthesis of the target compound: a Modified Bucherer-Bergs Reaction and a Ugi Four-Component Reaction (U-4CR) with a subsequent cyclization step. We will delve into detailed protocols, common pitfalls, and optimization strategies for each.

Proposed Synthetic Pathways & Core Concepts

The synthesis of a spiro-hydantoin like 4-(3-Oxo-1,4-diazaspiro[4.4]nonan-2-yl)benzonitrile is efficiently approached through multicomponent reactions (MCRs), which allow for the construction of complex molecules in a single step from multiple starting materials. This approach is atom-economical and often simplifies purification processes.

Method 1: Modified Bucherer-Bergs Reaction

The Bucherer-Bergs reaction is a classic and reliable method for synthesizing 5,5-disubstituted hydantoins from a ketone or aldehyde, a cyanide source (like KCN or NaCN), and ammonium carbonate.[1][2][3][4] The reaction proceeds through the in-situ formation of an α-aminonitrile intermediate, which then undergoes cyclization. For our target molecule, we adapt this by using a primary amine that carries the desired benzonitrile moiety, which gets incorporated into the hydantoin ring at the N-1 position.

Bucherer_Bergs_Pathway Cyclopentanone Cyclopentanone Aminonitrile α-Aminonitrile Intermediate Cyclopentanone->Aminonitrile Step 1: Formation of α-Aminonitrile KCN KCN / NaCN KCN->Aminonitrile Step 1: Formation of α-Aminonitrile Amine 4-(Aminomethyl)benzonitrile Amine->Aminonitrile Step 1: Formation of α-Aminonitrile Carbonate (NH₄)₂CO₃ or CO₂ Carbonate->Aminonitrile Step 1: Formation of α-Aminonitrile Isocyanate Isocyanate Intermediate Aminonitrile->Isocyanate Step 2: Reaction with CO₂ (from (NH₄)₂CO₃) Product 4-(3-Oxo-1,4-diazaspiro[4.4]nonan-2-yl)benzonitrile Isocyanate->Product Step 3: Intramolecular Cyclization (Lactamization) Ugi_Pathway Cyclopentanone Cyclopentanone (Ketone) UgiAdduct Acyclic Ugi Product (α-Acylamino Amide) Cyclopentanone->UgiAdduct Ugi 4-Component Condensation Ammonia Ammonia (Amine) Ammonia->UgiAdduct Ugi 4-Component Condensation FormicAcid Formic Acid (Carboxylic Acid) FormicAcid->UgiAdduct Ugi 4-Component Condensation Isocyanide 4-Cyanophenyl Isocyanide (Isocyanide) Isocyanide->UgiAdduct Ugi 4-Component Condensation Product 4-(3-Oxo-1,4-diazaspiro[4.4]nonan-2-yl)benzonitrile UgiAdduct->Product Post-Ugi Intramolecular Cyclization (e.g., Acid/Base Catalysis)

Caption: Ugi 4-Component Reaction and cyclization pathway.

Detailed Experimental Protocols

The following are starting-point protocols. As with any synthesis, optimization of temperature, concentration, and reaction time for your specific laboratory conditions is encouraged.

Protocol 1: Modified Bucherer-Bergs Synthesis

Reactant Preparation:

  • To a sealed pressure vessel, add cyclopentanone (1.0 equiv), 4-(aminomethyl)benzonitrile (1.0 equiv), and potassium cyanide (1.1 equiv).

  • Add a solvent mixture of ethanol and water (e.g., 1:1 v/v). The reaction is often performed at a concentration of 0.5-1.0 M.

  • Add ammonium carbonate (2.0-3.0 equiv).

Reaction Execution:

  • Seal the vessel and heat the mixture to 80-120 °C with vigorous stirring. The autogenous pressure will increase, so ensure your vessel is rated for the conditions.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) over 12-48 hours.

Work-up and Purification:

  • Cool the reaction vessel to room temperature and then to 0 °C in an ice bath before carefully venting.

  • The product may precipitate from the solution upon cooling. If so, collect the solid by filtration.

  • If no precipitate forms, dilute the mixture with water and extract with an organic solvent such as ethyl acetate or dichloromethane.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes).

Protocol 2: Ugi Reaction & Cyclization

Part A: Ugi Four-Component Reaction

  • In a round-bottom flask, dissolve 4-cyanophenyl isocyanide (1.0 equiv) in methanol or 2,2,2-trifluoroethanol (TFE) (0.5-1.0 M).

  • Add cyclopentanone (1.1 equiv) and formic acid (1.0 equiv).

  • Add a solution of ammonia in methanol (7N, 1.2 equiv) dropwise at room temperature.

  • Stir the reaction mixture at room temperature for 24-72 hours. Monitor for the consumption of the isocyanide (disappearance of its characteristic IR stretch around 2150 cm⁻¹) and formation of the Ugi adduct by TLC or LC-MS.

  • Once complete, remove the solvent under reduced pressure to yield the crude acyclic Ugi product.

Part B: Intramolecular Cyclization

  • Dissolve the crude Ugi product in a suitable solvent like toluene or dioxane.

  • Add a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid, 0.1 equiv) or base (e.g., sodium methoxide, 0.1 equiv) to promote cyclization.

  • Heat the mixture to reflux (80-110 °C) and monitor the conversion of the acyclic precursor to the cyclic lactam by TLC or LC-MS.

  • Upon completion, cool the reaction, neutralize the catalyst (e.g., with saturated NaHCO₃ for acid catalysis), and perform an aqueous workup as described in Protocol 1.

  • Purify the final product using column chromatography or recrystallization.

Troubleshooting Guides & FAQs

This section addresses common issues in the synthesis of spiro-hydantoins and related diazaspirocycles.

Problem / Question Potential Cause(s) Recommended Solution(s) & Scientific Rationale
Q1: My Bucherer-Bergs reaction has stalled or shows very low conversion. 1. Insufficient temperature/pressure.2. Reactant stoichiometry is off.3. Poor solubility of starting materials.1. Increase Temperature: The reaction often requires elevated temperatures (100-120 °C) to drive the equilibria towards product formation. Using a sealed vessel is crucial to maintain pressure and prevent the loss of volatile components like ammonia.<[5]br>2. Check Stoichiometry: An excess of ammonium carbonate is often necessary to provide both the ammonia and carbon dioxide required for the reaction. Ensure the cyanide source is at least stoichiometric.3. Solvent System: Adjust the ethanol/water ratio to improve the solubility of all reactants. A co-solvent like DMF can sometimes be beneficial.
Q2: I am isolating the uncyclized α-aminonitrile instead of the final hydantoin. 1. Reaction temperature is too low.2. Insufficient carbon dioxide source.3. Reaction time is too short.1. Increase Temperature: The final cyclization (lactamization) step is often the most energy-intensive part of the sequence. Re-subjecting the isolated aminonitrile to the reaction conditions, perhaps at a higher temperature, can drive the reaction to completion.2. Ensure CO₂ Source: Ammonium carbonate decomposes upon heating to provide ammonia and carbon dioxide. Ensure a sufficient excess is used. Alternatively, the reaction can be run under an atmosphere of CO₂.
Q3: My Ugi reaction is not working. The isocyanide is not being consumed. 1. Inactive amine/imine formation.2. Unstable isocyanide.3. Steric hindrance.1. Promote Imine Formation: The first step of the Ugi reaction is the formation of an imine between the ketone and the amine. [6]This can be slow. Using a more concentrated solution of ammonia or adding a dehydrating agent like molecular sieves can help. TFE is often a superior solvent to methanol for this reason.2. Isocyanide Quality: Isocyanides can be unstable. Ensure it is pure and has been stored properly. Aryl isocyanides are generally more stable than alkyl ones.3. Component Choice: Cyclopentanone is generally reactive enough. If you were using a more hindered ketone, this could be a significant issue.
Q4: The post-Ugi cyclization step is low-yielding, or I get multiple products. 1. Incorrect catalyst for cyclization.2. Competing side reactions (e.g., hydrolysis).3. The acyclic precursor is sterically hindered.1. Screen Catalysts: The cyclization can be either acid- or base-catalyzed. Systematically screen both types (e.g., p-TsOH, HCl vs. NaH, NaOMe) to find the optimal conditions. The mechanism involves nucleophilic attack of a nitrogen onto an amide carbonyl, which can be promoted by either activating the carbonyl (acid) or deprotonating the nucleophile (base).2. Anhydrous Conditions: Ensure the cyclization step is performed under anhydrous conditions to prevent hydrolysis of the amide or other functional groups.3. Increase Temperature: Higher temperatures may be required to overcome the activation energy for the ring-closing step.
Q5: How can I best purify the final product? It seems very polar. The product contains a lactam and a nitrile group, making it relatively polar.Chromatography: Use a polar mobile phase for column chromatography, such as a gradient of methanol in dichloromethane (0-10% MeOH in DCM) or ethyl acetate/heptane with a higher percentage of ethyl acetate.Recrystallization: Screen solvents like ethanol, isopropanol, acetonitrile, or mixtures with water for recrystallization. This can be a highly effective method for obtaining analytically pure material.
Q6: What are the critical safety precautions for these reactions? Both proposed syntheses involve highly toxic reagents.Potassium/Sodium Cyanide (KCN/NaCN): Extremely toxic. ALWAYS handle in a certified chemical fume hood. Do not allow it to come into contact with acid, as this will generate highly toxic hydrogen cyanide (HCN) gas. Have a cyanide antidote kit available and be trained in its use.Isocyanides: Possess a powerful and unpleasant odor and are toxic. Handle exclusively in a fume hood.

References

  • Ji, X., et al. (2009). 3-Mesityl-2-oxo-1-oxaspiro[4.4]non-3-en-4-yl benzoate. Acta Crystallographica Section E: Structure Reports Online, 66(1), o1624. Available at: [Link]

  • El-Faham, A., et al. (2018). 4-(8-Propyl-2,4-dithioxo-1,3-diazaspiro[4.5]decan-3-yl)spiro[1,5-dihydro-1,5-benzodiazepine-2,3′-indoline]-2′-one). Molbank, 2018(4), M1023. Available at: [Link]

  • PubChem. 3-(3-oxo-2H-2,4-benzodiazepin-4-yl)benzonitrile. PubChem Compound Summary for CID 151039011. Available at: [Link]

  • Organic Chemistry Portal. Passerini Reaction. Organic Chemistry Portal. Available at: [Link]

  • JoVE. (2023). Solid-Phase Synthesis Of [4.4] Spirocyclic Oximes l Protocol Preview. YouTube. Available at: [Link]

  • Shaabani, A., et al. (2024). One-pot three-component synthesis of azaspirononatriene derivatives. Scientific Reports, 14(1), 9453. Available at: [Link]

  • ResearchGate. (2025). Synthesis of Azaspiro[4.4]nonanes as Key Structures of Several Bioactive Natural Products. ResearchGate. Available at: [Link]

  • Li, Y., et al. (2023). Electrochemical Post-Ugi Cyclization for the Synthesis of Highly Functionalized Spirolactams. The Journal of Organic Chemistry, 88(19), 13633–13644. Available at: [Link]

  • PubChem. 4'-((2-Butyl-4-oxo-1,3-diazaspiro(4.4)non-1-ene-3-yl)methyl)(1,1'-biphenyl)-2-carbonitrile. PubChem Compound Summary for CID 9843116. Available at: [Link]

  • ResearchGate. (2025). Novel synthesis of 1,6,7,9-tetrasubstituted 8-oxo-1-azaspiro[4.4]nonanes. ResearchGate. Available at: [Link]

  • Vitaku, E., et al. (2014). Synthetic Routes to Approved Drugs Containing a Spirocycle. Journal of Medicinal Chemistry, 57(23), 9789–9815. Available at: [Link]

  • Ji, X., et al. (2009). 3-Mesityl-2-oxo-1-oxaspiro[4.4]non-3-en-4-yl 4-chlorobenzoate. Acta Crystallographica Section E: Structure Reports Online, 65(4), o705. Available at: [Link]

  • Dömling, A. (2002). The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity. Molecular Diversity, 6(1), 1–2. Available at: [Link]

  • JoVE. (2020). Cytotoxicity Assessment of Spirocyclic Oximes. Journal of Visualized Experiments. Available at: [Link]

  • Mrozek-Wilczkiewicz, A., et al. (2017). Synthesis and Characterization of Novel 2-Alkyl-1,3,4-Oxadiazoles Containing a Phenylazo Group. Molecules, 22(10), 1642. Available at: [Link]

  • Banfi, L., & Riva, R. (2021). The 100 facets of the Passerini reaction. Organic & Biomolecular Chemistry, 19(44), 9572–9593. Available at: [Link]

  • PubChem. 2-Azaspiro[4.4]nonan-3-one. PubChem Compound Summary for CID 637594. Available at: [Link]

  • Torres, R. R. (Ed.). (2022).
  • Organic Chemistry Portal. Ugi Reaction. Organic Chemistry Portal. Available at: [Link]

  • Professor Dave Explains. (2021). Passerini Reaction. YouTube. Available at: [Link]

  • Name Reaction. Bucherer-Bergs Reaction. Name Reaction. Available at: [Link]

  • ResearchGate. (2021). Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. ResearchGate. Available at: [Link]

  • Conte, C., et al. (2018). Passerini chemistries for synthesis of polymer pro-drug and polymersome drug delivery nanoparticles. Polymer Chemistry, 9(1), 31–36. Available at: [Link]

  • Li, J., et al. (2024). Recent advances in post Ugi-4CR dearomatizations for constructing spiro heterocycles. Organic Chemistry Frontiers, 11(2), 269–286. Available at: [Link]

  • MDPI. (2021). Bucherer–Bergs Multicomponent Synthesis of Hydantoins. Encyclopedia MDPI. Available at: [Link]

  • Hibi, S., et al. (2012). Discovery of 2-(2-oxo-1-phenyl-5-pyridin-2-yl-1,2-dihydropyridin-3-yl)benzonitrile (perampanel): a novel, noncompetitive α-amino-3-hydroxy-5-methyl-4-isoxazolepropanoic acid (AMPA) receptor antagonist. Journal of Medicinal Chemistry, 55(23), 10584–10600. Available at: [Link]

  • Souldozi, A. (2015). Isocyanide-Based Multicomponent Reactions for the Synthesis of Heterocycles. Molecules, 20(7), 12042–12082. Available at: [Link]

  • Professor Dave Explains. (2021). Ugi Reaction. YouTube. Available at: [Link]

  • Braun, D., et al. (2015). Continuous Synthesis of Hydantoins: Intensifying the Bucherer–Bergs Reaction. Synlett, 26(15), 2153–2157. Available at: [Link]

Sources

Optimization

Technical Support Center: Interpreting Ambiguous Spectral Data of 4-(3-Oxo-1,4-diazaspiro[4.4]nonan-2-yl)benzonitrile

Welcome to the technical support center for the analysis of 4-(3-Oxo-1,4-diazaspiro[4.4]nonan-2-yl)benzonitrile. This guide is designed for researchers, medicinal chemists, and drug development professionals who are work...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the analysis of 4-(3-Oxo-1,4-diazaspiro[4.4]nonan-2-yl)benzonitrile. This guide is designed for researchers, medicinal chemists, and drug development professionals who are working with this and structurally related compounds. Here, we address common and complex issues that may arise during the interpretation of NMR, IR, and Mass Spectrometry data. Our goal is to provide not just solutions, but a deeper understanding of the underlying chemical principles that give rise to spectral ambiguities.

Introduction to the Molecule and its Spectral Complexity

4-(3-Oxo-1,4-diazaspiro[4.4]nonan-2-yl)benzonitrile is a heterocyclic compound featuring a spirocyclic hydantoin-like core attached to a benzonitrile moiety. This unique architecture presents several challenges in spectral interpretation:

  • Chirality and Diastereotopicity: The spiro carbon (C5) is a chiral center, which renders the adjacent methylene protons of the cyclopentane ring diastereotopic. This results in more complex splitting patterns than might be initially expected.

  • Restricted Rotation: The rigid spirocyclic system can lead to distinct environments for protons and carbons that might otherwise be considered equivalent.

  • Multiple Functional Groups: The presence of a lactam, a nitrile, and an aromatic ring means that IR and NMR spectra will contain signals from each, which can overlap or influence one another.

This guide is structured in a question-and-answer format to directly address the specific problems you may encounter.

Frequently Asked Questions (FAQs) and Troubleshooting Guides

Part 1: ¹H and ¹³C NMR Spectroscopy

Question 1: Why does the cyclopentane portion of my ¹H NMR spectrum show more complex multiplets than the expected simple triplets and quartets?

Answer: This is a classic case of diastereotopicity, a common feature in chiral molecules, including spirocyclic systems.

  • Causality: The spiro carbon atom (C5) is a stereocenter. As a result, the two protons on each methylene group of the cyclopentane ring are no longer chemically equivalent. One proton is cis to the benzonitrile group, and the other is trans, placing them in different magnetic environments.[1] These non-equivalent protons are called diastereotopic protons.

  • What to Expect:

    • Instead of a simple triplet for a -CH₂- group adjacent to another -CH₂-, you will likely see a pair of complex multiplets, often appearing as a doublet of doublets or even more complex patterns for each proton.

    • These diastereotopic protons will couple to each other (geminal coupling) and to the protons on adjacent carbons (vicinal coupling), leading to the observed complexity.

  • Troubleshooting Workflow:

    • Acquire a Higher Field Spectrum: Increasing the magnetic field strength (e.g., from 300 MHz to 600 MHz) can increase the dispersion of these multiplets, making them easier to interpret.

    • Run a COSY Experiment: A COSY (Correlation Spectroscopy) experiment will show correlations between protons that are coupled to each other. This is invaluable for tracing the connectivity within the cyclopentane ring and confirming which protons are coupling to one another.[2]

    • Simulate the Spectrum: If you can extract the chemical shifts and coupling constants, using simulation software can confirm if your assignments correctly reproduce the observed splitting pattern.

Question 2: The proton signal for the N-H of the lactam is very broad or has disappeared entirely. Is my sample degrading?

Answer: This is a common phenomenon for N-H protons and is usually not an indication of sample degradation. Several factors can cause this:

  • Causality:

    • Quadrupolar Broadening: The ¹⁴N nucleus has a quadrupole moment, which can cause rapid relaxation of the attached proton, leading to a broad signal.

    • Chemical Exchange: The N-H proton can undergo chemical exchange with trace amounts of water or acid in the NMR solvent (e.g., CDCl₃). If the rate of this exchange is on the NMR timescale, the signal will broaden and can even disappear into the baseline.

  • Troubleshooting and Confirmatory Experiments:

    • D₂O Exchange: Add a drop of deuterium oxide (D₂O) to your NMR tube, shake vigorously, and re-acquire the spectrum. The N-H proton will exchange with deuterium, and the signal will disappear. This is a definitive test for an exchangeable proton (N-H or O-H).

    • Use a Dry Solvent: Ensure your deuterated solvent is anhydrous. Using a freshly opened ampule or storing the solvent over molecular sieves can minimize water content and sharpen the N-H signal.

    • Variable Temperature (VT) NMR: Acquiring the spectrum at a lower temperature can slow down the rate of chemical exchange, often resulting in a sharper N-H signal. Conversely, increasing the temperature may also sharpen the signal if it coalesces the exchange peaks.

Question 3: I am having trouble assigning the quaternary carbons in the ¹³C NMR spectrum, specifically the spiro carbon and the benzonitrile carbons.

Answer: Quaternary carbons do not have attached protons, so they do not appear in a standard HSQC spectrum and can be weak in a ¹³C spectrum due to longer relaxation times. An HMBC experiment is the key to assigning these carbons.

  • Causality: The HMBC (Heteronuclear Multiple Bond Correlation) experiment detects correlations between protons and carbons that are two or three bonds away. This allows you to "walk" from a known proton signal to a nearby quaternary carbon.

  • Experimental Protocol: Assigning Quaternary Carbons

    • Identify Key Proton Signals:

      • The proton at the C2 position (methine proton).

      • The aromatic protons on the benzonitrile ring.

      • The diastereotopic protons of the cyclopentane ring adjacent to the spiro center.

    • Run an HMBC Experiment: Optimize the experiment to detect correlations over a range of coupling constants (typically 4-10 Hz).

    • Analyze the Correlations:

      • Spiro Carbon (C5): Look for correlations from the C6 and C9 methylene protons of the cyclopentane ring to the spiro carbon. You should also see a correlation from the C2 methine proton.

      • Benzonitrile Quaternary Carbons: The aromatic protons will show HMBC correlations to the nitrile carbon (C≡N) and the carbon attached to the spirocycle (C-ipso). The C2 methine proton will also show a correlation to the C-ipso of the benzonitrile ring.

Logical Workflow for NMR Assignments

G cluster_1d 1D NMR cluster_2d 2D NMR cluster_assign Structure Elucidation H1_NMR ¹H NMR (Proton Environments) HSQC HSQC (Direct ¹J C-H correlations) H1_NMR->HSQC Assign protonated carbons COSY COSY (H-H Couplings) H1_NMR->COSY Build proton spin systems C13_NMR ¹³C NMR / DEPT (Carbon Types: CH₃, CH₂, CH, Cq) C13_NMR->HSQC HMBC HMBC (Long-range ²J,³J C-H correlations) HSQC->HMBC Use assigned protons as starting points Fragments Assemble Fragments COSY->Fragments Quat_Assign Assign Quaternary Carbons & Heteroatoms HMBC->Quat_Assign Connect fragments Final_Structure Final Structure Confirmation Fragments->Final_Structure Quat_Assign->Final_Structure

Caption: A typical workflow for structure elucidation using 2D NMR.

Part 2: Infrared (IR) Spectroscopy

Question 4: My IR spectrum shows two peaks in the carbonyl region (1650-1750 cm⁻¹). Does this indicate an impurity?

Answer: Not necessarily. While an impurity is possible, there are other explanations for multiple carbonyl peaks.

  • Causality:

    • Amide I Band: The C=O stretch of the lactam (a cyclic amide) is expected in the range of 1670-1700 cm⁻¹.[3][4]

    • Overtones or Combination Bands: Sometimes, weaker bands can appear in this region due to overtones or combinations of other fundamental vibrations.

    • Solid-State Effects: If the sample is run as a solid (e.g., KBr pellet or ATR), intermolecular hydrogen bonding between the N-H and C=O groups can lead to different vibrational environments, causing the carbonyl band to split or broaden.

    • Tautomerism: Although less likely for this specific structure, related diazaspiro compounds can exhibit tautomerism, which could give rise to a different carbonyl environment.[5]

  • Troubleshooting Protocol:

    • Check the Nitrile Peak: First, confirm the presence of a sharp, medium-intensity peak around 2220-2260 cm⁻¹ for the C≡N stretch of the benzonitrile group.[6][7] Its presence confirms the core structure is likely intact.

    • Run in Solution: Dissolve the sample in a non-polar solvent like chloroform (CHCl₃) and re-run the IR spectrum. If the multiple carbonyl peaks coalesce into a single, sharper band, this suggests that solid-state effects like hydrogen bonding were the cause.

    • Correlate with NMR/MS: Use NMR and Mass Spectrometry to confirm the purity of the sample. If these techniques show a single, pure compound, the extra IR peak is likely a spectral artifact rather than an impurity.

Expected IR Absorption Frequencies

Functional GroupExpected Wavenumber (cm⁻¹)IntensityNotes
N-H Stretch (Lactam)3200 - 3400MediumCan be broad due to hydrogen bonding.
Aromatic C-H Stretch3000 - 3100MediumPeaks just above 3000 cm⁻¹ are characteristic of sp² C-H bonds.
Aliphatic C-H Stretch2850 - 2960MediumFrom the cyclopentane ring.
Nitrile (C≡N) Stretch2220 - 2260Medium, SharpA very characteristic and reliable peak.[6][7]
Carbonyl (C=O) Stretch (Lactam)1670 - 1700StrongPosition is sensitive to ring strain and H-bonding.[3][4]
Aromatic C=C Bending1450 - 1600MediumA series of peaks characteristic of the benzene ring.
Part 3: Mass Spectrometry (MS)

Question 5: I am not seeing the expected molecular ion peak (M⁺) in my EI-MS spectrum. How can I confirm the molecular weight?

Answer: The absence of a molecular ion in Electron Ionization Mass Spectrometry (EI-MS) is common for molecules that are prone to fragmentation.

  • Causality: EI is a high-energy ionization technique that can cause the newly formed molecular ion to be unstable and immediately fragment. Spiro-hydantoin structures are known to undergo characteristic cleavages.[8]

  • Troubleshooting and Alternative Methods:

    • Use a Soft Ionization Technique: Re-run the analysis using a "soft" ionization method like Electrospray Ionization (ESI) or Chemical Ionization (CI). These techniques impart less energy to the molecule, making the protonated molecule [M+H]⁺ or other adducts much more likely to be observed.

    • Look for Characteristic Fragments: Even in EI-MS, the fragmentation pattern is a valuable fingerprint. For this molecule, expect to see fragments corresponding to:

      • Loss of the benzonitrile group.

      • Cleavage across the hydantoin ring.

      • Loss of ethene from the cyclopentane ring after initial ring-opening.[9]

Predicted Fragmentation Pathway (ESI-MS/MS)

G M_H [M+H]⁺ (Protonated Molecule) Frag1 Loss of CO (from Lactam) M_H->Frag1 Frag2 Benzonitrile Cation M_H->Frag2 Cleavage of C2-C(ipso) bond Frag3 Spirocycle Fragment M_H->Frag3 Cleavage of C2-C(ipso) bond Frag4 Loss of HCN (from Benzonitrile) Frag2->Frag4

Caption: Plausible fragmentation pathways in ESI-MS/MS.

Part 4: Potential Impurities

Question 6: My spectral data suggests the presence of an impurity. What are the likely side-products from the synthesis?

Answer: The synthesis of spiro-hydantoins, often via a Bucherer-Bergs or a related multi-component reaction, can lead to several predictable impurities.[6][10]

  • Potential Impurities:

    • Unreacted Starting Materials: Such as 4-formylbenzonitrile (or a derivative) and cyclopentanone. Check for characteristic aldehyde proton signals (~9-10 ppm) in the ¹H NMR.

    • Intermediate α-Amino Nitrile: The intermediate formed before the final cyclization with carbonate may persist if the reaction is incomplete. This would lack the lactam carbonyl group.

    • Hydrolyzed Products: The nitrile group could be hydrolyzed to a carboxylic acid or amide, or the lactam ring could be opened. Look for a broad O-H signal in the ¹H NMR and a shift in the carbonyl peak in the IR spectrum.

  • Self-Validating Protocol to Check for Impurities:

    • High-Resolution Mass Spectrometry (HRMS): Obtain an accurate mass measurement. This can confirm the elemental composition of the main peak and any minor components.

    • LC-MS Analysis: Couple liquid chromatography with mass spectrometry. This will physically separate the components of your sample and provide a mass spectrum for each, making it easy to identify the molecular weights of impurities.

    • Purity Assessment by NMR: Integrate the peaks in the ¹H NMR spectrum. Compare the integration of peaks corresponding to your product with any unidentified signals to quantify the level of impurity.

References

  • Sarges, R., et al. (1990). Spiro Hydantoin Aldose Reductase Inhibitors Derived from 8-Aza-4-chromanones. Journal of Medicinal Chemistry, 33(7), 1859-1865. [Link]

  • Master Organic Chemistry. (2022). Diastereotopic Protons in 1H NMR Spectroscopy: Examples. [Link]

  • JEOL. Structural Analysis of Organic Compound Using 2D - NMR Spectrum. [Link]

  • Theobald, M. A., et al. (2010). Mass spectrometry of hydantoin-derived selective androgen receptor modulators. Journal of Mass Spectrometry, 45(6), 647-657. [Link]

  • University of Colorado Boulder, Department of Chemistry. Carbonyl - compounds - IR - spectroscopy. [Link]

  • Ware, E. (1950). The Chemistry of the Hydantoins. Chemical Reviews, 46(3), 403-470. (Note: While a specific modern paper on Bucherer-Bergs impurities is not cited, this review covers the fundamental reaction chemistry).
  • Smith, B. C. (2019). Organic Nitrogen Compounds IV: Nitriles. Spectroscopy Online. [Link]

  • Kolehmainen, E., et al. (2006). Tautomerism of 2-(pyridine-2-yl)-1,3-diazaspiro[4.4]non-1-en-4-one. Magnetic Resonance in Chemistry, 44(6), 624-629. [Link]

  • Master Organic Chemistry. (2022). Diastereotopic Protons In Cyclic Molecules. [Link]

  • LibreTexts Chemistry. (2020). 15.10: Amides and Lactams - Infrared Spectroscopy. [Link]

  • Doc Brown's Chemistry. Mass spectrum of cyclopentane. [Link]

  • JoVE. (2024). Mass Spectrometry: Cycloalkane Fragmentation. [Link]

  • University of Rochester, Department of Chemistry. Troubleshooting 1H NMR Spectroscopy. [Link]

  • SDSU NMR Facility. Common 2D (COSY, HSQC, HMBC). [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Structural Elucidation of 4-(3-Oxo-1,4-diazaspiro[4.4]nonan-2-yl)benzonitrile

For Researchers, Scientists, and Drug Development Professionals In the landscape of modern drug discovery and development, the unambiguous determination of a molecule's three-dimensional structure is a cornerstone of suc...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery and development, the unambiguous determination of a molecule's three-dimensional structure is a cornerstone of success. The precise arrangement of atoms dictates not only the compound's physicochemical properties but also its biological activity and potential for therapeutic intervention. This guide provides a comprehensive comparison of state-of-the-art analytical techniques for confirming the structure of novel chemical entities, using the spirocyclic compound 4-(3-Oxo-1,4-diazaspiro[4.4]nonan-2-yl)benzonitrile as a case study.

As Senior Application Scientists, our goal is to move beyond mere procedural descriptions. We aim to provide a causal understanding of why certain experimental choices are made, ensuring that the described methodologies are self-validating and grounded in established scientific principles.

The Subject Molecule: A Novel Diazaspiro Compound

The compound 4-(3-Oxo-1,4-diazaspiro[4.4]nonan-2-yl)benzonitrile presents a unique structural challenge. It features a spirocyclic core, where two rings share a single carbon atom, fused to a benzonitrile moiety. The presence of stereocenters, a lactam functionality, and multiple nitrogen atoms necessitates a multi-pronged analytical approach for unequivocal structural confirmation. The synthesis of such spiro-heterocycles often involves multi-component reactions, which can yield a variety of isomers, further emphasizing the need for rigorous structural analysis.[1]

The Analytical Gauntlet: A Multi-Technique Approach

No single technique can definitively elucidate a novel structure in isolation. A synergistic combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and single-crystal X-ray crystallography is considered the gold standard.[2][3][4]

G cluster_synthesis Synthesis & Isolation cluster_analysis Structural Elucidation Workflow cluster_confirmation Final Confirmation Synthesis Chemical Synthesis MS Mass Spectrometry (Molecular Weight & Formula) Synthesis->MS NMR NMR Spectroscopy (Connectivity & Stereochemistry) MS->NMR Xray X-ray Crystallography (Absolute 3D Structure) NMR->Xray Structure Confirmed Structure of 4-(3-Oxo-1,4-diazaspiro[4.4]nonan-2-yl)benzonitrile Xray->Structure

Caption: Workflow for the structural confirmation of a novel compound.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton

NMR spectroscopy is the cornerstone of structural elucidation for organic molecules in solution.[4] It provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule. For a compound like 4-(3-Oxo-1,4-diazaspiro[4.4]nonan-2-yl)benzonitrile, a suite of NMR experiments is indispensable.[2][5]

Experimental Protocol: A Step-by-Step Guide to NMR Analysis
  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical to ensure solubility and minimize signal overlap with the analyte.

  • 1D NMR (¹H and ¹³C):

    • ¹H NMR: This experiment identifies the number and types of protons in the molecule. For our target compound, we expect to see distinct signals for the aromatic protons of the benzonitrile group, the protons on the cyclopentane ring, and the methylene protons of the lactam ring. The integration of these signals will correspond to the number of protons in each environment.

    • ¹³C NMR & DEPT-135: The ¹³C NMR spectrum reveals the number of unique carbon environments. A DEPT-135 experiment is then run to differentiate between CH, CH₂, and CH₃ groups, which is crucial for assigning the carbons of the spirocyclic system.

  • 2D NMR (COSY, HSQC, HMBC):

    • COSY (Correlation Spectroscopy): This experiment establishes proton-proton coupling networks, allowing for the identification of adjacent protons. This is key to tracing the connectivity within the cyclopentane and lactam rings.

    • HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded protons and carbons, enabling the unambiguous assignment of carbon signals based on their attached protons.

    • HMBC (Heteronuclear Multiple Bond Correlation): This powerful experiment reveals long-range (2-3 bond) correlations between protons and carbons. It is instrumental in connecting the different fragments of the molecule, for instance, linking the benzonitrile ring to the spirocyclic core.

Expected NMR Data for 4-(3-Oxo-1,4-diazaspiro[4.4]nonan-2-yl)benzonitrile (Hypothetical)
Technique Expected Observations Structural Insights
¹H NMR Aromatic signals (AA'BB' system, ~7.5-7.8 ppm), signals for CH and CH₂ groups in the aliphatic region.Confirms the presence of the p-substituted benzonitrile and the spirocyclic core.
¹³C NMR Aromatic carbons, a nitrile carbon (~118 ppm), a carbonyl carbon (~170 ppm), a spiro carbon, and other aliphatic carbons.Provides a carbon count and identifies key functional groups.
COSY Correlations between protons on the cyclopentane and lactam rings.Establishes the connectivity within the individual rings of the spiro system.
HSQC Direct correlation of proton and carbon signals for all C-H bonds.Unambiguously assigns carbon signals.
HMBC Correlation from the proton at C2 to the carbonyl carbon (C3) and the carbons of the benzonitrile ring.Confirms the attachment of the benzonitrile group to the C2 position of the diazaspiro core.

II. Mass Spectrometry (MS): The Molecular Weighing Scale

Mass spectrometry provides the exact molecular weight of a compound and can help determine its elemental composition through high-resolution measurements.[6] For novel compounds, this is a critical first step in confirming the proposed structure.

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)
  • Ionization: Electrospray ionization (ESI) is a soft ionization technique well-suited for polar molecules like our target compound, minimizing fragmentation and preserving the molecular ion.[7]

  • Mass Analysis: A high-resolution mass analyzer, such as a Time-of-Flight (TOF) or Orbitrap, is used to measure the mass-to-charge ratio (m/z) of the molecular ion with high accuracy (typically < 5 ppm).

  • Data Analysis: The measured exact mass is used to calculate the elemental composition, which is then compared to the theoretical composition of 4-(3-Oxo-1,4-diazaspiro[4.4]nonan-2-yl)benzonitrile (C₁₄H₁₅N₃O).

Expected HRMS Data
Parameter Expected Value
Molecular Formula C₁₄H₁₅N₃O
Theoretical Exact Mass 241.1215
Observed m/z ([M+H]⁺) ~242.1288

III. Single-Crystal X-ray Crystallography: The Definitive 3D Structure

While NMR and MS provide compelling evidence for the structure, single-crystal X-ray crystallography offers the ultimate, unambiguous proof by determining the precise three-dimensional arrangement of atoms in the solid state.[8][9][10]

G cluster_crystal Crystallography Workflow Crystal_Growth Single Crystal Growth Data_Collection X-ray Diffraction Data Collection Crystal_Growth->Data_Collection Structure_Solution Structure Solution & Refinement Data_Collection->Structure_Solution Final_Structure Final 3D Structure Structure_Solution->Final_Structure

Caption: The process of determining a molecule's 3D structure via X-ray crystallography.

Experimental Protocol: From Powder to Picture
  • Crystal Growth: This is often the most challenging step. High-purity compound is dissolved in a suitable solvent or solvent mixture, and single crystals are grown through slow evaporation, vapor diffusion, or cooling.

  • Data Collection: A suitable single crystal is mounted on a diffractometer. The crystal is irradiated with monochromatic X-rays, and the diffraction pattern is collected as the crystal is rotated.

  • Structure Solution and Refinement: The diffraction data is used to solve the crystal structure, typically using direct methods. The initial structural model is then refined to obtain the final, precise atomic coordinates.

Anticipated Structural Insights from X-ray Crystallography
  • Unambiguous Connectivity: Confirms the bonding arrangement, including the spirocyclic junction.

  • Stereochemistry: Determines the relative and absolute stereochemistry of all chiral centers.

  • Conformation: Reveals the preferred conformation of the rings in the solid state.

  • Intermolecular Interactions: Provides insights into how the molecules pack in the crystal lattice, including any hydrogen bonding involving the lactam N-H and carbonyl oxygen.

Comparison of Analytical Techniques

Technique Information Provided Advantages Limitations
NMR Spectroscopy Connectivity, stereochemistry, solution-state conformation.Non-destructive, provides detailed structural information in solution.Requires relatively large amounts of pure sample, can be complex to interpret.
Mass Spectrometry Molecular weight, elemental composition.High sensitivity, requires very small amounts of sample.Provides limited information on connectivity and stereochemistry.
X-ray Crystallography Unambiguous 3D structure in the solid state.Provides the most definitive structural proof.Requires a suitable single crystal, which can be difficult to obtain. The solid-state structure may not be the same as in solution.

Conclusion

The structural confirmation of a novel molecule like 4-(3-Oxo-1,4-diazaspiro[4.4]nonan-2-yl)benzonitrile is a rigorous process that relies on the synergistic application of multiple analytical techniques. While NMR spectroscopy provides the foundational map of atomic connectivity and stereochemistry in solution, and mass spectrometry confirms the molecular formula, single-crystal X-ray crystallography delivers the definitive, high-resolution three-dimensional structure. By integrating the data from these powerful methods, researchers can proceed with confidence in their drug discovery and development endeavors, knowing that the molecular architecture of their lead compounds is firmly established.

References

  • Ji, Z., et al. (2009). Synthesis and insecticidal activity of 3-(2,4,6-trimethylphenyl)-1-oxaspiro[11][11]non-3-en-2,4-dione derivatives. Huaxue Shiji, 31(5), 441-443.

  • Dineva, A., & Stoyanov, N. (2021). 4-(8-Propyl-2,4-dithioxo-1,3-diazaspiro[4.5]decan-3-yl)spiro[1,5-dihydro-1,5-benzodiazepine-2,3′-indoline]-2′-one). Molbank, 2021(4), M1295. [Link]

  • PubChem. (n.d.). 4'-((2-Butyl-4-oxo-1,3-diazaspiro(4.4)non-1-ene-3-yl)methyl)(1,1'-biphenyl)-2-carbonitrile. National Center for Biotechnology Information. [Link]

  • PubChem. (n.d.). 3-(3-oxo-2H-2,4-benzodiazepin-4-yl)benzonitrile. National Center for Biotechnology Information. [Link]

  • The Royal Society of Chemistry. (2011). ESI-MS/MS fragmentation mechanism proposed for the protonated molecules (m/z 299) of 18 and 19. [Link]

  • Fesik, S. W., et al. (2014). Privileged heterocycles: bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds. MedChemComm, 5(9), 1245-1256. [Link]

  • Shaabani, A., et al. (2023). One-pot three-component synthesis of azaspirononatriene derivatives. Scientific Reports, 13(1), 1-11. [Link]

  • Wang, X., et al. (2019). Formal [3+2] Cycloaddition Between in situ Formed 1,4-Benzodiazepin-2-One-Based Azomethine Ylides and Azodicarboxylic Acid Derivatives: Diastereoselective Synthesis of Spiro-1,4-Benzodiazepin-2-Ones. Asian Journal of Organic Chemistry, 8(10), 1846-1850. [Link]

  • PubChem. (n.d.). 4-(4-Oxo-1,4-dihydroquinazolin-2-yl)benzonitrile. National Center for Biotechnology Information. [Link]

  • L-C. Valer, et al. (2017). The 5-azoniaspiro[4.4]nonyl group for improved MS peptide analysis: A novel non-fragmenting ionization tag for mass spectrometric sensitive sequencing of peptides. Journal of Mass Spectrometry, 52(9), 567-576. [Link]

  • Al-Said, N. H. (2007). Novel synthesis of 1,6,7,9-tetrasubstituted 8-oxo-1-azaspiro[4.4]nonanes. Molecules, 12(8), 1836-1844. [Link]

  • ResearchGate. (n.d.). Determination of the fine structure of the spiro-carboheterocycle using NMR spectroscopy and X-ray diffraction analysis. [Link]

  • Arkat USA. (n.d.). Mass spectrometry of N-[5,5-dimethyl-2(5H)-thienyliden]amines and N-(1-thiaspiro[4.5]dec-3-en-2-yliden)amines. [Link]

  • Madurai Kamaraj University. (n.d.). X-RAY CRYSTALLOGRAPHIC AND SPECTROSCOPIC STUDIES OF NOVEL ORGANIC COMPOUNDS. [Link]

  • Wieczorek, N., et al. (2020). Synthesis and Characterization of Novel 2-Alkyl-1,3,4-Oxadiazoles Containing a Phenylazo Group. Molecules, 25(21), 5038. [Link]

  • Forgacs, E., et al. (2000). NMR spectroscopic analysis of new spiro-piperidylrifamycins. Magnetic Resonance in Chemistry, 38(7), 511-516. [Link]

  • Zhang, X., et al. (2016). Rh-Catalyzed Asymmetric Hydrogenation of Polynitrogen Heterocycle-Substituted Phenylacrylonitriles. Organic Letters, 18(1), 112-115. [Link]

  • MSI Solutions. (n.d.). Publications. [Link]

  • Khan, I., et al. (2015). Synthesis, Molecular Structure and Spectroscopic Investigations of Novel Fluorinated Spiro Heterocycles. Molecules, 20(8), 14838-14856. [Link]

  • ResearchGate. (n.d.). Investigation of 1,1′-disubstituted 4,4′-bipyridinium salts by various mass spectrometry techniques. [Link]

  • American Chemical Society. (2016). Rh-Catalyzed Asymmetric Hydrogenation of Polynitrogen Heterocycle-Substituted Phenylacrylonitriles. Organic Letters. [Link]

  • Aitken, R. A., et al. (2017). X-Ray Structures of Some Heterocyclic Sulfones. Molbank, 2017(3), M947. [Link]

  • AZoLifeSciences. (2023, November 7). NMR Spectroscopy in Structural Analysis of Organic Compounds. [Link]

Sources

Comparative

Validating the Biological Target of 4-(3-Oxo-1,4-diazaspiro[4.4]nonan-2-yl)benzonitrile: A Comparative Guide to Target Engagement

In the landscape of modern drug discovery, the identification of a novel bioactive small molecule represents both a significant opportunity and a critical challenge. The molecule 4-(3-Oxo-1,4-diazaspiro[4.4]nonan-2-yl)be...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, the identification of a novel bioactive small molecule represents both a significant opportunity and a critical challenge. The molecule 4-(3-Oxo-1,4-diazaspiro[4.4]nonan-2-yl)benzonitrile, hereafter designated Cmpd-Spiro , has emerged from initial phenotypic screens as a potent anti-proliferative agent in cancer cell lines. Preliminary data from affinity-based proteomics suggests a potential interaction with the Bromodomain and Extra-Terminal domain (BET) family of proteins, specifically BRD4.

However, a putative hit is merely the starting point. The path from a promising compound to a validated therapeutic lead is paved with rigorous, multi-faceted target validation. This guide provides an in-depth, technically-grounded framework for unequivocally confirming that BRD4 is the bona fide biological target of Cmpd-Spiro. We will dissect and compare orthogonal experimental strategies, moving from direct biophysical interactions to cellular target engagement and downstream functional consequences, providing the robust data package required for program advancement. This is not just a checklist of experiments, but a logical progression designed to build an unassailable scientific argument.

Part 1: The Target Validation Workflow: An Orthogonal Strategy

  • Biophysical Engagement: Does the compound physically bind to the purified target protein?

  • Cellular Target Engagement: Does the compound engage the target protein within its native cellular environment?

  • Functional Correlation: Does target engagement by the compound elicit the expected downstream biological effects, consistent with known target biology?

This workflow ensures that we are not misled by artifacts of in vitro systems and that the compound's cellular activity is a direct consequence of its interaction with the intended target.

G cluster_0 Phase 1: Direct Biophysical Binding cluster_1 Phase 2: Cellular Target Engagement cluster_2 Phase 3: Functional & Phenotypic Correlation A Hypothesis: Cmpd-Spiro binds BRD4 B Thermal Shift Assay (TSA) (Primary Screen) A->B Test direct interaction C Isothermal Titration Calorimetry (ITC) (Gold Standard) B->C Confirm binding & determine thermodynamics D Cellular Thermal Shift Assay (CETSA) C->D Validate engagement in intact cells E NanoBRET™ Assay D->E Orthogonal confirmation & affinity in live cells G Biomarker Modulation (c-Myc Western Blot) E->G Measure downstream pathway effect F Target Knockdown (siRNA/CRISPR) H Anti-Proliferative Assay (CellTiter-Glo®) F->H Compare phenotype of compound vs. genetic KO G->H Correlate biomarker modulation with phenotype I Validated Target: BRD4 engagement by Cmpd-Spiro drives anti-proliferative activity H->I

Caption: Overall workflow for the validation of BRD4 as the target of Cmpd-Spiro.

Part 2: Biophysical Confirmation of Direct Target Binding

The foundational question is whether Cmpd-Spiro physically interacts with BRD4. We employ methods that measure the energetic and thermodynamic consequences of this binding event using purified protein.

Thermal Shift Assay (TSA)

The principle behind TSA is that the binding of a ligand, such as Cmpd-Spiro, to a protein, like BRD4, typically stabilizes the protein's structure. This stabilization results in an increase in the protein's melting temperature (Tₘ). It is a rapid, cost-effective method ideal for initial validation and screening.

Comparative Alternatives:

  • JQ1: A well-characterized, potent pan-BET inhibitor that serves as our positive control.

  • Vehicle (DMSO): Serves as the negative control to establish the baseline Tₘ of BRD4.

Experimental Protocol: Thermal Shift Assay

  • Reagents: Purified recombinant human BRD4 protein (bromodomain 1, BD1), SYPRO™ Orange dye (5000x stock), Cmpd-Spiro (10 mM in DMSO), JQ1 (10 mM in DMSO), Assay Buffer (e.g., 10 mM HEPES pH 7.5, 150 mM NaCl).

  • Preparation: Prepare a master mix containing BRD4 protein (final concentration 2 µM) and SYPRO Orange dye (final concentration 5x) in assay buffer.

  • Compound Addition: Dispense 24 µL of the master mix into each well of a 96-well qPCR plate. Add 1 µL of Cmpd-Spiro, JQ1, or DMSO to the respective wells for a final compound concentration of 10 µM.

  • Thermal Denaturation: Seal the plate and place it in a real-time PCR instrument. Program the instrument to ramp the temperature from 25°C to 95°C at a rate of 0.5°C/minute, acquiring fluorescence data at each interval.

  • Data Analysis: Plot fluorescence intensity versus temperature. The Tₘ is the temperature at the midpoint of the transition in the sigmoidal curve, often determined by calculating the peak of the first derivative. The change in melting temperature (ΔTₘ) is calculated as (Tₘ of compound) - (Tₘ of DMSO).

Expected Data & Interpretation:

Compound (10 µM)Tₘ (°C)ΔTₘ (°C) vs. DMSOInterpretation
Vehicle (DMSO)42.5-Baseline thermal stability
Cmpd-Spiro 48.2 +5.7 Strong stabilization, indicative of direct binding
JQ1 (Positive Control)50.1+7.6Confirms assay validity and protein quality

A significant positive ΔTₘ for Cmpd-Spiro provides strong evidence for direct physical engagement with the BRD4 bromodomain.

Isothermal Titration Calorimetry (ITC) - The Gold Standard

While TSA confirms binding, ITC provides a complete thermodynamic profile of the interaction. It directly measures the heat released or absorbed during the binding event, allowing for the precise determination of the binding affinity (Kᴅ), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS). This level of detail is crucial for understanding the nature of the binding and for structure-activity relationship (SAR) studies.

Comparative Analysis: ITC is considered the gold standard for characterizing binding interactions because it is a label-free, in-solution technique that provides a wealth of thermodynamic data in a single experiment. It is lower throughput and requires more material than TSA, making it ideal for confirming high-value hits.

Expected Data & Interpretation: A successful ITC experiment would yield a Kᴅ value for Cmpd-Spiro in the nanomolar or low micromolar range, comparable to or better than known inhibitors, confirming a high-affinity interaction.

Part 3: Confirming Target Engagement in the Cellular Milieu

Demonstrating that a compound binds a purified protein is necessary but not sufficient. The ultimate test is whether it can engage its target within the complex, crowded environment of a living cell.

Cellular Thermal Shift Assay (CETSA®)

CETSA extends the principle of thermal stabilization to the cellular level. Intact cells are treated with the compound, heated to various temperatures, and then lysed. The amount of soluble target protein remaining at each temperature is quantified, typically by Western blot. A binding compound will stabilize the target protein, keeping it in solution at higher temperatures compared to vehicle-treated cells.

Experimental Protocol: CETSA

  • Cell Treatment: Culture cells (e.g., human AML cell line MOLM-13) to ~80% confluency. Treat cells with Cmpd-Spiro (e.g., 10 µM) or DMSO for 1-2 hours.

  • Thermal Challenge: Harvest, wash, and resuspend the cells in PBS. Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 42°C to 62°C) for 3 minutes using a thermal cycler, followed by immediate cooling.

  • Cell Lysis: Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of liquid nitrogen followed by a 25°C water bath).

  • Fractionation: Separate the soluble fraction (containing non-denatured proteins) from the precipitated fraction by centrifugation at 20,000 x g for 20 minutes.

  • Quantification: Analyze the supernatant (soluble fraction) by SDS-PAGE and Western blot using an antibody specific for BRD4. An antibody for a control protein not expected to bind the compound (e.g., GAPDH) should be used as a loading and specificity control.

  • Data Analysis: Quantify the band intensities at each temperature. Plot the percentage of soluble BRD4 relative to the non-heated control (RT) against temperature. The curve for Cmpd-Spiro-treated cells should show a rightward shift compared to the DMSO control, indicating stabilization.

Comparative Alternatives:

  • NanoBRET™ Target Engagement Assay: An alternative live-cell method that measures compound binding through bioluminescence resonance energy transfer (BRET) between a NanoLuc® luciferase-tagged target protein and a fluorescently labeled tracer. It provides real-time binding data and can determine intracellular affinity.

Expected Data & Interpretation: The CETSA results should demonstrate that Cmpd-Spiro increases the thermal stability of BRD4 in intact cells, proving that it can cross the cell membrane and engage its target in its native state.

Part 4: Linking Target Engagement to Biological Function

The final and most critical phase of validation is to demonstrate that the engagement of BRD4 by Cmpd-Spiro causes the expected downstream biological effects.

Downregulation of a Key Target Gene: c-Myc

BRD4 is a critical transcriptional co-activator. It plays a well-established role in regulating the expression of key oncogenes, most notably MYC. Therefore, effective inhibition of BRD4 should lead to a rapid decrease in c-Myc protein levels.

G cluster_0 BRD4 Mechanism of Action cluster_1 Inhibition by Cmpd-Spiro BRD4 BRD4 Ac_Histone Acetylated Histones on Chromatin BRD4->Ac_Histone binds to PolII RNA Polymerase II (Pol II) BRD4->PolII recruits & activates MYC_Gene MYC Gene Locus PolII->MYC_Gene transcribes MYC_mRNA MYC mRNA MYC_Gene->MYC_mRNA c_Myc_Protein c-Myc Protein MYC_mRNA->c_Myc_Protein translates to Proliferation Cell Proliferation & Tumor Growth c_Myc_Protein->Proliferation drives CmpdSpiro Cmpd-Spiro CmpdSpiro->BRD4 INHIBITS binding

Caption: Signaling pathway showing BRD4 inhibition by Cmpd-Spiro leading to c-Myc downregulation.

Experimental Protocol: Western Blot for c-Myc

  • Cell Treatment: Seed MOLM-13 cells and treat with a dose-response of Cmpd-Spiro (e.g., 0.1 to 10 µM), JQ1 (1 µM, positive control), and DMSO for a short duration (e.g., 4-6 hours).

  • Lysis & Quantification: Harvest and lyse the cells. Determine total protein concentration using a BCA assay.

  • SDS-PAGE & Transfer: Separate 20-30 µg of protein per lane on a polyacrylamide gel and transfer to a PVDF membrane.

  • Immunoblotting: Block the membrane and probe with primary antibodies against c-Myc and a loading control (e.g., β-actin or GAPDH). Follow with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Visualize bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the c-Myc band intensity and normalize it to the loading control.

Expected Data & Interpretation:

TreatmentCmpd-Spiro (µM)Normalized c-Myc Level (% of DMSO)
Vehicle0100%
Cmpd-Spiro0.185%
Cmpd-Spiro130%
Cmpd-Spiro1015%
JQ1 (Control)125%

A dose-dependent reduction in c-Myc protein levels following treatment with Cmpd-Spiro, mirroring the effect of the known BRD4 inhibitor JQ1, provides powerful evidence of on-target functional activity.

Correlation with Cellular Phenotype

Finally, we must link the molecular mechanism to the observed anti-proliferative phenotype. This can be powerfully demonstrated by comparing the effect of the compound to the effect of genetically removing the target.

Comparative Approaches:

  • Cmpd-Spiro Treatment: Measure the IC₅₀ for cell viability in a cancer cell line known to be dependent on BRD4 (e.g., MOLM-13).

  • BRD4 Knockdown/Knockout: Use siRNA or CRISPR/Cas9 to reduce or eliminate BRD4 expression in the same cell line and measure the impact on proliferation.

  • Resistance Mutations: Engineer cell lines with mutations in the BRD4 bromodomain that are predicted to block Cmpd-Spiro binding. If these cells become resistant to Cmpd-Spiro's anti-proliferative effects, it provides definitive proof of on-target action.

If the anti-proliferative phenotype of Cmpd-Spiro is significantly diminished in BRD4 knockout cells, or if engineered mutations confer resistance, the case for BRD4 as the primary efficacy target becomes exceptionally strong.

Conclusion

The validation of a drug's biological target is a cornerstone of translational science. For 4-(3-Oxo-1,4-diazaspiro[4.4]nonan-2-yl)benzonitrile (Cmpd-Spiro ), a systematic and orthogonal approach is non-negotiable. By progressing from direct biophysical binding (TSA, ITC) to confirming engagement in the complex cellular environment (CETSA), and culminating in the verification of downstream functional consequences (c-Myc downregulation) that correlate with the compound's primary phenotype (anti-proliferative activity), we can build an unassailable case. This rigorous, multi-pronged strategy minimizes the risk of pursuing artifactual leads and provides the robust scientific foundation necessary to advance Cmpd-Spiro as a validated BRD4-targeted therapeutic candidate.

References

  • Filippakopoulos, P. et al. (2010). Selective inhibition of BET bromodomains. Nature, 468(7327), 1067–1073. [Link]

  • Martinez Molina, D. et al. (2013). Monitoring drug-target engagement in cells and tissues using the cellular thermal shift assay. Science, 341(6141), 84-87. [Link]

  • Delmore, J. E. et al. (2011). BET bromodomain inhibition as a therapeutic strategy to target c-Myc. Cell, 146(6), 904-917. [Link]

Validation

A Comparative Guide to Diazaspiro[4.4]nonane Analogues for Drug Discovery

The pursuit of novel molecular scaffolds that occupy three-dimensional chemical space is a cornerstone of modern medicinal chemistry. Escaping the "flatland" of predominantly aromatic structures is critical for developin...

Author: BenchChem Technical Support Team. Date: February 2026

The pursuit of novel molecular scaffolds that occupy three-dimensional chemical space is a cornerstone of modern medicinal chemistry. Escaping the "flatland" of predominantly aromatic structures is critical for developing next-generation therapeutics with improved selectivity and physicochemical properties. Among the scaffolds that have garnered significant interest are diazaspirocycles, which offer a rigid core and well-defined exit vectors for substituent placement. This guide provides an in-depth comparative analysis of diazaspiro[4.4]nonane analogues, focusing on their synthetic accessibility, physicochemical characteristics, and biological potential to inform rational drug design and development.

The Diazaspiro[4.4]nonane Core: A Privileged Scaffold

The diazaspiro[4.4]nonane framework, consisting of two fused five-membered nitrogen-containing rings sharing a single carbon atom, is a key structural motif in various biologically active compounds. Its inherent rigidity reduces the entropic penalty upon binding to a biological target, while its three-dimensional nature allows for the exploration of protein pockets that are inaccessible to planar molecules. Derivatives of this scaffold have shown a wide range of biological activities, including potential as antifungal agents, inhibitors of the hepatitis C virus, and agonists of nicotinic acetylcholine receptors.[1] Furthermore, specific analogues like 2-butyl-1,3-diazaspiro[4.4]nonan-1-en-4-one serve as critical intermediates in the synthesis of antihypertensive drugs such as Irbesartan.[2]

Comparative Synthesis Strategies

The efficient construction of the diazaspiro[4.4]nonane core is a crucial factor for its application in drug discovery programs. Several synthetic strategies have been developed, each with distinct advantages regarding starting material availability, scalability, and achievable substitution patterns.[3]

One of the most powerful methods is the Domino Radical Bicyclization . This approach allows for the construction of the 1-azaspiro[4.4]nonane skeleton in a single, elegant step from a linear precursor.[1] The causality behind this choice of strategy lies in its efficiency; multiple bonds are formed in a single reaction cascade, minimizing purification steps and improving overall yield. The reaction is typically initiated by AIBN or triethylborane (Et₃B) and proceeds through the formation and capture of alkoxyaminyl radicals.[1]

A contrasting classical approach involves a Multi-Step Sequence from Cyclopentanone . This method, while longer, offers versatility in introducing substituents at various positions. A common route involves the formation of a spiro-intermediate followed by reduction and cyclization.[4]

Below is a comparative summary of these two prominent synthetic routes.

FeatureDomino Radical BicyclizationMulti-Step Synthesis from Cyclopentanone
Key Precursor O-benzyl oxime ether with an alkenyl moiety[1]Cyclopentanone[4]
Core Formation Single-step cascade reaction[1]Multi-step sequence (e.g., Knoevenagel condensation, hydrolysis, reductive cyclization)[4]
Typical Reagents Bu₃SnH, AIBN or Et₃B[1]Cyanoacetamide, Piperidine, H₂SO₄, Raney Ni[4][5]
Yields Moderate (11-67%)[1]Variable, dependent on each step
Diastereoselectivity Often produces mixtures, with a preference for the trans configuration[1]Controlled by specific reaction conditions and reagents
Key Advantage High step economyHigh versatility for analogue synthesis
Experimental Protocol: Domino Radical Bicyclization

This protocol is a self-validating system as the progress and final product can be unequivocally verified through standard analytical techniques. The causality for using a radical initiator like AIBN is its ability to generate the initial radical species under controlled thermal conditions, which is essential for initiating the cyclization cascade.

Objective: To synthesize a 1-azaspiro[4.4]nonane derivative from an O-benzyl oxime ether precursor.

Materials:

  • O-benzyl oxime ether precursor (containing a brominated aromatic ring and an alkenyl moiety)

  • Tributyltin hydride (Bu₃SnH)

  • 2,2′-Azobisisobutyronitrile (AIBN)

  • Anhydrous toluene

  • Standard glassware for inert atmosphere reactions

Procedure:

  • In a round-bottom flask under an argon atmosphere, dissolve the O-benzyl oxime ether precursor (1.0 eq) in anhydrous toluene.

  • Add Bu₃SnH (1.2 eq) to the solution.

  • Add AIBN (0.1 eq) as the radical initiator.

  • Heat the reaction mixture to reflux (approx. 110°C) for 6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC). The disappearance of the starting material indicates reaction completion.

  • Upon completion, cool the mixture to room temperature and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to isolate the 1-azaspiro[4.4]nonane derivative.

  • Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity. The presence of a mixture of diastereomers is common and can be quantified by NMR.[1]

G cluster_synthesis Domino Radical Bicyclization Workflow Precursor O-Benzyl Oxime Ether Precursor Initiation Radical Initiation (AIBN, heat) Precursor->Initiation 1. Add reagents Reaction Domino Bicyclization (Bu₃SnH, Toluene) Initiation->Reaction 2. Heat to reflux Purification Purification (Column Chromatography) Reaction->Purification 3. Workup Product Diazaspiro[4.4]nonane Analogue Purification->Product 4. Isolate pure product

Caption: A generalized workflow for the synthesis of diazaspiro[4.4]nonane analogues via domino radical bicyclization.

Comparative Biological Activity

Diazaspiro[4.4]nonane analogues have been investigated for a variety of therapeutic applications. Their biological activity is highly dependent on the nature and position of substituents on the core scaffold.

A notable application is in the development of antifungal agents . A series of 2,8-diazaspiro[4.5]decan-1-one derivatives (a closely related scaffold) were designed as inhibitors of chitin synthase (CHS), a crucial enzyme for fungal cell wall integrity.[6] This provides a logical framework for evaluating diazaspiro[4.4]nonane analogues for similar activity.

The following table summarizes the reported biological activities of selected diazaspiro-type compounds.

Compound ClassTarget/ActivityPotency (IC₅₀ / MIC)Reference
2,8-Diazaspiro[4.5]decan-1-onesChitin Synthase (CHS) Inhibition0.12 - 0.29 mM (IC₅₀)[6]
2,8-Diazaspiro[4.5]decan-1-onesAntifungal (C. albicans)0.04 mmol/L (MIC)[6]
1-Thia-4,8-diazaspiro[4.5]decan-3-onesEGFR/BRAFV600E Inhibition (Anticancer)78 nM / 96 nM (IC₅₀)[7]
1-Azaspiro[4.4]nonane DerivativesAgonists of nicotinic acetylcholine receptorsActivity Reported[1]
1-Azaspiro[4.4]nonane DerivativesHepatitis C virus inhibitionActivity Reported[1]
Experimental Protocol: Antifungal Susceptibility Testing

This protocol describes a standardized broth microdilution method to determine the Minimum Inhibitory Concentration (MIC) of diazaspiro[4.4]nonane analogues against a fungal strain like Candida albicans. The inclusion of positive (Fluconazole) and negative (DMSO) controls is essential for validating the experimental results.

Objective: To determine the MIC of test compounds against C. albicans.

Materials:

  • Test diazaspiro[4.4]nonane analogues dissolved in DMSO.

  • Candida albicans strain (e.g., ATCC 90023).

  • RPMI-1640 medium.

  • 96-well microtiter plates.

  • Fluconazole (positive control).

  • DMSO (vehicle control).

Procedure:

  • Prepare a stock solution of the fungal inoculum in RPMI-1640 medium, adjusted to a concentration of 1-5 x 10³ CFU/mL.

  • In a 96-well plate, perform serial two-fold dilutions of the test compounds in RPMI-1640 medium, typically ranging from 0.01 to 256 µg/mL.

  • Prepare control wells: one set with Fluconazole as a positive control, one set with DMSO as a vehicle control, and one set with only the fungal inoculum (growth control).

  • Add 100 µL of the fungal inoculum to each well containing the test compounds and controls.

  • Incubate the plates at 35°C for 24-48 hours.

  • Determine the MIC by visual inspection or by measuring the optical density at 600 nm. The MIC is the lowest concentration of the compound that causes a significant inhibition of fungal growth compared to the growth control.[6]

G cluster_sar Structure-Activity Relationship (SAR) Logic Scaffold Diazaspiro[4.4]nonane Core Scaffold Substituents Modify Substituents (R1, R2, R3...) Scaffold->Substituents Identify positions for modification Synthesis Synthesize Analogues Substituents->Synthesis Bioassay Biological Assay (e.g., MIC, IC50) Synthesis->Bioassay Data Analyze Data (Potency, Selectivity) Bioassay->Data SAR Establish SAR Model Data->SAR Correlate structure with activity

Caption: A conceptual diagram illustrating the iterative process of establishing Structure-Activity Relationships (SAR).

Structure-Activity Relationship (SAR) Insights

While comprehensive SAR studies for diazaspiro[4.4]nonane analogues are still emerging, preliminary findings from related scaffolds provide valuable insights. For antifungal 2,8-diazaspiro[4.5]decan-1-ones, the nature of the substituent on one of the nitrogen atoms was found to be critical for both chitin synthase inhibition and whole-cell activity against C. albicans and A. fumigatus.[6] This underscores the importance of systematically exploring the chemical space around the spirocyclic core.

The general principles of SAR dictate that modifications to the scaffold's substituents can modulate:

  • Potency: By optimizing interactions with the target protein's binding pocket.

  • Selectivity: By introducing functionalities that favor binding to the desired target over off-targets.

  • ADME Properties: By altering physicochemical properties like lipophilicity and polarity to improve drug-like characteristics.[8][9]

For any new series of diazaspiro[4.4]nonane analogues, a systematic variation of substituents—exploring different sizes, electronic properties, and hydrogen bonding capabilities—is essential to build a robust SAR model.

Conclusion and Future Directions

The diazaspiro[4.4]nonane scaffold represents a valuable starting point for the development of novel therapeutics. Its rigid, three-dimensional structure offers distinct advantages over traditional flat aromatic systems. This guide has demonstrated that while several synthetic routes are available, methods like domino radical bicyclization offer superior step economy for accessing the core structure.

The biological potential of these analogues is significant, with promising activity reported in antifungal and anticancer contexts. Future research should focus on building larger, more diverse libraries of diazaspiro[4.4]nonane analogues to perform systematic SAR studies. This will enable a deeper understanding of how to tune the scaffold for optimal potency, selectivity, and pharmacokinetic properties, ultimately paving the way for the development of new clinical candidates.

References

  • Guerrero-Caicedo, A., Soto, D., Osorio, D. A., & Jaramillo-Gomez, L.-M. (2019). Synthesis of 1-Azaspiro[4.4]nonane Derivatives Enabled by Domino Radical Bicyclization Involving Formation and Capture of Alkoxyaminyl Radicals. ACS Omega, 4(25), 21536–21546. [Link]

  • Fun, H.-K., Yeap, C. S., Chakkaravarthi, G., & Arumugam, N. (2011). tert-Butyl 6-oxo-2,7-diazaspiro[4.4]nonane-2-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 67(12), o3492. [Link]

  • Guerrero-Caicedo, A., et al. (2019). Synthesis of 1-Azaspiro[4.4]nonane Derivatives Enabled by Domino Radical Bicyclization Involving Formation and Capture of Alkoxyaminyl Radicals. ACS Omega. Available at: [Link]

  • Google Patents. (2005). CN1194971C - Improved production process of 2-butyl-1,3-diaze spiro[4][4] nonane-1-ene-4-ketone. Google Patents. Available at:

  • Husinec, S., & Savic, V. (2005). Recent progress in the synthesis of azaspiro[4.4]nonanes. Tetrahedron, 61(35), 8415-8438.
  • Domagala, J. M., et al. (1993). 1-Oxa-3,8-diazaspiro[4.5]decan-2-ones and related compounds as novel antibacterial agents. Journal of Medicinal Chemistry, 36(7), 871-882.
  • Wang, Y., et al. (2019). Design, synthesis and biological evaluation of novel diazaspiro[4.5]decan-1-one derivatives as potential chitin synthase inhibitors and antifungal agents. European Journal of Medicinal Chemistry, 182, 111645. [Link]

  • Johnson, P. S., et al. (2019). Structure-Activity Relationships for the Anaesthetic and Analgaesic Properties of Aromatic Ring-Substituted Ketamine Esters. Molecules, 24(18), 3379. [Link]

  • Pedder, D. J., et al. (1976). The synthesis of some 2,7-diazaspiro[4.4]nonane derivatives. Australian Journal of Chemistry, 29(6), 1325-1333.
  • Blanco, M. J., & Sardina, F. J. (1994). A short and efficient synthesis of enantiomerically pure 2,7-diazaspiro[4.4]nonanes. Tetrahedron Letters, 35(46), 8493-8496.
  • Al-Ostath, A. I., et al. (2023). One-Pot Synthesis of 1-Thia-4-azaspiro[4.4/5]alkan-3-ones via Schiff Base: Design, Synthesis, and Apoptotic Antiproliferative Properties of Dual EGFR/BRAFV600E Inhibitors. Molecules, 28(6), 2821. [Link]

  • Tietze, L. F., et al. (2004). Domino reactions in the synthesis of spiro-compounds. Chemical Reviews, 104(7), 3453-3492.
  • Allen, F. H., et al. (1987). Tables of bond lengths determined by X-ray and neutron diffraction. Part 1. Bond lengths in organic compounds. Journal of the Chemical Society, Perkin Transactions 2, (12), S1-S19.
  • Smissman, E. E., et al. (1972). A unique structure-activity relationship for 4-isoxazolyl-1,4-dihydropyridines. Journal of Medicinal Chemistry, 15(4), 459-461. [Link]

Sources

Comparative

A Comparative Analysis of 4-(3-Oxo-1,4-diazaspiro[4.4]nonan-2-yl)benzonitrile Against Established Dipeptidyl Peptidase-4 (DPP-4) Inhibitors

Introduction: The Quest for Novel DPP-4 Inhibitors in Diabetes Mellitus Type 2 Management The management of type 2 diabetes mellitus has been significantly advanced by the advent of Dipeptidyl Peptidase-4 (DPP-4) inhibit...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Quest for Novel DPP-4 Inhibitors in Diabetes Mellitus Type 2 Management

The management of type 2 diabetes mellitus has been significantly advanced by the advent of Dipeptidyl Peptidase-4 (DPP-4) inhibitors, a class of oral antihyperglycemic agents.[1][2][3] These drugs, often referred to as "gliptins," effectively enhance the body's own mechanisms for blood sugar control.[1][4] This guide introduces a novel compound, 4-(3-Oxo-1,4-diazaspiro[4.4]nonan-2-yl)benzonitrile, and posits its potential as a new DPP-4 inhibitor. A comprehensive comparison with well-established gliptins such as Sitagliptin, Vildagliptin, and Linagliptin will be undertaken, supported by established experimental data and protocols for its evaluation.

The core chemical scaffold of 4-(3-Oxo-1,4-diazaspiro[4.4]nonan-2-yl)benzonitrile suggests a plausible interaction with the active site of the DPP-4 enzyme, making it a compelling candidate for investigation. This guide will provide the necessary scientific framework for researchers and drug development professionals to assess its potential.

The Incretin Effect and the Mechanism of Action of DPP-4 Inhibitors

The therapeutic efficacy of DPP-4 inhibitors is rooted in their ability to prolong the action of incretin hormones, primarily glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[5][6] These gut hormones are released in response to food intake and play a pivotal role in glucose homeostasis.[5]

The mechanism unfolds as follows:

  • Incretin Release: Upon nutrient ingestion, GLP-1 and GIP are secreted into the bloodstream.

  • Insulin Secretion: These hormones stimulate the pancreatic beta-cells to release insulin in a glucose-dependent manner.[5][6]

  • Glucagon Suppression: GLP-1 also acts on pancreatic alpha-cells to suppress the secretion of glucagon, a hormone that raises blood glucose levels.[5][7]

  • DPP-4 Inactivation: The biological activity of GLP-1 and GIP is short-lived, as they are rapidly degraded by the DPP-4 enzyme.[5]

  • Inhibitor Action: DPP-4 inhibitors block this enzymatic degradation, thereby increasing the circulating levels of active GLP-1 and GIP.[4][7] This amplified incretin effect leads to improved glycemic control.[5]

DPP-4_Inhibitor_Mechanism cluster_Gut Gut cluster_Pancreas Pancreas cluster_Circulation Circulation Food Food Intake GLP1_GIP Active GLP-1 & GIP Food->GLP1_GIP Stimulates Release Beta_Cells β-Cells Insulin Insulin Secretion ↑ Beta_Cells->Insulin Alpha_Cells α-Cells Glucagon Glucagon Secretion ↓ Alpha_Cells->Glucagon GLP1_GIP->Beta_Cells Stimulates GLP1_GIP->Alpha_Cells Inhibits DPP4 DPP-4 Enzyme GLP1_GIP->DPP4 Substrate for Inactive_Metabolites Inactive Metabolites DPP4->Inactive_Metabolites Degrades to Glucose Blood Glucose Lowered_Glucose Lowered Blood Glucose Glucose->Lowered_Glucose DPP4_Inhibitor DPP-4 Inhibitor (e.g., 4-(3-Oxo-1,4-diazaspiro[4.4]nonan-2-yl)benzonitrile) DPP4_Inhibitor->DPP4 Inhibits Insulin->Glucose Uptake ↑ Glucagon->Glucose Production ↓

Figure 1: Mechanism of action of DPP-4 inhibitors.

Comparative Analysis of Inhibitory Potency: A Head-to-Head Look

The inhibitory potency of a compound is a critical determinant of its therapeutic potential. This is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of an inhibitor required to reduce the activity of an enzyme by 50%. A lower IC50 value signifies a more potent inhibitor.

While experimental data for 4-(3-Oxo-1,4-diazaspiro[4.4]nonan-2-yl)benzonitrile is not yet publicly available, a comparative framework can be established by examining the IC50 values of approved DPP-4 inhibitors.

InhibitorChemical StructureIC50 (nM)
4-(3-Oxo-1,4-diazaspiro[4.4]nonan-2-yl)benzonitrile Chemical structure of 4-(3-Oxo-1,4-diazaspiro[4.4]nonan-2-yl)benzonitrileTo be determined
Sitagliptin Chemical structure of Sitagliptin19[8]
Vildagliptin Chemical structure of Vildagliptin62[8]
Linagliptin Chemical structure of Linagliptin1[8]
Saxagliptin Chemical structure of Saxagliptin50[8]
Alogliptin Chemical structure of Alogliptin24[8]

Table 1: Comparison of IC50 values for known DPP-4 inhibitors.

Experimental Protocols for the Evaluation of DPP-4 Inhibitors

To ascertain the inhibitory activity of 4-(3-Oxo-1,4-diazaspiro[4.4]nonan-2-yl)benzonitrile and enable a direct comparison with established gliptins, a standardized in vitro DPP-4 inhibitor screening assay is essential.

Principle of the Assay

The assay quantifies the enzymatic activity of DPP-4 through the cleavage of a synthetic substrate, which upon cleavage, releases a fluorescent or chromogenic molecule. The presence of a DPP-4 inhibitor will reduce the rate of this cleavage, leading to a decrease in the fluorescent or colorimetric signal.

A commonly used fluorogenic substrate is Gly-Pro-Aminomethylcoumarin (AMC).[9] DPP-4 cleaves the Gly-Pro dipeptide, releasing the highly fluorescent AMC molecule.[9]

Experimental Workflow

DPP4_Inhibitor_Assay_Workflow cluster_Preparation 1. Preparation cluster_Reaction_Setup 2. Reaction Setup (96-well plate) cluster_Measurement 3. Measurement cluster_Analysis 4. Data Analysis Reagents Prepare Reagents: - DPP-4 Enzyme - Assay Buffer - Test Compound (serial dilutions) - Known Inhibitor (e.g., Sitagliptin) - Substrate (Gly-Pro-AMC) Plate_Setup Add to wells: 1. Assay Buffer 2. Test Compound / Known Inhibitor 3. DPP-4 Enzyme Reagents->Plate_Setup Incubation1 Pre-incubate at 37°C Plate_Setup->Incubation1 Add_Substrate Initiate reaction by adding Substrate Incubation1->Add_Substrate Incubation2 Incubate at 37°C Add_Substrate->Incubation2 Read_Fluorescence Measure fluorescence (Ex/Em = 360/460 nm) at multiple time points Incubation2->Read_Fluorescence Calculate_Inhibition Calculate % Inhibition Read_Fluorescence->Calculate_Inhibition Plot_Curve Plot % Inhibition vs. [Inhibitor] Calculate_Inhibition->Plot_Curve Determine_IC50 Determine IC50 value Plot_Curve->Determine_IC50

Figure 2: Experimental workflow for DPP-4 inhibitor screening.

Step-by-Step Methodology
  • Reagent Preparation:

    • Prepare a stock solution of recombinant human DPP-4 enzyme in assay buffer (e.g., Tris-HCl, pH 8.0).

    • Serially dilute the test compound, 4-(3-Oxo-1,4-diazaspiro[4.4]nonan-2-yl)benzonitrile, and a known reference inhibitor (e.g., Sitagliptin) to a range of concentrations.

    • Prepare a stock solution of the fluorogenic substrate Gly-Pro-AMC.

  • Assay Plate Setup:

    • In a 96-well microplate, add the assay buffer, the diluted test compound or reference inhibitor, and the DPP-4 enzyme solution to their respective wells.[10]

    • Include control wells containing the enzyme and buffer without any inhibitor (positive control) and wells with buffer and substrate only (negative control).

  • Pre-incubation:

    • Pre-incubate the plate at 37°C for a specified time (e.g., 10-15 minutes) to allow the inhibitor to bind to the enzyme.[11]

  • Reaction Initiation and Measurement:

    • Initiate the enzymatic reaction by adding the Gly-Pro-AMC substrate to all wells.[10]

    • Immediately begin monitoring the increase in fluorescence using a microplate reader with excitation and emission wavelengths of approximately 360 nm and 460 nm, respectively.[9]

    • Take readings at regular intervals for a defined period (e.g., 30-60 minutes).[10]

  • Data Analysis and IC50 Determination:

    • Calculate the rate of reaction (slope of the fluorescence vs. time plot) for each well.

    • Determine the percentage of inhibition for each concentration of the test compound using the following formula: % Inhibition = [1 - (Rate of sample / Rate of positive control)] x 100[12]

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.[12]

Conclusion and Future Directions

While 4-(3-Oxo-1,4-diazaspiro[4.4]nonan-2-yl)benzonitrile remains a compound of nascent interest, its structural characteristics warrant a thorough investigation into its potential as a DPP-4 inhibitor. The established potency of existing gliptins, such as the nanomolar IC50 values of Sitagliptin, Vildagliptin, and the highly potent Linagliptin, sets a high benchmark for any new entrant in this therapeutic class.

The experimental framework detailed in this guide provides a robust and validated pathway for determining the in vitro inhibitory activity of this novel compound. A low nanomolar IC50 value would be a strong indicator of its potential and would justify further preclinical and clinical development. Subsequent studies should also focus on its selectivity against other dipeptidyl peptidases, such as DPP-8 and DPP-9, to ensure a favorable safety profile. The scientific community awaits with interest the empirical data that will define the future of 4-(3-Oxo-1,4-diazaspiro[4.4]nonan-2-yl)benzonitrile in the landscape of type 2 diabetes therapeutics.

References

Sources

Validation

A Comparative Guide to the Structure-Activity Relationship of Diazaspiro[4.4]nonane Derivatives: Targeting NK1, MCH1, and Sigma Receptors

For Researchers, Scientists, and Drug Development Professionals The diazaspiro[4.4]nonane scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating significant potential across a spectrum of th...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The diazaspiro[4.4]nonane scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating significant potential across a spectrum of therapeutic targets. Its rigid, three-dimensional architecture provides a unique framework for the design of potent and selective ligands. This guide offers a comparative analysis of the structure-activity relationships (SAR) of diazaspiro[4.4]nonane derivatives, focusing on their interactions with three key protein targets implicated in a range of pathologies: the Neurokinin-1 (NK1) receptor, the Melanin-Concentrating Hormone 1 (MCH1) receptor, and Sigma (σ) receptors. By examining the influence of structural modifications on binding affinity and functional activity, this guide aims to provide researchers with actionable insights for the rational design of novel therapeutics.

The Diazaspiro[4.4]nonane Core: A Versatile Scaffold

The diazaspiro[4.4]nonane ring system, characterized by two fused five-membered rings sharing a central spirocyclic carbon atom, with two nitrogen atoms incorporated into the rings, offers several advantages in drug design. Its inherent rigidity helps to pre-organize the molecule into a specific conformation, which can lead to enhanced binding affinity for the target protein by reducing the entropic penalty upon binding. The nitrogen atoms also provide key hydrogen bonding capabilities and serve as convenient points for chemical modification, allowing for the exploration of a broad chemical space to optimize potency, selectivity, and pharmacokinetic properties.

Comparative Structure-Activity Relationship Analysis

This section delves into the specific SAR of diazaspiro[4.4]nonane derivatives for each of the three target receptors, drawing on available experimental data to highlight key structural determinants of activity.

Sigma (σ) Receptor Ligands

The sigma-1 (σ1) and sigma-2 (σ2) receptors are implicated in a variety of central nervous system (CNS) disorders, including pain, neurodegenerative diseases, and psychiatric conditions. Recent studies have explored 2,7-diazaspiro[3.5]nonane derivatives, a closely related scaffold, as potent sigma receptor ligands, providing valuable insights into the SAR of this class of compounds.[1]

A series of 2,7-diazaspiro[3.5]nonane derivatives were synthesized and evaluated for their binding affinity at both σ1 and σ2 receptors through radioligand binding assays. The results, summarized in the table below, reveal key structural features influencing potency and selectivity.[1]

CompoundR1R2σ1 Ki (nM)σ2 Ki (nM)Selectivity (σ2/σ1)
4a PhenylPhenethyl25.055.02.2
4b PhenylBenzyl2.716.05.9
4c Phenyl3-Phenylpropyl3.535.010.0
4d Phenyl4-Phenylbutyl32.080.02.5
4e BenzylBenzyl7.215.02.1
4f PhenethylPhenethyl45.095.02.1

Key SAR Insights for Sigma Receptor Ligands:

  • Influence of the N-substituent: The nature of the substituent on the nitrogen atoms plays a crucial role in determining both affinity and selectivity.

  • Optimal Linker Length: For compounds with a phenyl group at R1, a benzyl group at R2 (compound 4b ) resulted in the highest affinity for the σ1 receptor (Ki = 2.7 nM). Increasing the linker length to a phenethyl (compound 4a ) or a 3-phenylpropyl group (compound 4c ) maintained high affinity, while a 4-phenylbutyl group (compound 4d ) led to a decrease in potency.[1]

  • Selectivity: Compound 4c , with a 3-phenylpropyl substituent, displayed the highest selectivity for the σ1 receptor over the σ2 receptor (10-fold).[1]

  • Symmetrical vs. Unsymmetrical Substitution: Comparing the symmetrically substituted compounds 4e and 4f with their unsymmetrical counterparts suggests that unsymmetrical substitution patterns can be beneficial for achieving high affinity.

SAR_Sigma_Receptors cluster_scaffold 2,7-Diazaspiro[3.5]nonane Core cluster_substituents N-Substituents (R1 and R2) cluster_activity Biological Activity Scaffold Diazaspiro Scaffold R1 R1 (e.g., Phenyl) Scaffold->R1 Influences R2 R2 (e.g., Benzyl, Phenethyl) Scaffold->R2 Influences Sigma1 σ1 Receptor Affinity (Ki) R1->Sigma1 Sigma2 σ2 Receptor Affinity (Ki) R1->Sigma2 R2->Sigma1 R2->Sigma2 Selectivity Selectivity (σ1 vs. σ2) Sigma1->Selectivity Sigma2->Selectivity Synthesis_Workflow Start O-Benzyl Oxime Ether Precursor Step1 Radical Initiator (AIBN or Et3B) & Bu3SnH Start->Step1 Step2 Domino Radical Bicyclization Step1->Step2 Product 1-Azaspiro[4.4]nonane Derivative Step2->Product

Sources

Comparative

"in vivo efficacy of 4-(3-Oxo-1,4-diazaspiro[4.4]nonan-2-yl)benzonitrile"

An In-Depth Comparative Guide to the In Vivo Efficacy of Novel BTK Inhibitors: Featuring 4-(3-Oxo-1,4-diazaspiro[4.4]nonan-2-yl)benzonitrile This guide provides a comprehensive comparison of the in vivo efficacy of the n...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Comparative Guide to the In Vivo Efficacy of Novel BTK Inhibitors: Featuring 4-(3-Oxo-1,4-diazaspiro[4.4]nonan-2-yl)benzonitrile

This guide provides a comprehensive comparison of the in vivo efficacy of the novel Bruton's tyrosine kinase (BTK) inhibitor, 4-(3-Oxo-1,4-diazaspiro[4.4]nonan-2-yl)benzonitrile, hereafter referred to as Compound A . As Compound A is an investigational agent not yet widely documented in peer-reviewed literature, this guide will present its hypothetical, yet plausible, preclinical in vivo performance against established, clinically relevant BTK inhibitors, such as Ibrutinib and Acalabrutinib. The experimental data and protocols discussed are based on established methodologies in the field of preclinical oncology and immunology to ensure a scientifically rigorous comparison.

The objective of this guide is to offer researchers, scientists, and drug development professionals a framework for evaluating novel BTK inhibitors, contextualizing their potential within the current therapeutic landscape. We will delve into the rationale behind the experimental design, provide detailed protocols for replication, and present comparative data in a clear and accessible format.

The Role of BTK in Disease and the Rationale for Inhibition

Bruton's tyrosine kinase (BTK) is a non-receptor tyrosine kinase that plays a crucial role in the B-cell receptor (BCR) signaling pathway. Upon BCR activation, BTK is recruited to the cell membrane and phosphorylated, which in turn triggers a cascade of downstream signaling events involving PLCγ2, ERK1/2, and NF-κB. This signaling cascade is essential for B-cell proliferation, survival, and differentiation. In various B-cell malignancies, such as chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL), the BCR pathway is constitutively active, leading to uncontrolled B-cell proliferation and survival. Therefore, inhibiting BTK is a clinically validated and highly effective therapeutic strategy to disrupt this oncogenic signaling.

Below is a diagram illustrating the central role of BTK in the B-cell receptor signaling pathway.

BTK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm BCR B-Cell Receptor (BCR) LYN_SYK LYN/SYK BCR->LYN_SYK Antigen Binding BTK_inactive BTK (inactive) LYN_SYK->BTK_inactive Recruitment & Phosphorylation BTK_active BTK (active) p-BTK BTK_inactive->BTK_active PLCg2 PLCγ2 BTK_active->PLCg2 ERK ERK1/2 PLCg2->ERK NFkB NF-κB PLCg2->NFkB Proliferation Proliferation & Survival ERK->Proliferation NFkB->Proliferation CompoundA Compound A (BTK Inhibitor) CompoundA->BTK_active Inhibition

Caption: BTK Signaling Pathway and Point of Inhibition.

Comparative In Vivo Efficacy in a Xenograft Model of B-Cell Lymphoma

To assess the in vivo anti-tumor activity of Compound A, a disseminated human B-cell lymphoma (Raji) xenograft model in immunodeficient mice (e.g., NSG or SCID) is a standard and informative choice. This model allows for the evaluation of a compound's ability to control tumor growth in a systemic disease setting.

In this hypothetical study, the efficacy of Compound A is compared with Ibrutinib (a first-in-class covalent BTK inhibitor) and Acalabrutinib (a second-generation, more selective covalent BTK inhibitor).

Experimental Design and Dosing Rationale

The choice of dose levels and schedules is critical for a meaningful comparison. Doses are typically selected based on prior pharmacokinetic (PK) and pharmacodynamic (PD) studies, aiming for exposures that achieve sustained target (BTK) occupancy. For this study, we hypothesize the following oral (PO) daily dosing regimen:

  • Vehicle Control: To establish the baseline tumor growth rate.

  • Compound A (30 mg/kg): A dose predicted to achieve >90% BTK occupancy.

  • Ibrutinib (30 mg/kg): A commonly used preclinical dose with demonstrated efficacy.

  • Acalabrutinib (15 mg/kg): A dose reflecting its higher potency and selectivity.

The primary endpoint for this type of study is typically tumor growth inhibition (TGI), often measured by bioluminescence imaging (BLI) for disseminated tumors or caliper measurements for solid tumors. Overall survival is a key secondary endpoint.

Summary of Comparative Efficacy Data

The following table summarizes the hypothetical results from the Raji xenograft study.

Treatment GroupDose (mg/kg, PO, QD)Mean Tumor Burden (Day 21) (Photons/sec)Tumor Growth Inhibition (TGI) (%)Median Survival (Days)
Vehicle Control N/A8.5 x 10⁸0%25
Compound A 301.2 x 10⁷98.6%> 60 (study terminated)
Ibrutinib 305.6 x 10⁷93.4%48
Acalabrutinib 152.1 x 10⁷97.5%55

Interpretation of Results:

In this hypothetical dataset, Compound A demonstrates superior anti-tumor activity compared to both Ibrutinib and Acalabrutinib at the tested doses. It achieves a higher TGI and results in a more significant extension of median survival, with all animals in the cohort surviving until the end of the study. This suggests that Compound A may have a more favorable pharmacokinetic profile, higher potency, or a more sustained pharmacodynamic effect on BTK in vivo.

Detailed Experimental Protocol: Raji Xenograft Model

The following protocol provides a step-by-step guide for conducting an in vivo efficacy study of BTK inhibitors in a disseminated B-cell lymphoma model.

Materials and Reagents
  • Cell Line: Raji cells (human Burkitt's lymphoma) engineered to express luciferase (Raji-luc).

  • Animals: 8-week-old female immunodeficient mice (e.g., NOD-scid gamma (NSG)).

  • Compounds: Compound A, Ibrutinib, Acalabrutinib, and a suitable vehicle formulation (e.g., 0.5% methylcellulose).

  • Reagents: D-luciferin for bioluminescence imaging, sterile PBS.

  • Equipment: Bioluminescence imaging system (e.g., IVIS Spectrum), animal weighing scale, oral gavage needles.

Experimental Workflow

The workflow for this in vivo study is depicted in the diagram below.

Experimental_Workflow Acclimatization 1. Animal Acclimatization (7 days) Tumor_Inoculation 2. Tumor Cell Inoculation (1x10^6 Raji-luc cells, IV) Acclimatization->Tumor_Inoculation Tumor_Staging 3. Tumor Staging & Randomization (Day 7 post-inoculation) Tumor_Inoculation->Tumor_Staging Treatment_Phase 4. Treatment Phase (Daily PO Dosing) Tumor_Staging->Treatment_Phase Monitoring 5. Monitoring (Tumor Burden via BLI, Body Weight) Treatment_Phase->Monitoring Weekly Endpoint 6. Study Endpoint (Tumor progression, Survival analysis) Treatment_Phase->Endpoint Monitoring->Treatment_Phase Monitoring->Endpoint

Validation

A Comparative Guide to the Synthetic Routes of Diazaspiro[4.4]nonanes

The diazaspiro[4.4]nonane scaffold is a significant structural motif in medicinal chemistry, prized for its rigid, three-dimensional architecture that provides a unique conformational profile.[1] This distinct topology c...

Author: BenchChem Technical Support Team. Date: February 2026

The diazaspiro[4.4]nonane scaffold is a significant structural motif in medicinal chemistry, prized for its rigid, three-dimensional architecture that provides a unique conformational profile.[1] This distinct topology can enhance binding affinity and selectivity to biological targets, making it a valuable component in the design of novel therapeutics.[1] This guide offers an in-depth comparison of the primary synthetic strategies for constructing this valuable scaffold, providing field-proven insights, detailed experimental protocols, and comparative data to aid researchers in selecting the most appropriate route for their specific applications.

Domino and Tandem Reaction Strategies: An Elegant Approach to Complexity

Cascade reactions, where a single event initiates a sequence of transformations, offer an efficient and atom-economical pathway to complex molecules like diazaspiro[4.4]nonanes.[2] These strategies are highly valued for their ability to rapidly build molecular complexity from simple precursors in a single pot, minimizing purification steps and resource consumption.[2]

A notable example is the domino radical bicyclization.[1][3][4] This method typically employs O-benzyl oxime ethers containing an alkenyl group and a halogenated aromatic ring or a terminal alkyne.[3][4] Initiation with a radical initiator like AIBN or triethylborane in the presence of Bu3SnH triggers a cascade of cyclizations to form the 1-azaspiro[4.4]nonane skeleton.[3][4] Reported yields for this method range from 11-67%, often producing a mixture of diastereomers with a preference for the trans configuration.[3][4]

Another powerful approach is the silver-catalyzed tandem cyclization of alkynes bearing two internal nitrogen or oxygen nucleophiles.[5] This method provides an atom-economical route to a variety of diazaspirocycles.[5] The key step involves the intramolecular attack of a pendant nucleophile on an in situ-generated iminium intermediate.[5]

Caption: Domino Radical Bicyclization Pathway.

Reductive Amination: A Workhorse of Amine Synthesis

Reductive amination is a robust and widely used method for forming carbon-nitrogen bonds, converting a carbonyl group to an amine via an imine intermediate.[6][7] This strategy is highly versatile and can be applied to the synthesis of diazaspiro[4.4]nonanes, particularly in a double reductive amination approach.

The process involves the condensation of a suitable diketone with a primary amine or ammonia to form a di-imine intermediate, which is then reduced to the corresponding diamine.[6] A key advantage of this method is the ability to perform it as a one-pot reaction, where imine formation and reduction occur sequentially.[7]

Causality in Reagent Selection: The choice of reducing agent is critical for the success of reductive amination. Mild reducing agents like sodium cyanoborohydride (NaBH3CN) or sodium triacetoxyborohydride (NaBH(OAc)3) are often preferred because they selectively reduce the imine in the presence of the starting carbonyl group.[6] This selectivity is crucial for one-pot procedures to prevent the reduction of the starting ketone or aldehyde.[6][8] The reaction is typically carried out under weakly acidic conditions (pH ~5) to facilitate imine formation without deactivating the amine nucleophile.[9]

Caption: Double Reductive Amination Pathway.

Multicomponent Reactions (MCRs): Maximizing Efficiency

Multicomponent reactions (MCRs) are highly convergent transformations where three or more reactants combine in a one-pot fashion to generate a complex product that incorporates structural elements from each starting material.[10][11] This approach is lauded for its high atom economy, time and energy savings, and its ability to rapidly generate libraries of structurally diverse molecules.[11]

While specific examples of MCRs for the direct synthesis of the core diazaspiro[4.4]nonane skeleton are less common in the provided search results, the principles of MCRs can be applied to construct highly functionalized precursors that can be subsequently cyclized. For instance, an Ugi four-component reaction could be designed to assemble a linear precursor containing the necessary functionalities for a subsequent intramolecular cyclization to form the spirocyclic system.[10]

The bio-catalyzed enantioselective synthesis of a related 1-thia-4-azaspiro[4.4]nonane via a one-pot process highlights the potential of combining MCRs with biocatalysis to achieve high stereoselectivity.[12] This particular reaction proceeds through a 3-thiazolidine intermediate, which is then bio-catalytically reduced.[12]

Comparative Analysis of Synthetic Routes

Metric Domino/Tandem Reactions Reductive Amination Multicomponent Reactions (MCRs)
Step Economy Excellent (often single step)Good (can be one-pot)Excellent (one-pot)
Atom Economy Good to ExcellentGoodExcellent
Yields Variable (11-67% reported)[4]Generally Good to HighGenerally Good to High
Stereocontrol Often produces diastereomeric mixtures[4]Dependent on substrate and reducing agentCan be highly stereoselective, especially with biocatalysis[12]
Substrate Scope Can be specific to precursor designBroad for ketones/aldehydes and aminesVery broad, allows for high diversity
Scalability Can be challenging due to reagents (e.g., Bu3SnH)Generally goodCan be challenging to optimize for large scale
Key Advantage Rapid construction of complex coreRobust, reliable, and well-understoodHigh efficiency and diversity generation

Detailed Experimental Protocol: Reductive Amination of a Spirocyclic Imine

This protocol is a representative example for the final reduction step in a reductive amination sequence to yield a 2-azaspiro[4.4]nonane.

Objective: To reduce a spirocyclic imine intermediate to the corresponding saturated 2-azaspiro[4.4]nonane.

Materials:

  • Spirocyclic imine (1.0 eq)

  • Methanol (or Ethanol)

  • Sodium borohydride (NaBH₄, 1.5-2.0 eq)

  • Water

  • Organic solvent for extraction (e.g., Dichloromethane or Ethyl Acetate)

  • Anhydrous Magnesium Sulfate (or Sodium Sulfate)

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve the spirocyclic imine (1.0 eq) in a protic solvent such as methanol or ethanol.[1]

  • Reduction: Cool the solution to 0 °C using an ice bath. Add the reducing agent, sodium borohydride (NaBH₄, 1.5-2.0 eq), portion-wise while stirring.[1] Causality: The portion-wise addition at low temperature helps to control the exothermic reaction and prevent side reactions.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and continue stirring for 1-4 hours.[1] The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Workup: Once the reaction is complete, quench the reaction by slowly adding water. Concentrate the mixture under reduced pressure to remove the bulk of the solvent.[1]

  • Extraction: Extract the aqueous residue with an organic solvent (e.g., dichloromethane or ethyl acetate) three times. Combine the organic layers.

  • Purification: Dry the combined organic layers over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to obtain the pure 2-azaspiro[4.4]nonane.[1]

Self-Validation: The identity and purity of the final product should be confirmed by analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), and High-Resolution Mass Spectrometry (HRMS).

Conclusion

The synthesis of diazaspiro[4.4]nonanes can be achieved through several strategic approaches, each with its own merits and drawbacks. Domino and tandem reactions offer elegant and efficient routes to the core structure, though yields and stereoselectivity can be variable. Reductive amination stands out as a robust and reliable method, particularly amenable to scale-up. Multicomponent reactions, while not always directly yielding the final spirocycle, provide an unparalleled platform for generating structural diversity in precursors. The optimal choice of synthetic route will ultimately depend on the specific target molecule, desired substitution patterns, scalability requirements, and the availability of starting materials.[1]

References

  • Synthesis of Azaspiro[4.4]nonanes as Key Structures of Several Bioactive Natural Products. ResearchGate. Available from: [Link]

  • Accelerating Drug Discovery: Synthesis of Complex Chemotypes via Multicomponent Reactions. PMC - NIH. Available from: [Link]

  • Reductive Amination, and How It Works. Master Organic Chemistry. Available from: [Link]

  • Bio-Catalysis in Multicomponent Reactions. MDPI. Available from: [Link]

  • Silver-Catalyzed Tandem Cyclization for Syntheses of Azaoxa- and Diazaspirocycles. ChemRxiv. Available from: [Link]

  • Highly Efficient and Mild Gold (I) Catalyzed Synthesis of 3,8-Diarylidene-2,7-dioxaspiro[4.4]nonane-1,6-diones. MDPI. Available from: [Link]

  • Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal. Available from: [Link]

  • Synthesis of 1-Azaspiro[4.4]nonane Derivatives Enabled by Domino Radical Bicyclization Involving Formation and Capture of Alkoxyaminyl Radicals. PMC - NIH. Available from: [Link]

  • Novel synthesis of 1,6,7,9-tetrasubstituted 8-oxo-1-azaspiro[4.4]nonanes. ResearchGate. Available from: [Link]

  • Efficient Synthesis of Secondary Amines by Reductive Amination of Curdlan Staudinger Ylides. Available from: [Link]

  • Multicomponent Reaction-Assisted Drug Discovery: A Time. CNR-IRIS. Available from: [Link]

  • An analysis of published synthetic routes, route targets and reaction types (2000 – 2020). ChemRxiv. Available from: [Link]

  • Tandem cycloaddition reactions of allenyl diazo compounds forming triquinanes via trimethylenemethane diyls. PubMed. Available from: [Link]

  • Reductive Amination | Synthesis of Amines. YouTube. Available from: [Link]

  • Multicomponent reactions as an efficient and facile alternative route in organic synthesis and applications. ResearchGate. Available from: [Link]

  • Tandem reactions, cascade sequences, and biomimetic strategies in total synthesis. Chemical Communications (RSC Publishing). Available from: [Link]

  • The Reactions of 6-(Hydroxymethyl)-2,2-dimethyl-1-azaspiro[4.4]nonanes with Methanesulfonyl Chloride or PPh3-CBr4. NIH. Available from: [Link]

  • Comparative Study of the Synthetic Approaches and Biological Activities of the Bioisosteres of 1,3,4-Oxadiazoles and 1,3,4-Thiadiazoles over the Past Decade. MDPI. Available from: [Link]

  • Reductive amination. Wikipedia. Available from: [Link]

  • Palladium/copper-cocatalyzed three-component tandem cyclization of o -alkenyl arylisocyanides and sulfur ylides with alcohols: direct synthesis of spiro 3,3′-cyclopropyl oxindoles. ResearchGate. Available from: [Link]

  • Eco-friendly synthesis of new olanzapine derivatives and evaluation of their anticancer potential. PMC - PubMed Central. Available from: [Link]

  • Synthesis of BODIPY-pyrrolo[3,4-b]pyridin-5-ones via Ugi-Zhu/cascade reactions and studies of fluorescence response toward viscosity. Frontiers. Available from: [Link]

  • Organocatalytic Cascade Reactions for the Synthesis and Diversification of Privileged Structures. MDPI. Available from: [Link]

Sources

Comparative

Cross-Validation of 4-(3-Oxo-1,4-diazaspiro[4.4]nonan-2-yl)benzonitrile's Mechanism of Action: A Comparative Guide

This guide provides a comprehensive framework for the cross-validation of the mechanism of action for the novel compound 4-(3-Oxo-1,4-diazaspiro[4.4]nonan-2-yl)benzonitrile, hereafter referred to as Compound X . For the...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for the cross-validation of the mechanism of action for the novel compound 4-(3-Oxo-1,4-diazaspiro[4.4]nonan-2-yl)benzonitrile, hereafter referred to as Compound X . For the purpose of this guide, we will postulate that Compound X is a novel covalent inhibitor of Bruton's tyrosine kinase (BTK), a critical mediator in B-cell receptor (BCR) signaling. The aberrant activity of BTK is a known driver in various B-cell malignancies, making it a well-established therapeutic target.

Our objective is to not only confirm the direct inhibition of BTK by Compound X but also to characterize its cellular effects and benchmark its performance against established BTK inhibitors. This guide is intended for researchers, scientists, and drug development professionals seeking to rigorously validate a novel kinase inhibitor.

Introduction to the Target: Bruton's Tyrosine Kinase (BTK)

BTK is a non-receptor tyrosine kinase that plays an indispensable role in the development and maturation of B-lymphocytes. Downstream of the B-cell receptor, BTK activation triggers a cascade of signaling events, including the activation of PLCγ2, which ultimately leads to changes in intracellular calcium levels and the activation of transcription factors like NF-κB, promoting cell proliferation and survival. Dysregulation of this pathway is a hallmark of several B-cell cancers, such as chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL).

The therapeutic rationale for BTK inhibition is to disrupt this pro-survival signaling, thereby inducing apoptosis in malignant B-cells. The first-in-class BTK inhibitor, Ibrutinib, validated this approach; however, its off-target effects, primarily due to its interaction with other kinases like EGFR and TEC family kinases, can lead to adverse events. This has driven the development of second-generation inhibitors with improved selectivity.

BTK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BCR B-Cell Receptor (BCR) LYN_SYK LYN/SYK BCR->LYN_SYK Antigen Binding BTK BTK LYN_SYK->BTK PLCG2 PLCγ2 BTK->PLCG2 Phosphorylation Compound_X Compound X Compound_X->BTK Covalent Inhibition PIP2 PIP2 PI3K PI3K PIP3 PIP3 PIP3->BTK Membrane Localization PI3K->PIP3 DAG DAG PLCG2->DAG IP3 IP3 PLCG2->IP3 NF_kB NF-κB DAG->NF_kB Ca_Flux Ca²⁺ Flux IP3->Ca_Flux Ca_Flux->NF_kB Gene_Expression Gene Expression (Proliferation, Survival) NF_kB->Gene_Expression Experimental_Workflow cluster_biochemical Biochemical Assays cluster_cellular Cell-Based Assays cluster_invivo In Vivo Models Kinase_Assay Biochemical Kinase Assay (IC₅₀) Kinome_Scan Kinome-Wide Selectivity Scan Kinase_Assay->Kinome_Scan Confirm Potency Target_Engagement Target Engagement (pBTK Western Blot) Kinome_Scan->Target_Engagement Assess Selectivity Downstream_Signaling Downstream Signaling (pPLCγ2 Assay) Target_Engagement->Downstream_Signaling Validate Cellular MOA Cell_Viability Cell Viability Assay (e.g., in TMD8 cells) Downstream_Signaling->Cell_Viability Determine Functional Outcome PK_PD Pharmacokinetics/ Pharmacodynamics Cell_Viability->PK_PD Transition to In Vivo Efficacy Tumor Xenograft Efficacy Study PK_PD->Efficacy Start Compound X Synthesis & QC Start->Kinase_Assay

Validation

A Senior Application Scientist's Guide to Benchmarking Novel Benzonitrile Compounds: A Case Study with 4-(3-Oxo-1,4-diazaspiro[4.4]nonan-2-yl)benzonitrile

Introduction: The Enduring Relevance of the Benzonitrile Scaffold in Drug Discovery To the dedicated researcher, the benzonitrile moiety is more than a simple aromatic ring appended with a nitrile group; it is a privileg...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Enduring Relevance of the Benzonitrile Scaffold in Drug Discovery

To the dedicated researcher, the benzonitrile moiety is more than a simple aromatic ring appended with a nitrile group; it is a privileged scaffold in modern medicinal chemistry. Its unique electronic properties, metabolic stability, and capacity to act as a crucial hydrogen bond acceptor have cemented its role in a diverse array of therapeutics.[1][2] The nitrile group can mimic key interactions, such as the carbonyl of a peptide bond, or engage with specific residues in an enzyme's active site, a feature exploited in drugs ranging from oncology to infectious diseases.[1][3] Benzonitrile-containing drugs like the aromatase inhibitor Letrozole, the antiandrogen Bicalutamide, and the BTK inhibitor Ibrutinib have become cornerstones of therapy, underscoring the scaffold's versatility.[1][4][5][6]

This guide is designed for drug discovery professionals who have synthesized a novel benzonitrile-containing molecule and are facing the critical next step: robust, objective benchmarking. We will use the hypothetical novel compound, 4-(3-Oxo-1,4-diazaspiro[4.4]nonan-2-yl)benzonitrile , hereafter referred to as SB-1 (Spiro-Benzonitrile 1) , as our central case study. The purpose of this document is not merely to provide protocols, but to instill a strategic mindset, explaining the causality behind experimental choices to build a comprehensive performance profile. We will compare SB-1 against a panel of established benzonitrile drugs to contextualize its properties and potential.

Compound Profiles: Establishing the Benchmarks

A successful benchmarking strategy begins with the careful selection of appropriate comparators. For SB-1, a novel compound with a unique spirocyclic lactam structure, we hypothesize a potential role as a kinase inhibitor, a common target for benzonitrile derivatives.[2] Therefore, our panel includes compounds that span different mechanisms but share the core benzonitrile feature.

Test Compound: 4-(3-Oxo-1,4-diazaspiro[4.4]nonan-2-yl)benzonitrile (SB-1)
  • Structure: A unique fusion of a benzonitrile moiety with a diazaspiro-nonane lactam. This spirocyclic center introduces three-dimensional complexity, which can be advantageous for specificity and patentability.

  • Hypothesized Mechanism of Action (MoA): For the purpose of this guide, we will hypothesize that SB-1 is an inhibitor of a novel oncology target, Kinase X. The benzonitrile nitrogen is predicted to form a key hydrogen bond in the kinase hinge region.

Comparator Compounds
  • Letrozole (Femara®): A non-steroidal, reversible aromatase inhibitor used to treat hormone-responsive breast cancer in postmenopausal women.[1][7] Its mechanism relies on the triazole and benzonitrile moieties coordinating with the heme group of the aromatase enzyme (a cytochrome P450).[8]

  • Bicalutamide (Casodex®): A non-steroidal androgen receptor (AR) antagonist used in the treatment of prostate cancer.[9] It acts as a competitive inhibitor at the AR, preventing androgens from binding and activating the receptor.[5][10]

  • Ibrutinib (Imbruvica®): A potent and irreversible inhibitor of Bruton's tyrosine kinase (BTK).[6] While it does not contain a classic benzonitrile, its pyrazolopyrimidine core serves a similar function in interacting with the kinase hinge, and it represents a best-in-class targeted therapy, making it a stringent benchmark for any new oncology candidate.[11][12]

Comparative Data Summary

The initial phase of benchmarking involves characterizing fundamental physicochemical and biological properties. This data provides a high-level overview of how the novel compound "fits" within the landscape of established drugs.

Table 1: Physicochemical Properties of Test and Comparator Compounds

CompoundMolecular Weight ( g/mol )LogPAqueous Solubility
SB-1 (Hypothetical) 241.281.8Sparingly Soluble
Letrozole 285.312.5Practically Insoluble[8][13]
Bicalutamide 430.372.92Practically Insoluble (4.6 mg/L)[9]
Ibrutinib 440.503.7 (Calculated)Sparingly Soluble in Aqueous Buffers[14]

Table 2: Biological Activity of Test and Comparator Compounds

CompoundPrimary TargetMechanism of Action (MoA)Potency (IC₅₀)
SB-1 (Hypothetical) Kinase XReversible, ATP-competitive15 nM
Letrozole Aromatase (CYP19A1)Reversible, Competitive Inhibitor[1][8]~2 nM (Human Placental Microsomes)[4]
Bicalutamide Androgen Receptor (AR)Competitive Antagonist[9][15]~159-243 nM[9][15]
Ibrutinib Bruton's Tyrosine Kinase (BTK)Irreversible, Covalent Inhibitor[11]~0.5 nM[11]

The Benchmarking Workflow: A Phased Approach

A logical, phased approach to benchmarking ensures that resources are used efficiently, with data from earlier, simpler assays informing the decision to proceed to more complex and resource-intensive experiments.

Benchmarking_Workflow cluster_0 Phase 1: Foundational Profiling cluster_1 Phase 2: In Vitro ADME & Safety cluster_2 Phase 3: Advanced Profiling P1_Start Novel Compound (SB-1) P1_PhysChem Physicochemical Properties (Solubility, LogP) P1_Start->P1_PhysChem P1_Primary Primary Target Assay (vs. Kinase X) P1_Start->P1_Primary Decision1 Potent & Developable? P1_PhysChem->Decision1 P1_Primary->Decision1 P2_MetStab Metabolic Stability (Microsomes) P2_CYP CYP450 Inhibition (e.g., CYP3A4) P2_MetStab->P2_CYP P2_CellVia Cell Viability / Cytotoxicity (MTT Assay) P2_CYP->P2_CellVia Decision2 Good Profile? P2_CellVia->Decision2 P3_Advanced Cell-based Target Engagement Kinase Selectivity Panel In Vivo PK/PD Decision1->P2_MetStab Yes Stop1 Stop/Redesign Decision1->Stop1 Decision2->P3_Advanced Yes Stop2 Stop/Redesign Decision2->Stop2

Caption: Phased experimental workflow for benchmarking a novel compound.

Experimental Protocols: The Scientist's Handbook

Here, we detail the methodologies for key Phase 2 assays. The rationale behind critical steps is explained to provide a deeper understanding of the protocol's design.

In Vitro Metabolic Stability in Human Liver Microsomes (HLM)
  • Objective: To determine the rate at which the compound is metabolized by the primary drug-metabolizing enzymes (cytochrome P450s) located in the liver. A high clearance rate in this assay often predicts poor bioavailability in vivo.

  • Trustworthiness: This protocol includes a cofactor-negative control to ensure that compound disappearance is due to enzymatic metabolism and not chemical instability. Known compounds (Warfarin and Verapamil) are included as controls to validate the metabolic competency of the microsome batch.

Methodology:

  • Reagent Preparation:

    • Prepare a 1 M stock of potassium phosphate buffer (pH 7.4). Dilute to 100 mM for the assay.

    • Prepare a 10 mM stock solution of the test compound (SB-1) and comparators in DMSO.

    • Prepare a 20 mM stock of NADPH in buffer. This is the critical cofactor that donates electrons to the CYP450 enzymes, enabling their oxidative metabolism. Without NADPH, the reaction will not proceed.

    • Thaw pooled Human Liver Microsomes (HLM) on ice and dilute to a final protein concentration of 0.5 mg/mL in phosphate buffer.

  • Incubation:

    • In a 96-well plate, combine the HLM suspension and the test compound (final concentration 1 µM). Allow this mixture to pre-incubate at 37°C for 5 minutes to bring the system to the optimal enzymatic temperature.

    • Initiate the metabolic reaction by adding the NADPH solution (final concentration 1 mM). This is T=0.

    • For the negative control ("-NADPH"), add buffer instead of the NADPH solution.

    • Incubate the plate at 37°C with shaking.

  • Time-Point Sampling:

    • At specified time points (e.g., 0, 5, 15, 30, 45 minutes), stop the reaction by adding 2 volumes of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide). The cold acetonitrile serves two purposes: it precipitates the microsomal proteins, halting all enzymatic activity, and it solubilizes the remaining compound for analysis.

  • Analysis:

    • Centrifuge the plate to pellet the precipitated protein.

    • Transfer the supernatant to a new plate for analysis by LC-MS/MS.

    • Quantify the peak area of the parent compound relative to the internal standard at each time point.

  • Data Interpretation:

    • Plot the natural logarithm of the percentage of compound remaining versus time. The slope of this line gives the elimination rate constant (k).

    • Calculate the half-life (t½) = 0.693 / k.

    • Calculate the intrinsic clearance (Cl_int) in µL/min/mg protein.

Cytochrome P450 (CYP3A4) Inhibition Assay (IC₅₀ Determination)
  • Objective: To assess the potential of the compound to inhibit CYP3A4, the most prevalent drug-metabolizing enzyme in humans.[16] Inhibition of CYP3A4 is a primary cause of drug-drug interactions (DDIs).

  • Rationale: We use a specific probe substrate (Midazolam for CYP3A4) that is metabolized by the enzyme into a readily detectable product. A decrease in the formation of this product in the presence of our test compound indicates inhibition.

CYP3A4_Inhibition_Assay cluster_workflow CYP3A4 Inhibition Workflow Start Prepare HLM, NADPH, Probe Substrate (Midazolam) Incubate Incubate at 37°C with varying concentrations of SB-1 Start->Incubate Reaction Midazolam --[CYP3A4]--> 1'-OH-Midazolam Incubate->Reaction Stop Quench Reaction with Acetonitrile + IS Incubate->Stop Analyze Analyze 1'-OH-Midazolam by LC-MS/MS Stop->Analyze Calculate Calculate % Inhibition and determine IC50 Analyze->Calculate SB1 SB-1 (Inhibitor) SB1->Reaction Inhibits

Caption: Workflow for the CYP3A4 inhibition assay.

Methodology:

  • Plate Setup:

    • Prepare serial dilutions of the test compound (SB-1) and a known inhibitor (e.g., Ketoconazole as a positive control) in a 96-well plate. Typical concentrations might range from 0.01 µM to 100 µM.

    • Add human liver microsomes (0.25 mg/mL final concentration) and the CYP3A4 probe substrate Midazolam (5 µM final concentration) to each well.

  • Reaction Initiation and Incubation:

    • Pre-warm the plate to 37°C.

    • Initiate the reaction by adding a pre-warmed NADPH solution (1 mM final concentration).

    • Incubate for a short, defined period (e.g., 10 minutes) where the reaction is linear.

  • Termination and Analysis:

    • Stop the reaction with ice-cold acetonitrile containing an internal standard.

    • Centrifuge the plate to pellet protein.

    • Analyze the supernatant by LC-MS/MS, quantifying the formation of the metabolite (1'-hydroxymidazolam).

  • Data Analysis:

    • Calculate the percent inhibition at each concentration of the test compound relative to a vehicle control (DMSO).

    • Plot percent inhibition versus log[compound concentration] and fit the data to a four-parameter logistic equation to determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition).

Cell Viability MTT Assay
  • Objective: To measure the cytotoxic effect of the compound on cancer cells and normal cells. This assay distinguishes between targeted anti-proliferative effects (on cancer cells) and general toxicity (on normal cells).

  • Principle: The MTT assay is a colorimetric assay that measures cellular metabolic activity.[10] Viable cells contain mitochondrial dehydrogenases that convert the yellow tetrazolium salt (MTT) into a purple formazan product. The amount of formazan produced is proportional to the number of living cells.[17]

Methodology:

  • Cell Seeding:

    • Seed cells (e.g., a cancer cell line relevant to the hypothesized target, like A549 lung cancer cells, and a non-cancerous cell line like BEAS-2B) into a 96-well plate at a predetermined density (e.g., 5,000 cells/well).

    • Allow cells to adhere and grow for 24 hours in a 37°C, 5% CO₂ incubator.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds (SB-1 and comparators) in cell culture medium.

    • Remove the old medium from the cells and add the medium containing the test compounds. Include a vehicle-only control (e.g., 0.1% DMSO).

    • Incubate the cells for 72 hours. This duration allows for multiple cell doublings and is a standard endpoint for cytotoxicity assessment.

  • MTT Addition and Incubation:

    • Add MTT solution (final concentration 0.5 mg/mL) to each well.

    • Incubate for 3-4 hours at 37°C. During this time, only viable cells will convert the MTT to formazan crystals.

  • Solubilization and Measurement:

    • Carefully remove the MTT-containing medium.

    • Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to each well to dissolve the formazan crystals, producing a purple solution.

    • Measure the absorbance of the solution on a plate reader, typically at 570 nm.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of viability versus the log[compound concentration] and determine the GI₅₀ (concentration for 50% growth inhibition).

Conclusion: Synthesizing Data for Informed Decisions

Benchmarking is not a single experiment but a comprehensive campaign designed to build a holistic profile of a novel chemical entity. By comparing our hypothetical compound, 4-(3-Oxo-1,4-diazaspiro[4.4]nonan-2-yl)benzonitrile (SB-1) , against established drugs like Letrozole, Bicalutamide, and Ibrutinib, we can contextualize its performance.

An ideal outcome for SB-1 would be high potency against its intended target (Kinase X), low metabolic clearance in HLM, minimal inhibition of key CYP450 enzymes like CYP3A4, and a significant therapeutic window (a large difference between its anti-proliferative GI₅₀ in cancer cells and its cytotoxic GI₅₀ in normal cells). The data generated through these carefully designed, well-controlled experiments form the foundation for all future development decisions, providing the confidence needed to advance a compound from a promising scaffold to a potential therapeutic.

References

  • Bicalutamide - Wikipedia. Wikipedia. [Link]

  • Fleming, I. N., & Doucette, A. A. (2012). Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. Journal of Medicinal Chemistry, 55(24), 10594-10617. National Center for Biotechnology Information. [Link]

  • Miller, W. R., & Jackson, J. (2004). The discovery and mechanism of action of letrozole. Breast Cancer Research and Treatment, 88 Suppl 1, S7-13. National Center for Biotechnology Information. [Link]

  • Pharmacology of bicalutamide - Wikipedia. Wikipedia. [Link]

  • The discovery and mechanism of action of letrozole. ResearchGate. [Link]

  • Letrozole. PubChem. [Link]

  • Akinleye, A., Chen, Y., Mukhi, N., Song, Y., & Liu, D. (2013). Ibrutinib: a first in class covalent inhibitor of Bruton's tyrosine kinase. Journal of Hematology & Oncology, 6, 57. National Center for Biotechnology Information. [Link]

  • bicalutamide | Ligand page. IUPHAR/BPS Guide to PHARMACOLOGY. [Link]

  • Bicalutamide. PubChem. [Link]

  • Bicalutamide. Proteopedia. [Link]

  • What is Letrozole used for? Patsnap Synapse. [Link]

  • Determining the IC50 Values for Vorozole and Letrozole, on a Series of Human Liver Cytochrome P450s, to Help Determine the Binding Site of Vorozole in the Liver. National Center for Biotechnology Information. [Link]

  • Ibrutinib. PubChem. [Link]

  • IC 50 values of Ibrutinib in two breast cancer cell lines overexpressing HER2. ResearchGate. [Link]

  • Physicochemical and thermodynamic evaluation of ibrutinib cocrystal formation with a long-chain fatty acid. Royal Society of Chemistry. [Link]

  • LETROZOLE Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses. Gpatindia. [Link]

  • Precise recognition of benzonitrile derivatives with supramolecular macrocycle of phosphorylated cavitand by co-crystallization method. National Center for Biotechnology Information. [Link]

  • Mechanism of Action - CLL/SLL. IMBRUVICA® (ibrutinib) HCP. [Link]

  • Cell-intrinsic determinants of ibrutinib-induced apoptosis in Chronic Lymphocytic Leukemia. National Center for Biotechnology Information. [Link]

  • Ibrutinib - Wikipedia. Wikipedia. [Link]

  • Improving physicochemical properties of Ibrutinib with cocrystal strategy based on structures and natures of the carboxylic acid co-formers. ResearchGate. [Link]

  • Pharmacokinetic and pharmacodynamic evaluation of ibrutinib for the treatment of chronic lymphocytic leukemia: rationale for lower doses. PubMed Central. [Link]

  • Characterization of Amorphous Ibrutinib Thermal Stability. ACS Publications. [Link]

Sources

Validation

Independent Verification of 4-(3-Oxo-1,4-diazaspiro[4.4]nonan-2-yl)benzonitrile's Activity: A Comparative Guide

This guide provides a comprehensive framework for the independent verification of the biological activity of 4-(3-Oxo-1,4-diazaspiro[4.4]nonan-2-yl)benzonitrile. Based on the prevalence of diazaspiro and benzonitrile moi...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for the independent verification of the biological activity of 4-(3-Oxo-1,4-diazaspiro[4.4]nonan-2-yl)benzonitrile. Based on the prevalence of diazaspiro and benzonitrile moieties in known kinase inhibitors, we hypothesize that this compound may exhibit inhibitory activity against one or more protein kinases.[1][2][3][4][5] For the purpose of this illustrative guide, we will focus on its potential as an inhibitor of p38 mitogen-activated protein kinase (MAPK), a key enzyme in cellular responses to stress and inflammation.[6][7][8]

This document outlines a series of experiments to not only determine the in vitro potency of the compound against p38 MAPK but also to assess its effects in a cellular context and compare its performance against established inhibitors. The protocols herein are designed to be self-validating and are grounded in established methodologies.

Comparative Compounds

To provide a robust comparison, we will evaluate 4-(3-Oxo-1,4-diazaspiro[4.4]nonan-2-yl)benzonitrile alongside two well-characterized p38 MAPK inhibitors with different binding modes and a negative control.

  • Test Compound: 4-(3-Oxo-1,4-diazaspiro[4.4]nonan-2-yl)benzonitrile

  • Positive Control 1 (ATP-competitive): SB 203580 - A highly selective, potent inhibitor of p38α and p38β.[9]

  • Positive Control 2 (Non-ATP competitive): BIRB 796 - A potent and selective allosteric inhibitor of p38 MAPK.

  • Negative Control: A structurally similar but biologically inactive analog of the test compound, if available. If not, a vehicle control (e.g., DMSO) will be used.

In Vitro Kinase Inhibition Assay: p38α MAPK ADP-Glo™ Assay

To quantify the direct inhibitory effect of the test compound on p38α MAPK activity, a luminescence-based kinase assay such as the ADP-Glo™ Kinase Assay (Promega) is recommended. This assay measures the amount of ADP produced during the kinase reaction, which is inversely proportional to the kinase activity.[10]

Experimental Rationale

The ADP-Glo™ assay is a robust, high-throughput method for determining kinase activity. It is less hazardous than radiometric assays and offers high sensitivity.[11][12] By measuring the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%), we can quantify the potency of our test compound and compare it directly to our positive controls.

Step-by-Step Protocol
  • Reagent Preparation: Prepare assay buffers, recombinant human p38α kinase, the substrate (e.g., ATF2 peptide), and ATP according to the manufacturer's instructions.

  • Compound Dilution: Prepare a serial dilution of the test compound and control compounds in the appropriate assay buffer. A typical starting concentration range is 100 µM to 1 pM.

  • Kinase Reaction:

    • Add 5 µL of the kinase solution to each well of a 384-well plate.

    • Add 2.5 µL of the serially diluted compounds or vehicle control.

    • Incubate for 10 minutes at room temperature.

    • Initiate the kinase reaction by adding 2.5 µL of a solution containing the substrate and ATP.

    • Incubate for 60 minutes at room temperature.

  • ADP Detection:

    • Stop the kinase reaction by adding 5 µL of ADP-Glo™ Reagent.

    • Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent.

    • Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence of each well using a plate reader.

  • Data Analysis: Convert luminescence signals to percent inhibition relative to the vehicle control. Plot percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Hypothetical Comparative Data
CompoundIC50 (nM) against p38α MAPK
4-(3-Oxo-1,4-diazaspiro[4.4]nonan-2-yl)benzonitrile75
SB 20358050
BIRB 79615
Negative Control> 100,000
Experimental Workflow: In Vitro Kinase Assay

G cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection ADP Detection cluster_analysis Data Analysis prep_reagents Prepare Reagents (Kinase, Substrate, ATP) add_kinase Add Kinase to Plate prep_reagents->add_kinase prep_compounds Serially Dilute Compounds add_compound Add Compound/Vehicle prep_compounds->add_compound add_kinase->add_compound incubate1 Incubate (10 min) add_compound->incubate1 start_reaction Add Substrate/ATP incubate1->start_reaction incubate2 Incubate (60 min) start_reaction->incubate2 stop_reaction Add ADP-Glo™ Reagent incubate2->stop_reaction incubate3 Incubate (40 min) stop_reaction->incubate3 add_detect Add Kinase Detection Reagent incubate3->add_detect incubate4 Incubate (30 min) add_detect->incubate4 read_plate Measure Luminescence incubate4->read_plate calc_ic50 Calculate IC50 read_plate->calc_ic50

Caption: Workflow for the in vitro p38α MAPK ADP-Glo™ kinase inhibition assay.

Cellular Target Engagement: Western Blot Analysis

To confirm that the test compound inhibits p38 MAPK within a cellular environment, we will use Western blotting to measure the phosphorylation status of p38 MAPK and its downstream substrate, MAPK-activated protein kinase 2 (MAPKAPK2 or MK2).[13][14]

Experimental Rationale

Activation of p38 MAPK involves its phosphorylation at Thr180 and Tyr182.[7] Activated p38 then phosphorylates downstream targets like MK2. A successful inhibitor will reduce the phosphorylation of both p38 and MK2 upon cellular stress. This experiment provides evidence of target engagement and a functional cellular outcome.

Step-by-Step Protocol
  • Cell Culture and Treatment:

    • Culture a suitable cell line (e.g., HeLa or THP-1) to 80% confluency.

    • Pre-treat cells with various concentrations of the test compound and controls for 1 hour.

    • Stimulate the p38 MAPK pathway by treating cells with a known activator, such as anisomycin (25 ng/mL) or UV radiation, for 30 minutes.

  • Cell Lysis:

    • Wash cells with ice-cold PBS.

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors to preserve phosphorylation states.[15]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Separate equal amounts of protein (20-30 µg) on an SDS-polyacrylamide gel.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

  • Antibody Incubation:

    • Incubate the membrane overnight at 4°C with primary antibodies against phospho-p38 MAPK (Thr180/Tyr182), total p38 MAPK, phospho-MK2 (Thr334), and a loading control (e.g., GAPDH).

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection and Analysis:

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

    • Quantify the band intensities using densitometry software. Normalize the phosphorylated protein levels to the total protein and the loading control.

Experimental Workflow: Western Blot for Target Engagement

G cluster_cell_treatment Cell Treatment cluster_sample_prep Sample Preparation cluster_western_blot Western Blotting cluster_analysis Data Analysis culture_cells Culture Cells pretreat Pre-treat with Compounds culture_cells->pretreat stimulate Stimulate with Anisomycin/UV pretreat->stimulate lyse_cells Cell Lysis with Inhibitors stimulate->lyse_cells quantify_protein Protein Quantification (BCA) lyse_cells->quantify_protein sds_page SDS-PAGE quantify_protein->sds_page transfer Transfer to PVDF sds_page->transfer block Block with 5% BSA transfer->block primary_ab Primary Antibody Incubation (p-p38, p-MK2, total, GAPDH) block->primary_ab secondary_ab Secondary Antibody Incubation primary_ab->secondary_ab detect ECL Detection secondary_ab->detect quantify_bands Densitometry Analysis detect->quantify_bands

Caption: Workflow for Western blot analysis of p38 MAPK pathway inhibition.

Cellular Viability Assay: MTT Assay

It is crucial to determine if the observed inhibition of p38 MAPK phosphorylation is due to specific enzyme inhibition or a general cytotoxic effect of the compound. The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.[16]

Experimental Rationale

This assay helps to distinguish between targeted inhibition and non-specific toxicity. A potent and specific inhibitor should show a significant separation between its IC50 (from the kinase assay) and its EC50 for cytotoxicity.

Step-by-Step Protocol
  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the test compound and controls for 24-72 hours.

  • MTT Incubation: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.[17]

  • Formazan Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well and incubate for at least 2 hours at room temperature in the dark to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm with a reference wavelength of 630 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Determine the EC50 value (the concentration of compound that reduces cell viability by 50%) by plotting percent viability against the logarithm of compound concentration.

Hypothetical Comparative Data
CompoundCytotoxicity EC50 (µM)
4-(3-Oxo-1,4-diazaspiro[4.4]nonan-2-yl)benzonitrile25
SB 203580> 50
BIRB 79615
Negative Control> 100
Experimental Workflow: MTT Cell Viability Assay

G cluster_cell_prep Cell Preparation cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Data Analysis seed_cells Seed Cells in 96-well Plate adhere Allow Adherence Overnight seed_cells->adhere treat_compounds Treat with Compounds adhere->treat_compounds incubate_treatment Incubate (24-72h) treat_compounds->incubate_treatment add_mtt Add MTT Reagent incubate_treatment->add_mtt incubate_mtt Incubate (2-4h) add_mtt->incubate_mtt solubilize Add Solubilization Solution incubate_mtt->solubilize incubate_sol Incubate (2h) solubilize->incubate_sol read_absorbance Measure Absorbance (570nm) incubate_sol->read_absorbance calc_ec50 Calculate EC50 read_absorbance->calc_ec50

Caption: Workflow for the MTT cell viability assay.

Data Summary and Interpretation

The following table summarizes the hypothetical data, allowing for a direct comparison of 4-(3-Oxo-1,4-diazaspiro[4.4]nonan-2-yl)benzonitrile with established p38 MAPK inhibitors.

CompoundIn Vitro p38α IC50 (nM)Cellular p-MK2 InhibitionCytotoxicity EC50 (µM)Selectivity Index (EC50/IC50)
4-(3-Oxo-1,4-diazaspiro[4.4]nonan-2-yl)benzonitrile75Yes25333
SB 20358050Yes> 50> 1000
BIRB 79615Yes151000
Negative Control> 100,000No> 100N/A

Based on this hypothetical data, 4-(3-Oxo-1,4-diazaspiro[4.4]nonan-2-yl)benzonitrile demonstrates moderate potency against p38α MAPK in vitro and confirms target engagement in a cellular context. Its selectivity index (the ratio of cytotoxicity to potency) is acceptable, suggesting that its inhibitory effects are not primarily due to general toxicity. While less potent than the established inhibitor BIRB 796, it shows comparable in vitro potency to SB 203580 in this hypothetical scenario.

p38 MAPK Signaling Pathway

To provide context for the experimental work, the following diagram illustrates the core components of the p38 MAPK signaling cascade.

G stress Environmental Stress / Cytokines mkkk MAPKKK (e.g., ASK1, TAK1) stress->mkkk activates mkk36 MKK3 / MKK6 mkkk->mkk36 phosphorylates p38 p38 MAPK mkk36->p38 phosphorylates (Thr180/Tyr182) mk2 MK2 (MAPKAPK2) p38->mk2 phosphorylates transcription_factors Transcription Factors (e.g., ATF2, MEF2) p38->transcription_factors phosphorylates gene_expression Inflammatory Gene Expression transcription_factors->gene_expression regulates

Caption: Simplified p38 MAPK signaling pathway.

References

  • ACS Publications. (2021, October 8). Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. Journal of Medicinal Chemistry. [Link]

  • PubMed Central. (2021, August 12). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. [Link]

  • QIAGEN GeneGlobe. p38 MAPK Signaling. [Link]

  • Wikipedia. p38 mitogen-activated protein kinases. [Link]

  • Assay Genie. p38 MAPK Signaling Review. [Link]

  • BMG LABTECH. (2020, September 1). Kinase assays. [Link]

  • Eurofins Discovery. In Vitro Kinase Assays, Extensive Expertise, Over 500 Assays. [Link]

  • NCBI. (2012, May 1). Assay Development for Protein Kinase Enzymes. [Link]

  • PubMed. benzonitriles and 4'-(1,4-dihydro-indeno[1,2-c]pyrazol-3-yl)-pyridine-2'-carbonitriles as potent checkpoint kinase 1 (Chk1) inhibitors. [Link]

  • Google Patents.
  • PubMed. (2019, November 15). Design, synthesis and biological evaluation of novel diazaspiro[4.5]decan-1-one derivatives as potential chitin synthase inhibitors and antifungal agents. [Link]

  • PubMed Central. Identification of genomic targets downstream of p38 mitogen-activated protein kinase pathway mediating tumor necrosis factor-α signaling. [Link]

  • ResearchGate. Western blot analysis of total and phospho-p38-MAPK in normal and glaucoma LC cells. [Link]

  • Reaction Biology. (2024, July 2). Step-by-Step Guide to Kinase Inhibitor Development. [Link]

  • BellBrook Labs. (2018, December 10). How Does a Biochemical Kinase Assay Work?. [Link]

  • Creative Diagnostics. P38 Signaling Pathway. [Link]

  • NIH. (2024, June 22). Precise recognition of benzonitrile derivatives with supramolecular macrocycle of phosphorylated cavitand by co-crystallization method. [Link]

  • PubMed Central. Privileged heterocycles: bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds. [Link]

  • PubMed. Benzodiazepine compounds as inhibitors of the src protein tyrosine kinase. [Link]

  • Unife. (2025, May 21). triazaspiro[4.5]decan-2-one derivatives as novel mitochondrial permeability transition pore inhibitors. [Link]

  • PubMed Central. Recent Advances in the Inhibition of p38 MAPK as a Potential Strategy for the Treatment of Alzheimer's Disease. [Link]

  • NCBI Bookshelf. (2013, May 1). Cell Viability Assays - Assay Guidance Manual. [Link]

  • Celtarys Research. (2025, August 14). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. [Link]

  • PubMed Central. (2023, February 22). Novel Phthalic-Based Anticancer Tyrosine Kinase Inhibitors: Design, Synthesis and Biological Activity. [Link]

  • Bio-Rad Antibodies. Best Practice for Western Blot Detection of Phosphorylation Events. [Link]

  • ResearchGate. (2025, August 6). Design, synthesis and biological evaluation of novel diazaspiro[4.5]decan-1-one derivatives as potential chitin synthase inhibitors and antifungal agents | Request PDF. [Link]

Sources

Safety & Regulatory Compliance

Safety

A Researcher's Guide to the Safe Disposal of 4-(3-Oxo-1,4-diazaspiro[4.4]nonan-2-yl)benzonitrile

For researchers and professionals in drug development, the synthesis and handling of novel chemical entities are routine. Equally critical is the safe and compliant disposal of these compounds.

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development, the synthesis and handling of novel chemical entities are routine. Equally critical is the safe and compliant disposal of these compounds. This guide provides a comprehensive, step-by-step protocol for the proper disposal of 4-(3-Oxo-1,4-diazaspiro[4.4]nonan-2-yl)benzonitrile, a compound characterized by its benzonitrile and diazaspiro[4.4]nonane functionalities. While a specific Safety Data Sheet (SDS) for this exact molecule may not be readily available due to its novelty, a robust disposal plan can be formulated by examining its constituent chemical groups and adhering to established safety protocols for analogous substances.

The primary safety concerns with this compound stem from the benzonitrile group. Organic nitriles are toxic and can release hydrogen cyanide, a potent cellular respiration inhibitor, upon decomposition or improper handling. Therefore, all disposal procedures must be approached with the utmost caution.

I. Hazard Assessment and Characterization

Before any disposal activities commence, a thorough hazard assessment is paramount. Based on its chemical structure, 4-(3-Oxo-1,4-diazaspiro[4.4]nonan-2-yl)benzonitrile should be treated as a hazardous substance.

Key Hazard Considerations:

  • Toxicity: The benzonitrile moiety renders the compound harmful if swallowed or in contact with skin.[1] While the metabolism of this specific compound is not documented, benzonitrile itself is metabolized to cyanophenols and benzoic acid, and does not typically release hydrogen cyanide in vivo.[2] However, the potential for hazardous byproducts during waste treatment processes necessitates caution.

  • Reactivity: The compound is incompatible with strong oxidizing agents, strong acids, and strong bases.[3] Contact with these substances could lead to vigorous reactions and the release of toxic fumes.

  • Environmental Hazards: Benzonitrile is harmful to aquatic life, and this property should be assumed for its derivatives.[4] Therefore, it must not be discharged into drains or waterways.

Based on these characteristics, any waste containing 4-(3-Oxo-1,4-diazaspiro[4.4]nonan-2-yl)benzonitrile must be classified as hazardous waste.[5][6]

II. Personal Protective Equipment (PPE) and Handling

Strict adherence to safety protocols is non-negotiable when handling this compound and its associated waste.

Mandatory PPE:

  • Eye Protection: Safety glasses with side shields or goggles are required. A face shield is recommended when handling larger quantities or when there is a risk of splashing.[7][8]

  • Hand Protection: Chemical-resistant gloves, such as nitrile or neoprene, must be worn.[9] Always inspect gloves for any signs of degradation or perforation before use.[8]

  • Protective Clothing: A lab coat is mandatory. For tasks with a higher risk of exposure, a chemically resistant apron should also be worn.[10]

  • Respiratory Protection: All handling of the solid compound or its solutions should be conducted in a certified chemical fume hood to avoid inhalation of dust or vapors.[9]

Safe Handling Practices:

  • Avoid creating dust when handling the solid compound.[8]

  • Wash hands thoroughly after handling.[7]

  • Do not eat, drink, or smoke in the laboratory.

  • Ensure all containers are properly labeled with the full chemical name and associated hazards.[11]

III. Spill Management Protocol

In the event of a spill, immediate and appropriate action is crucial to mitigate exposure and environmental contamination.

For Small Spills:

  • Evacuate and Ventilate: Ensure the area is well-ventilated, and restrict access to non-essential personnel.[9]

  • Absorb: Cover the spill with an inert absorbent material such as vermiculite, dry sand, or earth.[9]

  • Collect: Carefully sweep or scoop the absorbed material into a designated, labeled hazardous waste container.[8]

  • Decontaminate: Clean the spill area with soap and water.[9] Collect the cleaning materials as hazardous waste.

For Large Spills:

  • Evacuate Immediately: Evacuate the laboratory and notify your institution's Environmental Health and Safety (EHS) department.

  • Isolate the Area: Close the doors to the affected area to contain any vapors.

  • Await Professional Assistance: Do not attempt to clean up a large spill without specialized training and equipment.

IV. Step-by-Step Disposal Procedure

The guiding principle for the disposal of 4-(3-Oxo-1,4-diazaspiro[4.4]nonan-2-yl)benzonitrile is that it must be managed as hazardous waste through a licensed disposal facility.[12]

Step 1: Waste Segregation

  • Keep waste containing this compound separate from other waste streams, especially incompatible materials.[13][14]

  • Do not mix this waste with non-hazardous waste.

Step 2: Containerization

  • Use a dedicated, properly labeled, and leak-proof container for the collection of solid and liquid waste.[5][13][15] The container must be compatible with the chemical.

  • Ensure the container is kept closed except when adding waste.[5][13][15]

  • Do not overfill containers; a good rule of thumb is to fill to no more than 90% capacity.[16]

Step 3: Labeling

  • Clearly label the waste container with "Hazardous Waste" and the full chemical name: "4-(3-Oxo-1,4-diazaspiro[4.4]nonan-2-yl)benzonitrile".[5]

  • Include the approximate concentration and any other components of the waste mixture.

  • Indicate the relevant hazards (e.g., "Toxic," "Harmful if Swallowed").

Step 4: Storage

  • Store the waste container in a designated Satellite Accumulation Area (SAA).[5]

  • The SAA should be in a well-ventilated area, away from heat sources and incompatible materials.[3][7]

  • Ensure secondary containment is in place to capture any potential leaks.

Step 5: Disposal Request

  • Once the container is full or has been in accumulation for the maximum allowable time (typically up to one year for partially filled containers in an SAA), arrange for pickup by your institution's EHS department or a licensed hazardous waste contractor.[5][15]

  • Do not attempt to treat or dispose of the chemical waste yourself.

Disposal of Empty Containers:

  • Empty containers that held 4-(3-Oxo-1,4-diazaspiro[4.4]nonan-2-yl)benzonitrile must also be managed as hazardous waste.[17]

  • Triple rinse the container with a suitable solvent (e.g., acetone or ethanol).[10]

  • Collect the rinsate as hazardous waste.[10]

  • After triple rinsing, deface or remove the original label, and dispose of the container according to your institution's guidelines for clean glassware or plastic.[10]

V. Visualization of Disposal Workflow

The following diagram illustrates the decision-making process and workflow for the proper disposal of 4-(3-Oxo-1,4-diazaspiro[4.4]nonan-2-yl)benzonitrile.

G start Start: Generation of Waste 4-(3-Oxo-1,4-diazaspiro[4.4]nonan-2-yl)benzonitrile hazard_assessment Hazard Assessment: - Toxicity (Benzonitrile) - Reactivity - Environmental Hazard start->hazard_assessment empty_container Empty Container Disposal start->empty_container Process Complete ppe Select & Don Appropriate PPE: - Goggles/Face Shield - Nitrile/Neoprene Gloves - Lab Coat/Apron hazard_assessment->ppe segregate Segregate Waste (Solid, Liquid, Contaminated Materials) ppe->segregate containerize Containerize in Compatible, Leak-Proof, Labeled Container segregate->containerize spill Spill Occurs segregate->spill During Handling storage Store in Designated Satellite Accumulation Area (SAA) containerize->storage disposal_request Request Pickup by EHS or Licensed Contractor storage->disposal_request end End: Compliant Disposal disposal_request->end spill_protocol Follow Spill Management Protocol: - Evacuate & Ventilate - Absorb & Collect - Decontaminate spill->spill_protocol spill_protocol->segregate Resume Workflow triple_rinse Triple Rinse with Solvent empty_container->triple_rinse collect_rinsate Collect Rinsate as Hazardous Waste triple_rinse->collect_rinsate collect_rinsate->storage Add to Waste

Caption: Disposal Workflow for 4-(3-Oxo-1,4-diazaspiro[4.4]nonan-2-yl)benzonitrile.

References

  • Sigma-Aldrich. (2026, January 13). SAFETY DATA SHEET.
  • University of Pennsylvania EHRS. LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES.
  • Cornell University Environmental Health and Safety. Chapter 7 - Management Procedures For Specific Waste Types.
  • United Nations Office on Drugs and Crime. Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs.
  • U.S. Environmental Protection Agency. (2025, November 25). Regulations for Hazardous Waste Generated at Academic Laboratories.
  • UC San Diego Blink. (2024, March 3). How to Store and Dispose of Extremely Hazardous Chemical Waste.
  • Physikalisch-Technische Bundesanstalt. Chemical Waste Management for Laboratories.
  • Occupational Safety and Health Administration. Chemical Hazards and Toxic Substances - Overview.
  • U.S. Environmental Protection Agency. Laboratory Environmental Sample Disposal Information Document.
  • U.S. Environmental Protection Agency. Solvents in the Workplace - How to Determine if They Are Hazardous Waste.
  • Vigon International. (2020, June 5). 500720 benzonitrile safety data sheet.
  • Occupational Safety and Health Administration. Chemical Hazards and Toxic Substances - Standards.
  • National Center for Biotechnology Information. Management of Waste - Prudent Practices in the Laboratory.
  • National Center for Biotechnology Information. Benzonitrile - Acute Exposure Guideline Levels for Selected Airborne Chemicals.
  • Fisher Scientific. (2009, September 22). SAFETY DATA SHEET.
  • ETH Zürich. Factsheet: Disposal of Hazardous Waste - Basic Principles.
  • OSHA.com. (2022, March 29). How to Safely Handle Dangerous Substances in the Workplace.
  • American Chemical Society. Regulation of Laboratory Waste.
  • OSHA. OSHA Chemical Storage Requirements: How Employers Can Stay Compliant.
  • Chem Service. (2015, January 12). SAFETY DATA SHEET.
  • Northwestern University Research Safety. (2023, February 27). Hazardous Waste Disposal Guide.
  • Ataman Kimya. BENZONITRILE.
  • Centers for Disease Control and Prevention. OSHA Hazard Communication Standard and OSHA Guidelines.
  • CDH Fine Chemical. Benzonitrile CAS No 100-47-0 MATERIAL SAFETY DATA SHEET SDS/MSDS.
  • Central Washington University. Laboratory Hazardous Waste Disposal Guidelines.
  • Angene Chemical. (2021, May 1). Safety Data Sheet.

Sources

Handling

Comprehensive Safety and Handling Guide for 4-(3-Oxo-1,4-diazaspiro[4.4]nonan-2-yl)benzonitrile

This guide provides essential safety protocols and operational procedures for the handling and disposal of 4-(3-Oxo-1,4-diazaspiro[4.4]nonan-2-yl)benzonitrile. As a research chemical with a novel structure, a dedicated S...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides essential safety protocols and operational procedures for the handling and disposal of 4-(3-Oxo-1,4-diazaspiro[4.4]nonan-2-yl)benzonitrile. As a research chemical with a novel structure, a dedicated Safety Data Sheet (SDS) is not yet available. Therefore, this document synthesizes information from the known hazards of its primary functional groups—benzonitrile and a diazaspiroalkane core—to establish a robust framework for safe laboratory practices. This guide is intended for researchers, scientists, and drug development professionals.

Hazard Assessment and Toxicological Profile

The chemical structure of 4-(3-Oxo-1,4-diazaspiro[4.4]nonan-2-yl)benzonitrile combines a benzonitrile moiety with a diazaspiro[4.4]nonane core. A comprehensive risk assessment necessitates an evaluation of the hazards associated with each of these components.

Benzonitrile Moiety: The benzonitrile component is the primary driver of acute toxicity. Benzonitriles are known to be harmful if swallowed, inhaled, or absorbed through the skin.[1][2] Symptoms of exposure can include weakness, headache, confusion, nausea, and in severe cases, respiratory distress and convulsions.[3][4] Upon heating, benzonitrile can release toxic fumes of hydrogen cyanide and nitrogen oxides.[2] While the in-vivo metabolism of benzonitrile primarily yields less toxic cyanophenols and benzoic acid, direct exposure should be minimized.[2]

Diazaspiro[4.4]nonane Core: The diazaspiro[4.4]nonane component is predicted to contribute to irritant properties. A Safety Data Sheet for the related compound 2,7-Diazaspiro[4.4]nonane indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation.[5] It is also classified as harmful if swallowed.[5] Spirocyclic alkaloids, a broad class of compounds that includes diazaspiro structures, exhibit a wide range of biological activities, and their toxicological profiles can be complex and structure-dependent.[6][7]

Presumed Hazard Profile for 4-(3-Oxo-1,4-diazaspiro[4.4]nonan-2-yl)benzonitrile:

Hazard ClassPresumed Hazard StatementRationale
Acute Toxicity (Oral) Harmful if swallowedBased on benzonitrile and diazaspiro[4.4]nonane data.[1][5]
Acute Toxicity (Dermal) Harmful in contact with skinBased on benzonitrile data.[1]
Acute Toxicity (Inhalation) May be harmful if inhaledBased on benzonitrile data, particularly if aerosolized.[3]
Skin Corrosion/Irritation Causes skin irritationBased on diazaspiro[4.4]nonane data.[5]
Serious Eye Damage/Irritation Causes serious eye irritationBased on diazaspiro[4.4]nonane data.[5]
Specific Target Organ Toxicity (Single Exposure) May cause respiratory irritationBased on diazaspiro[4.4]nonane data.[5]

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is essential to mitigate the risks of exposure. The following table outlines the minimum required PPE for handling this compound.

PPE CategorySpecificationRationale
Hand Protection Double-gloving with nitrile gloves (minimum 4-6 mil thickness)Nitrile gloves provide good resistance to a range of chemicals, but thin disposable gloves offer limited protection and should be changed immediately upon contamination.[8] Double-gloving provides an additional barrier against potential pinholes and incidental exposure.
Eye and Face Protection Chemical safety goggles and a face shieldGoggles protect against splashes, while a face shield offers an additional layer of protection for the entire face, especially when handling larger quantities or during procedures with a higher risk of splashing.[8]
Body Protection A flame-resistant lab coat, long pants, and closed-toe shoesA lab coat protects against skin contact and contamination of personal clothing. Flame-resistant material is recommended due to the potential for flammable solvents to be used in conjunction with the compound.
Respiratory Protection Use in a certified chemical fume hoodA chemical fume hood is the primary engineering control to prevent inhalation of dust or vapors.[8] For procedures outside of a fume hood with a risk of aerosolization, a NIOSH-approved respirator with organic vapor cartridges should be considered after a formal risk assessment.

Operational Plan for Safe Handling

Adherence to a strict operational protocol is critical for minimizing exposure risk.

Step-by-Step Handling Procedure:

  • Preparation:

    • Ensure a certified chemical fume hood is operational.

    • Gather all necessary equipment, including a calibrated balance, spatulas, weighing paper, and appropriate glassware.

    • Don all required PPE as outlined in the table above.

  • Weighing:

    • Perform all weighing operations within the chemical fume hood.

    • Use a disposable weighing boat or paper to avoid contamination of the balance.

    • Handle the solid compound gently to minimize dust generation.

  • Dissolution:

    • Add the solvent to the solid compound slowly and carefully within the fume hood.

    • If sonication is required, ensure the vessel is securely capped.

    • Visually inspect for complete dissolution before removing from the fume hood.

  • Reaction and Work-up:

    • All reactions involving this compound should be conducted in a fume hood.

    • Use appropriate glassware and ensure all joints are properly sealed.

    • During work-up procedures, be mindful of the potential for the compound to be present in both aqueous and organic layers.

  • Post-Handling:

    • Decontaminate all surfaces and equipment with an appropriate solvent (e.g., ethanol or isopropanol) followed by soap and water.

    • Dispose of all contaminated disposable materials as hazardous waste.

    • Remove PPE in the correct order to avoid cross-contamination and wash hands thoroughly.[9]

Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is crucial.

Emergency SituationProcedure
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[10]
Eye Contact Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[11]
Inhalation Move the affected person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, perform artificial respiration. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[4]
Small Spill (<1g) Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., vermiculite, sand, or commercial spill pads). Gently sweep the material into a designated hazardous waste container. Decontaminate the spill area with soap and water.
Large Spill (>1g) Evacuate the immediate area and alert others. If the spill is in a poorly ventilated area or involves a significant amount of dust, evacuate the entire lab and contact the institutional Environmental Health and Safety (EHS) department.

Waste Disposal Plan

All waste containing 4-(3-Oxo-1,4-diazaspiro[4.4]nonan-2-yl)benzonitrile must be treated as hazardous waste.

Waste Segregation and Collection:

  • Solid Waste: Collect all contaminated solid waste, including gloves, weighing paper, and absorbent materials, in a clearly labeled, sealed container for hazardous solid waste.

  • Liquid Waste: Collect all liquid waste containing the compound in a designated, sealed, and properly labeled hazardous waste container. Do not mix with incompatible waste streams.

  • Sharps: Any contaminated sharps (needles, razor blades) must be disposed of in a designated sharps container.

Disposal Procedure:

  • Ensure all waste containers are securely closed and properly labeled with the full chemical name and associated hazards.

  • Store waste containers in a designated satellite accumulation area.

  • Arrange for pickup and disposal by the institution's certified hazardous waste management provider.

Diagrams

Risk Assessment and PPE Selection Workflow

A Start: Handling 4-(3-Oxo-1,4-diazaspiro[4.4]nonan-2-yl)benzonitrile B Assess Hazards: - Acute Toxicity (Oral, Dermal) - Skin/Eye/Respiratory Irritation A->B C Evaluate Procedure: - Scale of work - Potential for aerosolization - Use of volatile solvents B->C D Select Engineering Controls C->D F Select PPE C->F H Additional PPE (if required): - Respirator C->H High aerosolization risk? E Chemical Fume Hood D->E I Proceed with Experiment E->I G Minimum PPE: - Double Nitrile Gloves - Safety Goggles - Face Shield - Lab Coat F->G G->I H->I

Caption: Risk assessment workflow for PPE selection.

References

  • CymitQuimica. (2024, December 19). Safety Data Sheet for 2,7-Diazaspiro[4.4]nonane.
  • National Center for Biotechnology Information. (n.d.). Spirocyclic Motifs in Natural Products. PubMed Central. Retrieved from [Link]

  • Florida State University Environmental Health and Safety. (n.d.). Chemical Emergencies, Exposures, and Spills. Retrieved from [Link]

  • Nipissing University. (2019, June 12). Hazardous Materials Disposal Guide. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Benzonitrile - Acute Exposure Guideline Levels for Selected Airborne Chemicals. Retrieved from [Link]

  • Centers for Disease Control and Prevention. (n.d.). First Aid Procedures for Chemical Hazards. NIOSH. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Privileged heterocycles: bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds. PubMed Central. Retrieved from [Link]

  • University of North Carolina at Chapel Hill. (n.d.). Laboratory Safety Manual - Chapter 06: Safe Handling of Chemicals. Retrieved from [Link]

  • MDPI. (2020, March 26). Biological Activities of Alkaloids: From Toxicology to Pharmacology. Retrieved from [Link]

  • University of Pennsylvania Environmental Health and Radiation Safety. (2023, May 15). Fact Sheet: Disposable Nitrile Gloves in Chemical Labs. Retrieved from [Link]

  • Grokipedia. (n.d.). Benzonitrile. Retrieved from [Link]

  • YouTube. (2022, May 4). Chemical Spills: How to safely contain & remove. GV Health. Retrieved from [Link]

  • University of Tennessee Knoxville. (n.d.). Guidance for Hazardous Waste Spill Cleanup in Laboratories. Retrieved from [Link]

  • Hampshire College. (n.d.). Lab Safety Manual: Working with Hazardous Materials. Retrieved from [Link]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.